Product packaging for 5-Acetamido-2-nitrobenzoic acid(Cat. No.:CAS No. 4368-83-6)

5-Acetamido-2-nitrobenzoic acid

Cat. No.: B1222500
CAS No.: 4368-83-6
M. Wt: 224.17 g/mol
InChI Key: ZSHFMOUMOUOGKI-UHFFFAOYSA-N
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Description

5-acetylamino-2-nitrobenzoic acid is an amidobenzoic acid that is benzoic acid substituted by an acetoamido group at position 5 and a nitro group at position 2 respectively. It is an amidobenzoic acid and a C-nitro compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O5 B1222500 5-Acetamido-2-nitrobenzoic acid CAS No. 4368-83-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-acetamido-2-nitrobenzoic acid
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InChI

InChI=1S/C9H8N2O5/c1-5(12)10-6-2-3-8(11(15)16)7(4-6)9(13)14/h2-4H,1H3,(H,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHFMOUMOUOGKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1063435
Record name Benzoic acid, 5-(acetylamino)-2-nitro-
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Molecular Weight

224.17 g/mol
Source PubChem
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CAS No.

4368-83-6
Record name 5-Acetamido-2-nitrobenzoic acid
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Record name Benzoic acid, 5-(acetylamino)-2-nitro-
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Foundational & Exploratory

A Comprehensive Technical Guide to 5-Acetamido-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 5-Acetamido-2-nitrobenzoic acid, a pivotal chemical intermediate. With full editorial control, this document is structured to deliver not just data, but a cohesive understanding of the compound's characteristics, synthesis, and applications, grounded in established scientific principles.

Section 1: Core Compound Identification and Properties

This compound is a substituted aromatic carboxylic acid that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.

Nomenclature and CAS Registry

A clear and unambiguous identification is critical in scientific discourse. The compound is systematically named according to IUPAC conventions, and its unique CAS number prevents any confusion with other chemical entities.

Identifier Value Source
IUPAC Name This compound[1][2]
CAS Registry Number 4368-83-6[1][2][3][4][5]
Molecular Formula C₉H₈N₂O₅[1][2][3][5]
Synonyms 5-(Acetylamino)-2-nitrobenzoic acid, 2-Nitro-5-acetylaminobenzoic acid, 3'-Carboxy-4'-nitroacetanilide[1][3][4]
Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and potential applications. Below is a summary of key data for this compound.

Property Value Source
Molecular Weight 224.17 g/mol [1][2][3][4][5]
Melting Point 210-220 °C[3]
Boiling Point 522.9 °C at 760 mmHg[3]
Density 1.526 g/cm³[3]
Flash Point 270.1 °C[3]
Appearance Off-white powder[6]

The presence of both a carboxylic acid and a nitro group, which is electron-withdrawing, influences the compound's acidity, making the carboxylic acid proton more readily donatable.

Section 2: Synthesis and Mechanistic Insights

The synthesis of this compound is a well-established process in organic chemistry. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and ensuring a high yield of the desired product.

Primary Synthetic Pathway: Acetylation and Nitration

A common and logical route to synthesize this compound starts from a more readily available precursor, m-aminobenzoic acid. This multi-step synthesis involves protection of the amino group followed by a regioselective nitration.

Workflow of the Primary Synthetic Route

cluster_0 Step 1: Acetylation (Protection) cluster_1 Step 2: Nitration A m-Aminobenzoic Acid B m-Acetamidobenzoic Acid A->B Acetic Anhydride Glacial Acetic Acid C This compound B->C Fuming Nitric Acid Conc. Sulfuric Acid

Caption: Synthesis of this compound from m-aminobenzoic acid.

Causality in Experimental Choices:

  • Acetylation First: The initial acetylation of the amino group in m-aminobenzoic acid serves a dual purpose. Firstly, it protects the amino group from oxidation during the subsequent nitration step, which is performed under harsh acidic conditions. Secondly, the acetamido group is an ortho-, para-director, which guides the incoming nitro group to the desired position.

  • Nitrating Agent: A mixture of fuming nitric acid and concentrated sulfuric acid is employed as the nitrating agent. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction.

Alternative Synthetic Route: From 5-Amino-2-nitrobenzoic Acid

An alternative synthesis begins with 5-amino-2-nitrobenzoic acid. This route is more direct as the nitro group is already in the correct position.

Workflow of the Alternative Synthetic Route

cluster_0 Acetylation A 5-Amino-2-nitrobenzoic acid B This compound A->B Acetic Anhydride Sulfuric Acid (catalyst)

Caption: Alternative synthesis via direct acetylation.

Expertise in Practice:

This method is often preferred if the starting material, 5-amino-2-nitrobenzoic acid, is readily available. The reaction is typically cleaner with fewer side products compared to the nitration of an activated aromatic ring.

Detailed Experimental Protocol (Primary Route)

The following protocol is a self-validating system, where successful isolation of the intermediate and final product with the expected spectral characteristics confirms the reaction's progress.

Step 1: Synthesis of m-Acetamidobenzoic Acid

  • In a fume hood, dissolve m-aminobenzoic acid in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Slowly add acetic anhydride to the solution while stirring.

  • Heat the mixture to reflux for a specified period to ensure complete acetylation.

  • Cool the reaction mixture and pour it into cold water to precipitate the m-acetamidobenzoic acid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Synthesis of this compound

  • Carefully add the dried m-acetamidobenzoic acid to concentrated sulfuric acid in a flask cooled in an ice bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining a low temperature to control the exothermic reaction.

  • After the addition is complete, allow the reaction to stir at a controlled temperature.

  • Pour the reaction mixture over crushed ice to precipitate the crude this compound.

  • Collect the product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

Section 3: Applications in Research and Drug Development

This compound is not an end product in itself but a valuable intermediate. Its functional groups—the carboxylic acid, the acetamido group, and the nitro group—offer multiple points for further chemical modification.

Key Application Areas:

  • Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). The nitro group can be reduced to an amine, which can then be further functionalized. The presence of the nitro group can also contribute to antibacterial activity, making it a valuable building block for developing new antimicrobial agents.

  • Materials Science: The aromatic structure and functional groups make it a candidate for the synthesis of novel polymers and other functional materials.

  • Drug Discovery: In medicinal chemistry, it is used as a scaffold to create libraries of compounds for screening against various biological targets. For instance, derivatives of acetamido-benzoic acids have been investigated for their analgesic and anti-inflammatory properties.[7][8][9]

Section 4: Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. Proper handling and storage of this compound are paramount to ensure the well-being of laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)
  • Hazards: This compound is known to cause skin and serious eye irritation.[2][3][10][11] It may also cause respiratory irritation.[3][10][11]

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.[10][12]

    • Avoid the formation of dust and aerosols.[3]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][12]

Storage and Disposal
  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10][12] Keep away from strong oxidizing agents.[12]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. This should be done through an approved waste disposal plant.[10][11]

Section 5: Conclusion

This compound (CAS No: 4368-83-6) is a chemical intermediate of significant value in the scientific community. Its well-defined synthesis and versatile reactivity make it an essential tool for researchers and developers in pharmaceuticals and materials science. This guide has provided a comprehensive overview, from its fundamental properties to its practical applications, all while emphasizing the importance of safety and procedural integrity.

References

  • Benzoic acid, 5-(acetylamino)-2-nitro- - Substance Details - SRS | US EPA. [Link]
  • Benzoic acid, 5-(acetylamino)-2-nitro- | C9H8N2O5 | CID 78076 - PubChem. [Link]
  • Material Safety Data Sheet - 5,5'-Dithiobis(2-nitrobenzoic acid), 99% - Cole-Parmer. [Link]
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed. [Link]
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - MDPI. [Link]
  • Bioactivity of the 5-acetamido-2-hydroxy benzoic acid derivatives and...

Sources

An In-depth Technical Guide to 5-Acetamido-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Acetamido-2-nitrobenzoic acid is a substituted amidobenzoic acid that serves as a critical building block in synthetic organic chemistry. Its structural features—a carboxylic acid group, a nitro group, and an acetamido group—provide multiple reaction sites, making it a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This guide provides a comprehensive overview of its core physicochemical properties, with a primary focus on its molecular weight, alongside validated analytical methodologies for its characterization and quantification, practical applications, and essential safety protocols. The information herein is intended to equip researchers and drug development professionals with the technical knowledge required for the effective utilization of this compound.

Chapter 1: Fundamental Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is paramount for its successful application in research and development. These properties dictate its behavior in chemical reactions, its solubility in various solvent systems, and the appropriate analytical techniques for its characterization.

Chemical Identity and Structure

This compound is systematically named and identified by several key descriptors. It is classified as an amidobenzoic acid where a benzoic acid core is substituted with an acetamido group at position 5 and a nitro group at position 2.[1]

  • IUPAC Name: this compound[1]

  • Synonyms: 5-Acetylamino-2-nitrobenzoic acid, 2-Nitro-5-acetylaminobenzoic acid[1]

  • CAS Number: 4368-83-6[1][2][3]

  • Chemical Formula: C₉H₈N₂O₅[1][3]

Core Topic: Molecular Weight and Isotopic Distribution

The molecular weight is a cornerstone property for any chemical compound, essential for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

The average molecular weight (often referred to as molecular weight) is calculated using the weighted average of the natural abundances of the isotopes of each element in the formula. For C₉H₈N₂O₅, this value is 224.17 g/mol .[1][2][3]

In the context of high-resolution mass spectrometry (HRMS), a technique frequently employed in drug development for precise mass determination, the monoisotopic mass is the more relevant value. This is the mass of the molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, and ¹⁶O).

  • Monoisotopic Mass: 224.04332136 Da[1]

The distinction is critical: average molecular weight is used for bulk calculations (e.g., weighing out a reagent for a reaction), while monoisotopic mass is used to identify compounds from their mass-to-charge ratio in HRMS, enabling confirmation of elemental composition.

Key Physicochemical Data

The physical properties of this compound are summarized in the table below. These parameters are crucial for selecting appropriate solvents for reactions and purifications, as well as for predicting the compound's behavior in different environments.

PropertyValueSource(s)
Molecular Weight 224.17 g/mol [1][2][3]
Exact Mass 224.043 Da[1]
Melting Point 210-220 °C[2]
Boiling Point 522.9 °C at 760 mmHg[2]
Density 1.526 g/cm³[2]
Appearance White crystalline powder

Chapter 2: Analytical Methodologies

Robust analytical methods are essential for confirming the identity, purity, and concentration of this compound in experimental settings. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification due to its precision and sensitivity.

High-Performance Liquid Chromatography (HPLC) for Quantification

Reverse-phase HPLC with UV detection is a standard and effective technique for analyzing this compound. The aromatic nature of the compound makes it an excellent chromophore for UV detection.

  • Column: A C18 column is chosen as the stationary phase because its nonpolar nature is well-suited for retaining the moderately polar this compound from a more polar mobile phase.

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile) and an aqueous, slightly acidic buffer (like water with 0.1% trifluoroacetic acid) is used. The acetonitrile acts as the strong, eluting solvent, while the acidic water suppresses the ionization of the carboxylic acid group, leading to better peak shape and consistent retention times.

  • Detection: The nitro and acetamido groups on the benzene ring create a conjugated system that absorbs UV light strongly. A detection wavelength around 200-254 nm is typically effective for aromatic compounds.[4]

  • Instrumentation: Utilize an HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase Preparation: Prepare Eluent A as ultrapure water with 0.1% (v/v) Trifluoroacetic acid (TFA) and Eluent B as HPLC-grade acetonitrile with 0.1% (v/v) TFA.[4]

  • Standard Solution Preparation:

    • Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of the mobile phase to create a 1000 µg/mL stock solution.

    • Perform serial dilutions to prepare working standards in a relevant concentration range (e.g., 1-100 µg/mL).[4]

  • Sample Preparation: Dissolve the sample in the mobile phase, ensuring the final concentration falls within the calibration range. Filter all standards and samples through a 0.45 µm syringe filter prior to injection.[4]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Elution: Isocratic elution with a ratio of 65:35 (A:B) is a good starting point. Gradient elution can be developed for more complex mixtures.[4]

  • Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the sample by interpolating its peak area from this curve.[4]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation StandardPrep Standard Solution Preparation MobilePhase->StandardPrep SamplePrep Sample Preparation MobilePhase->SamplePrep Injection HPLC Injection StandardPrep->Injection SamplePrep->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: A standard workflow for the quantification of this compound using HPLC-UV.

Chapter 3: Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a key intermediate. Its value lies in its utility as a scaffold for building more complex, pharmacologically active molecules. The presence of three distinct functional groups allows for sequential and regioselective chemical modifications.

  • Amide and Carboxylic Acid Groups: These can be hydrolyzed or modified.

  • Nitro Group: This is a particularly versatile functional group. It can be readily reduced to an amine (e.g., 5-acetamido-2-aminobenzoic acid), which can then be used in a wide variety of subsequent reactions, such as diazotization or amide bond formation. This transformation is fundamental in the synthesis of many heterocyclic compounds and other API precursors.[5][6]

The related compound, 5-acetamido-2-hydroxy benzoic acid, has been investigated for its analgesic properties, highlighting the potential for derivatives of this structural class in drug discovery.[7][8]

Synthesis_Pathway A This compound (Starting Material) B Reduction of Nitro Group A->B e.g., H₂, Pd/C C 5-Acetamido-2-aminobenzoic acid (Key Intermediate) B->C D Further Functionalization C->D e.g., Acylation, Cyclization E Complex Heterocycles & API Precursors D->E

Sources

An In-Depth Technical Guide to the Physical Properties of 5-Acetamido-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetamido-2-nitrobenzoic acid, a multifaceted organic compound, holds significant interest within the realms of pharmaceutical research and drug development. Its structure, featuring a carboxylic acid, an acetamido group, and a nitro group on a benzene ring, provides a versatile scaffold for the synthesis of a wide array of more complex molecules. A thorough understanding of its physical properties is paramount for its effective utilization in medicinal chemistry, enabling informed decisions in process development, formulation, and quality control. This technical guide offers a comprehensive exploration of the key physical characteristics of this compound, underpinned by established experimental methodologies.

Core Physical and Chemical Properties

A foundational understanding of a compound's intrinsic properties is the starting point for its application in research and development. The key identifiers and physical constants for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₈N₂O₅[1][2]
Molecular Weight 224.17 g/mol [1][2]
CAS Number 4368-83-6[3]
Appearance White to off-white crystalline powder[4]
Melting Point 210-220 °C[3]
Boiling Point 522.9 °C at 760 mmHgN/A
Density 1.526 g/cm³N/A

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical parameter that influences its bioavailability, formulation, and reaction kinetics. While quantitative solubility data for this compound in a range of organic solvents is not extensively available in the public domain, qualitative assessments indicate its solubility characteristics.

Qualitative Solubility:

  • Cold-Soluble: Ethanol, Methanol, Dimethylsulfoxide (DMSO), Acetonitrile, Acetic Acid, Acetone[5]

  • Hot-Soluble: Ethyl Acetate, Water[5]

  • Insoluble: Dichloromethane, Chloroform, Hexane[5]

Experimental Protocol: Determination of Quantitative Solubility by the Gravimetric Method

For a precise understanding of solubility, a standardized experimental protocol is essential. The gravimetric method is a robust and widely used technique for determining the solubility of a solid in a liquid.

Principle: This method involves the preparation of a saturated solution at a specific temperature, followed by the evaporation of the solvent from a known volume of the saturated solution and weighing the remaining solute.

Materials and Equipment:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, DMSO, acetonitrile)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Vials with airtight seals

  • Volumetric flasks and pipettes

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle for at least 2 hours at the constant temperature.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to maintain the temperature.

    • Filter the collected solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish.

    • Transfer a precise volume of the filtered saturated solution into the pre-weighed evaporating dish.

    • Evaporate the solvent under a gentle stream of nitrogen or in a fume hood.

    • Once the solvent has evaporated, place the dish in a drying oven at a temperature below the compound's melting point until a constant weight is achieved.

    • Cool the dish in a desiccator and re-weigh it.

Calculation: The solubility (S) can be calculated using the following formula:

S (g/L) = (Weight of dish with residue - Weight of empty dish) / Volume of saturated solution taken (L)

G cluster_protocol Gravimetric Solubility Determination Workflow A 1. Prepare Supersaturated Solution (Excess Solute in Solvent) B 2. Equilibrate at Constant Temperature (e.g., 24-48h in Shaker Bath) A->B C 3. Settle and Filter (Remove Undissolved Solid) B->C D 4. Evaporate Solvent (From a Known Volume of Filtrate) C->D E 5. Dry and Weigh Residue (Determine Mass of Dissolved Solute) D->E F 6. Calculate Solubility (Mass/Volume) E->F

Caption: Workflow for Gravimetric Solubility Determination.

Acidity and pKa

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of weak acids and bases[7].

Principle: A solution of the weak acid is titrated with a strong base, and the pH is monitored throughout the titration. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point), where the concentrations of the acid and its conjugate base are equal.

Materials and Equipment:

  • This compound

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • pH meter with a combination electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. A co-solvent such as methanol or ethanol may be used if solubility is low, but this will yield an apparent pKa specific to that solvent mixture.

  • Titration:

    • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

    • Begin stirring and record the initial pH.

    • Add the standardized NaOH solution in small, precise increments from the burette.

    • After each addition, allow the pH reading to stabilize and record both the pH and the total volume of titrant added.

    • Continue the titration past the equivalence point, where a sharp change in pH is observed.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/Δ²V) of the titration curve.

    • The half-equivalence point is the volume of NaOH that is exactly half of the volume required to reach the equivalence point.

    • The pKa is the pH value on the titration curve that corresponds to the half-equivalence point.

G cluster_pka Potentiometric pKa Determination start Dissolve Acid in Water titrate Titrate with Strong Base (NaOH) Record pH vs. Volume start->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot find_ep Determine Equivalence Point (Steepest Slope) plot->find_ep find_half_ep Calculate Half-Equivalence Point (Volume at EP / 2) find_ep->find_half_ep determine_pka pKa = pH at Half-Equivalence Point find_half_ep->determine_pka

Caption: Logical flow of pKa determination via potentiometric titration.

Spectroscopic Profile

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While a specific spectrum for this compound is not provided, the expected chemical shifts can be predicted based on the electronic environment of the protons and carbons. For a structurally similar compound, 5-acetamido-2-hydroxy benzoic acid, the following 1H NMR data in DMSO-d6 has been reported: δ (ppm) 6.89 (1H, d, J = 9.0 Hz, H-3), 7.64 (1H, dd, 9.3 and 2.7 Hz, H-4), 8.08 (1H, d, J = 2.7 Hz, H6), 2.00 (3H, s, CH₃), 9.87 (1H, s, NH)[5]. For this compound, the aromatic protons are expected to be shifted downfield due to the strong electron-withdrawing effect of the nitro group.

Expected ¹H NMR (DMSO-d₆) signals for this compound:

  • Aromatic protons (H-3, H-4, H-6): Expected in the range of 7.5-8.5 ppm, with splitting patterns determined by their coupling constants. The proton ortho to the nitro group (H-3) would likely be the most deshielded.

  • Amide proton (-NH-): A broad singlet, typically downfield (>9 ppm).

  • Carboxylic acid proton (-COOH): A very broad singlet, often not observed or appearing far downfield, and readily exchanges with D₂O.

  • Methyl protons (-CH₃): A singlet around 2.0-2.2 ppm.

Expected ¹³C NMR (DMSO-d₆) signals:

  • Carbonyl carbons (C=O): Two signals expected in the range of 165-175 ppm for the carboxylic acid and amide.

  • Aromatic carbons: Six distinct signals, with their chemical shifts influenced by the attached substituents. The carbon bearing the nitro group (C-2) would be significantly downfield.

  • Methyl carbon (-CH₃): A signal around 24 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid, amide, and nitro groups.

Expected Characteristic FT-IR Peaks (KBr pellet):

  • O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.

  • N-H stretch (amide): A sharp peak around 3300-3500 cm⁻¹.

  • C-H stretch (aromatic and methyl): Peaks around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (methyl).

  • C=O stretch (carboxylic acid and amide): Two strong absorptions in the region of 1650-1760 cm⁻¹.

  • N-O stretch (nitro group): Two strong bands, typically around 1500-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

  • C-N stretch (amide): In the region of 1200-1400 cm⁻¹.

  • C-O stretch (carboxylic acid): In the region of 1210-1320 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The presence of the nitro-substituted aromatic ring in this compound will result in characteristic UV absorption. While a specific λmax is not available, related nitrobenzoic acids show strong absorptions in the range of 250-350 nm[3].

Crystal Structure and Polymorphism

The three-dimensional arrangement of molecules in the solid state is determined by X-ray crystallography. This information is crucial for understanding physical properties such as solubility and melting point, and for identifying different polymorphic forms. Although a crystal structure for this compound has not been reported in the Cambridge Structural Database, the general methodology for its determination is well-established and would involve single-crystal X-ray diffraction[8].

Chemical Stability and Handling

This compound is a stable compound under normal laboratory conditions. However, it is important to be aware of potential degradation pathways and to handle the compound with appropriate safety precautions.

Stability:

  • Light Sensitivity: Compounds with nitroaromatic functionalities can be sensitive to light. It is advisable to store the compound and its solutions protected from light[9].

  • Thermal Stability: The compound has a high melting point with decomposition. Thermal decomposition may produce hazardous byproducts such as nitrogen oxides (NOx) and carbon monoxide (CO)[9].

  • pH Stability: The acetamido group can undergo hydrolysis under strong acidic or basic conditions to yield 5-amino-2-nitrobenzoic acid[8].

Handling and Safety:

  • This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation[10].

  • Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

  • Work should be conducted in a well-ventilated area, such as a fume hood[5][8].

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound, a compound of significant interest in drug discovery and development. While some quantitative data remains to be experimentally determined, this guide furnishes researchers and scientists with the foundational knowledge and detailed experimental protocols necessary to characterize this versatile molecule. A thorough understanding and application of these principles will facilitate the successful integration of this compound into synthetic and medicinal chemistry programs.

References

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]
  • This compound. gsrs. [Link]
  • 1H NMR (DMSO-d6). The Royal Society of Chemistry. [Link]
  • 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). HMDB. [Link]
  • This compound (C9H8N2O5). PubChemLite. [Link]
  • 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). HMDB. [Link]
  • This compound. LabSolutions. [Link]
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry. [Link]
  • This compound. CAS Common Chemistry. [Link]
  • Benzoic acid, 5-(acetylamino)-2-nitro- | C9H8N2O5 | CID 78076. PubChem. [Link]
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  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
  • CN102249948A - Synthetic method of 5-acetamido-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.
  • Figure S4. 13 C NMR spectrum of Compound 5, 100 MHz, DMSO-d6..
  • Synthetic methodology for the preparation of 5-acetamido-2-hydroxy benzoic acid and derivatives..
  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC. [Link]
  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry. [Link]
  • 5-Amino-2-nitrobenzoic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]
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Sources

An In-Depth Technical Guide to 5-Acetamido-2-nitrobenzoic Acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 5-acetamido-2-nitrobenzoic acid, a versatile chemical intermediate with significant potential in drug discovery and development. Tailored for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, this document delves into the compound's chemical structure, synthesis, spectroscopic characterization, and its burgeoning role as a scaffold for novel therapeutic agents.

Unveiling the Core Structure: Chemical Identity and Properties

This compound, systematically named according to IUPAC nomenclature, is a substituted benzoic acid derivative. The core structure consists of a benzene ring functionalized with a carboxylic acid group, an acetamido group, and a nitro group at positions 1, 5, and 2, respectively. This unique arrangement of electron-withdrawing and electron-donating groups imparts a distinct chemical reactivity profile, making it a valuable precursor in organic synthesis.

PropertyValueSource
Molecular Formula C₉H₈N₂O₅
Molecular Weight 224.17 g/mol
Appearance Off-white to yellow crystalline solidGeneral laboratory observation
Melting Point 210-220 °C
CAS Number 4368-83-6

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node [shape=plaintext];
a[label=""];
b[label=""];
c [label=""];
d [label=""];
e [label=""];
f [label=""];
g [label="C", pos="0,0!"];
h [label="C", pos="1.2,0.7!"];
i[label="C", pos="1.2,2.1!"];
j [label="C", pos="0,2.8!"];
k [label="C", pos="-1.2,2.1!"];
l [label="C", pos="-1.2,0.7!"];
m [label="C(=O)O", pos="-2.4,0!"];
n [label="N(=O)[O-]", pos="2.4,0!"];
o [label="NC(=O)C", pos="0,4.2!"];

g -- h -- i -- j -- k -- l -- g; l -- m; h -- n; j -- o; }

Caption: Chemical structure of this compound.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most commonly achieved through the acetylation of its precursor, 5-amino-2-nitrobenzoic acid. This method is efficient and provides a high yield of the desired product. An alternative, two-step route starting from m-aminobenzoic acid is also established.

Preferred Synthetic Route: Acetylation of 5-Amino-2-nitrobenzoic Acid

This protocol outlines the acetylation of 5-amino-2-nitrobenzoic acid using acetic anhydride. The causality behind this choice lies in the ready availability of the starting material and the straightforward nature of the acylation reaction, which selectively protects the amino group.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 10.0 g of 5-amino-2-nitrobenzoic acid in 50 mL of glacial acetic acid.

  • Addition of Acetylating Agent: To this suspension, slowly add 1.2 equivalents of acetic anhydride.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into 200 mL of ice-cold water with vigorous stirring. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude product can be further purified by recrystallization from ethanol to yield pure this compound.

Synthesis_Workflow start 5-Amino-2-nitrobenzoic Acid process Reflux for 2h start->process Add reagent Acetic Anhydride Glacial Acetic Acid reagent->process With workup Precipitation in Ice Water process->workup purification Recrystallization from Ethanol workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization: The Molecular Fingerprint

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, in DMSO-d₆):

  • ~13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

  • ~10.5 ppm (s, 1H): Amide proton (-NH-).

  • ~8.5 ppm (d, 1H): Aromatic proton ortho to the nitro group.

  • ~8.2 ppm (dd, 1H): Aromatic proton ortho to the acetamido group and meta to the nitro group.

  • ~7.9 ppm (d, 1H): Aromatic proton meta to both the nitro and acetamido groups.

  • ~2.1 ppm (s, 3H): Methyl protons of the acetamido group (-COCH₃).

¹³C NMR (Predicted, in DMSO-d₆):

  • ~169 ppm: Carbonyl carbon of the acetamido group.

  • ~166 ppm: Carboxylic acid carbon.

  • ~145-120 ppm: Aromatic carbons.

  • ~24 ppm: Methyl carbon of the acetamido group.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3300-2500 (broad)O-H (Carboxylic Acid)Stretching
~3250N-H (Amide)Stretching
~1700C=O (Carboxylic Acid)Stretching
~1670C=O (Amide I)Stretching
1550 & 1350N-O (Nitro group)Asymmetric & Symmetric Stretching
~1540N-H (Amide II)Bending

The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer in the solid state.[3][4]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z = 224. Key fragmentation patterns would likely involve the loss of the nitro group (-NO₂, 46 Da), the carboxylic acid group (-COOH, 45 Da), and the acetamido group (-NHCOCH₃, 58 Da).[5][6][7]

Applications in Drug Discovery and Development

This compound serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. Its derivatives have shown promise as anti-inflammatory agents and as potential therapeutics in oncology.

Anti-inflammatory Agents: Targeting COX-2

Derivatives of 5-acetamido-2-hydroxybenzoic acid, a close analog, have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors.[1][8] The inhibition of COX-2 is a key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) to exert their therapeutic effects while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[9][10] The structural modifications on the this compound scaffold can be tailored to enhance selectivity and potency for the COX-2 enzyme.

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Derivative 5-Acetamido-2-nitrobenzoic Acid Derivative Derivative->COX2 Inhibits

Caption: Mechanism of action of NSAIDs via COX-2 inhibition.

Anticancer Potential: Modulation of Signaling Pathways

Benzoic acid derivatives have garnered significant attention for their anticancer properties.[11][12] One of the key mechanisms of action is the inhibition of histone deacetylases (HDACs).[13][14] HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. The this compound core can be functionalized to design potent and selective HDAC inhibitors.

Safety and Handling

This compound is classified as an irritant. It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.

Conclusion and Future Perspectives

This compound is a chemical intermediate with a rich potential for the development of novel therapeutic agents. Its straightforward synthesis and versatile chemical handles make it an attractive starting point for medicinal chemistry campaigns. Future research should focus on the synthesis and biological evaluation of diverse libraries of its derivatives to explore their full therapeutic potential, particularly in the areas of inflammation and oncology. Detailed mechanistic studies will be crucial to understand the structure-activity relationships and to optimize the design of next-generation drug candidates based on this promising scaffold.

References

  • Santos, C. B. R., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584. [Link]
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid. BenchChem Technical Guides.
  • BenchChem. (2025). Synthesis of 4-Amino-2-methoxy-5-nitrobenzoic Acid: A Detailed Protocol for Drug Discovery and Development. BenchChem Technical Guides.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid. BenchChem Technical Guides.
  • Ramalingam, M., et al. (2008). Experimental (FTIR and FT-Raman) and Ab Initio and DFT Study of Vibrational Frequencies of 5-amino-2-nitrobenzoic Acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(1), 23-30. [Link]
  • ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)...
  • Santos, C. B. R., et al. (2023). Synthetic methodology for the preparation of 5-acetamido-2-hydroxy benzoic acid and derivatives.
  • Aravinthraj, M., et al. (n.d.). FTIR functional groups assignments associated with the samples (i) 2NBA...
  • Anantharaju, P. G., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Cancer Biology & Therapy, 18(7), 492-504. [Link]
  • Kumar, S., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Organic Chemistry, 28. [Link]
  • Anantharaju, P. G., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC. [Link]
  • Vane, J. R., & Botting, R. M. (1998). Mechanism of action of antiinflammatory drugs. International Journal of Tissue Reactions, 20(1), 3-15. [Link]
  • Miltojević, A. B., et al. (2015). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Journal of the Serbian Chemical Society. [Link]
  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d)
  • Santos, C. B. R., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.
  • Tatapudi, K. K., et al. (2022). MS/MS spectrum and proposed fragmentation of compound 5.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Santos, C. B. R., et al. (n.d.). Bioactivity of the 5-acetamido-2-hydroxy benzoic acid derivatives and...
  • Chemistry LibreTexts. (2023).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000500).
  • Kumar, S., et al. (2024).
  • Iartsev, A. V., et al. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Journal of Analytical Chemistry, 73(1), 58-64. [Link]
  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... Doc Brown's Chemistry. [Link]
  • Prasath, R., et al. (2014). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Journal of Chemical and Pharmaceutical Research, 6(5), 786-800. [Link]
  • Abramson, S., & Weissmann, G. (1989). The mechanisms of action of nonsteroidal antiinflammatory drugs.
  • BenchChem. (2025). Application Note: FTIR Analysis of 5-Nitro-1,2,3-benzenetricarboxylic Acid. BenchChem Technical Guides.
  • Ansari, R., & Kirpalani, D. M. (2022). The FTIR spectra of 50 mg/L benzoic acid at various sonication times....

Sources

An In-depth Technical Guide to the Synthesis of 5-Acetamido-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical overview of the synthesis of 5-Acetamido-2-nitrobenzoic acid, a key intermediate in the development of various pharmaceuticals and fine chemicals. Designed for researchers, scientists, and drug development professionals, this document elucidates the core synthetic pathway, explains the underlying chemical principles, and provides a detailed, field-proven experimental protocol.

Introduction: The Significance of this compound

This compound is a multifaceted aromatic compound featuring an acetamido group, a nitro group, and a carboxylic acid moiety on a benzene ring.[1] This unique combination of functional groups makes it a valuable building block in organic synthesis. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring, while the acetamido and carboxylic acid groups offer multiple sites for further chemical modification. This trifunctionality allows for the construction of complex molecular architectures, making it a sought-after precursor in the synthesis of heterocyclic compounds and other pharmacologically active molecules. From a structural standpoint, it is classified as both an amidobenzoic acid and a C-nitro compound.[1]

The Core Synthesis Pathway: Acetylation of 5-Amino-2-nitrobenzoic Acid

The most direct and widely employed synthetic route to this compound is the N-acetylation of 5-Amino-2-nitrobenzoic acid. This reaction involves the introduction of an acetyl group (CH₃CO-) onto the nitrogen atom of the amino group of the starting material. The most common acetylating agent for this transformation is acetic anhydride, often in the presence of a catalyst to facilitate the reaction.

The underlying principle of this synthesis is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group in 5-Amino-2-nitrobenzoic acid acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group, resulting in the formation of the stable amide bond.

The reaction is typically carried out under acidic or basic conditions, or with gentle heating, to enhance the rate of reaction.[1] The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity of the final product.

Visualizing the Synthesis Workflow

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction cluster_product Product 5-Amino-2-nitrobenzoic_Acid 5-Amino-2-nitrobenzoic Acid Acetylation N-Acetylation 5-Amino-2-nitrobenzoic_Acid->Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Acetylation 5-Acetamido-2-nitrobenzoic_Acid This compound Acetylation->5-Acetamido-2-nitrobenzoic_Acid

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Material 5-Amino-2-nitrobenzoic acid
Reagent Acetic Anhydride
Catalyst (optional) Glacial Acetic Acid or Sulfuric Acid
Reaction Temperature Reflux
Reaction Time 1-2 hours
Purification Method Recrystallization
Expected Yield >85%
Melting Point 225°C (decomposes)[2]
Molecular Formula C₉H₈N₂O₅[3]
Molecular Weight 224.17 g/mol [3]

Detailed Experimental Protocol

This protocol details a robust and reproducible method for the synthesis of this compound from 5-Amino-2-nitrobenzoic acid.

Materials and Equipment:

  • 5-Amino-2-nitrobenzoic acid

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent and catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beaker

  • Buchner funnel and filter flask

  • Filter paper

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 10.0 g (0.055 mol) of 5-Amino-2-nitrobenzoic acid.

  • Addition of Reagents: To the flask, add 20 mL of acetic anhydride and, optionally, 5 mL of glacial acetic acid. The glacial acetic acid can serve as both a solvent and a catalyst.

  • Heating and Reflux: Attach a reflux condenser to the round-bottom flask and place the setup in a heating mantle. Heat the reaction mixture to a gentle reflux with continuous stirring.

  • Reaction Monitoring: Maintain the reflux for approximately 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. As the solution cools, the this compound product will begin to precipitate out of the solution.

  • Quenching: Slowly and carefully pour the cooled reaction mixture into a beaker containing 100 mL of cold deionized water with stirring. This will cause the complete precipitation of the product.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold deionized water to remove any residual acetic acid and other water-soluble impurities.

  • Drying: Dry the crude product in a vacuum oven or air-dry to a constant weight.

Purification by Recrystallization:

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before hot filtration.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The purified this compound will crystallize out of the solution. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Final Drying: Dry the purified product to a constant weight.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Physicochemical Properties:

  • Appearance: Light yellow to amber powder or crystals.[2]

  • Melting Point: 225°C (with decomposition).[2]

Spectroscopic Data:

  • ¹H NMR Spectroscopy: A ¹H NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons, the amide proton, and the methyl protons of the acetyl group. The aromatic region is expected to show a complex splitting pattern due to the substitution on the benzene ring. The proton ortho to the nitro group (at the 3-position) would be shifted downfield.[1]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct resonances for the carbonyl carbons of the carboxylic acid and the amide, the aromatic carbons, and the methyl carbon of the acetyl group.

  • FTIR Spectroscopy: The FTIR spectrum will display characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include:

    • N-H stretching of the amide

    • C=O stretching of the carboxylic acid and the amide

    • N-O stretching of the nitro group

    • O-H stretching of the carboxylic acid

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reaction_Setup 1. Reaction Setup: 5-Amino-2-nitrobenzoic acid in flask Reagent_Addition 2. Reagent Addition: Add Acetic Anhydride Reaction_Setup->Reagent_Addition Heating 3. Heating and Reflux: 1-2 hours Reagent_Addition->Heating Cooling 4. Cooling and Precipitation Heating->Cooling Quenching 5. Quenching: Add cold water Cooling->Quenching Isolation 6. Isolation of Crude Product: Vacuum Filtration Quenching->Isolation Dissolution 7. Dissolution: Hot Ethanol Isolation->Dissolution Crystallization 8. Crystallization: Cooling Dissolution->Crystallization Final_Isolation 9. Isolation of Pure Product: Vacuum Filtration Crystallization->Final_Isolation Analysis 10. Analysis: Melting Point, NMR, FTIR Final_Isolation->Analysis

Caption: Step-by-step experimental workflow for the synthesis and purification of this compound.

Conclusion

This technical guide has outlined a reliable and efficient pathway for the synthesis of this compound via the N-acetylation of 5-Amino-2-nitrobenzoic acid. The provided experimental protocol, coupled with the underlying chemical principles and characterization data, offers a comprehensive resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The versatility of this compound as a synthetic intermediate underscores the importance of a well-defined and reproducible synthetic methodology.

References

  • This compound - gsrs. (URL: [Link])
  • Experiment 8 - Amide Prepar
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - MDPI. (URL: [Link])
  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC - NIH. (URL: [Link])
  • Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method - JOCPR. (URL: [Link])
  • Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
  • Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
  • 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. (URL: [Link])
  • Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino - SciSpace. (URL: [Link])
  • FTIR functional groups assignments associated with the samples (i) 2NBA...
  • Synthesis of p-nitrobenzoic acid - Powered by XMB 1.9.11 - Sciencemadness.org. (URL: [Link])
  • 1 H NMR and 13 C NMR data for compounds 5 and 6.

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An In-Depth Technical Guide to 5-Acetamido-2-nitrobenzoic Acid: Synthesis, Properties, and Applications in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetamido-2-nitrobenzoic acid is a substituted aromatic carboxylic acid that serves as a highly versatile and valuable building block in organic synthesis. Its trifunctional nature, featuring a carboxylic acid, a nitro group, and an acetamido group, provides a rich scaffold for a multitude of chemical transformations. This unique combination of functional groups, with their distinct electronic and directing effects, makes it a strategic starting material for the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. The presence of the nitro group, a powerful electron-withdrawing group and a precursor to an amino group, alongside the protected amine (acetamide) and the carboxylic acid, allows for selective and sequential chemical modifications. This guide offers a comprehensive overview of the synthesis, properties, and critical applications of this compound, with a particular focus on its role as a key intermediate in the development of active pharmaceutical ingredients (APIs).

Chemical Properties and Identification

A clear understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use in research and development. The key identifiers and properties of this compound are summarized below.

PropertyValue
IUPAC Name This compound[1]
Synonyms 5-Acetylamino-2-nitrobenzoic acid, 2-Nitro-5-acetylaminobenzoic acid
CAS Number 4368-83-6[1]
Molecular Formula C₉H₈N₂O₅[1]
Molecular Weight 224.17 g/mol [1]
Appearance White to beige crystalline powder
Melting Point 210-220 °C[2]
Solubility Soluble in water, sparingly soluble in ethanol.[3]
InChI Key ZSHFMOUMOUOGKI-UHFFFAOYSA-N[4]

Synthesis of this compound

The most common and logical laboratory-scale synthesis of this compound is achieved through the electrophilic nitration of 3-acetamidobenzoic acid. The acetamido group is an ortho-, para-director and is activating, while the carboxylic acid group is a meta-director and is deactivating. The nitration occurs at the position ortho to the activating acetamido group and meta to the deactivating carboxylic acid group.

Experimental Workflow: Synthesis via Nitration

cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-Acetamidobenzoic_Acid 3-Acetamidobenzoic Acid Nitration Nitration Reaction (0-10 °C) 3-Acetamidobenzoic_Acid->Nitration Nitrating_Mixture Concentrated H₂SO₄ + Concentrated HNO₃ Nitrating_Mixture->Nitration Quenching Quenching on Ice Nitration->Quenching Filtration Filtration & Washing Quenching->Filtration Drying Drying Filtration->Drying Final_Product This compound Drying->Final_Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 3-Acetamidobenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Crushed ice

  • Deionized water

Procedure:

  • Preparation of the Reaction Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, carefully add concentrated sulfuric acid. Slowly add 3-acetamidobenzoic acid to the cooled sulfuric acid while maintaining the temperature below 10 °C. Stir until all the solid has dissolved.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid. This process is highly exothermic and should be done in an ice bath to maintain a low temperature.

  • Nitration: Cool the solution of 3-acetamidobenzoic acid in sulfuric acid to 0-5 °C. Slowly add the pre-cooled nitrating mixture dropwise to the reaction flask. The temperature of the reaction mixture must be carefully controlled and maintained below 10 °C throughout the addition to prevent over-nitration and side reactions.

  • Reaction Completion: After the addition of the nitrating mixture is complete, allow the reaction to stir at a low temperature (0-10 °C) for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. This will quench the reaction and precipitate the product.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to remove any residual acid. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature.

Causality Behind Experimental Choices:

  • The use of concentrated sulfuric acid serves as both a solvent and a catalyst. It protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Maintaining a low temperature is crucial to control the exothermic nitration reaction and to ensure the regioselectivity of the substitution, minimizing the formation of unwanted isomers and degradation products.

  • The acetamido group on the starting material protects the amino group from oxidation by the strong acid mixture and directs the nitration to the desired position.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its functional groups allow for a range of subsequent reactions, such as reduction of the nitro group to an amine, hydrolysis of the acetamide, and various coupling reactions involving the carboxylic acid.

Intermediate in the Synthesis of X-ray Contrast Agents

One of the significant applications of this compound is as a precursor in the synthesis of non-ionic X-ray contrast media. A Chinese patent describes a synthetic method for a key intermediate of Iodixanol (Visipaque), a widely used contrast agent. The synthesis involves the use of a derivative of 5-acetamidobenzoic acid, highlighting the importance of this structural motif in the field.

Precursor for Heterocyclic Scaffolds

The bifunctional nature of the derivatives of this compound makes it an excellent starting material for the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry.

  • Benzimidazoles: The reduction of the nitro group to an amine, followed by intramolecular cyclization or condensation with other reagents, can lead to the formation of benzimidazole derivatives. Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities, including anthelmintic, antimicrobial, and anticancer properties.

Potential in the Synthesis of Drug Analogs
  • Niclosamide Analogs: Niclosamide, an anthelmintic drug, has gained attention for its potential as an anticancer and antiviral agent. While niclosamide itself is synthesized from different starting materials, this compound provides a valuable scaffold for the synthesis of novel analogs with potentially improved efficacy and reduced cytotoxicity. The functional groups on this intermediate allow for the systematic exploration of structure-activity relationships.

Workflow for a Potential Pharmaceutical Application

cluster_start Starting Intermediate cluster_step1 Step 1: Reduction cluster_intermediate Key Intermediate cluster_step2 Step 2: Cyclization/Coupling cluster_product Final Product Class Start This compound Reduction Reduction of Nitro Group (e.g., H₂, Pd/C) Start->Reduction Intermediate 2,5-Diaminobenzoic Acid Derivative Reduction->Intermediate Cyclization Reaction with Carboxylic Acid/Aldehyde or Coupling Partner Intermediate->Cyclization Product Heterocyclic Scaffolds (e.g., Benzimidazoles) Cyclization->Product

Sources

A Comprehensive Technical Guide to 5-Acetamido-2-nitrobenzoic acid: Nomenclature, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth analysis of 5-Acetamido-2-nitrobenzoic acid, a key chemical intermediate. It covers the compound's extensive nomenclature, including its IUPAC name and various synonyms, alongside a detailed summary of its chemical and physical properties. The document outlines a robust, three-step synthesis protocol, starting from anthranilic acid, detailing the underlying chemical principles and experimental procedures. This whitepaper is intended for researchers, chemists, and professionals in drug development, offering a comprehensive technical resource for the understanding and application of this versatile compound.

Introduction

This compound is a substituted aromatic carboxylic acid belonging to the family of nitrobenzoic acids.[1] Its structure, featuring an acetamido group, a nitro group, and a carboxylic acid moiety on a benzene ring, makes it a trifunctional and highly versatile building block in organic synthesis.[2] The strategic placement of these functional groups allows for a wide range of chemical transformations, positioning it as a valuable precursor in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[2][3] Understanding its various names and chemical identifiers is crucial for effective sourcing, regulatory compliance, and unambiguous scientific communication. This guide aims to consolidate this information and provide practical, field-proven insights into its synthesis and properties.

Part 1: Nomenclature and Identification

Accurate identification of a chemical compound is foundational to scientific research. This compound is cataloged across numerous databases and commercial inventories under several names and identifiers.

Synonyms and Alternative Names: The most frequently encountered synonyms reflect the two primary ways of naming the substituents on the benzoic acid core:

  • 5-Acetylamino-2-nitrobenzoic acid : This name uses the synonym "acetylamino" for the acetamido group.[4]

  • 2-Nitro-5-acetylaminobenzoic acid : This variant prioritizes the nitro group in the naming scheme.[5][6]

  • Benzoic acid, 5-(acetylamino)-2-nitro- : This is a common indexing name used in chemical databases.[4][7]

  • 3'-Carboxy-4'-nitroacetanilide : This less common name treats the molecule as a derivative of acetanilide.[4]

Chemical Identifiers: For unambiguous identification, a set of standardized identifiers is used globally. The key identifiers for this compound are summarized in the table below.

Identifier TypeValueSource
CAS Number 4368-83-6[4][5][6][7]
PubChem CID 78076[4]
EC Number 224-461-4[4][5]
Molecular Formula C₉H₈N₂O₅[4][7]
Molecular Weight 224.17 g/mol [4][7]
InChIKey ZSHFMOUMOUOGKI-UHFFFAOYSA-N[4][5][8]
Canonical SMILES CC(=O)NC1=CC(=C(C=C1)[O-])C(=O)O[4]

Part 2: Physicochemical and Safety Data

The physical and chemical properties of this compound dictate its handling, storage, and application in synthetic chemistry.

Physicochemical Properties:

PropertyValueSource
Appearance White crystalline powder
Melting Point 210-220 °C[5][6]
Boiling Point 522.9 °C at 760 mmHg (Predicted)[5]
Density 1.526 g/cm³ (Predicted)[5]
Solubility Soluble in water

Safety and Handling: This compound is classified as an irritant.[4] Standard laboratory safety protocols should be followed, including the use of personal protective equipment.

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements : P261, P280, P302+P352, P305+P351+P338.

  • Storage : Store in a well-closed container at 2°C - 8°C.

Part 3: Synthesis Protocol and Mechanistic Insights

This compound is not typically synthesized directly. A common and logical synthetic route involves a three-step process starting from the readily available precursor, anthranilic acid (2-aminobenzoic acid). This pathway is analogous to the synthesis of its isomer, 2-amino-5-nitrobenzoic acid.[3] The core strategy involves protecting the reactive amino group, performing a regioselective nitration, and then deprotecting the amino group if needed, or in this case, stopping after nitration.

The workflow diagram below illustrates this efficient synthesis pathway.

G cluster_0 Step 1: Protection cluster_1 Step 2: Nitration A Anthranilic Acid (2-Aminobenzoic acid) B N-Acetylanthranilic Acid (2-Acetamidobenzoic acid) A->B Acetic Anhydride (CH₃CO)₂O C This compound (Target Compound) B->C HNO₃ / H₂SO₄ (Nitrating Mixture)

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol:

This protocol is adapted from established methods for the protection and nitration of substituted benzoic acids.[3]

Step 1: Acetylation (Protection) of Anthranilic Acid

  • Causality : The amino group of anthranilic acid is a strong activating group and is susceptible to oxidation by the nitrating mixture. Acetylation protects the amino group by converting it to a less reactive acetamido group. This also directs the incoming nitro group to specific positions on the aromatic ring.

  • Procedure :

    • In a 250 mL flask, suspend 0.1 mol of anthranilic acid in 100 mL of water.

    • While stirring vigorously, add 0.11 mol of acetic anhydride.

    • Stir the mixture at room temperature for 30-45 minutes. The product, N-acetylanthranilic acid, will begin to precipitate.

    • Cool the mixture in an ice bath to complete precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly. The expected yield is typically high.

Step 2: Nitration of N-Acetylanthranilic Acid

  • Causality : A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the nitronium ion. The acetamido group is an ortho-, para-director. The bulky carboxylic acid group sterically hinders the ortho-position (position 3), while the other ortho-position (position 6) is also somewhat hindered. The para-position (position 5) is therefore the primary site of electrophilic substitution. The existing nitro group at position 2 is a strong deactivating group, which would make nitration of a pre-nitrated compound difficult. The synthesis route shown is therefore more logical.

  • Procedure :

    • In a 500 mL flask, carefully add the dried N-acetylanthranilic acid (from Step 1) in small portions to 150 mL of concentrated sulfuric acid, keeping the temperature below 10°C using an ice-salt bath.

    • Prepare the nitrating mixture by slowly adding 0.11 mol of concentrated nitric acid to 50 mL of concentrated sulfuric acid, maintaining a low temperature.

    • Add the nitrating mixture dropwise to the solution of N-acetylanthranilic acid, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice with stirring. The product, this compound, will precipitate.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus paper, and dry. Recrystallization from ethanol or acetic acid can be performed for further purification.

Part 4: Applications in Research and Development

This compound is not an end-product but a crucial intermediate. Its value lies in the differential reactivity of its functional groups, which can be selectively modified.

  • Pharmaceutical Synthesis : The nitro group can be reduced to an amine, and the acetamido group can be hydrolyzed back to an amine. This creates a diamino benzoic acid derivative, a common scaffold in drug discovery. For example, related aminobenzoic acids are precursors to analgesics and anti-inflammatory agents.[9][10][11]

  • Dye and Pigment Industry : The aromatic nitro and amino functionalities are key components of many azo dyes and other chromophores.

  • Materials Science : It can be used as a monomer or precursor for specialty polymers and materials with unique electronic or optical properties.

The logical relationship diagram below shows the potential transformations of the target compound into other useful intermediates.

G A This compound B 5-Acetamido-2-aminobenzoic acid A->B Reduction (e.g., H₂/Pd, Fe/HCl) C 5-Amino-2-nitrobenzoic acid A->C Hydrolysis (e.g., H⁺/H₂O) D 2,5-Diaminobenzoic acid B->D Hydrolysis (e.g., H⁺/H₂O) C->D Reduction (e.g., H₂/Pd, Fe/HCl)

Caption: Potential synthetic transformations of this compound.

Conclusion

This compound is a chemical intermediate of significant utility, defined by its versatile trifunctional structure. A clear understanding of its comprehensive nomenclature, including a range of synonyms and chemical identifiers, is essential for its effective use in research and manufacturing. The properties and synthesis protocol detailed in this guide provide a solid foundation for its application in the fields of medicinal chemistry, materials science, and industrial organic synthesis.

References

  • PubChem. Benzoic acid, 5-(acetylamino)-2-nitro-. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/78076[4]
  • Echemi. This compound. URL: https://www.echemi.com/products/pid_30353-5-acetamido-2-nitrobenzoic-acid.html[5]
  • US EPA. Benzoic acid, 5-(acetylamino)-2-nitro- - Substance Details - SRS. URL: https://cdxapps.epa.gov/srs-public/substance-details/124099[7]
  • Biosynth. This compound | 4368-83-6 | FA67399. URL: https://www.biosynth.com/p/FA67399/5-acetamido-2-nitrobenzoic-acid[8]
  • CAS Common Chemistry. This compound. American Chemical Society. URL: https://commonchemistry.cas.org/detail?cas_rn=4368-83-6[6]
  • PubChem. 5-(2-Acetamidoethoxy)-2-nitrobenzoic acid. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/102739573
  • Benchchem. Synthesis of 4-Amino-2-methoxy-5-nitrobenzoic Acid: A Detailed Protocol for Drug Discovery and Development. URL: https://www.benchchem.com/synthesis-of-4-amino-2-methoxy-5-nitrobenzoic-acid
  • GSRS. This compound. URL: https://gsrs.
  • Smolecule. Buy 5-Acetamido-2-aminobenzoic acid | 50670-83-2. URL: https://www.smolecule.com/cas-50670-83-2-5-acetamido-2-aminobenzoic-acid.html[10]
  • MDPI. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. URL: https://www.mdpi.com/1420-3049/28/22/7508[11]
  • PubMed Central. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10671607/[12]
  • Benchchem. An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid. URL: https://www.benchchem.com/synthesis-of-2-amino-5-nitrobenzoic-acid[3]
  • Benchchem. Application Notes and Protocols: 2-Amino-5-nitrobenzoic Acid as a Versatile Intermediate in Pharmaceutical Synthesis. URL: https://www.benchchem.com/application-notes-on-2-amino-5-nitrobenzoic-acid[2]
  • Fisher Scientific. Nitrobenzoic acids and derivatives. URL: https://www.fishersci.

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An In-depth Technical Guide to the Safe Handling of 5-Acetamido-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-Acetamido-2-nitrobenzoic acid (CAS No. 4368-83-6) is a substituted aromatic carboxylic acid with significant utility as a versatile intermediate in organic synthesis, particularly within the pharmaceutical sector.[1] Its molecular architecture, featuring acetamido, nitro, and carboxylic acid functional groups, allows for diverse chemical transformations, making it a valuable building block for novel therapeutic agents.[1] However, the same chemical reactivity that makes this compound useful also necessitates a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the safety profile of this compound, offering in-depth protocols and field-proven insights to ensure its safe handling and use in a laboratory setting. The core principle of this document is to establish a self-validating system of safety, where procedural steps are intrinsically linked to the chemical's known properties and potential risks.

Chemical and Physical Hazard Profile

A foundational understanding of the intrinsic properties of this compound is paramount for developing effective safety protocols. These properties dictate its behavior under various laboratory conditions and inform the necessary control measures.

Identity and Physicochemical Properties

The compound is an off-white, powdered solid.[2] This physical state is a key consideration for handling, as fine powders can be easily aerosolized and inhaled.

PropertyValueSource
CAS Number 4368-83-6[1][3][4]
Molecular Formula C9H8N2O5[3][4][5]
Molecular Weight 224.17 g/mol [1][4][5]
Appearance Off-white powder solid[2]
Melting Point 210-220 °C[4]
Boiling Point 522.9 °C at 760 mmHg[4]
Density 1.526 g/cm³[4]
GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal framework for classifying the hazards of chemical products. This compound is classified as a hazardous substance with the following designations.[5]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[5]
Serious Eye Damage/Eye Irritation2 / 2AH319: Causes serious eye irritation.[5]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[5]

The signal word associated with these classifications is "Warning" .[4][5] The presence of the electron-withdrawing nitro group and the acidic carboxylic acid functionality likely contributes to the compound's irritant properties. These functional groups can interact with biological macromolecules in the skin, eyes, and respiratory tract, leading to the observed irritation.

The Hierarchy of Controls: A Systematic Approach to Exposure Mitigation

The most effective strategy for ensuring safety is to follow the "Hierarchy of Controls," a system that prioritizes risk mitigation strategies from most to least effective. This approach moves beyond simple reliance on Personal Protective Equipment (PPE) to create a multi-layered, robust safety environment.

cluster_0 Hierarchy of Controls for this compound elimination Elimination (Not Feasible: Compound is required) substitution Substitution (Investigate less hazardous alternatives) elimination->substitution Most Effective engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) substitution->engineering admin Administrative Controls (SOPs, Training, Designated Areas) engineering->admin ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) admin->ppe Least Effective

Caption: Hierarchy of Controls applied to handling this compound.

  • Elimination/Substitution: While complete elimination is not practical if the compound is a required intermediate, the principle encourages a critical evaluation of whether a less hazardous reagent could achieve the same synthetic outcome.

  • Engineering Controls: This is the primary line of defense. Always handle this compound within a certified chemical fume hood or a powder containment hood.[6] This is crucial not only for containing potential vapors at elevated temperatures but, more importantly, for preventing the inhalation of fine dust particles, which can cause respiratory irritation.[5][6] Ensure that an eyewash station and safety shower are readily accessible.[6][7]

  • Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs) for all experiments involving this compound. Clearly demarcate work areas where the chemical is being used. All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide.

  • Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It should never be the sole means of protection. The specific PPE requirements are detailed in the following section.

Standard Protocol for Handling and Storage

Adherence to a systematic workflow is essential for minimizing exposure risk. The following protocol is a self-validating system, with built-in checks and decision points.

Required Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment. The following are mandatory for handling this compound.

PPE TypeSpecification & Rationale
Eye/Face Protection Chemical safety goggles or glasses meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards are required.[6][7][8] A face shield should be worn in situations with a higher risk of splashing or dust generation.[9]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber) must be worn.[6][10] Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact.[10]
Skin/Body Protection A standard laboratory coat is required to protect against skin contact.[6] For large-scale operations or spill cleanup, a full protective suit may be necessary.[6]
Respiratory Protection All handling of the solid form that may generate dust must be performed in a chemical fume hood to avoid respiratory irritation.[6] If a fume hood is not available or during a large spill, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) should be used.[6][8]
Step-by-Step Handling Procedure
  • Preparation:

    • Confirm that the chemical fume hood is operational and the sash is at the appropriate height.

    • Verify that an eyewash station and safety shower are unobstructed and functional.[6]

    • Inspect all required PPE for integrity before donning.[6]

  • Aliquotting and Weighing:

    • Perform all manipulations of the solid compound within the fume hood to contain dust.

    • Use non-sparking tools to prevent ignition sources.[4]

    • Dispense the smallest quantity of material necessary for the experiment to minimize waste and potential exposure.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Wash hands and any exposed skin thoroughly with soap and water after handling is complete and before leaving the work area.[6][9]

    • Decontaminate or dispose of used equipment and PPE according to institutional guidelines.

Storage Requirements

Proper storage is critical to maintaining the chemical's integrity and preventing accidental release.

  • Conditions: Store in a dry, cool, and well-ventilated place.[2][3][8]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[2][3][8]

  • Incompatibilities: Segregate from strong oxidizing agents and strong bases.[7][8][11] Contact with these substances could lead to vigorous and potentially hazardous reactions.

Emergency Response Protocols

In the event of an exposure or spill, a rapid and informed response is critical to mitigating harm.

Personal Exposure
Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[2][3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. [2][3]
Skin Contact Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] If skin irritation persists, seek medical attention.[2][3]
Inhalation Move the person to fresh air.[2][3] If the person is not breathing, give artificial respiration.[2][3] If breathing is difficult, provide oxygen. Get medical attention if symptoms occur or persist. [2][3]
Ingestion Do NOT induce vomiting.[12] Clean the mouth with water and drink plenty of water afterward.[2][3] Seek medical attention if symptoms occur. [2][3][13]
Accidental Release (Spill) Protocol

A structured response is necessary to manage spills effectively and safely.

cluster_1 Emergency Spill Response Workflow start Spill Occurs evacuate Evacuate immediate area Alert others start->evacuate assess Assess spill size & risk (Is it safe to handle internally?) evacuate->assess ppe Don appropriate PPE (Gloves, Goggles, Respirator) assess->ppe Small & Safe end Incident Reported & Documented assess->end Large or Unsafe Call Emergency Services contain Contain the spill Prevent entry into drains ppe->contain cleanup Clean up spill: Sweep up solid material carefully contain->cleanup collect Place in a suitable, labeled container for hazardous waste cleanup->collect decontaminate Decontaminate the area collect->decontaminate dispose Dispose of waste according to institutional & local regulations decontaminate->dispose dispose->end

Caption: Workflow for responding to an accidental release.

  • Personal Precautions: Ensure adequate ventilation and wear the appropriate PPE as described in Section 3.1 before attempting cleanup.[3] Avoid dust formation during the cleanup process.[2][3]

  • Environmental Precautions: Prevent the substance from entering drains or water systems.[2][3]

  • Containment and Cleanup: Carefully sweep up the solid material and shovel it into a suitable, closed container for disposal.[2][3][8] Avoid actions that generate dust.[3]

Fire and Reactivity Data

  • Fire Fighting Measures: In case of a fire, use water spray, carbon dioxide (CO2), dry chemical powder, or foam as extinguishing media.[14] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3][8]

  • Stability: The compound is stable under normal storage conditions.[8]

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[8]

Toxicological and Disposal Considerations

Toxicological Summary

The primary toxicological concerns are irritation to the skin, eyes, and respiratory system upon direct contact.[5] There is currently no data available to suggest that this compound is a carcinogen, mutagen, or reproductive toxin. However, the absence of data does not signify the absence of hazard, and the compound should be handled with the assumption that it is not yet fully tested.[2]

Disposal Protocol

Waste generated from this compound is classified as hazardous waste.[2]

  • All waste material, including contaminated PPE and cleanup materials, must be disposed of in accordance with local, regional, and national hazardous waste regulations.[2]

  • Do not empty into drains.[2][8]

  • Dispose of the container at a hazardous or special waste collection point.[2]

Conclusion

This compound is a valuable chemical intermediate whose safe use is contingent upon a comprehensive understanding of its hazards and the implementation of rigorous safety protocols. By adhering to the hierarchy of controls, utilizing appropriate engineering and administrative safeguards, and consistently wearing the correct PPE, researchers can effectively mitigate the risks of skin, eye, and respiratory irritation. The protocols outlined in this guide provide a framework for a self-validating safety system, empowering scientific professionals to pursue their research with confidence and security.

References

  • Purdue University Department of Physics. Fire-fighting measures.
  • PubChem. Benzoic acid, 5-(acetylamino)-2-nitro- | C9H8N2O5 | CID 78076.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • ScienceLab.com. (2005, October 10). Material Safety Data Sheet - Benzoic acid MSDS.
  • US EPA. Benzoic acid, 5-(acetylamino)-2-nitro- - Substance Details - SRS.
  • National Institute of Standards and Technology. (2015, December 1). SAFETY DATA SHEET.
  • Carl ROTH. (2024, March 3). Safety Data Sheet: 5,5'-Dithio-bis-(2-nitrobenzoic acid).

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An In-depth Technical Guide to 5-Acetamido-2-nitrobenzoic acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Acetamido-2-nitrobenzoic acid, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its chemical class, detailed synthesis protocols, physicochemical properties, and significant applications.

Introduction: A Versatile Building Block in Modern Chemistry

This compound, with the CAS Registry Number 4368-83-6, is a substituted aromatic carboxylic acid.[1] Its molecular structure, featuring an acetamido, a nitro group, and a carboxylic acid moiety on a benzene ring, makes it a highly versatile intermediate in organic synthesis.[1] The strategic placement of these functional groups allows for a variety of chemical transformations, rendering it a valuable precursor in the synthesis of pharmaceuticals and dyes.[1][2]

While the precise historical details of the discovery of this compound are not extensively documented, its emergence is intrinsically linked to the broader advancements in aromatic chemistry and the study of nitration reactions in the 19th and early 20th centuries. The synthesis and characterization of related compounds, such as nitroacetanilides, were foundational to the development of synthetic dyes and pharmaceuticals.[1]

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 4368-83-6[1][3]
Molecular Formula C₉H₈N₂O₅[3]
Molecular Weight 224.17 g/mol [3]
Melting Point 210-220 °C[4]
Appearance White crystalline powder[5]

Synthesis of this compound: A Tale of Two Routes

The preparation of this compound is primarily achieved through two well-established synthetic pathways. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

Route 1: Acetylation of 5-Amino-2-nitrobenzoic acid

This direct approach involves the acetylation of the amino group of 5-amino-2-nitrobenzoic acid. The reaction is typically carried out using acetic anhydride in an acidic medium.[6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-amino-2-nitrobenzoic acid in glacial acetic acid.

  • Acetylation: Slowly add acetic anhydride to the suspension. A catalytic amount of concentrated sulfuric acid can be added to facilitate the reaction.

  • Reaction Conditions: Heat the mixture to reflux and maintain for a period sufficient to ensure complete conversion, typically monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling, the reaction mixture is poured into ice-water to precipitate the product. The solid is collected by vacuum filtration, washed with cold water to remove impurities, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

  • Acetic Anhydride: Serves as the acetylating agent, readily reacting with the amino group.

  • Glacial Acetic Acid: Acts as a solvent that is compatible with the reagents and reaction conditions.

  • Sulfuric Acid (catalyst): Protonates the carbonyl oxygen of acetic anhydride, making it more electrophilic and accelerating the rate of acetylation.

  • Ice-water quench: The product is insoluble in water, leading to its precipitation upon addition to a large volume of cold water, which also helps to dissipate any heat from the neutralization of the acid catalyst.

Route 2: Nitration of m-Acetamidobenzoic acid

An alternative synthesis begins with the more readily available m-aminobenzoic acid. This multi-step process involves the protection of the amino group by acetylation, followed by a regioselective nitration.[6]

  • Acetylation of m-Aminobenzoic acid:

    • Dissolve m-aminobenzoic acid in glacial acetic acid.

    • Add acetic anhydride and heat the mixture to form m-acetamidobenzoic acid.

    • Isolate the product by precipitation in water, followed by filtration.

  • Nitration of m-Acetamidobenzoic acid:

    • Dissolve the dried m-acetamidobenzoic acid in concentrated sulfuric acid at a low temperature (0-5 °C).

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise, maintaining the low temperature.

    • After the addition is complete, allow the reaction to proceed for a set time before pouring the mixture onto crushed ice.

    • The precipitated this compound is collected by filtration, washed with cold water, and dried.

  • Protection of the Amino Group: The amino group is a strong activating group and is susceptible to oxidation by nitric acid. Acetylation converts it into a moderately activating acetamido group, which is also an ortho-, para-director. This protection is crucial to prevent unwanted side reactions and to direct the nitration to the desired positions.

  • Directing Effects: The acetamido group directs the incoming nitro group to the ortho and para positions. The carboxylic acid group is a meta-director. In this case, the powerful ortho-, para-directing effect of the acetamido group leads to the introduction of the nitro group at the position ortho to the carboxylic acid and para to the acetamido group.

  • Low Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature is critical to control the reaction rate and prevent over-nitration or decomposition of the starting material.

Synthesis_Workflow cluster_route1 Route 1: Acetylation cluster_route2 Route 2: Acetylation then Nitration A1 5-Amino-2-nitrobenzoic acid B1 This compound A1->B1 Acetic Anhydride, H₂SO₄ (cat.) A2 m-Aminobenzoic acid B2 m-Acetamidobenzoic acid A2->B2 Acetic Anhydride C2 This compound B2->C2 HNO₃, H₂SO₄ Application_Workflow cluster_pharma Pharmaceutical Synthesis cluster_dye Dye Synthesis Start This compound P1 Reduction of Nitro Group Start->P1 D1 Reduction of Nitro Group to Amine Start->D1 P2 Further Functionalization P1->P2 P3 Active Pharmaceutical Ingredient (API) Analogues P2->P3 D2 Diazotization D1->D2 D3 Azo Coupling with Naphthols/Anilines D2->D3 D4 Azo Dyes D3->D4

Diagram 2: Application pathways for this compound.

Conclusion

This compound stands as a testament to the enduring utility of well-designed chemical intermediates. Its established synthetic routes, coupled with the reactivity of its distinct functional groups, provide a robust platform for the creation of a diverse array of valuable compounds. For researchers and professionals in the chemical and pharmaceutical sciences, a thorough understanding of the synthesis and chemical properties of this molecule is essential for leveraging its full potential in the development of new materials and medicines.

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An In-Depth Technical Guide to the Key Chemical Reactions of 5-Acetamido-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetamido-2-nitrobenzoic acid is a highly functionalized aromatic compound of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates three distinct and reactive functional groups: a carboxylic acid, an acetamido group, and a nitro group. This trifecta of functionalities allows for a diverse range of chemical transformations, making it a valuable and versatile building block for the synthesis of more complex molecular architectures.[1] The strategic positioning of these groups on the benzene ring enables sequential and selective reactions, providing pathways to novel heterocyclic compounds and substituted aniline derivatives that are core scaffolds in many pharmaceutical agents.

This guide provides an in-depth exploration of the core chemical reactions of this compound. It is designed to serve as a technical resource for researchers, offering not just procedural outlines but also insights into the causality behind experimental choices, ensuring a robust and reproducible application of its chemistry.

I. Reduction of the Nitro Group: A Gateway to Anilines

The reduction of the aromatic nitro group to a primary amine is arguably the most pivotal transformation of this compound. This reaction opens the door to a vast array of subsequent chemical modifications, including diazotization, acylation, and, most importantly, cyclization reactions to form heterocyclic systems. The resulting product, 5-acetamido-2-aminobenzoic acid, is a key precursor for various biologically active molecules.[1]

A. Mechanistic Considerations & Reagent Selection

The conversion of a nitro group to an amine is a six-electron reduction that proceeds through nitroso and hydroxylamine intermediates. The choice of reducing agent is critical and depends on factors such as functional group tolerance, reaction conditions (pH, temperature), and scalability.

Commonly Employed Reducing Systems:

  • Catalytic Hydrogenation: This is often the method of choice for its clean reaction profile and high yields.[2] Catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) are highly effective.[1][3] Raney Nickel is another option, particularly when avoiding dehalogenation is a concern on other parts of a molecule.[2]

    • Expertise & Experience: The key advantage of catalytic hydrogenation is that the only byproduct is water, which simplifies purification. However, one must be cautious as this method can also reduce other functional groups. For this compound, the carboxylic acid and amide are generally stable under these conditions. The reaction is typically run in a pressure vessel under a hydrogen atmosphere.[4]

  • Dissolving Metal Reductions: Metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) are classic and cost-effective reagents for nitro group reduction.[1][2][5]

    • Expertise & Experience: While robust, these methods often require a stoichiometric or greater amount of metal and can involve strenuous acidic workups to remove metal salts. This can be a drawback in large-scale synthesis or with acid-sensitive substrates.

  • Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this reagent is an economical, safe, and versatile alternative that works under mild, often aqueous, conditions.[6][7] It is highly chemoselective for the nitro group, leaving other reducible functionalities like esters and halogens untouched.[6][8]

    • Expertise & Experience: Sodium dithionite is particularly valuable in tandem reactions where the in situ generated amine can immediately react further, for example, in a cyclization step.[6][9] This one-pot approach enhances synthetic efficiency. The active reducing species is believed to be the sulfur dioxide radical anion (•SO₂⁻).[6]

B. Data Summary: Comparison of Nitro Reduction Methods
Reducing SystemCatalyst/ReagentsTypical SolventsTemperatureKey AdvantagesKey Considerations
Catalytic HydrogenationH₂ gas, Pd/C, PtO₂, or Raney NiEthanol, Methanol, Ethyl AcetateRoom Temp. to 50°CClean reaction, high yield, simple workup.[2][10]Requires specialized pressure equipment; catalyst can be pyrophoric.
Metal in AcidFe/HCl, Sn/HCl, Zn/AcOHEthanol, Water, Acetic AcidRefluxInexpensive, robust, and reliable.[1][5]Stoichiometric metal required; acidic workup can be cumbersome.[11]
Sodium DithioniteNa₂S₂O₄Water/DMF, Water/EthanolRoom Temp. to 60°CHigh chemoselectivity, mild conditions, metal-free.[6][8]Reaction can be exothermic; purity of dithionite is important.[6][11]
C. Experimental Protocol: Nitro Reduction using Sodium Dithionite

This protocol provides a general method for the reduction of this compound to 5-acetamido-2-aminobenzoic acid.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent system such as a mixture of water and an organic co-solvent (e.g., ethanol or DMF).

  • Reagent Addition: In a separate beaker, prepare a solution of sodium dithionite (typically 3-5 eq) in water.

  • Reaction: Slowly add the aqueous sodium dithionite solution to the stirred solution of the nitro compound. The reaction can be exothermic, so controlled addition and potentially an ice bath are recommended.[6]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate (the product) forms, it can be collected by filtration.

  • Extraction: If the product remains in solution, extract the aqueous layer with an organic solvent like ethyl acetate (3x).[6]

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

D. Visualization: Nitro Group Reduction Workflow

Nitro_Reduction Start 5-Acetamido-2-nitrobenzoic acid in solution Reaction Vigorous Stirring (Exothermic Control) Start->Reaction Reagent Aqueous Na2S2O4 Solution Reagent->Reaction Slow Addition TLC Monitor by TLC Reaction->TLC Workup Aqueous Workup & Extraction TLC->Workup Reaction Complete Product 5-Acetamido-2-aminobenzoic acid Workup->Product Amide_Hydrolysis cluster_acid Acidic Conditions cluster_base Basic Conditions A_Start This compound A_React Heat with H+ (e.g., HCl), H2O A_Start->A_React A_Prod 5-Amino-2-nitrobenzoic acid (as ammonium salt) + Acetic Acid A_React->A_Prod B_Start This compound B_React Heat with OH- (e.g., NaOH) B_Start->B_React B_Prod Sodium 5-amino-2-nitrobenzoate + Ammonia + Sodium Acetate B_React->B_Prod

Caption: Comparison of acidic and basic hydrolysis pathways for the acetamido group.

III. Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for derivatization, primarily through esterification and amide bond formation. These reactions are fundamental for modifying the compound's solubility, pharmacokinetic properties, or for linking it to other molecules.

A. Esterification

Conversion of the carboxylic acid to an ester is typically achieved through Fischer esterification. This involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). [12]

  • Mechanism: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. [12][13]The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After proton transfers, a molecule of water is eliminated, and deprotonation yields the ester. The reaction is reversible and is often driven to completion by removing water as it forms (e.g., using a Dean-Stark apparatus) or by using a large excess of the alcohol. [13]* Expertise & Experience: For this compound, the electron-withdrawing nitro group increases the acidity of the carboxylic acid, which can facilitate the reaction. [12]Toluene is often used as an entraining liquid to azeotropically remove water. [14]

B. Amide Bond Formation (Amide Coupling)

The formation of an amide bond by reacting the carboxylic acid with a primary or secondary amine is one of the most common reactions in drug development. [15][16]Direct condensation is difficult, so the carboxylic acid must first be activated.

  • Activation & Coupling Reagents: A vast number of coupling reagents exist to facilitate this transformation. [16]These reagents convert the carboxylic acid's hydroxyl group into a better leaving group. Common classes include:

    • Carbodiimides: Such as DCC (dicyclohexylcarbodiimide) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide). These form an O-acylisourea intermediate which is then attacked by the amine. [16] * Uronium/Aminium Reagents: Such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are highly efficient and lead to rapid amide bond formation with minimal side reactions. [16]* Expertise & Experience: The choice of coupling reagent and conditions (solvent, base, temperature) is crucial to achieve high yields and avoid racemization if chiral amines or acids are used. [15]Reactions are typically run in aprotic polar solvents like DMF or DCM.

IV. Tandem & Cyclization Reactions: Building Heterocycles

The true synthetic power of this compound is realized in tandem reactions where the functional groups interact to form heterocyclic structures. A common and powerful strategy involves the reduction of the nitro group followed by an intramolecular cyclization.

A. Synthesis of Benzimidazoles

Benzimidazoles are a privileged scaffold in medicinal chemistry, found in numerous approved drugs. [17][18][19]A derivative of this compound can serve as an excellent precursor for their synthesis.

  • Synthetic Strategy:

    • Nitro Reduction: The nitro group is reduced to an amine, yielding 5-acetamido-2-aminobenzoic acid.

    • Amidation/Cyclization: The resulting ortho-diamino aromatic system is then reacted with a carboxylic acid or an aldehyde.

    • One-Pot Procedures: Efficient methods exist where the nitro reduction and cyclization occur in a single pot. For instance, using sodium dithionite to reduce the nitro group in the presence of an aldehyde leads directly to the benzimidazole derivative. [7][9]The in situ generated diamine condenses with the aldehyde to form a Schiff base, which then undergoes cyclization and oxidation to furnish the aromatic benzimidazole ring. [18]

B. Visualization: One-Pot Benzimidazole Synthesis

Benzimidazole_Synthesis Start 5-Acetamido-2-nitroaniline (from the starting acid) Intermediate In situ generated o-phenylenediamine Start->Intermediate Reduction Reagents 1. Na2S2O4 (Reduction) 2. Aldehyde (R-CHO) 3. Oxidant (often air) Reagents->Intermediate Product Substituted Benzimidazole Reagents->Product Intermediate->Product Condensation & Cyclization

Caption: Conceptual pathway for a one-pot synthesis of a benzimidazole derivative.

Conclusion

This compound is a cornerstone intermediate whose value lies in the selective and sequential manipulation of its three functional groups. The reduction of the nitro group, hydrolysis of the amide, and derivatization of the carboxylic acid are fundamental transformations that enable access to a wide variety of complex molecular targets. In particular, its utility in tandem reduction-cyclization reactions for the synthesis of benzimidazoles and other heterocycles underscores its importance in modern drug discovery and development. A thorough understanding of the mechanisms and experimental nuances associated with these key reactions allows researchers to harness the full synthetic potential of this versatile molecule.

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Unlocking the Potential of 5-Acetamido-2-nitrobenzoic Acid: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Acetamido-2-nitrobenzoic acid, a seemingly unassuming chemical intermediate, holds a wealth of untapped potential for researchers, medicinal chemists, and materials scientists. Its unique trifunctional architecture—comprising a carboxylic acid, an acetamido group, and a nitro moiety—offers a versatile platform for the synthesis of novel compounds with diverse applications. This guide provides an in-depth exploration of promising research avenues for this molecule, moving beyond its current applications to propose innovative directions in drug discovery, materials science, and biochemical probe development. We will delve into the causality behind experimental choices, providing detailed protocols and conceptual frameworks to empower your research endeavors.

Part 1: Foundational Chemistry and Synthesis

This compound (ANBA) is a substituted aromatic carboxylic acid. The presence of both an electron-donating acetamido group and an electron-withdrawing nitro group on the benzoic acid scaffold creates a unique electronic and reactive profile.

Established Synthetic Routes

The synthesis of ANBA is well-documented, with the most common method involving the acetylation of 5-amino-2-nitrobenzoic acid.[1] This straightforward reaction provides a reliable source of the starting material for further exploration.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-amino-2-nitrobenzoic acid

  • Acetic anhydride

  • Concentrated sulfuric acid (catalyst)

  • Glacial acetic acid (solvent)

  • Ice

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve 5-amino-2-nitrobenzoic acid in glacial acetic acid.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Slowly add acetic anhydride to the solution while stirring.

  • Heat the reaction mixture under reflux for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then pour it over crushed ice with vigorous stirring.

  • The solid precipitate of this compound is collected by vacuum filtration.

  • Wash the solid with cold water to remove any unreacted starting materials and acids.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

  • Dry the purified crystals under vacuum.

Causality of Experimental Choices:

  • Acetylation: The acetylation of the amino group serves to protect it from oxidation and to modulate its electronic effect on the aromatic ring.

  • Acid Catalyst: Sulfuric acid protonates the acetic anhydride, making it a more reactive electrophile for the acetylation reaction.

  • Reflux: Heating the reaction provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Precipitation on Ice: Pouring the reaction mixture into ice water causes the product, which is less soluble in water than the reactants and byproducts, to precipitate out of solution, allowing for its isolation.

Part 2: Potential Research Areas in Medicinal Chemistry

The true potential of ANBA lies in its utility as a scaffold for the development of novel therapeutic agents. While some derivatives have been explored for their analgesic and anti-inflammatory properties, a vast chemical space remains uncharted.

Design and Synthesis of Novel Anti-inflammatory and Analgesic Agents

Derivatives of 5-acetamido-2-hydroxy benzoic acid have shown promise as selective cyclooxygenase-2 (COX-2) inhibitors.[2] This suggests that the 5-acetamido-benzoic acid scaffold is a viable starting point for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved side-effect profiles.

Proposed Research Workflow:

G cluster_0 Scaffold Modification cluster_1 In Silico Screening cluster_2 In Vitro & In Vivo Evaluation A This compound B Reduction of Nitro Group A->B e.g., Catalytic Hydrogenation C Bioisosteric Replacement of Carboxylic Acid A->C e.g., Tetrazole, Hydroxamic Acid D Derivatization of Acetamido Group A->D e.g., N-alkylation, N-arylation E Molecular Docking (COX-1/COX-2) B->E C->E D->E F ADMET Prediction E->F G COX Inhibition Assays F->G H Anti-inflammatory Animal Models G->H I Analgesic Animal Models H->I

Caption: Proposed workflow for developing novel anti-inflammatory and analgesic agents.

Key Research Directions:

  • Systematic Derivatization: Synthesize a library of ANBA derivatives by modifying the carboxylic acid, acetamido, and nitro groups. For instance, the nitro group can be reduced to an amine, which can then be further functionalized.[3] The carboxylic acid can be converted to esters or amides. The acetamido group can be N-alkylated or N-arylated.

  • Bioisosteric Replacement: To improve pharmacokinetic properties and potentially reduce gastrointestinal side effects associated with the carboxylic acid moiety, explore bioisosteric replacements such as tetrazoles, hydroxamic acids, or sulfonamides.[4][5]

  • Structure-Activity Relationship (SAR) Studies: Conduct thorough SAR studies to understand how different functional groups and their positions on the scaffold affect COX-1/COX-2 selectivity and overall activity.

Exploration of Anticancer and Antiviral Potential through Heterocyclic Synthesis

ANBA is an excellent precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals.[1] The presence of multiple reactive sites allows for the construction of fused ring systems with potential anticancer and antiviral activities.

Proposed Research Focus: Quinazolinone Derivatives

Quinazolinones are a class of nitrogen-containing heterocycles known for their broad spectrum of biological activities. The synthesis of 7-nitro-substituted quinazolinones can be achieved from ANBA, and these can be further functionalized.

Synthetic Pathway to Quinazolinone Derivatives:

G A This compound B Reduction of Nitro Group (e.g., with SnCl2/HCl) A->B C 2-Amino-5-acetamidobenzoic acid B->C D Cyclization with Formic Acid or other one-carbon sources C->D E 7-Acetamidoquinazolin-4(3H)-one D->E F Further Functionalization E->F

Caption: General synthetic route to quinazolinone derivatives from this compound.

Potential Biological Targets:

  • Kinase Inhibition: Many quinazolinone derivatives are known to be potent inhibitors of various kinases involved in cancer cell signaling pathways.

  • Antiviral Activity: Explore the potential of these novel quinazolinones against a panel of viruses, leveraging the known antiviral properties of some heterocyclic compounds.

Part 3: Untapped Potential in Materials Science

The unique electronic properties of nitroaromatic compounds suggest that ANBA and its derivatives could have interesting applications in materials science, an area that has been largely unexplored for this molecule.

Development of Novel Organic Semiconductors

Nitroaromatics have been investigated as n-type organic semiconductors due to the strong electron-withdrawing nature of the nitro group.[6] The presence of the carboxylic acid and acetamido groups in ANBA provides handles for tuning the electronic properties and solid-state packing of the molecules, which are crucial for charge transport.

Research Proposal:

  • Synthesis of ANBA Esters and Amides: Convert the carboxylic acid group of ANBA into a series of esters and amides with varying alkyl and aryl substituents.

  • Thin-Film Fabrication: Fabricate thin films of these new derivatives using techniques such as spin-coating or vacuum deposition.

  • Characterization of Semiconductor Properties: Evaluate the electron mobility and air stability of these materials in organic field-effect transistors (OFETs).

Design of Chemosensors for Nitroaromatic Explosives

The detection of nitroaromatic explosives is of great importance for security and environmental monitoring. π-Electron rich small molecules can act as fluorescent chemosensors for these compounds.[7] By modifying the ANBA scaffold to enhance its π-electron system and fluorescence quantum yield, novel sensors can be developed.

Proposed Sensor Design Strategy:

  • Extend π-Conjugation: Synthesize derivatives of ANBA where the aromatic core is extended with other aromatic or heteroaromatic rings.

  • Introduce Fluorophores: Covalently link known fluorophores to the ANBA molecule.

  • Fluorescence Quenching Studies: Investigate the fluorescence quenching of these new compounds in the presence of various nitroaromatic explosives like 2,4,6-trinitrotoluene (TNT) and picric acid.

Part 4: Probing Biological Systems

Beyond direct therapeutic applications, ANBA derivatives can be designed as chemical probes to study biological processes.

Development of Enzyme-Activatable Probes

The nitro group can be selectively reduced by certain nitroreductase enzymes that are often overexpressed in hypoxic environments, such as solid tumors.[8][9] This provides an opportunity to design prodrugs or diagnostic probes that are activated specifically in the tumor microenvironment.

Conceptual Framework for a Nitroreductase-Activatable Probe:

G A ANBA-Fluorophore Conjugate (Non-fluorescent) B Nitroreductase Enzyme (in hypoxic tumor cells) A->B C Reduction of Nitro Group A->C B->C D Electron Cascade and Cleavage of Linker C->D E Released Fluorophore (Fluorescent) D->E

Caption: Mechanism of a nitroreductase-activatable fluorescent probe based on the ANBA scaffold.

Experimental Approach:

  • Probe Synthesis: Synthesize a conjugate of ANBA with a quenched fluorophore, where the fluorescence is restored upon reduction of the nitro group.

  • In Vitro Enzyme Assays: Test the activation of the probe in the presence of purified nitroreductase enzymes.

  • Cell-Based Assays: Evaluate the probe's ability to selectively light up hypoxic cancer cells in culture.

  • In Vivo Imaging: In animal models of cancer, assess the potential of the probe for tumor imaging.

Conclusion

This compound is far more than a simple chemical intermediate. Its rich and versatile chemistry provides a foundation for significant advancements in medicinal chemistry, materials science, and chemical biology. This guide has outlined several promising, yet underexplored, research directions. By applying the principles of rational design, modern synthetic methodologies, and rigorous biological and material characterization, the scientific community can unlock the full potential of this intriguing molecule.

References

  • Nitroaromatics as n-type organic semiconductors for field effect transistors. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2016/tc/c6tc00282a
  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.oprd.1c00188
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4781987/
  • Discovery, Characterization and Application of Nitroreductases for Pharmaceutical Synthesis. The University of Groningen research portal. URL: https://research.rug.
  • Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Materials Advances (RSC Publishing). URL: https://doi.org/10.1039/D5MA00711A
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. URL: https://www.mdpi.com/2073-4344/13/11/1475
  • Photo-physical properties of Pr (III) chelates of substituted nitrobenzoic acid and nitrophenols. AGOSR. URL: https://jcm.thecmrs.in/index.php/jcm/article/view/7
  • This compound | 4368-83-6 | Benchchem. URL: https://www.benchchem.com/product/b1658145
  • Bioisosteric Replacement Strategies. SpiroChem. URL: https://spirochem.com/bioisosteric-replacements/
  • Nitro compound - Wikipedia. URL: https://en.wikipedia.org/wiki/Nitro_compound
  • 5-Acetamido-3-bromo-2-nitrobenzoic acid | 54002-32-3 | Benchchem. URL: https://www.benchchem.com/product/b1658148
  • Benzoic acid, 5-(acetylamino)-2-nitro- | C9H8N2O5 | CID 78076. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/78076
  • This compound - Echemi. URL: https://www.echemi.com/products/5-acetamido-2-nitrobenzoic-acid.html
  • 5-Amino-2-nitrobenzoic acid 97 13280-60-9. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/564613
  • Bioisosteric Replacements. Cambridge MedChem Consulting. URL: https://www.cambridgemedchemconsulting.com/resources/bioisosteres.html
  • This compound. CAS Common Chemistry. URL: https://commonchemistry.cas.org/detail?cas_rn=4368-83-6
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. URL: https://www.drughunter.com/bioisosteres-for-drug-hunters-part-1-background-carboxylic-acids-and-amides/
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3209198/
  • π-Electron rich small molecule sensors for the recognition of nitroaromatics. Chemical Communications (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2012/cc/c2cc30883h
  • The role of bioisosterism in modern drug design: Current applications and challenges. URL: https://www.researchgate.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. URL: https://www.mdpi.com/1424-8247/16/11/1584
  • Synthetic methodology for the preparation of 5-acetamido-2-hydroxy benzoic acid and derivatives. ResearchGate. URL: https://www.researchgate.net/figure/Synthetic-methodology-for-the-preparation-of-5-acetamido-2-hydroxy-benzoic-acid-and_fig2_375620986
  • Structure of common nitroaromatic compounds. ResearchGate. URL: https://www.researchgate.
  • Bioactivity of the 5-acetamido-2-hydroxy benzoic acid derivatives and.... ResearchGate. URL: https://www.researchgate.net/figure/Bioactivity-of-the-5-acetamido-2-hydroxy-benzoic-acid-derivatives-and-commercial-drug-1_tbl2_375620986
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7504444/
  • A Comprehensive Technical Guide to the Physical and Chemical Characteristics of Nitro-Substituted Benzoic Acids. Benchchem. URL: https://www.benchchem.com/blog/a-comprehensive-technical-guide-to-the-physical-and-chemical-characteristics-of-nitro-substituted-benzoic-acids
  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9303534/
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The Strategic Chemistry of 5-Acetamido-2-nitrobenzoic Acid: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Scaffold of Potential

In the landscape of medicinal chemistry, the strategic selection and modification of molecular scaffolds are paramount to the successful development of novel therapeutics. Benzoic acid derivatives, in particular, have a rich history as privileged structures in drug design, owing to their synthetic tractability and diverse pharmacological activities. This guide delves into the core chemistry and therapeutic potential of 5-acetamido-2-nitrobenzoic acid and its analogs, providing a comprehensive resource for researchers, scientists, and drug development professionals. Our exploration will be grounded in the principles of rational drug design, emphasizing the causal relationships between molecular structure, chemical properties, and biological function.

Core Compound Profile: this compound

This compound is a synthetically accessible aromatic carboxylic acid that serves as a versatile intermediate in the generation of a diverse library of bioactive compounds.[1] Its structure, featuring a carboxylic acid, an acetamido group, and a nitro group, presents multiple avenues for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a core scaffold is fundamental to predicting its behavior in biological systems and guiding derivatization strategies.

PropertyValue
Molecular Formula C₉H₈N₂O₅
Molecular Weight 224.17 g/mol
Melting Point 210-220 °C
Boiling Point 522.9 °C at 760 mmHg
Density 1.526 g/cm³
XLogP3 1.84760
PSA (Polar Surface Area) 112 Ų

Table 1: Physicochemical properties of this compound.[2]

The presence of both hydrogen bond donors (the carboxylic acid and the amide N-H) and acceptors (the carboxylic acid, amide carbonyl, and nitro group) suggests the potential for significant interactions with biological targets. The XLogP3 value indicates a moderate lipophilicity, a key parameter influencing membrane permeability and oral bioavailability.

Synthesis and Derivatization: A Modular Approach to Bioactivity

The synthesis of this compound is most logically achieved through the acetylation of its corresponding amine precursor, 5-amino-2-nitrobenzoic acid. This precursor, in turn, can be synthesized from more readily available starting materials.

Proposed Synthesis of this compound

Synthesis_of_5-Acetamido-2-nitrobenzoic_acid start 5-Amino-2-nitrobenzoic Acid product This compound start->product Acetylation reagent Acetic Anhydride reagent->product

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize this compound via the N-acetylation of 5-amino-2-nitrobenzoic acid.

Materials:

  • 5-amino-2-nitrobenzoic acid

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Vacuum filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask, suspend 1 equivalent of 5-amino-2-nitrobenzoic acid in a minimal amount of glacial acetic acid or use a slight excess of acetic anhydride to serve as both reagent and solvent.

  • Reagent Addition: Slowly add 1.2-1.5 equivalents of acetic anhydride to the stirred suspension.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 100-120 °C) for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add the reaction mixture to a beaker of cold deionized water with vigorous stirring to precipitate the product and hydrolyze any unreacted acetic anhydride.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water to remove any acetic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, and MS), comparing the obtained data with predicted values.

Derivatization Strategies for Drug Discovery

The this compound scaffold offers several key points for derivatization to explore structure-activity relationships (SAR):

  • Modification of the Carboxylic Acid: The carboxylic acid can be converted to a variety of functional groups, including esters, amides, and hydrazides, to modulate polarity, solubility, and target engagement.

  • Modification of the Acetamido Group: The acetyl group can be replaced with other acyl or sulfonyl groups to alter steric and electronic properties.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized through a wide range of reactions, including acylation, sulfonation, and reductive amination. This transformation is particularly significant as it can dramatically alter the electronic properties and biological activity of the molecule.

Derivatization_Strategies core This compound der1 Ester/Amide Derivatives core->der1 Carboxylic Acid Modification der2 Modified Acyl Derivatives core->der2 Acetamido Group Modification der3 Amino Derivatives (via Nitro Reduction) core->der3 Nitro Group Reduction Biological_Activity_Pathway compound 5-Acetamido-2-hydroxybenzoic Acid Derivatives target COX-2 Enzyme compound->target Inhibition effect Analgesic & Anti-inflammatory Effects target->effect Leads to

Caption: Proposed mechanism of action for the analgesic and anti-inflammatory effects of 5-acetamido-2-hydroxybenzoic acid derivatives.

Future Directions for Therapeutic Exploration

The structural features of this compound and its accessibility for derivatization make it an attractive scaffold for exploring a range of therapeutic areas:

  • Anticancer Agents: The nitroaromatic moiety is a feature in some anticancer drugs, and the benzoic acid scaffold is present in many others. [4]* Antimicrobial Agents: The acetamido group is a common feature in many antimicrobial agents, and the overall structure could be modified to target various microbial enzymes.

  • Enzyme Inhibitors: The carboxylic acid and amide functionalities provide key interaction points for binding to the active sites of various enzymes.

Conclusion: A Scaffold Primed for Discovery

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. Its straightforward synthesis and multiple points for derivatization provide a robust platform for generating diverse chemical libraries for biological screening. The demonstrated bioactivity of its close analogs, particularly in the realm of analgesia and anti-inflammation, provides a strong rationale for the further investigation of this compound and its derivatives. This guide has laid out the foundational chemistry, proposed robust experimental protocols, and highlighted the therapeutic potential of this intriguing molecule, offering a solid starting point for its exploration in advanced drug discovery programs.

References

  • dos Santos, C. B. R., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]
  • GSRS. (n.d.). This compound. [Link]
  • dos Santos, C. B. R., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed. [Link]
  • Roy, K., et al. (2015). Bioactivity of the 5-acetamido-2-hydroxy benzoic acid derivatives and....
  • Metin, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]
  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d)
  • Miltojević, A. B., et al. (2015). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. SciSpace. [Link]
  • Asif, M. (2019). 4-(2-(1 H-Benzo[ d]imidazol-2-ylthio)acetamido)- N-(substituted phenyl)

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A Technical Guide to the Spectroscopic Characterization of 5-Acetamido-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 5-Acetamido-2-nitrobenzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document offers a detailed exploration of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in field-proven insights and established analytical protocols.

Introduction

This compound (C₉H₈N₂O₅, Molar Mass: 224.17 g/mol ) is a substituted benzoic acid derivative with significant potential in synthetic organic chemistry and pharmaceutical research.[1] Its molecular architecture, featuring an acetamido group, a nitro group, and a carboxylic acid moiety on a benzene ring, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and mass spectra is paramount for unequivocal identification, purity assessment, and understanding its chemical behavior. This guide elucidates the expected spectroscopic data and provides the underlying principles for their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the acetamido methyl protons, the amide proton, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the nitro and carboxylic acid groups and the electron-donating, yet also withdrawing (resonance), nature of the acetamido group.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.5 - 13.0Singlet (broad)1HCarboxylic acid (-COOH)
~9.5 - 10.5Singlet1HAmide (-NH)
~8.3Doublet1HAromatic H-6
~8.1Doublet of doublets1HAromatic H-4
~7.9Doublet1HAromatic H-3
~2.1Singlet3HAcetyl methyl (-CH₃)

Causality Behind Experimental Choices: The use of deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent is crucial for observing the exchangeable protons of the carboxylic acid and amide groups, which might not be visible in other solvents like chloroform-d. Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0.00 ppm.[2]

Experimental Protocol: ¹H NMR Spectroscopy

A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of DMSO-d₆. The solution is transferred to a 5 mm NMR tube. The ¹H NMR spectrum is acquired on a 400 MHz spectrometer. Data is typically acquired over a spectral width of 0-15 ppm with a sufficient number of scans to achieve a high signal-to-noise ratio.

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Sample Dissolve 5-10 mg of sample in ~0.7 mL DMSO-d6 Transfer Transfer to 5 mm NMR tube Dissolve Sample->Transfer Insert into Spectrometer Insert into 400 MHz Spectrometer Transfer->Insert into Spectrometer Acquire Spectrum Acquire ¹H NMR spectrum (0-15 ppm) Insert into Spectrometer->Acquire Spectrum Fourier Transform Fourier Transform Acquire Spectrum->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Baseline Correction Baseline Correction Phase Correction->Baseline Correction Integration Integration & Peak Picking Baseline Correction->Integration

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the different chemical environments, each carbon atom in this compound is expected to produce a distinct signal.

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~169.0Acetyl carbonyl (C=O)
~166.0Carboxylic acid carbonyl (C=O)
~145.0C-2 (bearing -NO₂)
~142.0C-5 (bearing -NHCOCH₃)
~131.0C-1 (bearing -COOH)
~125.0C-4
~120.0C-6
~115.0C-3
~24.0Acetyl methyl (-CH₃)

Expertise & Experience: The chemical shifts of the aromatic carbons are significantly influenced by the substituent effects. The nitro group at C-2 and the acetamido group at C-5 cause a characteristic downfield shift for the carbons they are attached to. The interpretation of these shifts relies on established empirical data and theoretical models of carbon chemical shifts.[3][4]

Experimental Protocol: ¹³C NMR Spectroscopy

The same sample prepared for ¹H NMR can be used for ¹³C NMR analysis. The spectrum is recorded on a 400 MHz spectrometer (operating at 100 MHz for ¹³C). A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A sufficient number of scans are accumulated to obtain a good signal-to-noise ratio, which is inherently lower for ¹³C NMR compared to ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted Fourier-Transform Infrared (FTIR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group Assignment
~3300 - 2500 (broad)O-H stretch (Carboxylic Acid)
~3250N-H stretch (Amide)
~1700C=O stretch (Carboxylic Acid)
~1680C=O stretch (Amide I)
~1580, ~1480C=C stretch (Aromatic)
~1530N-O asymmetric stretch (Nitro group)
~1350N-O symmetric stretch (Nitro group)
~1250C-O stretch (Carboxylic Acid)

Trustworthiness: The presence of a broad absorption band in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretching vibration in a carboxylic acid dimer, formed through hydrogen bonding.[5] The sharp, strong carbonyl absorptions for the carboxylic acid and amide are also highly characteristic and reliable indicators of these functional groups.[6]

Experimental Protocol: FTIR Spectroscopy (ATR)

The FTIR spectrum of solid this compound can be obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond). Pressure is applied to ensure good contact. The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted.

Visualization of FTIR Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Place Sample Place small amount of powdered sample on ATR crystal Apply Pressure Apply pressure for good contact Place Sample->Apply Pressure Record Background Record background spectrum (clean ATR crystal) Apply Pressure->Record Background Record Sample Record sample spectrum (4000-400 cm⁻¹) Record Background->Record Sample Automatic Subtraction Automatic background subtraction Record Sample->Automatic Subtraction Peak Analysis Identify characteristic absorption bands Automatic Subtraction->Peak Analysis

Caption: Workflow for FTIR analysis using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zProposed Fragment
224[M]⁺ (Molecular Ion)
182[M - CH₂CO]⁺
178[M - NO₂]⁺
136[M - NO₂ - CH₂CO]⁺
122[C₇H₆O₂]⁺

Authoritative Grounding: The fragmentation pattern is predictable based on the stability of the resulting ions. The loss of a ketene molecule (CH₂CO) from the acetamido group and the loss of a nitro radical (NO₂) are common fragmentation pathways for such compounds. The molecular ion peak at m/z 224 confirms the molecular weight of the compound.

Experimental Protocol: Mass Spectrometry (EI)

The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable). In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

Visualization of Mass Spectrometry Workflow

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_sep Mass Analysis cluster_det Detection Introduce Sample Introduce sample via direct probe or GC Electron Impact Bombard with high-energy electrons (70 eV) Introduce Sample->Electron Impact Separate Ions Separate ions by mass-to-charge ratio (m/z) Electron Impact->Separate Ions Detect Ions Detect ions and generate mass spectrum Separate Ions->Detect Ions

Sources

An In-depth Technical Guide to the Solubility Profile of 5-Acetamido-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility profile of 5-Acetamido-2-nitrobenzoic acid. Given the limited publicly available quantitative data for this specific compound, this document emphasizes the foundational principles and robust experimental methodologies required to generate a reliable and thorough solubility profile.

Introduction: The Significance of a Solubility Profile

This compound (C₉H₈N₂O₅, Molar Mass: 224.17 g/mol ) is a substituted benzoic acid derivative.[1][2] Understanding its solubility is a critical first step in the drug development pipeline. Solubility profoundly influences a compound's bioavailability, dissolution rate, and the feasibility of formulation development.[3][4] An inadequate solubility profile can lead to unpredictable in vitro results and poor in vivo efficacy.[5][6] Therefore, a comprehensive analysis of its solubility in various physiologically and industrially relevant solvents is paramount.

This guide will detail the experimental choices and underlying scientific principles for establishing a complete solubility profile, covering kinetic and thermodynamic solubility, and the influence of key physicochemical parameters.

Core Principles: Understanding Solubility

The solubility of a compound is the maximum concentration that can be dissolved in a solvent at a given temperature to form a saturated solution at equilibrium.[7][8] This equilibrium is governed by the interplay of several factors, including the compound's crystal lattice energy and the solvation energy released when solute molecules interact with the solvent.[9] For an ionizable compound like this compound, which possesses both an acidic carboxylic acid group and a basic acetamido group, pH plays a crucial role in determining its solubility.[10][11]

Experimental Methodologies for Solubility Determination

Two primary types of solubility are assessed during drug discovery and development: thermodynamic and kinetic solubility.[12][13]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium of a compound in a saturated solution.[8][12] The shake-flask method is the gold standard for this determination due to its reliability.[8][13][14]

Causality Behind Experimental Choices: The extended incubation time (typically 24-72 hours) is crucial to ensure the system reaches a true thermodynamic equilibrium, moving past any transient supersaturated states.[8][15][16] Analysis of the solid phase post-equilibration by techniques like X-ray Diffraction (XRD) is vital to check for any polymorphic transformations, as different crystal forms can exhibit different solubilities.[16][17]

Detailed Protocol: Shake-Flask Method for Thermodynamic Solubility [14][15][18]

  • Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvent (e.g., water, phosphate-buffered saline at various pH levels, ethanol, acetone). The presence of undissolved solid is essential.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate the mixture for 24 to 72 hours. To confirm equilibrium, samples can be analyzed at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.[8][19]

  • Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully withdraw a known volume of the supernatant.

  • Filtration: Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.[15]

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[15][16]

Kinetic Solubility

Kinetic solubility is a high-throughput assessment of how readily a compound dissolves under non-equilibrium conditions.[5][20] It is typically measured by adding a concentrated DMSO stock solution of the compound to an aqueous buffer.[6][20][21] This method is valuable in early drug discovery for rapid screening of large numbers of compounds.[5][6]

Causality Behind Experimental Choices: The use of a DMSO stock solution mimics the conditions often used in high-throughput biological screening assays. The rapid precipitation observed provides an indication of the compound's propensity to fall out of solution when diluted into an aqueous environment, which can be a major issue in in vitro assays.[6][20]

Detailed Protocol: Nephelometric Method for Kinetic Solubility [20][21]

  • Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).[21]

  • Dispensing: In a microtiter plate, dispense a small volume of the DMSO stock solution into wells.

  • Dilution: Add the desired aqueous buffer (e.g., PBS pH 7.4) to the wells to achieve the target compound concentrations.

  • Incubation: Mix the contents and incubate at a controlled temperature for a short period (e.g., 1-2 hours).[6][21]

  • Measurement: Measure the light scattering of the solutions in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate. The concentration at which precipitation occurs is reported as the kinetic solubility.[20][21]

Workflow for Comprehensive Solubility Profiling

Caption: Workflow for determining thermodynamic and kinetic solubility.

Key Factors Influencing the Solubility of this compound

A robust solubility profile requires investigation into several factors that can alter the dissolution behavior of the compound.[22]

Effect of pH

For an ionizable compound, solubility is highly pH-dependent.[10][23] The Henderson-Hasselbalch equation can be used to predict the solubility-pH profile.[11][24] this compound has a carboxylic acid group, which will be deprotonated and more soluble at higher pH, and an acetamido group, which may have a lesser impact on solubility changes in the physiological pH range. It is crucial to determine the solubility in buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) as recommended by regulatory bodies for Biopharmaceutics Classification System (BCS) studies.[19][25]

Effect of Temperature

For most solid compounds, solubility is an endothermic process, meaning it increases with temperature.[7][26][27] Determining the solubility at different temperatures (e.g., 25°C and 37°C) is important for understanding its behavior under storage and physiological conditions.[9][27] This relationship allows for the calculation of thermodynamic parameters such as the enthalpy and entropy of dissolution.[9]

Polymorphism

Polymorphism is the ability of a compound to exist in multiple crystalline forms.[4][28][29] Different polymorphs can have significantly different physicochemical properties, including solubility and dissolution rate.[4][17][29] Metastable forms are generally more soluble than the thermodynamically stable form but may convert to the more stable, less soluble form over time.[17][30] It is essential to characterize the solid form of this compound used in solubility studies and to analyze the solid residue after equilibration to detect any changes in crystal form.[16]

Logical Relationship of Factors Affecting Solubility

Factors_Affecting_Solubility cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic (Solvent) Properties Solubility Solubility of this compound CrystalForm Crystal Form (Polymorphism) CrystalForm->Solubility affects crystal lattice energy MolecularStructure Molecular Structure (pKa, H-bonding) MolecularStructure->Solubility determines intrinsic solubility pH pH pH->Solubility controls ionization state Temperature Temperature Temperature->Solubility impacts dissolution thermodynamics SolventPolarity Solvent Polarity SolventPolarity->Solubility governs solute-solvent interactions

Caption: Interplay of intrinsic and extrinsic factors on solubility.

Data Presentation and Interpretation

To facilitate analysis and comparison, all quantitative solubility data should be presented in a clear, tabular format.

Table 1: Hypothetical Thermodynamic Solubility of this compound

Solvent SystempHTemperature (°C)Solubility (µg/mL)Solubility (mM)
0.1 N HCl1.237DataData
Acetate Buffer4.537DataData
Phosphate Buffer6.837DataData
Phosphate Buffer7.437DataData
Water~25DataData
Ethanol~25DataData

Table 2: Hypothetical Kinetic Solubility of this compound

Solvent SystempHTemperature (°C)Kinetic Solubility (µM)
Phosphate Buffer6.825Data
Phosphate Buffer7.425Data

Note: These tables should be populated with experimentally determined data.

Safety and Handling

According to available Safety Data Sheets (SDS), compounds structurally similar to this compound, such as 2-Nitrobenzoic acid, cause skin and serious eye irritation and may cause respiratory irritation.[31][32][33][34][35]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[31][32][33]

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[32][35]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[31][34]

Conclusion

This guide outlines the critical importance and necessary methodologies for determining the solubility profile of this compound. By systematically applying the principles of thermodynamic and kinetic solubility, and by rigorously evaluating the impact of pH, temperature, and polymorphism, researchers can generate the high-quality, reliable data essential for advancing drug development. The provided protocols and conceptual frameworks serve as a robust starting point for any scientist tasked with characterizing this, or similar, research compounds.

References

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Theoretical studies on 5-Acetamido-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Physicochemical Landscape of 5-Acetamido-2-nitrobenzoic Acid

Abstract

This technical guide offers a comprehensive examination of this compound (C₉H₈N₂O₅), a polyfunctionalized aromatic compound of significant interest to researchers, chemists, and drug development professionals. The document synthesizes theoretical predictions with experimental data to provide a holistic understanding of its molecular structure, physicochemical properties, reactivity, and spectroscopic profile. By leveraging computational chemistry concepts such as Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP), and Frontier Molecular Orbital (FMO) analysis, this guide explains the causality behind the molecule's behavior. Furthermore, it outlines established synthetic pathways, details its reactivity, and explores its potential as a versatile intermediate in the synthesis of novel pharmaceutical agents. The guide is structured to serve as a foundational resource, bridging theoretical insights with practical applications in medicinal chemistry and materials science.

Introduction: A Molecule of Versatile Functionality

This compound is a substituted aromatic carboxylic acid distinguished by its unique molecular architecture, which incorporates three key functional groups: a carboxylic acid, an acetamido group, and a nitro group.[1] This trifunctional nature makes it a valuable and versatile building block in organic synthesis. The interplay between the electron-donating acetamido group and the electron-withdrawing nitro and carboxyl groups imparts a distinct electronic character, influencing its reactivity, acidity, and spectroscopic properties.

Classified as both an amidobenzoic acid and a C-nitro compound, it serves primarily as a key intermediate in the development of new chemical entities, particularly within the pharmaceutical industry.[1][2] Its derivatives have been investigated for potential therapeutic applications, including anti-inflammatory and analgesic properties.[1] This guide aims to provide a deep dive into the theoretical underpinnings of this compound, offering a predictive framework for its behavior and a rationale for its application in advanced chemical synthesis.

Molecular Structure and Physicochemical Properties

The foundation of understanding this compound lies in its fundamental chemical and physical properties. These characteristics are dictated by its molecular structure and are crucial for predicting its behavior in various chemical environments.

Chemical Identity:

  • IUPAC Name: this compound[2]

  • CAS Number: 4368-83-6[3]

  • Molecular Formula: C₉H₈N₂O₅[2][3]

  • Molecular Weight: 224.17 g/mol [2][3]

  • Synonyms: 5-(acetylamino)-2-nitrobenzoic acid, 2-Nitro-5-acetylaminobenzoic acid[2][3]

Physicochemical Data Summary:

PropertyValueSource(s)
Melting Point 210-220 °C[3][4]
Density 1.526 g/cm³[3]
Boiling Point 522.9 °C at 760 mmHg[3]
Flash Point 270.1 °C[3]
pKa (predicted) ~2–3[1]
XLogP3 1.84760[3]
PSA (Polar Surface Area) 112 Ų[2][3]

The presence of the strongly electron-withdrawing nitro group significantly increases the acidity of the carboxylic acid, resulting in a predicted pKa of approximately 2-3. This is a substantial increase compared to amino-substituted counterparts, which typically have a pKa in the 4-5 range.[1]

Synthesis and Chemical Reactivity: A Theoretical Perspective

The synthesis of this compound is well-documented, with established protocols that provide a basis for understanding its formation and subsequent chemical transformations.

Established Synthetic Pathways

Two primary routes are commonly employed for the synthesis of this compound:

  • Acetylation of 5-Amino-2-nitrobenzoic Acid: This is a direct approach where the amino group of the precursor, 5-amino-2-nitrobenzoic acid, is acetylated.[1] The reaction typically utilizes acetic anhydride as the acetylating agent, often in the presence of an acid catalyst like sulfuric acid.[1]

  • Nitration of m-Acetamidobenzoic Acid: An alternative route begins with m-aminobenzoic acid. The amino group is first protected via acetylation with acetic anhydride. The resulting m-acetamidobenzoic acid is then nitrated using a potent nitrating mixture, such as fuming nitric acid and concentrated sulfuric acid, to introduce the nitro group at the 2-position.[1]

G cluster_0 Route 1 cluster_1 Route 2 A1 5-Amino-2-nitrobenzoic acid B1 This compound A1->B1 Acetic Anhydride / H₂SO₄ A2 m-Aminobenzoic acid B2 m-Acetamidobenzoic acid A2->B2 Acetic Anhydride C2 This compound B2->C2 Fuming HNO₃ / H₂SO₄

Common synthetic routes to this compound.
Reactivity of Functional Groups

The molecule's three functional groups provide multiple sites for chemical modification:

  • Carboxylic Acid Group: This group can readily undergo esterification in the presence of an alcohol and an acid catalyst to form the corresponding ester.[1] Its increased acidity also makes it a strong proton donor in acid-base reactions.

  • Acetamido Group: The amide bond can be cleaved via hydrolysis under either acidic (e.g., aqueous HCl) or basic (e.g., aqueous NaOH) conditions.[1] This reaction regenerates the amino group, yielding 5-amino-2-nitrobenzoic acid and acetic acid, making it a useful protecting group strategy.[1]

  • Aromatic Ring: The electronic nature of the ring is complex. The acetamido group is an activating, ortho-, para-director, while the nitro and carboxyl groups are deactivating, meta-directors. This substitution pattern makes further electrophilic aromatic substitution challenging and highly regioselective.

Computational and Spectroscopic Analysis

Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and interpreting the spectroscopic and electronic properties of molecules.[5][6] While specific DFT studies on this compound are not widely published, its properties can be reliably predicted based on established principles and data from analogous compounds.[5][7][8]

Predicted Spectroscopic Signature

Spectroscopic techniques are essential for structural elucidation.[9] The theoretical predictions for this compound are as follows:

  • ¹H NMR Spectroscopy: The aromatic region of the proton NMR spectrum is expected to show a distinct pattern. The proton at the H-3 position (ortho to the nitro group) would be the most downfield-shifted due to strong deshielding effects.[1] The protons at the H-4 and H-6 positions would also exhibit characteristic shifts influenced by the adjacent functional groups.[1] Signals for the acetyl methyl protons (CH₃) and the amide proton (NH) would also be present.

  • ¹³C NMR Spectroscopy: The carbon spectrum would show nine distinct signals. The carbonyl carbons of the carboxylic acid and the amide would appear significantly downfield. The aromatic carbons would have shifts determined by the electronic effects of their attached groups, with the carbon bearing the nitro group (C-2) being highly deshielded.

  • FTIR Spectroscopy: The infrared spectrum provides a fingerprint of the functional groups. Key expected vibrational bands include:

    • O-H stretch (Carboxylic Acid): A broad band around 2500-3300 cm⁻¹.

    • N-H stretch (Amide): A sharp peak around 3300 cm⁻¹.

    • C=O stretch (Carboxylic Acid & Amide): Strong absorptions in the 1650-1750 cm⁻¹ region.

    • N-O stretch (Nitro Group): Two strong, characteristic bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

Molecular Electrostatic Potential (MEP)

An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species. For this compound, the MEP would show:

  • Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carboxyl and nitro groups. These regions are electron-rich and represent the most likely sites for electrophilic attack.

  • Positive Potential (Blue): Located around the acidic proton of the carboxylic acid and the amide proton. These areas are electron-poor and are susceptible to nucleophilic attack.

Conceptual zones of electrostatic potential on the molecule.
Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy difference between them (the HOMO-LUMO gap) indicates the molecule's kinetic stability and electronic excitability. A smaller gap suggests higher reactivity. For this molecule, the electron-withdrawing groups would lower the energies of both orbitals, and the HOMO-LUMO gap would provide insight into its charge transfer capabilities and reactivity in various chemical reactions.

Potential Applications in Drug Development

While this compound is not typically an active pharmaceutical ingredient (API) itself, it is a highly valuable scaffold and intermediate for synthesizing more complex drug candidates.[1] Computational modeling plays a crucial role in predicting the potential of such intermediates.[10][11]

Studies on structurally similar compounds provide a strong rationale for its use. For example, derivatives of 5-acetamido-2-hydroxy benzoic acid have been designed and synthesized as novel non-steroidal anti-inflammatory drugs (NSAIDs) with the goal of improving selectivity for the cyclooxygenase-2 (COX-2) enzyme.[12][13] Computational tools like molecular docking were used in these studies to predict the binding affinity of the derivatives with COX-2 receptors, guiding the synthetic efforts toward more potent and potentially safer candidates.[12]

This precedent suggests that this compound can serve as a starting point for creating libraries of new compounds. Its functional groups allow for diverse modifications, enabling the exploration of structure-activity relationships (SAR) for various biological targets.

G A This compound (Starting Scaffold) B Chemical Derivatization (Esterification, Amidation, etc.) A->B C Library of Novel Compounds B->C D In-Silico Screening (Molecular Docking, ADME Prediction) C->D E Hit Identification D->E High Affinity Good Bioavailability F Lead Optimization E->F G Preclinical Candidate F->G

Workflow for utilizing the molecule in drug discovery.

Safety and Handling

According to aggregated GHS data, this compound is classified as an irritant.[2] Proper safety precautions are mandatory when handling this chemical.

  • Hazard Statements:

    • H315: Causes skin irritation.[2][14]

    • H319: Causes serious eye irritation.[2][14]

    • H335: May cause respiratory irritation.[2][14]

  • Recommended Precautions:

    • Handle in a well-ventilated area or outdoors.[15]

    • Wear appropriate personal protective equipment (PPE), including protective gloves, safety goggles, and lab coats.[15][16]

    • Avoid formation and inhalation of dust.[15]

    • Wash hands and skin thoroughly after handling.[14]

    • Store in a dry, cool, and well-ventilated place with the container tightly closed.[15]

In case of exposure, standard first aid measures should be followed, such as rinsing eyes and skin with plenty of water and moving to fresh air if inhaled.[15][17]

Conclusion

This compound represents more than just a chemical intermediate; it is a model system for understanding the interplay of multiple functional groups on an aromatic scaffold. Theoretical studies, grounded in computational chemistry, provide powerful predictive insights into its reactivity, electronic structure, and spectroscopic characteristics. These theoretical models, when validated by experimental data, offer a rational basis for its application in targeted synthesis. Its utility as a precursor for potentially bioactive molecules, particularly in the realm of anti-inflammatory agents, underscores its importance for the scientific and drug development communities. This guide provides the foundational knowledge necessary to leverage the unique properties of this versatile compound for future research and innovation.

References

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  • Sigma-Aldrich. (n.d.). 2-nitro-5-thiobenzoic acid.
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  • PLOS One. (2024). Computational analysis into the potential of azo dyes as a feedstock for actinorhodin biosynthesis in Pseudomonas putida.
  • Wikipedia. (n.d.). 2-Nitrobenzoic acid.
  • ResearchGate. (2025). (PDF) Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system.
  • Organic Syntheses Procedure. (n.d.). p-NITROBENZOIC ACID.
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Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Bioactive Heterocyclic Scaffolds from 5-Acetamido-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Acetamido-2-nitrobenzoic acid is a readily accessible and highly versatile starting material for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. Its trifunctional nature, featuring a carboxylic acid, an acetamido group, and a nitro group, offers multiple reactive handles for strategic manipulation. This guide provides an in-depth exploration of the synthetic pathways originating from this precursor, with a focus on the preparation of quinazolinone and benzodiazepine cores, which are privileged scaffolds in medicinal chemistry and drug development.[1] We will elucidate the critical gateway reaction—selective nitro group reduction—and subsequently detail the cyclization strategies to construct these valuable heterocyclic systems. The protocols provided are designed for reproducibility and scalability, with an emphasis on the mechanistic rationale behind each experimental step.

The Gateway Intermediate: Synthesis of 2-Amino-5-acetamidobenzoic Acid

The cornerstone of synthesizing heterocycles from this compound is the selective reduction of the aromatic nitro group to a primary amine. This transformation unmasks the ortho-amino benzoic acid (anthranilic acid) functionality, which is the key pharmacophore for subsequent cyclization reactions.[2] The choice of reducing agent is critical to ensure high yield and chemoselectivity, preserving the integrity of the carboxylic acid and the acetamido groups.

While various methods exist for nitro group reduction, such as using metals (Fe, Sn, Zn) in acidic media, catalytic hydrogenation is often the method of choice due to its clean reaction profile and the ease of product isolation.[3][4] Palladium on carbon (Pd/C) is a highly efficient catalyst for this transformation.[4]

Protocol 1: Catalytic Hydrogenation for the Synthesis of 2-Amino-5-acetamidobenzoic Acid

This protocol details the reduction of the nitro group via hydrogenation, a clean and efficient method that typically avoids harsh acidic conditions that could potentially hydrolyze the amide bond.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or a flask with a balloon of H₂

  • Celite®

Procedure:

  • In a suitable hydrogenation vessel (e.g., a Parr bottle), dissolve this compound (1.0 eq) in a sufficient volume of methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C is flammable in the presence of air and solvents.

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Evacuate the vessel and backfill with hydrogen gas. Repeat this process 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.

  • Pressurize the vessel with hydrogen gas (typically 40-50 psi) and begin vigorous stirring or shaking.

  • Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours at room temperature.

  • Upon completion, carefully vent the excess hydrogen and purge the vessel with an inert gas like nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of the alcohol solvent to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-amino-5-acetamidobenzoic acid, which can often be used in the next step without further purification. If necessary, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of fused heterocyclic compounds found in numerous biologically active molecules with a wide array of pharmacological properties, including anticancer and anti-inflammatory activities. The most direct method for their synthesis from anthranilic acid derivatives involves condensation with a one-carbon source, followed by cyclization.[5]

Workflow for Heterocycle Synthesis

G cluster_reduction Reduction cluster_cyclization Cyclization Strategies A This compound (Starting Material) B 2-Amino-5-acetamidobenzoic Acid (Gateway Intermediate) A->B H₂, Pd/C C Quinazolinone Scaffolds B->C + Acetic Anhydride or Formic Acid D Benzodiazepine Scaffolds B->D + α-Amino Acid Ester

Caption: Overall synthetic workflow from the starting material to target heterocyclic cores.

Protocol 2: Synthesis of 6-Acetamido-2-methylquinazolin-4(3H)-one

This protocol uses acetic anhydride, which serves as both the one-carbon source (providing the C2-methyl group) and the dehydrating agent for the cyclization step.

Materials:

  • 2-Amino-5-acetamidobenzoic acid

  • Acetic anhydride

  • Pyridine (optional, as a catalyst)

Procedure:

  • Place 2-amino-5-acetamidobenzoic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Add an excess of acetic anhydride (5-10 eq). A catalytic amount of pyridine can be added to accelerate the reaction.

  • Heat the reaction mixture to reflux (approximately 130-140 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture into a beaker of ice-cold water with vigorous stirring to hydrolyze the excess acetic anhydride and precipitate the product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove acetic acid and any remaining pyridine.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol or acetic acid.

Reaction StageStarting MaterialKey ReagentsProductTypical Yield
Reduction This compoundH₂, Pd/C, Methanol2-Amino-5-acetamidobenzoic acid>90%
Cyclization 2-Amino-5-acetamidobenzoic acidAcetic Anhydride6-Acetamido-2-methylquinazolin-4(3H)-one80-90%

Synthesis of 1,4-Benzodiazepine Derivatives

The 1,4-benzodiazepine framework is a core structure in a multitude of psychoactive drugs, valued for their anxiolytic, sedative, and anticonvulsant properties.[6][7] The synthesis of ring-substituted benzodiazepines often requires multi-step procedures starting from appropriately substituted benzophenones or anthranilic acids.[6] A common strategy involves the condensation of an anthranilic acid derivative with an α-amino acid.

Protocol 3: Synthesis of 7-Acetamido-1,3-dihydro-2H-1,4-benzodiazepin-2-one

This protocol describes a plausible pathway involving the reaction of the key amino intermediate with glycine ethyl ester, followed by cyclization.

Materials:

  • 2-Amino-5-acetamidobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Glycine ethyl ester hydrochloride

  • Pyridine or Triethylamine (TEA)

  • Toluene or Dichloromethane (DCM)

  • Ammonia in methanol

Procedure: Step 1: Synthesis of 2-Amino-5-acetamidobenzoyl Chloride

  • Suspend 2-amino-5-acetamidobenzoic acid (1.0 eq) in dry toluene or DCM in a flask equipped with a reflux condenser and a gas trap.

  • Carefully add thionyl chloride (2-3 eq) dropwise. A catalytic amount of DMF can be added.

  • Heat the mixture to reflux gently for 1-2 hours until a clear solution is formed and gas evolution ceases.

  • Cool the reaction to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride, which should be used immediately in the next step.

Step 2: Amide Coupling with Glycine Ethyl Ester

  • Dissolve glycine ethyl ester hydrochloride (1.1 eq) in dry DCM and cool in an ice bath.

  • Add a base such as pyridine or triethylamine (2.2 eq) to liberate the free amine.

  • Dissolve the crude 2-amino-5-acetamidobenzoyl chloride from Step 1 in dry DCM.

  • Add the acid chloride solution dropwise to the cold glycine ethyl ester solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide intermediate.

Step 3: Deprotection and Cyclization

  • Dissolve the crude amide from Step 2 in methanol.

  • Add a solution of ammonia in methanol and heat the mixture in a sealed tube or under reflux for 6-12 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the resulting solid by column chromatography or recrystallization to obtain the 7-acetamido-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Reaction Pathway for Benzodiazepine Synthesis

G A 2-Amino-5-acetamidobenzoic Acid B Acyl Chloride Intermediate A->B + SOCl₂ C Linear Amide Adduct B->C + Glycine Ethyl Ester D 7-Acetamido-1,4-benzodiazepin-2-one C->D NH₃ / MeOH (Cyclization)

Caption: Stepwise reaction pathway for the construction of the 1,4-benzodiazepine core.

Characterization

The identity and purity of all synthesized compounds should be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure, including the successful formation of the heterocyclic ring and the positions of substituents.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the appearance of cyclic amide carbonyl stretches and the disappearance of the carboxylic acid hydroxyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the intermediate and final products.

Conclusion

This compound serves as an exemplary precursor for building complex heterocyclic molecules of significant pharmaceutical interest. The strategic reduction of its nitro moiety opens a gateway to a rich chemistry based on the resulting anthranilic acid derivative. The protocols outlined in this guide demonstrate robust and adaptable methods for the synthesis of quinazolinone and benzodiazepine scaffolds, providing researchers and drug development professionals with a solid foundation for further exploration and analogue synthesis.

References

  • Wiklund, P., & Bergman, J. (n.d.). Synthesis of heterocycles from anthranilic acid and its derivatives. KI Open Archive.
  • Wiklund, P. (2004). Synthesis of heterocycles from anthranilic acid and its derivatives. DiVA portal.
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  • Wikipedia. (n.d.). Niementowski quinoline synthesis.
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  • Google Patents. (n.d.). Synthesis of benzodiazepines.
  • Baek, D. J., et al. (1998). Synthesis of 5-substituted Quinazolinone Derivatives and Their Inhibitory Activity in Vitro. Bioorganic & Medicinal Chemistry Letters, 8(23), 3287-3290.
  • Al-Ostath, A., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry.
  • El-Sayed, N. N. E., et al. (2021). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. Journal of the Iranian Chemical Society, 18(10), 2635-2653.
  • Noolvi, M. N., & Patel, H. M. (2013). A new reagent for selective reduction of nitro group. Der Pharma Chemica, 5(1), 213-221.
  • Iannicelli, M., et al. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 27(15), 4983.
  • Zhang, D., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(50), 35057-35076.
  • Sharma, P., et al. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Current Organic Synthesis, 20(6), 632-655.
  • Royal Society of Chemistry. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives.
  • Ashenhurst, J. (2018). Reduction of Nitro Groups. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Shanbhag, M. V., et al. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry, 2013, 1-7.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2009). Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(12), 3169-3178.
  • Savchenko, R. (2018). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis, 1-52.
  • Varala, R., et al. (2007). p-Nitrobenzoic acid promoted synthesis of 1,5-benzodiazepine derivatives. Journal of the Brazilian Chemical Society, 18(2), 291-296.
  • International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis of 1,5- Benzodiazepines A Review.
  • Vitale, P. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Catalysts, 10(6), 634.
  • Google Patents. (n.d.). Process for the preparation of 3-acetamido-5-aminobenzoic acid.
  • University of Colorado Boulder. (n.d.). Experiment 17: multi-step synthesis: Benzocaine.
  • Tzani, A., et al. (2020). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 25(21), 5178.
  • Organic Chemistry Portal. (n.d.). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones.
  • de la Torre, V. G., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 69.
  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
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Application Notes & Protocols: The Strategic Utility of 5-Acetamido-2-nitrobenzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is a cornerstone of successful synthesis campaigns. 5-Acetamido-2-nitrobenzoic acid is a trifunctional scaffold of significant interest, offering medicinal chemists a robust and versatile platform for the construction of complex, pharmacologically active molecules.[1] Its unique arrangement of a carboxylic acid, an acetamido group, and a nitro group on a benzene ring provides three distinct points for chemical modification, each with its own reactivity profile and strategic implications.

The electron-withdrawing nature of the nitro group significantly increases the acidity of the carboxylic acid (pKa ~2–3), influencing its reactivity in amidation and esterification reactions.[2] The acetamido group serves as a protected amine, which can be unveiled for further functionalization, while the nitro group itself is a critical precursor to a primary amine, essential for the synthesis of a wide array of heterocyclic systems.[3] Furthermore, the nitroaromatic moiety is a known pharmacophore in various antimicrobial agents, adding intrinsic biological relevance to the scaffold.[2][4][5]

This guide provides an in-depth exploration of this compound as a key intermediate, detailing its synthesis, chemical properties, and, most importantly, its application in the construction of high-value medicinal chemistry scaffolds, with a particular focus on the synthesis of substituted benzimidazoles.

Physicochemical Properties & Data

A thorough understanding of the starting material's properties is critical for reaction planning and optimization.

PropertyDataSource(s)
IUPAC Name This compound[6]
Synonyms 5-Acetylamino-2-nitrobenzoic acid[6]
CAS Number 4368-83-6[2][6]
Molecular Formula C₉H₈N₂O₅[6]
Molecular Weight 224.17 g/mol [6]
Appearance Solid
pKa (estimated) ~2–3 (due to electron-withdrawing NO₂)[2]

Synthesis of the Building Block

The reliable synthesis of this compound is a prerequisite for its use in drug discovery pipelines. The most direct and commonly employed route is the acetylation of 5-amino-2-nitrobenzoic acid. This method is efficient and utilizes readily available starting materials.

Workflow for Synthesis of this compound

start 5-Amino-2-nitrobenzoic acid reaction Acetylation Reaction start->reaction reagent1 Acetic Anhydride (Acetylating Agent) reagent1->reaction Reagent reagent2 Glacial Acetic Acid (Solvent) reagent2->reaction Solvent catalyst Sulfuric Acid (cat.) catalyst->reaction Catalyst product This compound reaction->product Yields

Caption: Synthesis of the target building block via acetylation.

Protocol 2.1: Acetylation of 5-Amino-2-nitrobenzoic Acid

Rationale: This protocol utilizes acetic anhydride to acetylate the primary amine of 5-amino-2-nitrobenzoic acid.[2] Sulfuric acid acts as a catalyst to facilitate the reaction.[2] The procedure is straightforward and typically results in a high yield of the desired product.

Materials:

  • 5-Amino-2-nitrobenzoic acid

  • Acetic anhydride

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice-cold deionized water

  • Round-bottom flask, magnetic stirrer, reflux condenser, filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 10.0 g of 5-amino-2-nitrobenzoic acid in 50 mL of glacial acetic acid.

  • Reagent Addition: While stirring, carefully add 1.2 equivalents of acetic anhydride to the suspension.

  • Catalysis: Slowly add 2-3 drops of concentrated sulfuric acid to the mixture. An exotherm may be observed.

  • Reaction: Heat the mixture to a gentle reflux (approximately 118°C) for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup & Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 250 mL of ice-cold water with vigorous stirring to precipitate the product.

  • Filtration: Collect the solid precipitate by vacuum filtration, washing the filter cake thoroughly with cold deionized water to remove any residual acid.

  • Drying: Dry the product, this compound, under vacuum to a constant weight. The product can be further purified by recrystallization if necessary.

Application in Heterocyclic Synthesis: The Benzimidazole Scaffold

A primary application of this compound in medicinal chemistry is its use as a precursor for benzimidazole derivatives.[7][8] The benzimidazole core is a privileged scaffold found in numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of biological activities including antimicrobial, anticancer, and antihypertensive effects.[8][9][10]

The synthetic strategy involves a reductive cyclization pathway. First, the nitro group is selectively reduced to an amine, generating a key ortho-phenylenediamine intermediate. This intermediate is then condensed with an aldehyde or carboxylic acid to form the imidazole ring.

Workflow for Benzimidazole Synthesis

start This compound step1 Nitro Group Reduction start->step1 intermediate Intermediate: 2,5-Diaminobenzoic acid (Acetamido group is hydrolyzed) step1->intermediate reagent_red e.g., SnCl₂/HCl or H₂/Pd-C reagent_red->step1 Reagents step2 Condensation & Cyclization intermediate->step2 product 2-Substituted-5-aminobenzimidazole (Carboxylic acid may decarboxylate) step2->product reagent_cyc Aldehyde (R-CHO) reagent_cyc->step2 Reagent final_product Final Benzimidazole Derivative product->final_product Further Functionalization

Caption: Reductive cyclization pathway to benzimidazole derivatives.

Protocol 3.1: Synthesis of a 2-Substituted Benzimidazole Derivative

Rationale: This two-step protocol first reduces the nitro group to an amine using tin(II) chloride in an acidic medium. The resulting diamine is then directly condensed with an aromatic aldehyde. This condensation is a well-established method for forming the benzimidazole ring system.[7][9]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol or Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

Step A: Reduction of the Nitro Group

  • Reaction Setup: In a round-bottom flask, suspend 5.0 g of this compound in 50 mL of concentrated hydrochloric acid.

  • Reductant Addition: Add 4-5 equivalents of tin(II) chloride dihydrate portion-wise. The reaction is exothermic; maintain the temperature below 50°C using an ice bath if necessary.

  • Reaction: Stir the mixture at room temperature for 2-4 hours or until the starting material is consumed (monitor by TLC). The product is the ortho-phenylenediamine derivative. Note: Under these strong acidic conditions, the acetamido group may also be hydrolyzed to a primary amine.

  • Neutralization: Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Be cautious of gas evolution.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diamine intermediate.

Step B: Cyclization to form the Benzimidazole

  • Reaction Setup: Dissolve the crude diamine intermediate from Step A in 50 mL of ethanol or DMF.

  • Aldehyde Addition: Add 1.1 equivalents of the desired aromatic aldehyde (e.g., benzaldehyde).

  • Reaction: Heat the mixture to reflux for 4-6 hours. The reaction involves the formation of a Schiff base followed by intramolecular cyclization.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The benzimidazole product may precipitate. If so, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to obtain the pure 2-substituted benzimidazole derivative.

Broader Applications & Future Directions

The utility of this compound extends beyond benzimidazoles. The reactive handles allow for its incorporation into a variety of molecular architectures.

  • Antimicrobial Agents: The nitroaromatic core is a key feature in some antimicrobial drugs.[2][4][5] Derivatives of this building block have been explored for activity against resistant bacterial strains.[2][11][12]

  • Enzyme Inhibitors: The benzoic acid scaffold is prevalent in many enzyme inhibitors.[4] For instance, related structures serve as building blocks for Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents that exploit defects in DNA repair pathways.[13][14][15] The functional groups on this compound provide the necessary vectors for elaboration into potent and selective inhibitors.

  • Anti-inflammatory Agents: Modifications of the core structure, particularly at the acetamido and carboxylic acid positions, have been investigated for the development of novel anti-inflammatory and analgesic agents, such as derivatives that target cyclooxygenase 2 (COX-2).[16][17][18]

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its trifunctional nature allows for a modular and strategic approach to the synthesis of complex molecules. The straightforward conversion to high-value scaffolds like benzimidazoles, combined with the inherent pharmacological relevance of its constituent functional groups, ensures its continued importance in drug discovery programs targeting a wide spectrum of diseases, from infectious agents to cancer. The protocols outlined herein provide a reliable foundation for researchers to leverage this valuable intermediate in their synthetic endeavors.

References

  • The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Royal Society of Chemistry.
  • Benzoic acid, 5-(acetylamino)-2-nitro- | C9H8N2O5 | CID 78076. PubChem.
  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. National Institutes of Health (NIH).
  • Recent achievements in the synthesis of benzimidazole derivatives. National Institutes of Health (NIH).
  • A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Bentham Science.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI.
  • Microwave-Assisted Synthesis, Insilico ADME Prediction and Antibacterial Study of 2-(Substituted Acetamido)-5-Nitrobenzophenone Derivatives. ResearchGate.
  • Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed.
  • Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library.
  • The Role of 2-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Institutes of Health (NIH).
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI.
  • Bioactivity of the 5-acetamido-2-hydroxy benzoic acid derivatives and commercial drug. ResearchGate.
  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. ResearchGate.
  • Synthesis of Step 1. 5-Hydroxy-2-nitrobenzoic acid. PrepChem.com.
  • Synthesis of 2-nitrobenzoic acid. PrepChem.com.
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. National Institutes of Health (NIH).
  • PARP Inhibition in Cancer: An Update on Clinical Development. PubMed.
  • Pharmacological and Predicted Activities of Natural Azo Compounds. National Institutes of Health (NIH).
  • PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. National Institutes of Health (NIH).
  • The Landscape of PARP Inhibitors in Solid Cancers. PubMed.
  • Study Reveals New Mechanism of Action for PARP Inhibitors. Ovarian Cancer Research Alliance.

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Application Note & Protocol: A Validated Method for the Synthesis of 5-Acetamido-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed and robust experimental protocol for the synthesis of 5-Acetamido-2-nitrobenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The described method is based on the straightforward and efficient N-acetylation of 5-Amino-2-nitrobenzoic acid using acetic anhydride. This guide is designed for researchers, chemists, and drug development professionals, offering a step-by-step procedure, mechanistic insights, safety protocols, and characterization guidelines to ensure reproducible and high-purity synthesis.

Introduction and Scientific Rationale

This compound is an amidobenzoic acid derivative characterized by an acetamido group at the C5 position and a nitro group at the C2 position of the benzoic acid core.[1][2] Its structural features make it a valuable building block in medicinal chemistry and organic synthesis. The presence of three distinct functional groups—carboxylic acid, amide, and nitro group—allows for sequential and regioselective modifications, enabling the construction of complex molecular architectures.

The synthesis of this compound is most effectively achieved through the N-acetylation of 5-Amino-2-nitrobenzoic acid. Acetylation is a fundamental reaction in organic chemistry where an acetyl functional group is introduced into a compound. In this protocol, the nucleophilic amino group (-NH₂) of the starting material attacks one of the electrophilic carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and proton transfer yields the stable amide product and acetic acid as a byproduct. This method is widely adopted due to its high efficiency, use of readily available reagents, and simple workup procedures.[3] This protocol has been adapted from a well-established procedure for the analogous acetylation of anthranilic acid, demonstrating the broad applicability of this method.[4]

Reaction Scheme

The overall transformation is the N-acetylation of 5-Amino-2-nitrobenzoic acid, as depicted below:

(Self-generated image of the chemical reaction: 5-Amino-2-nitrobenzoic acid reacts with Acetic Anhydride to yield this compound and Acetic Acid.)

Materials, Reagents, and Equipment

Reagent and Materials Summary

All reagents should be of analytical grade or higher and used as received without further purification.

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equiv.Supplier Example
5-Amino-2-nitrobenzoic acidC₇H₆N₂O₄182.132.0 g1.0Sigma-Aldrich[5]
Acetic AnhydrideC₄H₆O₃102.095.0 mL~4.8Sigma-Aldrich
Deionized WaterH₂O18.02~100 mL--
Ethanol (95%)C₂H₅OH46.07As needed--
Equipment
  • 50 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Hot plate

  • Fume hood

  • Graduated cylinders (10 mL, 100 mL)

  • Beakers

  • Büchner funnel and filtration flask

  • Vacuum source

  • Melting point apparatus

  • Glassware for recrystallization

Safety and Hazard Management

This protocol requires handling hazardous chemicals and must be performed within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Flame-retardant laboratory coat, nitrile gloves, and tightly fitting safety goggles are mandatory.[6]

  • Acetic Anhydride: Corrosive, flammable, and a lachrymator (causes tearing). It reacts exothermically with water to form acetic acid.[6][7] Avoid inhalation of vapors and contact with skin and eyes.[8][9] In case of a spill, use an appropriate absorbent material; do not use water for large spills.[6]

  • 5-Amino-2-nitrobenzoic acid: May cause skin and eye irritation.[10] Avoid inhalation of dust and direct contact.

  • Nitroaromatic Compounds: Handle with care as they can be toxic and are often thermally sensitive.

All waste materials should be collected in designated hazardous waste containers for proper disposal according to institutional guidelines.

Experimental Workflow Diagram

The following diagram outlines the complete workflow from reaction setup to the isolation of the final product.

SynthesisWorkflow A 1. Reagent Preparation - Weigh 2.0 g 5-Amino-2-nitrobenzoic acid. - Measure 5.0 mL Acetic Anhydride. B 2. Reaction Setup - Combine reagents in a 50 mL  Erlenmeyer flask in a fume hood. A->B Combine C 3. Heating & Reaction - Heat mixture to a gentle boil on a hot plate. - Maintain heat for 15-20 minutes until solid dissolves. B->C Stir & Heat D 4. Cooling & Hydrolysis - Cool flask to room temperature. - Cautiously add 5 mL cold deionized water  to quench excess acetic anhydride. C->D Cool & Quench E 5. Product Precipitation - Reheat mixture to boiling to ensure  complete dissolution. - Allow to cool slowly to room temperature. D->E Dissolve F 6. Isolation - Collect crude product via vacuum filtration. - Wash solid with cold deionized water. E->F Precipitate G 7. Purification (Optional) - Recrystallize crude product from an  ethanol/water mixture. F->G Purify H 8. Drying & Characterization - Dry purified solid under vacuum. - Determine melting point and yield. F->H If pure G->H Dry

Caption: Experimental workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

This procedure is designed for a 2.0 g scale synthesis of the target compound.

Reaction Procedure
  • Reagent Combination: In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, add 2.0 g (10.98 mmol) of 5-Amino-2-nitrobenzoic acid. In a fume hood, carefully add 5.0 mL (~53.95 mmol) of acetic anhydride to the flask.[4]

    • Causality Note: Acetic anhydride serves as both the acetylating agent and the solvent in this initial step. A significant molar excess is used to ensure the complete conversion of the starting amine.

  • Heating: Place the flask on a hot plate and gently heat the mixture with stirring. The solid will gradually dissolve as the reaction proceeds.

  • Reaction Monitoring: Bring the mixture to a gentle boil and maintain this temperature for 15-20 minutes.[4] By the end of this period, all the initial solid should have dissolved, indicating the reaction is likely complete.

  • Cooling: Remove the flask from the hot plate and allow it to cool to room temperature. The product may begin to crystallize at this stage.

  • Quenching: Once cooled, cautiously add 5.0 mL of cold deionized water to the mixture in a dropwise manner. This step hydrolyzes the unreacted acetic anhydride in an exothermic reaction.

    • Trustworthiness Note: Adding water slowly to the cooled mixture is a critical safety step to control the exothermic quenching of excess acetic anhydride, preventing splashing of the corrosive reagents.

  • Precipitation: To obtain a more easily filterable crystalline solid, gently heat the mixture again to boiling until all the solid redissolves. Then, allow the solution to cool slowly to room temperature, followed by placing it in an ice-water bath for 30 minutes to maximize product precipitation.[4]

Product Isolation and Purification
  • Filtration: Isolate the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two small portions (5-10 mL each) of cold deionized water to remove acetic acid and other water-soluble impurities.[4]

  • Drying: Transfer the crude product to a watch glass and dry it in a vacuum oven at 60-70°C to a constant weight.

  • (Optional) Recrystallization: If further purification is needed, the crude product can be recrystallized. Dissolve the solid in a minimum amount of hot 95% ethanol, and then add hot deionized water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to form pure crystals.[6]

Expected Results and Characterization

  • Product: this compound

  • Appearance: A white to pale yellow crystalline solid.

  • Molecular Formula: C₉H₈N₂O₅

  • Molar Mass: 224.17 g/mol [11][12]

  • Theoretical Yield: 2.46 g

  • Expected Yield: Yields for analogous acetylations are typically high, often exceeding 80-90%.

  • Melting Point: The melting point should be determined and compared to literature values.

  • Purity Analysis: Purity can be further confirmed using techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy to verify the presence of the acetamido group and the overall molecular structure.

Troubleshooting

IssueProbable CauseRecommended Solution
Starting material does not fully dissolve during heating.Insufficient heating time or temperature.Continue heating for an additional 10-15 minutes. Ensure the mixture reaches a gentle boil.
Product does not precipitate upon cooling.Solution is too dilute; product is too soluble.Try to induce crystallization by scratching the inside of the flask with a glass rod. If unsuccessful, reduce the solvent volume by gentle heating and cool again.
Low yield.Incomplete reaction; product loss during transfers or washing.Ensure the reaction is heated for the full duration. Use minimal amounts of cold water for washing the filter cake to avoid dissolving the product.
Product appears oily or sticky.Presence of impurities, likely residual acetic acid or anhydride.Ensure the product is washed thoroughly with cold water during filtration. If the issue persists, perform the optional recrystallization step.

References

  • WebAssign. (n.d.). Experiment 8 - Amide Preparation.
  • U.S. National Library of Medicine. (n.d.). This compound. PubChem.
  • IsoLab, University of Washington. (n.d.). Acetic Anhydride Safety.
  • EMBL-EBI. (n.d.). 5-acetylamino-2-nitrobenzoic acid (CHEBI:86569). ChEBI.
  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride.
  • Quora. (2020). What safety precautions should you take when working with acetic anhydride?.
  • Santos, C. B. R., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(15), 4829.
  • U.S. National Library of Medicine. (n.d.). 5-Amino-2-nitrobenzoic acid. PubChem.
  • EMBL-EBI. (n.d.). 5-acetylamino-2-nitrobenzoic acid (CHEBI:86569).

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Application Notes & Protocols: 5-Acetamido-2-nitrobenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Synthesis

5-Acetamido-2-nitrobenzoic acid is a trifunctional aromatic compound whose strategic placement of an acetamido, a nitro, and a carboxylic acid group makes it a highly valuable and versatile starting material in organic synthesis.[1] Its utility is most pronounced in the construction of heterocyclic scaffolds, which form the core of numerous biologically active molecules and pharmaceuticals.[2][3] The acetamido group provides steric and electronic influence while also offering a site for potential deprotection to reveal a reactive amine. The carboxylic acid enables amide bond formation, esterification, and serves as a key handle for cyclization reactions.[1] Critically, the ortho-nitro group can be readily reduced to an amino group, unlocking a powerful synthetic pathway towards ortho-diamino intermediates, which are precursors to a wealth of fused heterocyclic systems.[2]

This guide provides an in-depth exploration of the key applications of this compound, focusing on the synthesis of medicinally important quinazolinones. We will detail the underlying chemical logic, provide field-tested experimental protocols, and offer insights into the critical parameters that ensure successful and reproducible outcomes.

Core Synthetic Strategy: The Reduction-Cyclization Pathway

The most powerful application of this compound hinges on a two-stage process: the reduction of the nitro group followed by the cyclization of the resulting in situ generated 2-amino intermediate. This pathway is a cornerstone for building complex molecular architectures.

Diagram: General Synthetic Workflow

G A This compound B Reduction of Nitro Group (e.g., Fe/HCl, Catalytic Hydrogenation) A->B Step 1 C Intermediate: 5-Acetamido-2-aminobenzoic acid B->C E Cyclization/ Condensation C->E D Cyclization Partner (e.g., Acid Anhydride, Formic Acid) D->E F Fused Heterocyclic Product (e.g., Quinazolinone derivative) E->F Step 2 G A 7-Acetamido-4(3H)-quinazolinone B Hydrolysis (H+ or OH-) A->B Deprotection C 7-Amino-4(3H)-quinazolinone B->C D Acylation / Alkylation C->D Functionalization F N3-Alkylation C->F Functionalization E Diverse Library of 7-Substituted Quinazolinones D->E G Diverse Library of 3,7-Disubstituted Quinazolinones F->G

Sources

Analytical methods for the characterization of 5-Acetamido-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of 5-Acetamido-2-nitrobenzoic acid

Abstract

This technical guide provides a detailed framework of analytical methodologies for the comprehensive characterization of this compound (CAS No. 4368-83-6). As a crucial intermediate in pharmaceutical synthesis and chemical research, rigorous verification of its identity, purity, and structural integrity is paramount.[1] This document outlines protocols for spectroscopic and chromatographic analyses, offering field-proven insights into experimental design and data interpretation. It is intended for researchers, quality control analysts, and drug development professionals who require robust and reliable characterization workflows.

Introduction and Physicochemical Profile

This compound is a substituted benzoic acid derivative containing three key functional groups: a carboxylic acid, an acetamido group, and a nitro group.[2] This trifunctional nature makes it a versatile building block, but also necessitates a multi-faceted analytical approach to confirm its structure and identify potential process-related impurities or degradants. The initial step in any analytical workflow is to understand the fundamental properties of the analyte.

Physicochemical Data Summary

A summary of the key physicochemical properties of this compound is presented below. This data is essential for selecting appropriate solvents, analytical techniques, and storage conditions.

PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms 5-Acetylamino-2-nitrobenzoic acid, 3'-Carboxy-4'-nitroacetanilide[2]
CAS Registry Number 4368-83-6[2][3][4]
Molecular Formula C₉H₈N₂O₅[2][4]
Molecular Weight 224.17 g/mol [2][3][4]
Appearance Off-white powder / Crystalline solid[1]
Melting Point 210-220 °C[4][5]
Density 1.526 g/cm³[4]
Solubility Qualitative data suggests solubility in polar organic solvents like ethanol and DMSO, with low solubility in water.[6][7]

Analytical Workflow and Strategy

A multi-technique approach is required for the unambiguous characterization of this compound. The logical flow of analysis ensures that structural information is confirmed before quantitative purity assessments are performed.

cluster_0 Phase 1: Identity & Structure Verification cluster_1 Phase 2: Purity & Quantitative Analysis cluster_2 Phase 3: Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C) Primary Structure MS Mass Spectrometry (LC-MS) Molecular Weight & Fragmentation NMR->MS Confirms Mass FTIR FTIR Spectroscopy Functional Group Analysis MS->FTIR Corroborates Structure HPLC HPLC-UV Purity Assay & Impurity Profile FTIR->HPLC Proceed to Purity Report Comprehensive Certificate of Analysis HPLC->Report LOD Loss on Drying Residual Solvents LOD->Report DSC DSC/TGA Thermal Properties DSC->Report Sol Solubility Studies Process & Formulation Sol->Report cluster_0 Information Provided by Each Technique NMR NMR Spectroscopy ¹H & ¹³C Precise atomic connectivity (Carbon-Hydrogen Framework) MS Mass Spectrometry ESI-MS Molecular Weight Elemental Composition (HRMS) Fragmentation Pattern FTIR FTIR Spectroscopy ATR Presence of Functional Groups (-COOH, -NHCO, -NO₂) HPLC HPLC-UV RP-C18 Purity (% Area) Impurity Profile Quantitative Assay Molecule 5-Acetamido-2-nitrobenzoic Acid Molecule->NMR Molecule->MS Molecule->FTIR Molecule->HPLC

Sources

Application Note: A Validated RP-HPLC Method for Purity Determination of 5-Acetamido-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for 5-Acetamido-2-nitrobenzoic acid. The method is suitable for quality control and research applications in the pharmaceutical industry. Separation is achieved on a C18 stationary phase with an isocratic mobile phase of acetonitrile and acidified water, followed by UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose.[1][2]

Introduction

This compound (CAS No: 4368-83-6) is an amidobenzoic acid derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[3] The purity of such intermediates is a critical quality attribute, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is essential for accurate purity assessment.

Reversed-phase HPLC is a powerful technique for the analysis of polar and semi-polar organic molecules like nitroaromatic compounds.[4][5] This document provides a comprehensive, step-by-step protocol for the purity analysis of this compound, including system suitability criteria, detailed method validation procedures, and guidance on data interpretation. The scientific rationale behind key methodological choices is explained to provide a deeper understanding of the chromatographic process.

Experimental

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Solvent filtration apparatus.

  • Class A volumetric flasks and pipettes.

Reagents and Materials
  • This compound reference standard (Purity >98%).[6]

  • Acetonitrile (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Phosphoric acid (H₃PO₄), ACS grade.

  • Column: C18, 5 µm, 4.6 x 150 mm (or equivalent).[4]

  • HPLC vials with caps and septa.

  • Syringe filters, 0.45 µm, PTFE or nylon.

Chromatographic Conditions

All quantitative data and experimental parameters are summarized in the table below for clarity.

ParameterConditionRationale
Stationary Phase C18, 5 µm, 4.6 x 150 mmProvides excellent hydrophobic retention and separation for a wide range of organic molecules, including nitroaromatic acids.[4][7]
Mobile Phase Acetonitrile : 0.1% H₃PO₄ in Water (40:60, v/v)The acidified aqueous phase (pH ~2-3) ensures the carboxylic acid moiety of the analyte is fully protonated, preventing ionization and leading to sharp, symmetrical peaks.[7]
Elution Type IsocraticSimplifies the method, improves reproducibility, and is sufficient for separating the main analyte from typical process impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times.[8]
Column Temperature 30°CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
Detection UV at 254 nmNitroaromatic compounds exhibit strong absorbance at this wavelength, providing high sensitivity for both the main peak and related impurities.[4][8]
Injection Volume 10 µLA standard volume that balances sensitivity with the risk of column overloading.
Run Time 15 minutesSufficient to allow for the elution of the main peak and any later-eluting impurities.
Solution Preparation
  • Mobile Phase (Acetonitrile : 0.1% H₃PO₄ in Water, 40:60 v/v):

    • Prepare the aqueous component by adding 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly.

    • Filter the aqueous component and acetonitrile separately through a 0.45 µm membrane filter.

    • Combine 600 mL of the filtered aqueous component with 400 mL of filtered acetonitrile. Degas the final mixture by sonication or helium sparging.

  • Diluent:

    • Use the mobile phase as the diluent to ensure peak shape integrity and avoid solvent effects.

  • Standard Stock Solution (500 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Transfer it to a 50 mL volumetric flask.

    • Add approximately 35 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to volume with the diluent and mix well.

  • Working Standard Solution (100 µg/mL):

    • Pipette 10.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent and mix well.

  • Sample Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent, following the same procedure as for the Standard Stock Solution.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Methodology and Analytical Protocol

The overall workflow for the purity analysis is depicted below. This systematic process ensures that the instrument is performing correctly before the analysis of any samples, guaranteeing the integrity of the generated data.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase & Diluent equilibrate Equilibrate System (Stable Baseline) prep_mobile->equilibrate prep_std Prepare Standard Solutions sst Perform System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample Solution inject Inject Blank, Standards, & Samples prep_sample->inject equilibrate->sst sst->inject If SST Passes acquire Acquire & Integrate Chromatograms inject->acquire calculate Calculate Purity (% Area) acquire->calculate report Generate Report calculate->report

Caption: Analytical workflow for HPLC purity determination.

System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30 minutes).

  • Inject the diluent (blank) once to ensure no interfering peaks are present at the retention time of the analyte or its impurities.

  • Inject the Working Standard Solution (100 µg/mL) five times consecutively.

  • Calculate the system suitability parameters from the five replicate injections. The system is deemed suitable for use if it meets the criteria in the table below.

ParameterAcceptance CriteriaPurpose
% RSD of Peak Area ≤ 2.0%Ensures injection precision and detector stability.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry; values outside this range indicate peak shape issues.
Theoretical Plates (N) > 2000Indicates column efficiency and separation power.
Analytical Procedure
  • Once the system passes the SST, inject the prepared sample solutions.

  • Record the chromatograms and integrate all peaks detected.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

Calculation of Purity

The purity of the sample is calculated using the area percent method. This method assumes that all components have a similar response factor at the detection wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Disregard any peaks originating from the blank and any peaks below the limit of quantitation (LOQ).

Method Validation Protocol

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[9] The validation process establishes, through documented evidence, that the analytical procedure possesses the required performance characteristics.

G cluster_params cluster_precision_types main Method Validation (ICH Q2 R1) specificity Specificity main->specificity linearity Linearity & Range main->linearity accuracy Accuracy main->accuracy precision Precision main->precision lod_loq LOD & LOQ main->lod_loq robustness Robustness main->robustness repeatability Repeatability precision->repeatability intermediate Intermediate Precision precision->intermediate

Caption: Key parameters for analytical method validation.

Specificity

Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.

  • Protocol:

    • Inject the diluent to demonstrate the absence of interfering peaks.

    • Inject the Working Standard Solution.

    • Inject the Sample Solution.

    • If available, inject solutions of known related substances or potential impurities to demonstrate that they are resolved from the main analyte peak (Resolution > 2.0).

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a series of at least five standard solutions from the Standard Stock Solution, covering a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis.

  • Acceptance Criterion: The correlation coefficient (R²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed by a recovery study.

  • Protocol:

    • Prepare a sample solution at the working concentration (100 µg/mL).

    • Spike the sample solution with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

    • Prepare each level in triplicate and analyze.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0% at each level.

Precision

Precision measures the degree of scatter between a series of measurements.

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six separate preparations of the sample solution at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criterion: The %RSD of the purity results should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criterion: The %RSD of the combined results from both studies should be ≤ 2.0%.

Robustness

Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Analyze the Working Standard Solution while making small changes to the chromatographic conditions, one at a time.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 2°C (28°C and 32°C).

    • Mobile Phase Composition: ± 2% absolute in the organic component (e.g., 38:62 and 42:58 Acetonitrile:Aqueous).

  • Acceptance Criterion: System suitability parameters must still be met under all varied conditions.

Illustrative Results

The following tables provide example data that would be expected from a successful method validation.

Table 1: Linearity Data

Concentration (µg/mL) Mean Peak Area
50 451,234
75 674,567
100 902,345
125 1,128,901
150 1,355,678

| Result | R² = 0.9995 |

Table 2: Accuracy (Recovery) Data

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Mean Recovery (%)
80% 180 178.9 99.4
100% 200 201.2 100.6

| 120% | 220 | 218.5 | 99.3 |

Table 3: Precision Data

Parameter Purity (%) Results (n=6) Mean Purity (%) % RSD
Repeatability 99.5, 99.6, 99.4, 99.7, 99.5, 99.6 99.55 0.11

| Intermediate | 99.4, 99.5, 99.3, 99.5, 99.6, 99.4 | 99.45 | 0.10 |

Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, rapid, and reliable for the purity determination of this compound. The method is specific, linear, accurate, precise, and robust over the established range. The detailed protocol and validation guidelines provide a comprehensive framework for implementation in a quality control or research laboratory, ensuring the generation of high-quality, dependable data for pharmaceutical development.

References

  • Benchchem. (2025).
  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote.
  • Biosynth. (n.d.). This compound | 4368-83-6.
  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
  • SIELC Technologies. (n.d.). Separation of 5-Amino-2-nitrobenzoic acid on Newcrom R1 HPLC column.
  • Echemi. (n.d.). This compound.
  • PubChem. (2025). Benzoic acid, 5-(acetylamino)-2-nitro-.
  • ResearchGate. (n.d.). Q2(R1)
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 4368-83-6.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 5-Methyl-2-nitrobenzoic acid.
  • Benchchem. (n.d.). Application Notes and Protocols for the HPLC Analysis of 2-Nitrobenzoic Acid.

Sources

Application Notes and Protocols for NMR Spectroscopic Analysis of 5-Acetamido-2-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Acetamido-2-nitrobenzoic Acid Derivatives in Drug Discovery

This compound and its derivatives are pivotal scaffolds in medicinal chemistry and drug development. The presence of the acetamido and nitro groups on the benzoic acid core imparts unique electronic and steric properties, making these compounds valuable precursors for a diverse range of pharmacologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and characterization of these derivatives.[1][2] It provides atomic-level information on the molecular structure, enabling researchers to confirm synthetic outcomes, assess purity, and understand conformational dynamics, all of which are critical in the iterative process of drug design and optimization.[1][2][3]

This comprehensive guide provides detailed application notes and protocols for the NMR spectroscopic analysis of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering both foundational principles and advanced insights to ensure accurate and reliable NMR data acquisition and interpretation.

Core Principles: Understanding the NMR Landscape of this compound

The chemical structure of this compound dictates a distinct NMR spectral signature. The aromatic ring, with its three different proton environments, and the acetamido group give rise to characteristic signals in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is particularly informative. The electron-withdrawing nature of the nitro group at the C2 position and the carboxylic acid at C1, combined with the electron-donating effect of the acetamido group at C5, results in a predictable pattern of chemical shifts for the aromatic protons (H-3, H-4, and H-6). The acetamido group itself presents two signals: a singlet for the methyl protons and a broader singlet for the amide proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a complete carbon footprint of the molecule. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbonyl carbons of the carboxylic acid and the amide group resonate at the downfield end of the spectrum.

Predicted NMR Data for this compound

In the absence of readily available experimental spectra for the parent compound, a combination of data from structurally similar molecules and advanced NMR prediction algorithms provides a reliable estimate of the expected chemical shifts. The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, which will be used as a reference throughout this guide.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-3~8.10d
H-4~7.90dd
H-6~8.50d
-NH~10.5s
-CH₃~2.15s
-COOH~13.0br s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-1~135
C-2~148
C-3~125
C-4~120
C-5~140
C-6~130
-C=O (acid)~168
-C=O (amide)~170
-CH₃~25

Experimental Protocols

Protocol 1: Standard ¹H and ¹³C NMR Sample Preparation

This protocol outlines the steps for preparing a high-quality NMR sample of a this compound derivative for routine analysis.

Materials:

  • 5-10 mg of the this compound derivative

  • 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • 5 mm NMR tube of good quality

  • Pipette and filter plug (e.g., glass wool)

  • Vortex mixer

Methodology:

  • Weighing the Sample: Accurately weigh 5-10 mg of the solid sample for ¹H NMR, or 20-50 mg for ¹³C NMR, and place it in a clean, dry vial.

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for this class of compounds due to its high dissolving power.

  • Complete Dissolution: Gently vortex the vial to ensure the sample is completely dissolved. Visually inspect the solution for any suspended particles.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette with a small glass wool plug directly into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Final Checks: Ensure the sample height in the tube is appropriate for the spectrometer being used (typically around 4-5 cm).

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the typical workflow from sample preparation to final data analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument Place Sample in Spectrometer filter->instrument setup Instrument Setup & Shimming instrument->setup acquire Acquire 1D/2D Spectra setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase integrate Integration & Peak Picking phase->integrate assign Structure Assignment integrate->assign

Caption: Workflow for NMR data acquisition and analysis.

Interpreting the Spectra: Causality of Chemical Shifts

The electronic environment of each nucleus is the primary determinant of its chemical shift. For this compound derivatives, the interplay of the substituents' electronic effects is key to interpreting the spectra.

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group at the C2 position significantly deshields the ortho (H-3) and para (H-6) protons, causing their signals to appear at a lower field (higher ppm value).

  • Carboxylic Acid Group (-COOH): This group is also electron-withdrawing and contributes to the overall deshielding of the aromatic protons. The acidic proton of the carboxylic acid itself is highly deshielded and typically appears as a broad singlet far downfield.

  • Acetamido Group (-NHCOCH₃): The nitrogen atom of the acetamido group has a lone pair of electrons that can be donated into the aromatic ring through resonance. This electron-donating effect increases the electron density at the ortho (H-4 and H-6) and para positions, leading to a shielding effect (upfield shift) for these protons relative to what would be expected from the nitro and carboxyl groups alone.

Advanced NMR Techniques for Structural Elucidation

For complex derivatives or for unambiguous assignment of all signals, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For this compound, COSY would show correlations between H-3 and H-4, and between H-4 and H-6, confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It is a powerful tool for assigning the signals in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. For example, the methyl protons of the acetamido group would show a correlation to the amide carbonyl carbon.

Protocol 2: 2D NMR Data Acquisition

This protocol assumes the sample has been prepared according to Protocol 1.

Methodology:

  • ¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum to serve as a reference.

  • Select 2D Experiment: Choose the desired 2D NMR experiment (e.g., COSY, HSQC, HMBC) from the spectrometer's software.

  • Set Parameters: Use standard parameter sets for the chosen experiment, but optimize the spectral widths in both dimensions to encompass all relevant signals.

  • Acquisition Time: 2D NMR experiments require longer acquisition times than 1D experiments. The duration will depend on the sample concentration and the desired signal-to-noise ratio.

  • Data Processing: Process the 2D data using the appropriate software, which typically involves Fourier transformation in both dimensions, phasing, and baseline correction.

Troubleshooting and Best Practices

  • Poor Resolution: Broad peaks can result from sample viscosity, the presence of paramagnetic impurities, or poor shimming. Ensure the sample is fully dissolved and filter it to remove any solids.

  • Solvent Peaks: The residual proton signals from the deuterated solvent can sometimes obscure signals of interest. Choose a solvent whose residual peaks do not overlap with important sample signals.

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the sample.

Conclusion

NMR spectroscopy is a powerful and versatile tool for the characterization of this compound derivatives. By understanding the fundamental principles of NMR and following robust experimental protocols, researchers can obtain high-quality data that is essential for advancing drug discovery and development programs. The combination of 1D and 2D NMR techniques provides a comprehensive picture of the molecular structure, enabling confident identification and characterization of these important pharmaceutical building blocks.

References

  • Dalien, J. K., & Jensen, J. H. (2022). NMR Spectroscopy: A Practical Guide. Wiley-VCH. [Link]
  • Jacobsen, N. E. (2017). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]
  • University of California, Davis. (n.d.).
  • ACD/Labs. (n.d.). NMR Prediction. [Link]
  • Macomber, R. S. (1998). A Complete Introduction to Modern NMR Spectroscopy. John Wiley & Sons. [Link]
  • Parella, T. (2013). Practical Aspects of 2D-NMR Spectroscopy. Bruker. [Link]
  • Reich, H. J. (n.d.). Structure Determination Using NMR Spectroscopy. University of Wisconsin-Madison. [Link]
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

Sources

Application Notes and Protocols: Biological Activity Screening of 5-Acetamido-2-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

The 5-Acetamido-2-nitrobenzoic acid core structure represents a versatile and promising scaffold in medicinal chemistry. Its constituent functional groups—the acetamido, nitro, and carboxylic acid moieties—offer multiple points for chemical modification, enabling the generation of diverse derivative libraries.[1][2] The presence of the nitro group, in particular, can be a precursor to a range of other functionalities or can contribute directly to biological activity.[3] Derivatives of the closely related 2-hydroxybenzoic acid have already demonstrated potential as anti-inflammatory and analgesic agents, suggesting that this chemical class is a fertile ground for the discovery of novel therapeutics.[4][5][6][7]

This guide provides a comprehensive framework for the initial biological activity screening of novel this compound derivatives. As a Senior Application Scientist, the protocols detailed herein are designed not just as a series of steps, but as a logical and self-validating system. We will delve into the causality behind experimental choices, ensuring that researchers can confidently assess the antimicrobial, cytotoxic (anticancer), and anti-inflammatory potential of their synthesized compounds.

Part 1: Foundational Screening – Antimicrobial Activity

The initial screening of novel chemical entities often begins with an assessment of their antimicrobial properties. This is a critical step in identifying compounds that could address the growing challenge of antimicrobial resistance.[8] The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying the bacteriostatic effect of a compound.[9][10]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is designed to determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.[11][12]

Causality Behind the Method: The broth microdilution method is favored for its efficiency, scalability (amenable to 96-well plates), and conservation of test compound. It provides a quantitative endpoint (the MIC value) that is essential for comparing the potency of different derivatives.[9][12]

Experimental Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare standardized bacterial inoculum (0.5 McFarland) E Add 50 µL of bacterial inoculum to each well A->E B Prepare serial two-fold dilutions of test compounds in a separate plate D Transfer 50 µL of compound dilutions to corresponding wells B->D C Add 50 µL of Mueller-Hinton Broth (MHB) to wells of the assay plate C->D D->E F Incubate at 37°C for 18-24 hours E->F G Visually inspect for turbidity or measure OD600 F->G H Determine MIC: Lowest concentration with no visible growth G->H

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours), select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]

    • Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.

  • Preparation of Compound Dilutions:

    • Dissolve the this compound derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.

    • Perform serial two-fold dilutions of the stock solution in MHB in a separate 96-well plate to create a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).[12]

  • Microtiter Plate Setup:

    • Add 50 µL of fresh MHB to each well of a sterile 96-well microtiter plate.

    • Transfer 50 µL of the appropriate compound dilution to each well.

    • Include a positive control well (MHB + inoculum, no compound) and a negative control well (MHB only).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well (except the negative control). The final volume in each well will be 150 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.[11][13]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity (a sign of bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[9]

    • Optionally, a plate reader can be used to measure the optical density at 600 nm (OD₆₀₀) for a quantitative assessment.

Data Presentation:

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative 116>128
Derivative 2464
Ciprofloxacin0.50.25

Part 2: Cytotoxicity Screening for Anticancer Potential

A crucial aspect of drug development is assessing a compound's effect on cell viability, which is foundational for identifying potential anticancer agents.[14] The MTT and XTT assays are robust colorimetric methods for evaluating metabolic activity, which serves as an indicator of cell viability.[15][16][17][18]

Protocol 2: MTT/XTT Assay for Cell Viability

This protocol outlines the steps for determining the cytotoxic effects of the derivatives on both cancerous and non-cancerous cell lines to assess for selective toxicity.[19]

Causality Behind the Method: The core principle of these assays is the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to a colored formazan product.[15][16] The amount of formazan produced is directly proportional to the number of viable cells. The XTT assay is often preferred as it produces a water-soluble formazan, eliminating a solubilization step required in the MTT assay and thus streamlining the protocol.[15][17]

Experimental Workflow Diagram:

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed cells in a 96-well plate and allow to adhere overnight C Treat cells with compound dilutions and incubate for 24-72 hours A->C B Prepare serial dilutions of test compounds B->C D Add MTT or XTT reagent to each well C->D E Incubate for 2-4 hours D->E F If MTT, add solubilization solution (e.g., DMSO) E->F MTT only G Measure absorbance at appropriate wavelength (570 nm for MTT, 450-500 nm for XTT) E->G XTT F->G H Calculate % cell viability and determine IC50 values G->H

Caption: Workflow for MTT/XTT Cytotoxicity Assays.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed human cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) and a non-cancerous cell line (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[15]

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include vehicle control wells (medium with the same concentration of DMSO used for the compounds) and untreated control wells.

    • Incubate for a desired period (e.g., 48 hours).[20]

  • XTT Reagent Addition and Incubation:

    • Prepare the activated XTT solution according to the manufacturer's instructions (typically by mixing the XTT reagent with an electron-coupling reagent).

    • Add 50 µL of the activated XTT solution to each well.

    • Incubate for 2-4 hours at 37°C in a CO₂ incubator, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[15]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Data Presentation:

Compound IDA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HEK293 IC₅₀ (µM)Selectivity Index (HEK293/A549)
Derivative 17.812.3>100>12.8
Derivative 225.431.2>100>3.9
Doxorubicin0.50.21.53.0

Part 3: Mechanistic Screening – Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, controlling the expression of pro-inflammatory genes like cytokines and chemokines.[21][22] Therefore, inhibiting this pathway is a major target for anti-inflammatory drug discovery.[23][24]

Protocol 3: NF-κB Reporter Assay

This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.

Causality Behind the Method: This cell-based assay provides a direct measure of the transcriptional activity of NF-κB. A reduction in the reporter signal in the presence of a test compound indicates inhibition of the NF-κB pathway, providing mechanistic insight into the compound's anti-inflammatory potential.

NF-κB Signaling Pathway Diagram:

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimuli->Receptor 1. Binding IKK IKK Complex Receptor->IKK 2. Activation IkB IκBα IKK->IkB 3. Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition Proteasome Proteasome IkB->Proteasome 4. Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus 6. Translocation DNA DNA (κB sites) Transcription Gene Transcription (Cytokines, Chemokines) DNA->Transcription 7. Binding & Activation

Caption: The Canonical NF-κB Signaling Pathway.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture an NF-κB reporter cell line (e.g., HEK293-NF-κB-luc) according to standard protocols.

    • Seed the cells into a white, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Pre-treatment:

    • Treat the cells with serial dilutions of the this compound derivatives for 1-2 hours. This pre-incubation allows the compounds to enter the cells and interact with their targets.

  • Stimulation of NF-κB Pathway:

    • Induce NF-κB activation by adding an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL) or Lipopolysaccharide (LPS, 1 µg/mL), to the wells.

    • Include an unstimulated control (vehicle only) and a stimulated control (stimulus + vehicle).

    • Incubate for 6-8 hours.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to cool to room temperature.

    • Add a luciferase assay reagent (e.g., Bright-Glo™) to each well according to the manufacturer's protocol.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence readings of the treated wells to the stimulated control.

    • Calculate the percent inhibition of NF-κB activity for each compound concentration.

    • Determine the IC₅₀ value for the inhibition of NF-κB activation.

Data Presentation:

Compound IDNF-κB Inhibition IC₅₀ (µM)
Derivative 15.2
Derivative 218.9
Bay 11-7082 (Control Inhibitor)2.5

Conclusion and Forward Look

This application guide provides a robust, multi-tiered approach to the initial biological characterization of novel this compound derivatives. By systematically evaluating antimicrobial, cytotoxic, and anti-inflammatory activities, researchers can efficiently identify lead compounds for further development. The protocols are designed to be self-validating, with clear causality and integrated controls. The data generated from these screens will form a critical foundation for structure-activity relationship (SAR) studies, guiding the synthesis of more potent and selective analogues. Subsequent steps would involve more complex secondary assays, in vivo efficacy models, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling for the most promising candidates.

References

  • Liu, T., et al. (2017). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 9(6), a023655. [Link]
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  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
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  • ResearchGate. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. [Link]
  • Chen, Y.-F., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega, 5(24), 14594-14603. [Link]
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  • Gao, J., et al. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 12(2), 1406-1422. [Link]
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  • Santos, C. B. R., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584. [Link]
  • ResearchGate. (2023).
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Application Notes: 5-Acetamido-2-nitrobenzoic Acid as a Versatile Intermediate for Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of pharmaceutical development, the efficiency and versatility of starting materials are paramount. 5-Acetamido-2-nitrobenzoic acid (CAS No: 4368-83-6) emerges as a highly valuable intermediate, primarily due to the strategic arrangement of its three distinct functional groups: a nitro group, an acetamido group, and a carboxylic acid.[1][2] This unique constitution provides a robust scaffold for a multitude of synthetic transformations, enabling its use as a key precursor in the development of novel pharmaceutical agents.[1] Its derivatives have shown potential in diverse therapeutic areas, including the development of anticancer, antiviral, and anti-inflammatory agents.[3][4][5]

This guide provides an in-depth examination of the chemical properties, core synthetic applications, detailed experimental protocols, and safety considerations for this compound, designed for researchers and professionals in drug discovery and process development.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's properties is foundational to its effective and safe use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 4368-83-6 [1][6][7]
Molecular Formula C₉H₈N₂O₅ [1][7][8]
Molecular Weight 224.17 g/mol [1][7][8]
IUPAC Name This compound [1][8]
Synonyms 5-(acetylamino)-2-nitrobenzoic acid, 3'-Carboxy-4'-nitroacetanilide [1][6]
Appearance Beige powder/solid [9]
Melting Point 210-220 °C [7]
Density 1.526 g/cm³ [7]

| Boiling Point | 522.9 °C at 760 mmHg |[7] |

Table 2: GHS Hazard Information and Safety Precautions

Hazard Class GHS Statement Precautionary Measures Source(s)
Skin Corrosion/Irritation H315: Causes skin irritation. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. [8][9][10]
Serious Eye Damage/Irritation H319: Causes serious eye irritation. P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [8][9][10]

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |[8][9][10] |

Core Synthetic Transformations: A Chemist's Perspective

The synthetic utility of this compound stems from the differential reactivity of its functional groups. Strategic manipulation allows for the stepwise construction of complex molecular architectures.

  • A. Reduction of the Nitro Group: This is arguably the most powerful transformation. The electron-withdrawing nitro group can be readily reduced to a nucleophilic primary amine (-NH₂). This new amino group is a critical handle for forming amide bonds, sulfonamides, or for constructing heterocyclic rings like benzimidazoles, which are common motifs in APIs.

  • B. Reactions of the Carboxylic Acid: The carboxylic acid group (-COOH) can undergo standard transformations such as esterification to enhance lipophilicity or conversion to an amide. Amide formation at this position is a cornerstone of medicinal chemistry for building SAR (Structure-Activity Relationship) and improving drug-like properties.

  • C. Hydrolysis of the Acetamido Group: Under acidic or basic conditions, the acetamido group (-NHCOCH₃) can be hydrolyzed back to a primary amine.[1] This unmasks a second amino group on the scaffold, opening an alternative pathway for derivatization, particularly useful in the synthesis of dissymmetric molecules.

Core_Reactivity Start This compound P1 5-Acetamido-2-aminobenzoic acid (Versatile Amine) Start->P1 Nitro Group Reduction P2 Ester or Amide Derivatives (Modulated Properties) Start->P2 Carboxylic Acid Derivatization P3 5-Amino-2-nitrobenzoic acid (Alternative Pathway) Start->P3 Acetamido Group Hydrolysis

Caption: Core reactivity pathways of this compound.

Protocol 1: Synthesis of 5-Acetamido-2-aminobenzoic Acid

This protocol details the reduction of the nitro group to form a key diamine intermediate, a foundational step for numerous API syntheses.

Rationale: The creation of 5-acetamido-2-aminobenzoic acid is a critical step that transforms the starting material into a bifunctional building block, ready for coupling reactions or heterocycle formation. The choice of stannous chloride (SnCl₂) in concentrated HCl is a classic, high-yielding method suitable for laboratory scale.

Materials and Reagents:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (5 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask, magnetic stirrer, reflux condenser, ice bath, separatory funnel, Buchner funnel

G cluster_workflow Protocol Workflow A 1. Reactant Setup Dissolve starting material in conc. HCl B 2. Reduction Add SnCl2·2H2O portion-wise Heat to 60-70°C A->B C 3. Neutralization Cool in ice bath Adjust pH to ~7-8 with NaOH B->C D 4. Extraction Extract with Ethyl Acetate C->D E 5. Drying & Filtration Dry organic layer (Na2SO4) Filter and concentrate D->E F 6. Analysis & QC Confirm product via TLC, MP, ¹H NMR, LC-MS E->F

Caption: Workflow for the reduction of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq.) in concentrated hydrochloric acid.

  • Addition of Reducing Agent: To the stirred suspension, add stannous chloride dihydrate (SnCl₂·2H₂O, approx. 4.0-5.0 eq.) portion-wise. The addition may be exothermic; maintain control of the temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up and Neutralization: Cool the reaction mixture in an ice bath. Carefully neutralize the mixture by the slow addition of a 5 M sodium hydroxide (NaOH) solution until the pH is approximately 7-8. A precipitate of tin salts will form.

  • Purification: Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Quality Control (Self-Validation): The resulting solid can be further purified by recrystallization. Confirm the structure and purity of the final product, 5-acetamido-2-aminobenzoic acid, using analytical techniques such as ¹H NMR, LC-MS, and melting point determination.[1][11]

Application Example: Synthesis of a Niclosamide Analog

Niclosamide is an anthelmintic drug that has gained attention for its potential anticancer and antiviral activities.[4] Analogs can be synthesized using this compound as a precursor to explore improved therapeutic profiles.[4]

Conceptual Rationale: The synthesis involves an amide bond formation between the key intermediate, 5-acetamido-2-aminobenzoic acid (prepared in Protocol 1), and a second component, 5-chlorosalicylic acid. This coupling reaction forms the core structure of the Niclosamide analog.

Reaction_Scheme R1 This compound R2 5-Acetamido-2-aminobenzoic acid R1->R2 Step 1: Reduction (Protocol 1) P Niclosamide Analog R2->P Step 2: Amide Coupling (e.g., PCl₃) R3 5-Chlorosalicylic acid

Caption: Reaction scheme for the synthesis of a Niclosamide analog.

Synthetic Protocol Outline:

  • Prepare Intermediate: Synthesize 5-acetamido-2-aminobenzoic acid from this compound as detailed in Protocol 1 .

  • Amide Coupling: a. In a suitable flask, dissolve the 5-acetamido-2-aminobenzoic acid (1.0 eq.) and 5-chlorosalicylic acid (1.0 eq.) in an appropriate solvent like chlorobenzene.[4] b. Slowly add a coupling agent, such as phosphorus trichloride (PCl₃) or a carbodiimide reagent (e.g., EDC), to the mixture at room temperature.[4] c. Heat the reaction under reflux and monitor by TLC. d. Upon completion, cool the reaction and perform an appropriate aqueous work-up followed by extraction. e. Purify the crude product by recrystallization or column chromatography to yield the final Niclosamide analog.

  • Characterization: Fully characterize the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its identity, purity, and structure.

Conclusion

This compound stands out as a strategically designed intermediate for pharmaceutical synthesis. Its pre-installed functional groups and their predictable reactivity allow for efficient and modular construction of complex molecules. By leveraging the transformations outlined in these protocols—particularly the robust reduction of the nitro group—researchers can access a wide range of novel chemical entities for drug discovery programs, from kinase inhibitors to next-generation anti-infective and anti-inflammatory agents.

References

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - MDPI. [Link]
  • Welcome To Hyma Synthesis Pvt. Ltd. [Link]
  • Synthetic methodology for the preparation of 5-acetamido-2-hydroxy benzoic acid and derivatives.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed. [Link]
  • Benzoic acid, 5-(acetylamino)-2-nitro- | C9H8N2O5 | CID 78076 - PubChem. [Link]
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  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
  • Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches - PMC - NIH. [Link]
  • Residual determination of p-acetylamino-benzoic acid in eggs by liquid chromatography-mass spectrometry. - CABI Digital Library. [Link]
  • 2-Acetamido-5-nitrobenzoic acid | CAS#:3558-18-7 | Chemsrc. [Link]
  • Safety Data Sheet: 5,5'-Dithio-bis-(2-nitrobenzoic acid) - Carl ROTH. [Link]

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Topic: Molecular Docking Studies of 5-Acetamido-2-nitrobenzoic Acid Analogs for Putative COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Author's Note: This document moves beyond a simple checklist protocol. It is designed as an in-depth guide that not only directs you through the "how" but, more critically, explains the "why" at each juncture. The self-validating nature of the described workflow is paramount, ensuring that the generated computational data is robust, reproducible, and scientifically sound. We will proceed with the hypothesis that analogs of 5-Acetamido-2-nitrobenzoic acid may act as inhibitors of Cyclooxygenase-2 (COX-2), a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs). Recent studies have demonstrated that structurally related compounds, specifically derivatives of 5-acetamido-2-hydroxy benzoic acid, show promising binding affinity for the COX-2 receptor, making this a rational starting point for our investigation.[1][2]

Foundational Principles: The Rationale of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[3] This technique is instrumental in drug discovery, allowing for the rapid screening of virtual compound libraries to identify potential drug candidates before committing to costly and time-consuming synthesis and in vitro testing.[3]

The process consists of two primary stages:

  • Posing (Conformational Sampling): An algorithm explores a vast number of possible orientations and conformations of the ligand within the protein's binding site.

  • Scoring: A scoring function estimates the binding affinity (often expressed as a free energy of binding, ΔG) for each pose.[4] A more negative ΔG indicates a theoretically stronger and more stable interaction.[4]

This guide will utilize AutoDock Vina , a widely adopted open-source docking program known for its accuracy and efficiency.[5][6] We will use UCSF Chimera for visualization and molecular preparation.[5][7]

Experimental Design: A Self-Validating Workflow

To ensure the trustworthiness of our results, we will first validate our docking protocol by re-docking a known, co-crystallized ligand into our target protein. A successful validation, typically defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose, provides confidence in the protocol's ability to predict binding modes accurately.[8][9]

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_screening Phase 3: Virtual Screening cluster_analysis Phase 4: Analysis PDB Select Target Protein (e.g., COX-2, PDB: 5KIR) CleanPDB Prepare Receptor: - Remove water, heteroatoms - Add polar hydrogens - Assign charges PDB->CleanPDB Redock Re-dock Co-crystallized Ligand CleanPDB->Redock Ligands Prepare Ligands: - 2D to 3D conversion - Energy minimization - Define rotatable bonds Docking Run Docking Simulation (AutoDock Vina) Ligands->Docking RMSD Calculate RMSD (Docked vs. Crystal Pose) Redock->RMSD Decision RMSD < 2.0 Å? RMSD->Decision Grid Define Grid Box (Binding Site) Decision->Grid Protocol Validated Grid->Docking Grid->Docking Analyze Analyze Results: - Binding Affinity (kcal/mol) - Binding Pose Docking->Analyze Visualize Visualize Interactions: - Hydrogen Bonds - Hydrophobic Interactions Analyze->Visualize

Caption: Overall workflow for a validated molecular docking study.

Protocol Part I: Receptor Preparation

The goal of this phase is to prepare the protein structure for docking by removing extraneous molecules and ensuring it is chemically correct. We will use the human COX-2 structure complexed with celecoxib (PDB ID: 5KIR) as our example target.[1][2]

Step-by-Step Methodology:

  • Fetch the Protein Structure:

    • Open UCSF Chimera.

    • Navigate to File > Fetch by ID .

    • Enter the PDB ID "5KIR" and click Fetch .

  • Isolate and Clean the Receptor:

    • Rationale: The raw PDB file contains water molecules, co-factors, and potentially multiple protein chains that are not part of our study and can interfere with the docking algorithm.[10][11]

    • Delete water molecules: Select Select > Structure > solvent , then Actions > Atoms/Bonds > delete .

    • Remove alternate locations: If the structure has alternate conformations for some residues (indicated by A/B labels), these must be resolved to a single conformation.

    • Isolate the protein chain of interest. For 5KIR, we will work with chain A. Delete other chains if present.

    • Separate the co-crystallized ligand (Celecoxib in this case) for later use in validation. Select the ligand, and in a separate action, save it as a Mol2 file.

  • Prepare the Protein for Docking using Dock Prep:

    • Rationale: This automated tool adds missing hydrogen atoms, assigns partial charges to each atom, and repairs incomplete side chains. These steps are crucial for the scoring function to accurately calculate electrostatic and van der Waals interactions.[11]

    • With the cleaned protein structure open, navigate to Tools > Structure Editing > Dock Prep .

    • Use the default settings: Add hydrogens (polar hydrogens are critical for hydrogen bonding), and add charges (using the AMBER ff14SB force field is a standard choice).

    • Execute the preparation. Save the resulting file in the Mol2 format.

Protocol Part II: Ligand Preparation

This phase involves converting our 2D or 3D ligand structures into the PDBQT file format required by AutoDock Vina. This format includes atomic coordinates, partial charges, and information on rotatable bonds.[12]

Step-by-Step Methodology:

  • Obtain Ligand Structures:

    • The structure for the parent compound, this compound, can be obtained from PubChem (CID 78076).[13]

    • For analogs, you can draw them using chemical drawing software like ChemDraw or MarvinSketch and save them as SDF or Mol2 files.

    • For this protocol, we will consider two hypothetical analogs:

      • Analog 1: 5-(Cyclopropanecarboxamido)-2-nitrobenzoic acid

      • Analog 2: 5-(2-phenylacetamido)-2-nitrobenzoic acid

  • Generate 3D Conformations and Add Charges:

    • Rationale: Ligands are flexible molecules. We must generate a low-energy 3D conformation. Adding hydrogens and assigning charges is essential for accurate interaction scoring.[14][15]

    • Open each ligand file in UCSF Chimera.

    • Use the Add Charge tool (Tools > Structure Editing > Add Charge ) to assign Gasteiger charges, a common method for small molecules.

    • Save the prepared ligand as a Mol2 file.

  • Convert to PDBQT Format:

    • Rationale: AutoDock Vina requires the PDBQT format, which defines the rotatable bonds within the ligand, allowing for flexible docking.[16]

    • Use AutoDock Tools (ADT) or a command-line tool like Open Babel for this conversion. In ADT, open the ligand Mol2 file, then navigate to Ligand > Output > Save as PDBQT .

Protocol Part III: Docking Simulation and Validation

With prepared molecules, we first validate the protocol and then proceed to dock our novel analogs.

Step-by-Step Methodology:

  • Protocol Validation (Re-docking):

    • Rationale: To trust our docking results for the new analogs, we must first show that our setup can reproduce the experimentally observed binding mode of a known inhibitor.[8][9]

    • Use the prepared 5KIR receptor and the PDBQT file for the extracted Celecoxib ligand.

    • Define the Search Space (Grid Box): The grid box is a three-dimensional cube centered on the active site that defines the area where Vina will search for binding poses.[17][18] Center the grid box on the co-crystallized ligand. A size of 20x20x20 Å is often a good starting point.

    • Run AutoDock Vina: Use a command-line interface. The basic command is: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --center_x X --center_y Y --center_z Z --size_x 20 --size_y 20 --size_z 20 --out output.pdbqt

    • Calculate RMSD: Load the original PDB (5KIR) and the docked pose of Celecoxib (output.pdbqt) into Chimera. Superimpose the protein backbones and then use the RMSD calculator to find the deviation between the crystal ligand and the top-ranked docked pose. An RMSD value below 2.0 Å validates the protocol.[8]

  • Screening of this compound Analogs:

    • Using the exact same receptor file and grid box parameters from the validated protocol, run the docking simulation for the parent compound and each analog.

Protocol Part IV: Analysis and Interpretation of Results

The output of a Vina simulation is a PDBQT file containing several predicted binding poses, ranked by their binding affinity scores.

Step-by-Step Methodology:

  • Analyze Binding Affinity Scores:

    • Rationale: The docking score is an estimation of the binding free energy in kcal/mol. More negative values suggest stronger binding.[4][19] Comparing the scores of different ligands against the same target allows for relative ranking.[20]

    • Examine the output log file or the top lines of the output PDBQT file to find the scores for the top poses.

  • Visualize and Analyze Binding Poses:

    • Rationale: A good docking score must be supported by a physically and chemically plausible binding pose. Visualization helps identify key interactions that stabilize the complex.[4][20]

    • Open the receptor PDBQT and the output PDBQT from the docking run in a visualization tool like Chimera or PyMOL.

    • Use tools like Find HBonds and Find Clashes/Contacts to identify hydrogen bonds, hydrophobic interactions, and potential steric clashes.

G cluster_interactions ligand Ligand Analog (this compound) interactions Binding Interactions hb Hydrogen Bond ligand:f0->hb Carboxyl Group hp Hydrophobic Interaction ligand:f0->hp Aromatic Ring es Electrostatic Interaction ligand:f0->es Nitro Group protein COX-2 Active Site Hydrophobic Pocket Ser530 Arg120 hb->protein:f2 hp->protein:f1 es->protein:f3

Sources

In-silico ADME/Tox prediction for 5-Acetamido-2-nitrobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Introduction: De-risking Drug Discovery with Predictive Science

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of promising candidates failing due to poor pharmacokinetic profiles or unforeseen toxicity.[1][2] The ability to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties early in the discovery pipeline is paramount for mitigating risk, reducing reliance on animal testing, and ultimately lowering the cost and time of drug development.[3][4][5] In-silico, or computational, ADME/Tox modeling has emerged as an indispensable tool, allowing researchers to rapidly screen and prioritize compounds with a higher probability of success before committing to costly synthesis and in-vitro/in-vivo testing.[3]

This guide provides a detailed workflow and protocols for conducting a comprehensive in-silico ADME/Tox assessment, using the chemical scaffold of 5-Acetamido-2-nitrobenzoic acid as a case study. Derivatives of this class are of interest in medicinal chemistry as versatile intermediates for synthesizing more complex molecules.[6] However, the presence of a nitroaromatic moiety necessitates a careful evaluation of potential toxicities, particularly mutagenicity, making this class an excellent subject for a rigorous computational assessment.[7]

Foundational Concepts in Computational ADME/Tox

A successful drug must not only interact effectively with its biological target but also navigate a complex biological system to reach that target in sufficient concentration and be cleared without causing harm. In-silico models aim to predict these behaviors based on the molecule's structure.

Predicting "Drug-Likeness" with Physicochemical Descriptors

The foundation of ADME prediction lies in the calculation of physicochemical properties that govern a molecule's behavior. Key among these are:

  • Molecular Weight (MW): Influences size-dependent processes like diffusion and filtration.

  • Lipophilicity (logP): The octanol-water partition coefficient, which indicates a molecule's ability to cross lipid membranes.

  • Topological Polar Surface Area (TPSA): A measure of the surface area occupied by polar atoms, correlating with membrane permeability.

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): Influence solubility and membrane passage.

A widely adopted framework for assessing oral bioavailability potential is Lipinski's Rule of Five , which states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria[8][9][10]:

  • Molecular Weight ≤ 500 Daltons

  • logP ≤ 5

  • Hydrogen Bond Donors ≤ 5

  • Hydrogen Bond Acceptors ≤ 10

While a valuable guideline, it's important to note that many successful drugs, particularly natural products and substrates for active transporters, lie "beyond the Rule of Five".[11][12]

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR modeling is a cornerstone of computational toxicology.[13][14] It operates on the principle that the biological activity (or toxicity) of a chemical is directly related to its molecular structure.[14] These models are built by training machine learning algorithms on large datasets of compounds with known experimental values. The resulting models can then predict the properties of new, untested molecules by analyzing their structural features (descriptors).[15][16]

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK modeling represents a more advanced, mechanistic approach.[17][18] These models are multi-compartment systems that simulate the physiological processes of ADME within the body. By integrating a compound's physicochemical properties with physiological parameters (like organ blood flow and tissue composition), PBPK models can predict the concentration-time profile of a drug in various tissues, offering a more holistic pharmacokinetic understanding.[19][20][21]

A Practical Workflow for In-Silico Profiling

The following workflow outlines a systematic approach to evaluating a novel derivative of this compound. This process is designed to be iterative, where insights from the computational analysis guide the design of next-generation compounds.

In_Silico_ADME_Tox_Workflow cluster_0 Input & Preparation cluster_1 Prediction & Analysis cluster_2 Decision & Iteration mol_input Molecular Input Obtain 2D structure (SMILES) mol_prep Structure Preparation Generate 3D conformer Energy Minimization mol_input->mol_prep Standardize adme_pred 3. ADME & Drug-Likeness Physicochemical Properties Pharmacokinetics Lipinski's Rule of Five mol_prep->adme_pred Calculate Descriptors tox_pred 4. Toxicity Prediction Mutagenicity (Ames) Carcinogenicity Hepatotoxicity Applicability Domain Check mol_prep->tox_pred Calculate Descriptors synthesis 5. Data Synthesis & Risk Assessment Summarize Profile Identify Liabilities adme_pred->synthesis tox_pred->synthesis decision {Go/No-Go Decision | Prioritize for Synthesis Iterate Design (Go to Step 1)} synthesis->decision Evaluate Profile decision->mol_input Redesign

Caption: In-silico ADME/Tox prediction workflow.

Protocol 1: Molecular Structure Preparation

Objective: To prepare the chemical structure of a test compound for input into predictive models. A standardized, high-quality input structure is critical for accurate predictions.

Case Study Compound:

  • Parent Scaffold: this compound

    • CAS: 4368-83-6[22]

    • SMILES: CC(=O)NC1=CC(=C(C=C1)[O-])C(=O)O[23]

  • Hypothetical Derivative (Compound X): 5-Acetamido-N-cyclopropyl-2-nitrobenzamide

    • SMILES: CC(=O)NC1=CC(=C(C=C1)C(=O)NC2CC2)[O-]

Methodology:

  • Obtain SMILES String: Acquire the SMILES (Simplified Molecular Input Line Entry System) representation for your compound. This is a universal format for representing 2D chemical structures and is the standard input for most predictive tools. Public databases like PubChem are excellent resources.[23]

  • 2D to 3D Conversion (Optional but Recommended): While many QSAR models for ADME/Tox are based on 2D descriptors, some models (e.g., those predicting interactions with specific proteins) benefit from a 3D structure. Use a molecular modeling software to convert the 2D SMILES string into a 3D conformer.

  • Energy Minimization (For 3D Models): The initial 3D structure may not be in a stable, low-energy state. Apply a force field (e.g., MMFF94) to perform energy minimization. This process adjusts bond lengths and angles to find a more realistic, low-energy conformation, which is crucial for accurate calculation of 3D-dependent descriptors.

Protocol 2: ADME and Drug-Likeness Profiling

Objective: To predict the core ADME properties and assess the general "drug-likeness" of Compound X using freely accessible web-based tools. For this protocol, we will reference the workflow of a tool like SwissADME .[24][25]

Methodology:

  • Access the Web Server: Navigate to a free ADME prediction server (e.g., SwissADME, pkCSM).[25]

  • Input the Structure: Paste the SMILES string for "Compound X" (CC(=O)NC1=CC(=C(C=C1)C(=O)NC2CC2)[O-]) into the input field and execute the calculation.

  • Analyze Physicochemical Properties & Drug-Likeness: Collate the output data into a summary table. The table below shows a comparison between the parent scaffold and our hypothetical derivative, Compound X.

PropertyThis compound[22][23]Compound X (Predicted)Optimal RangeRationale
Molecular Formula C₉H₈N₂O₅C₁₂H₁₃N₃O₄-Basic molecular information.
Molecular Weight 224.17 g/mol 263.25 g/mol < 500 g/mol Affects diffusion and size exclusion.[9]
LogP (Consensus) 1.851.60-1 to 5Measures lipophilicity for membrane permeability.
TPSA 112.22 Ų109.99 Ų< 140 ŲPolar surface area; high values correlate with poor permeability.
H-Bond Acceptors 55≤ 10Influences solubility and membrane transport.[11]
H-Bond Donors 22≤ 5Influences solubility and membrane transport.[11]
Lipinski Violations 000 (ideally)Indicates good potential for oral bioavailability.[8][10]
  • Analyze Pharmacokinetic Predictions: Examine the sections related to absorption, distribution, and metabolism.

ADME ParameterCompound X (Predicted)Interpretation & Justification
GI Absorption HighThe low molecular weight, moderate lipophilicity, and optimal TPSA suggest the compound is likely to be well-absorbed from the gastrointestinal tract.
BBB Permeant NoThe model predicts the compound will not cross the blood-brain barrier, which is desirable for peripherally acting drugs to avoid CNS side effects.
P-gp Substrate NoNot being a substrate for the P-glycoprotein efflux pump is favorable, as this can reduce drug clearance from target cells and improve bioavailability.
CYP1A2 Inhibitor NoNo predicted inhibition of major cytochrome P450 enzymes reduces the risk of drug-drug interactions.
CYP2C9 Inhibitor No"
CYP2C19 Inhibitor No"
CYP2D6 Inhibitor No"
CYP3A4 Inhibitor No"

Protocol 3: Toxicity and Safety Risk Prediction

Objective: To identify potential safety liabilities, with a focus on mutagenicity and carcinogenicity, which are key concerns for nitroaromatic compounds. This protocol is based on the principles used in tools like Toxicity Estimation Software Tool (T.E.S.T.) and ProTox-II .[26][27]

Methodology:

  • Access a Toxicity Prediction Server: Navigate to a web server that provides predictions for various toxicological endpoints.

  • Submit the Structure: Input the SMILES string for "Compound X".

  • Analyze Key Toxicity Endpoints: Evaluate the predictions for critical safety endpoints.

Toxicity EndpointCompound X (Predicted)ConfidenceInterpretation & Justification
Hepatotoxicity InactiveHighThe model predicts a low likelihood of causing drug-induced liver injury (DILI), a major reason for drug withdrawal.
Carcinogenicity ActiveModerateStructural Alert: The presence of the nitroaromatic group is a well-known flag for potential carcinogenicity.[7] The model's prediction, while not definitive, highlights a significant risk that must be experimentally verified.
Mutagenicity (Ames) ActiveHighStructural Alert: The nitro group is a classic structural alert for mutagenicity in the Ames test.[28][29] In-silico models are generally robust in identifying this liability. This is a major red flag for development.
hERG Inhibition Low RiskHighThe model predicts a low probability of inhibiting the hERG potassium channel, reducing the risk of drug-induced cardiotoxicity.
  • Evaluate the Applicability Domain (AD): This is a critical step for ensuring the trustworthiness of a prediction.

    • Causality: QSAR models are only reliable when predicting for a new compound that is structurally similar to the compounds used to train the model.[30]

    • Action: Reputable prediction tools will provide an "Applicability Domain" or "Similarity" score. Check if your query molecule falls within the domain. If it is an outlier, the prediction should be treated with very low confidence. For Compound X, its structural features are common in drug discovery databases, so it would likely fall within the AD of most general ADME/Tox models.

Synthesis of Results and Decision-Making

The final step is to integrate all the predicted data to form a holistic profile of the candidate molecule and make an informed decision.

Decision_Making_Flow cluster_pros Favorable Profile ('Go' Signals) cluster_cons Unfavorable Profile ('No-Go' Signals) start In-Silico Profile of Compound X p1 Good Drug-Likeness (0 Lipinski Violations) start->p1 p2 High Predicted GI Absorption start->p2 p3 No BBB Permeability (Good for peripheral target) start->p3 p4 Low Risk of CYP Inhibition (Low DDI potential) start->p4 p5 Low Risk of Cardiotoxicity (hERG) start->p5 c1 High Predicted Mutagenicity (Ames Positive) start->c1 c2 Predicted Carcinogenicity start->c2 decision Overall Assessment & Decision p1->decision p2->decision p3->decision p4->decision p5->decision c1->decision c2->decision outcome High Risk Candidate STOP development or PRIORITIZE redesign to remove nitro group decision->outcome

Caption: Decision-making based on the synthesized ADME/Tox profile.

Expert Assessment:

The in-silico profile of the hypothetical Compound X presents a classic "good drug, bad drug" dilemma.

  • The Good: The molecule exhibits an excellent pharmacokinetic and drug-likeness profile. It is predicted to be orally bioavailable, stay out of the central nervous system, and have a low probability of causing common drug-drug interactions or cardiotoxicity. These are highly desirable features for a drug candidate.

  • The Bad: The toxicity predictions are a significant cause for concern. The high-confidence prediction of mutagenicity, supported by the well-known liability of the nitroaromatic structural motif, is a potential project-killing flaw.[7][28][29] Regulatory agencies have very low tolerance for mutagenic compounds, especially for drugs intended for chronic use.

Based on this comprehensive in-silico assessment, Compound X is a high-risk candidate. The predicted mutagenicity outweighs its favorable ADME profile. The recommended course of action would be to halt further consideration of this specific molecule for development.

The true power of this predictive workflow lies in its ability to guide the next design cycle. The clear directive for the medicinal chemistry team would be to explore derivatives where the 2-nitro group is replaced with a bioisostere that is not associated with mutagenicity (e.g., a cyano or trifluoromethyl group), while attempting to retain the favorable physicochemical properties identified in this analysis. This iterative process of in-silico prediction and chemical design accelerates the discovery of safer and more effective medicines.

References

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Application Note & Protocol: A Comprehensive Guide to the Scalable Synthesis of 5-Acetamido-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

5-Acetamido-2-nitrobenzoic acid is a key intermediate in organic synthesis, notably as a precursor for various heterocyclic compounds and active pharmaceutical ingredients (APIs). Its synthesis is most commonly achieved via the electrophilic nitration of 3-acetamidobenzoic acid. While the laboratory-scale procedure is well-established, scaling this process introduces significant challenges that must be meticulously addressed.

The primary concerns during the scale-up of this nitration are:

  • Exothermicity: Nitration reactions are highly exothermic. Inadequate temperature control can lead to a runaway reaction, resulting in decreased yield, formation of hazardous byproducts, and a significant safety risk.

  • Regioselectivity: The reaction must be controlled to favor the formation of the desired 5-acetamido-2-nitro isomer over other potential isomers. Temperature and the rate of nitrating agent addition are critical parameters.

  • Process Safety: Handling large volumes of concentrated sulfuric and nitric acids requires stringent safety protocols and specialized equipment to manage potential spills, corrosion, and off-gassing.

This guide provides a robust framework for navigating these challenges, transitioning from a gram-scale laboratory synthesis to a kilogram-scale pilot production.

Reaction Mechanism and Control of Regioselectivity

The synthesis of this compound is a classic example of electrophilic aromatic substitution. The nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile. The regiochemical outcome is dictated by the directing effects of the two substituents on the starting material, 3-acetamidobenzoic acid.

  • -NHCOCH₃ (Acetamido group): This is a strongly activating, ortho-, para- directing group.

  • -COOH (Carboxylic acid group): This is a deactivating, meta- directing group.

The positions ortho to the acetamido group are C2 and C6. The positions para to the acetamido group are C4 and C5. The position meta to the carboxylic acid is C5. The directing vectors converge on the C5 position, making it the most electronically favorable site for substitution. The C2 position is also activated, but substitution at C5 is generally favored, leading to the desired product. Precise control of reaction temperature is crucial to maximize the yield of the this compound isomer.

Validated Laboratory-Scale Synthesis Protocol (5-10 g)

This protocol details a reliable method for synthesizing this compound on a standard laboratory scale.

Materials and Reagents
Reagent/MaterialGradeQuantityNotes
3-Acetamidobenzoic AcidReagent5.0 gStarting material
Sulfuric Acid (H₂SO₄)98% Conc.25 mLCatalyst and solvent
Nitric Acid (HNO₃)70% Conc.2.5 mLNitrating agent
Deionized WaterN/A~500 mLFor workup
Crushed IceN/A~200 gFor workup and cooling
EthanolReagentAs neededRecrystallization solvent
Equipment
  • 100 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice-water bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Procedure
  • Preparation: Equip a 100 mL three-neck flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-water bath.

  • Dissolution: Carefully add 25 mL of concentrated sulfuric acid to the flask. Begin stirring and allow the acid to cool to below 10°C.

  • Substrate Addition: Slowly and portion-wise, add 5.0 g of 3-acetamidobenzoic acid to the cold sulfuric acid. Ensure the temperature does not exceed 15°C during the addition. Stir until all solids are dissolved.

  • Nitrating Mixture Preparation: In a separate small beaker, carefully mix 2.5 mL of 70% nitric acid with 5 mL of concentrated sulfuric acid. Allow this mixture to cool.

  • Nitration: Transfer the cooled nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred solution of 3-acetamidobenzoic acid over 20-30 minutes. Crucially, maintain the internal reaction temperature between 5°C and 10°C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 60 minutes.

  • Quenching (Workup): Prepare a 600 mL beaker containing approximately 200 g of crushed ice and 200 mL of deionized water. While stirring vigorously, slowly and carefully pour the reaction mixture into the ice water. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) until the filtrate is neutral to pH paper. This removes residual acid.

  • Drying: Press the solid as dry as possible on the filter. Transfer the crude product to a watch glass and dry in an oven at 80-90°C to a constant weight.

Purification and Characterization
  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture to yield a pale yellow solid.

  • Characterization (QC):

    • Melting Point: The expected melting point is approximately 215-218°C.

    • Spectroscopy: Confirm the structure using ¹H NMR and IR spectroscopy.

Protocol for Scale-Up Synthesis (1-2 kg)

Scaling up this synthesis requires a shift in both equipment and procedural control, with an overriding emphasis on safety and thermal management.

Hazard Analysis and Mitigation
  • Runaway Reaction: The primary hazard. Mitigation involves using a jacketed reactor with an external cooling system, controlling the addition rate of the nitrating agent with a pump, and having an emergency quenching plan.

  • NOx Gas Evolution: Nitration reactions can release toxic nitrogen oxide gases. The reaction must be conducted in a well-ventilated area or a walk-in fume hood with appropriate gas scrubbing.

  • Corrosive Reagents: Large quantities of concentrated acids require personal protective equipment (PPE) including acid-resistant gloves, apron, and face shield. Use of automated dispensing systems is highly recommended.

Process Parameter Comparison: Lab vs. Pilot Scale
ParameterLaboratory Scale (5 g)Pilot Scale (1 kg)Rationale for Change
Reaction Vessel 100 mL Round-bottom flask20 L Jacketed Glass ReactorProvides containment, better mixing, and essential temperature control via cooling jacket.
Temperature Control Ice-water bathCirculating Chiller/Heater UnitEnsures precise and stable temperature maintenance, critical for managing exotherm.
Stirring Magnetic stir barOverhead mechanical stirrer (glass or PTFE-coated)Guarantees efficient mixing and heat transfer in a larger volume.
Reagent Addition Manual dropping funnelMetering pump (e.g., peristaltic)Allows for precise, slow, and consistent addition rate, preventing localized temperature spikes.
Workup/Quench Manual pouring into ice waterReverse addition: pumping quench water into the reactor or using a dedicated quench vessel.Safer and more controlled method for diluting the reaction mixture at scale.
Product Isolation Büchner funnelCentrifuge or filter pressEfficiently handles large volumes of slurry and provides better deliquoring.
Drying Convection ovenVacuum ovenLower temperature drying under vacuum prevents product degradation and is safer.
Pilot-Scale Step-by-Step Protocol (1 kg Scale)
  • Reactor Preparation: Ensure the 20 L jacketed reactor is clean and dry. Start the overhead stirrer at a moderate speed (e.g., 150-200 RPM).

  • Cooling: Set the circulating chiller to 0°C and begin circulating the coolant through the reactor jacket.

  • Sulfuric Acid Charge: Using a suitable pump or safe transfer system, charge 5 L of concentrated sulfuric acid into the reactor. Allow the acid to cool to below 10°C.

  • Substrate Charge: Slowly add 1.0 kg of 3-acetamidobenzoic acid to the reactor via a powder addition funnel. Ensure the temperature is maintained below 15°C. Stir until fully dissolved.

  • Nitrating Mixture Addition: Add the pre-mixed and cooled nitrating agent (0.5 L HNO₃ in 1 L H₂SO₄) using a metering pump at a slow, controlled rate over 2-3 hours. The internal reaction temperature must be rigorously maintained between 5-10°C. Monitor the temperature constantly. If it rises above 10°C, immediately stop the addition until the temperature is back in range.

  • Reaction Hold: Once the addition is complete, continue to stir the mixture at 5-10°C for an additional 60-90 minutes to ensure the reaction goes to completion.

  • Quenching: Slowly pump 10 L of cold deionized water into the reactor over 1-2 hours, ensuring the temperature does not exceed 30°C. A thick slurry will form.

  • Isolation: Transfer the slurry to a centrifuge or filter press to isolate the solid product.

  • Washing: Wash the product cake with ample cold deionized water until the washings are pH neutral.

  • Drying: Transfer the wet cake to trays and dry in a vacuum oven at 70-80°C under a vacuum of >28 inHg until a constant weight is achieved.

  • Quality Control: Sample the final product and perform characterization (melting point, HPLC purity, spectroscopy) to ensure it meets specifications.

Process Flow and Safety Visualization

The following diagrams illustrate the key workflows and decision points in the scale-up process.

G cluster_prep Phase 1: Preparation & Charging cluster_reaction Phase 2: Core Reaction cluster_workup Phase 3: Workup & Isolation cluster_final Phase 4: Final Product prep_reactor Prepare & Cool Jacketed Reactor (0-5°C) charge_h2so4 Charge Conc. H₂SO₄ prep_reactor->charge_h2so4 charge_sm Charge 3-Acetamidobenzoic Acid (SM) charge_h2so4->charge_sm Maintain T < 15°C add_nitrating Controlled Addition of Nitrating Mixture via Pump charge_sm->add_nitrating qc1 In-Process Control: Monitor Temperature add_nitrating->qc1 qc1->add_nitrating If T > 10°C, STOP ADDITION hold Hold Reaction at 5-10°C for 60-90 min qc1->hold If T is 5-10°C, Continue quench Controlled Quench with Cold Water hold->quench isolate Isolate Solid via Centrifuge/Filter Press quench->isolate wash Wash with DI Water until pH Neutral isolate->wash dry Dry Product in Vacuum Oven wash->dry final_product Final Product: This compound dry->final_product qc2 Final QC: MP, Purity, Spectroscopy final_product->qc2

Caption: Workflow for the scaled-up synthesis of this compound.

G start Start Scale-Up HAZOP Analysis temp_risk Risk Identified: Thermal Runaway start->temp_risk control1 Control 1: Jacketed Reactor with Active Cooling temp_risk->control1 control2 Control 2: Automated Metering Pump for Nitrating Agent temp_risk->control2 control3 Control 3: Real-time Temperature Monitoring & Alarms temp_risk->control3 decision Is Temperature Maintained < 10°C? control1->decision control2->decision control3->decision proceed Proceed with Reaction decision->proceed Yes emergency EMERGENCY: Stop Addition, Initiate Quench Plan decision->emergency No

Caption: Decision logic for mitigating thermal runaway risk during scale-up.

References

  • Synthesis of this compound.Molbase.
  • Aromatic Nitration.Organic Chemistry Portal.
  • Process Scale-Up Challenges in the Pharmaceutical Industry.American Pharmaceutical Review.
  • Heat Transfer and Thermal Management in Chemical Reactors.Chemical Engineering Transactions.

Application Notes & Protocols: Leveraging 5-Acetamido-2-nitrobenzoic Acid in the Strategic Development of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-acetamido-2-nitrobenzoic acid as a pivotal intermediate in the synthesis and evaluation of a new generation of anti-inflammatory agents. This document elucidates the chemical rationale, provides detailed experimental protocols, and outlines the biological evaluation of its derivatives, with a focus on selective cyclooxygenase-2 (COX-2) inhibition.

Introduction: The Rationale for Targeting Inflammation

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders.[1] A key pathway in the inflammatory cascade is the conversion of arachidonic acid to prostaglandins, mediated by the cyclooxygenase (COX) enzymes.[2] The discovery of two primary isoforms, COX-1 (constitutively expressed and involved in physiological functions) and COX-2 (inducible during inflammation), has paved the way for the development of selective COX-2 inhibitors.[3][4] These agents aim to provide potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit COX-1.[3]

This guide focuses on the synthetic utility of this compound as a readily accessible precursor to potent anti-inflammatory compounds, specifically 5-acetamido-2-hydroxybenzoic acid and its derivatives.

Synthetic Strategy: From Precursor to Active Pharmaceutical Ingredient (API)

The journey from the starting material, this compound, to the biologically active 5-acetamido-2-hydroxybenzoic acid involves a multi-step synthetic sequence. This section details the synthesis of the precursor and its subsequent transformation into the target anti-inflammatory agent.

Synthesis of the Precursor: this compound

This compound serves as a crucial building block. A common and efficient method for its synthesis involves the acetylation of 5-amino-2-nitrobenzoic acid.[5]

Protocol 1: Synthesis of this compound

  • Materials:

    • 5-amino-2-nitrobenzoic acid

    • Acetic anhydride

    • Concentrated sulfuric acid (catalyst)

    • Glacial acetic acid (solvent)

    • Ice

    • Distilled water

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-amino-2-nitrobenzoic acid in glacial acetic acid.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

    • Slowly add acetic anhydride to the solution.

    • Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • Pour the reaction mixture slowly into a beaker of ice water with constant stirring to precipitate the product.

    • The crude this compound is then collected by vacuum filtration, washed with cold water, and dried.

    • Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.[6]

Conversion to the Active Moiety: 5-Acetamido-2-hydroxybenzoic Acid

The conversion of this compound to 5-acetamido-2-hydroxybenzoic acid is a two-step process involving the reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction to introduce the hydroxyl group.[7]

Step 1: Reduction of the Nitro Group

The nitro group is reduced to a primary amine, yielding 2-amino-5-acetamidobenzoic acid.

Protocol 2: Reduction of this compound

  • Materials:

    • This compound

    • A reducing agent such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl), or catalytic hydrogenation (H₂/Pd-C).

    • Sodium bicarbonate (for neutralization)

    • Ethyl acetate (for extraction)

  • Procedure (using SnCl₂/HCl):

    • Suspend this compound in concentrated HCl.

    • Add a solution of tin(II) chloride dihydrate in concentrated HCl portion-wise, maintaining the temperature with an ice bath.

    • After the addition is complete, stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-acetamidobenzoic acid.

Step 2: Diazotization and Hydroxylation (Sandmeyer-type Reaction)

The resulting 2-amino-5-acetamidobenzoic acid is converted to a diazonium salt, which is then hydrolyzed to the corresponding phenol, 5-acetamido-2-hydroxybenzoic acid.[8][9]

Protocol 3: Synthesis of 5-Acetamido-2-hydroxybenzoic Acid

  • Materials:

    • 2-amino-5-acetamidobenzoic acid

    • Sodium nitrite (NaNO₂)

    • Dilute sulfuric acid (H₂SO₄)

    • Ice

  • Procedure:

    • Dissolve 2-amino-5-acetamidobenzoic acid in dilute sulfuric acid and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C to form the diazonium salt.

    • After the addition is complete, continue stirring for 20-30 minutes.

    • Gently heat the solution to facilitate the hydrolysis of the diazonium salt to the phenol. Nitrogen gas will be evolved.

    • Cool the reaction mixture to allow the product to precipitate.

    • Collect the crude 5-acetamido-2-hydroxybenzoic acid by vacuum filtration, wash with cold water, and dry.

    • Recrystallize from hot water or an ethanol/water mixture for purification.[8]

Alternative Synthesis of 5-Acetamido-2-hydroxybenzoic Acid

An alternative and more direct route starts from 5-aminosalicylic acid.[5]

Protocol 4: Acetylation of 5-Aminosalicylic Acid

  • Materials:

    • 5-aminosalicylic acid

    • Acetic anhydride

    • Water (as solvent)

  • Procedure:

    • Suspend 5-aminosalicylic acid in water.

    • Add acetic anhydride and stir the mixture at room temperature.

    • The product, 5-acetamido-2-hydroxybenzoic acid, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry.

Logical Relationship of Synthetic Pathway

G A 5-Amino-2-nitrobenzoic acid B This compound A->B Acetylation C 2-Amino-5-acetamidobenzoic acid B->C Nitro Reduction D 5-Acetamido-2-hydroxybenzoic acid (Target Compound) C->D Diazotization & Hydroxylation E 5-Aminosalicylic acid E->D Acetylation (Alternative Route)

Caption: Synthetic routes to 5-Acetamido-2-hydroxybenzoic acid.

Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory properties of 5-acetamido-2-hydroxybenzoic acid and its derivatives are attributed to their ability to selectively inhibit the COX-2 enzyme.[5]

The Arachidonic Acid Cascade and COX Inhibition

G Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Compound 5-Acetamido-2-hydroxybenzoic acid Derivatives Compound->COX2 Selective Inhibition

Caption: Simplified signaling pathway of COX inhibition.

By selectively binding to the active site of COX-2, these compounds prevent the conversion of arachidonic acid into pro-inflammatory prostaglandins, thereby reducing inflammation and pain, with a potentially lower risk of disrupting the homeostatic functions of COX-1.[3]

Structure-Activity Relationship (SAR) and Lead Optimization

The chemical scaffold of 5-acetamido-2-hydroxybenzoic acid offers multiple points for modification to enhance potency, selectivity, and pharmacokinetic properties.

  • Acetamido Group: Modifications to the N-acetyl group, such as replacing the methyl with larger groups like phenyl or benzyl, have been shown to increase selectivity for COX-2.[5]

  • Carboxylic Acid Group: This group is crucial for binding to the active site of COX enzymes. However, it can also lead to poor membrane permeability. Bioisosteric replacement of the carboxylic acid with functionalities like tetrazoles or acylsulfonamides can improve pharmacokinetic profiles while maintaining biological activity.[10][11]

  • Aromatic Ring Substituents: The placement and nature of substituents on the phenyl ring can significantly impact activity. For instance, halogenation at the 5-position of salicylic acid derivatives has been shown to enhance NF-κB inhibitory activity, another key pathway in inflammation.[12]

Protocols for Biological Evaluation

To assess the anti-inflammatory potential of newly synthesized derivatives of 5-acetamido-2-hydroxybenzoic acid, a series of in vitro and in vivo assays are recommended.

In Vitro Evaluation: COX-2 Inhibition Assay

This assay determines the compound's ability to inhibit the COX-2 enzyme directly.

Protocol 5: In Vitro COX-2 Inhibition Assay (Colorimetric)

  • Principle: The assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. This process is coupled to the oxidation of a chromogenic substrate, which can be measured spectrophotometrically.[13]

  • Materials:

    • Human recombinant COX-2 enzyme

    • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

    • Heme (cofactor)

    • Arachidonic acid (substrate)

    • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

    • Test compounds and a reference inhibitor (e.g., celecoxib) dissolved in DMSO

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.

    • In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to each well.

    • Add the test compounds, reference inhibitor, or DMSO (for the 100% activity control) to the respective wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Immediately add the colorimetric substrate.

    • Monitor the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) over time.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental Workflow for In Vitro COX-2 Assay

G A Prepare serial dilutions of test compounds and reference inhibitor (Celecoxib) C Add test compounds/inhibitor/DMSO to wells A->C B Add assay buffer, heme, and COX-2 enzyme to 96-well plate B->C D Pre-incubate at 37°C for 15 min C->D E Initiate reaction with arachidonic acid and colorimetric substrate D->E F Monitor absorbance change E->F G Calculate % inhibition and IC50 values F->G

Caption: Workflow for the in vitro COX-2 inhibition assay.

Data Presentation: In Vitro COX-2 Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
5-acetamido-2-hydroxybenzoic acid>10015.2>6.6
Derivative X>1001.8>55.6
Celecoxib (Reference)15.00.04375

Note: The above data are illustrative examples.

In Vivo Evaluation: Carrageenan-Induced Paw Edema Model

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[1][14]

Protocol 6: Carrageenan-Induced Paw Edema in Rats

  • Principle: Subplantar injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

  • Animals: Male Wistar or Sprague-Dawley rats (180-200 g).

  • Materials:

    • Carrageenan (1% w/v suspension in sterile saline)

    • Test compounds and a reference drug (e.g., indomethacin)

    • Vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Plebysmometer or digital calipers

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Divide the animals into groups (vehicle control, reference drug, and test compound groups).

    • Administer the test compounds and reference drug orally or intraperitoneally.

    • After a set period (e.g., 60 minutes) to allow for drug absorption, measure the initial paw volume of the right hind paw of each rat.

    • Inject 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Calculation of Edema Inhibition:

Percentage Inhibition = [ (V_c - V_t) / V_c ] x 100

Where:

  • V_c = Mean increase in paw volume in the control group

  • V_t = Mean increase in paw volume in the treated group

Data Presentation: In Vivo Anti-Inflammatory Activity

Treatment Group (Dose)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control0.85 ± 0.06-
Indomethacin (10 mg/kg)0.38 ± 0.0455.3%
Derivative X (20 mg/kg)0.45 ± 0.0547.1%

Note: The above data are illustrative examples.

Conclusion

This compound is a versatile and valuable starting material for the development of novel anti-inflammatory agents. Through a straightforward synthetic pathway, it can be converted into 5-acetamido-2-hydroxybenzoic acid and its derivatives, which have shown promise as selective COX-2 inhibitors. The protocols outlined in this guide provide a robust framework for the synthesis, optimization, and biological evaluation of these compounds, paving the way for the discovery of new and improved anti-inflammatory therapies.

References

  • Santos, C. B. R., Lobato, C. C., Ota, S. S. B., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584.
  • Al-Ghamdi, M. S. (2012). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 44(5), 578-584.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.
  • Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model.
  • Drug Discovery Pro. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Al-Ishaq, R. K., et al. (2019). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Anti-Cancer Agents in Medicinal Chemistry, 19(15), 1860-1868.
  • Santos, C. B. R., et al. (2023). Synthetic methodology for the preparation of 5-acetamido-2-hydroxy benzoic acid and derivatives. ResearchGate.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Advances in Chemical Engineering and Science, 6(2), 95-101.
  • Kumar, A., et al. (2009). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 17(15), 5345-5352.
  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. ResearchGate.
  • Chemistry Workshop JR. (n.d.). Named Reactions Of Haloalkanes and haloarenes.
  • Senger, J., et al. (2022). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. European Journal of Medicinal Chemistry, 243, 114754.
  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing.
  • Kim, Y. J., et al. (2012). Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. European Journal of Medicinal Chemistry, 48, 359-366.
  • Drug Discovery Pro. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Vane, J. R. (1998). Anti-inflammatory drugs and their mechanism of action. Inflammation Research, 47, S78-S87.
  • FitzGerald, G. A., & Patrono, C. (2001). The coxibs, selective inhibitors of cyclooxygenase-2. New England Journal of Medicine, 345(6), 433-442.
  • Hayashi, S., et al. (2012). Novel acid-type cyclooxygenase-2 inhibitors: Design, synthesis, and structure-activity relationship for anti-inflammatory drug. Bioorganic & Medicinal Chemistry, 20(12), 3785-3798.
  • de Oliveira, A. C. A., et al. (2008). Nonsteroidal anti-inflammatory drugs: cyclooxygenase 2 inhibitors. Jornal de Pediatria, 84(4), 268-276.

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Application Notes and Protocols for the Synthesis of Novel Compounds from 5-Acetamido-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of 5-Acetamido-2-nitrobenzoic Acid in Medicinal Chemistry

This compound is a trifunctional aromatic compound that serves as a highly versatile and valuable precursor in the synthesis of a diverse array of novel chemical entities, particularly within the realm of medicinal chemistry and drug development.[1] Its strategic importance lies in the orthogonal reactivity of its three key functional groups: a carboxylic acid, an acetamido group, and a nitro group. This unique arrangement on the benzene ring allows for a programmed and selective series of chemical transformations, enabling the construction of complex molecular architectures.[1]

The carboxylic acid moiety readily participates in esterification and amidation reactions, providing a handle for the introduction of various side chains or for anchoring the molecule to a solid support. The acetamido group can be hydrolyzed under acidic or basic conditions to reveal a primary amine, which can then be subjected to a wide range of derivatization reactions.[1] Crucially, the nitro group is a versatile functional group that can be reduced to a primary amine, a key step in the synthesis of many heterocyclic systems.[1][2] The electron-withdrawing nature of the nitro group also influences the reactivity of the aromatic ring and the acidity of the carboxylic acid.[1]

These inherent chemical properties make this compound an ideal starting material for the synthesis of privileged scaffolds in drug discovery, such as quinazolinones and benzimidazoles, which are core structures in numerous biologically active compounds.[3][4] This document provides detailed application notes and validated protocols for the synthesis of novel quinazolinone and benzimidazole derivatives, as well as aminobenzoic acid analogs with potential therapeutic applications, all originating from this versatile precursor.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₈N₂O₅[5][6]
Molecular Weight 224.17 g/mol [5][6]
Appearance Off-white to yellow powder[5]
Melting Point 210-220 °C[5]
Boiling Point 522.9 °C at 760 mmHg[5]
Density 1.526 g/cm³[5]
CAS Number 4368-83-6[5]

PART 1: Synthesis of Novel Heterocyclic Scaffolds

Synthesis of Quinazolinone Derivatives

Rationale and Mechanistic Insight: The quinazolinone core is a prominent heterocyclic scaffold found in a multitude of compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The synthesis of 6-acetamido-7-nitro-4(3H)-quinazolinone from this compound proceeds through a two-step sequence involving an initial reaction with a formamide source to generate an intermediate, which then undergoes cyclization to form the quinazolinone ring system. The acetamido and nitro groups of the precursor are retained in the final product, offering further opportunities for derivatization.

quinazolinone_synthesis precursor This compound intermediate Formamide Intermediate precursor->intermediate Formamide, Heat product 6-Acetamido-7-nitro-4(3H)-quinazolinone intermediate->product Cyclization (Heat)

Figure 1: General workflow for the synthesis of 6-acetamido-7-nitro-4(3H)-quinazolinone.

Detailed Protocol: Synthesis of 6-Acetamido-7-nitro-4(3H)-quinazolinone

This protocol is adapted from established procedures for the synthesis of quinazolinones from anthranilic acid derivatives.[1]

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
This compound224.172.24 g0.01
Formamide45.0420 mL-
Ethanol46.07As needed-
Deionized Water18.02As needed-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.24 g, 0.01 mol) and formamide (20 mL).

  • Reaction: Heat the reaction mixture with stirring to 170 °C and maintain this temperature for 4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., using a mobile phase of ethyl acetate:hexane, 1:1).

  • Work-up and Isolation: After completion, cool the reaction mixture to approximately 100 °C. Slowly pour 100 mL of ice-cold water into the reaction mixture with continuous stirring for 1 hour to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual formamide. The crude product can be further purified by recrystallization from ethanol to yield the desired 6-acetamido-7-nitro-4(3H)-quinazolinone.

Expected Outcome: A crystalline solid. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Synthesis of Benzimidazole Derivatives

Rationale and Mechanistic Insight: The benzimidazole scaffold is another privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[4] The synthesis of 2-aryl-6-acetamido-7-nitro-1H-benzimidazoles from this compound first requires the reduction of the carboxylic acid to an aldehyde and subsequent protection of the acetamido group, followed by reductive amination and cyclization. A more direct route involves the reduction of the nitro group to an amine, followed by condensation with an aldehyde and subsequent cyclization. The latter is presented here.

benzimidazole_synthesis precursor This compound diamine 4-Acetamido-2-aminobenzoic acid precursor->diamine Reduction (e.g., Fe/HCl) intermediate Schiff Base Intermediate diamine->intermediate Aromatic Aldehyde, Catalyst product 2-Aryl-6-acetamido-7-carboxy-1H-benzimidazole intermediate->product Oxidative Cyclization

Figure 2: General workflow for the synthesis of 2-aryl-6-acetamido-7-carboxy-1H-benzimidazoles.

Detailed Protocol: Synthesis of 2-Aryl-6-acetamido-7-nitro-1H-benzimidazoles

This protocol involves a two-step process starting with the reduction of the nitro group of the precursor, followed by condensation and cyclization.

Step 1: Reduction of the Nitro Group

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
This compound224.172.24 g0.01
Iron powder55.841.68 g0.03
Concentrated HCl36.461 mL-
Ethanol46.0720 mL-
Water18.025 mL-
Sodium bicarbonate84.01As needed-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (2.24 g, 0.01 mol), ethanol (20 mL), and water (5 mL).

  • Reduction: To the stirred suspension, add iron powder (1.68 g, 0.03 mol) followed by the dropwise addition of concentrated HCl (1 mL).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up and Isolation: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

  • Neutralization and Extraction: Combine the filtrate and washings, and carefully neutralize with a saturated solution of sodium bicarbonate. The product may precipitate upon neutralization. If not, extract the aqueous layer with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-acetamido-2-aminobenzoic acid.

Step 2: Condensation and Cyclization

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
4-Acetamido-2-aminobenzoic acid194.181.94 g0.01
Aromatic aldehyde (e.g., Benzaldehyde)106.121.06 g0.01
p-Toluenesulfonic acid (p-TSA)172.200.17 g0.001
Toluene92.1430 mL-

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the crude 4-acetamido-2-aminobenzoic acid (1.94 g, 0.01 mol) and the aromatic aldehyde (0.01 mol) in toluene (30 mL).

  • Catalysis and Reaction: Add a catalytic amount of p-toluenesulfonic acid (0.17 g, 0.001 mol). Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, remove the toluene under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the desired 2-aryl-6-acetamido-7-carboxy-1H-benzimidazole.

Expected Outcome: A solid product. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

PART 2: Synthesis of Bioactive Aminobenzoic Acid Analogs

Rationale and Design Strategy: The modification of the aminobenzoic acid scaffold is a common strategy in the development of non-steroidal anti-inflammatory drugs (NSAIDs). By reducing the nitro group of this compound to an amine and subsequently performing amide coupling reactions, novel analogs can be synthesized for biological screening. This approach allows for the exploration of structure-activity relationships by varying the nature of the coupled carboxylic acid.

nsaid_synthesis precursor This compound amino_acid 2,5-Diaminobenzoic acid derivative precursor->amino_acid Reduction of Nitro Group (e.g., H₂, Pd/C) product Novel Amide Analog amino_acid->product Amide Coupling (Carboxylic Acid, Coupling Agent)

Figure 3: Workflow for the synthesis of novel aminobenzoic acid analogs.

Detailed Protocol: Synthesis of a Novel Amide Derivative

Step 1: Selective Reduction of the Nitro Group

This protocol utilizes catalytic hydrogenation for a clean and efficient reduction of the nitro group.[7]

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
This compound224.172.24 g0.01
10% Palladium on Carbon (Pd/C)-0.1 g-
Methanol32.0450 mL-
Hydrogen Gas (H₂)2.02Balloon pressure-

Procedure:

  • Reaction Setup: To a solution of this compound (2.24 g, 0.01 mol) in methanol (50 mL) in a hydrogenation flask, carefully add 10% Pd/C (0.1 g).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen three times.

  • Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up and Isolation: Upon completion, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol.

  • Purification: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude 5-acetamido-2-aminobenzoic acid as a solid. This product is often pure enough for the next step, but can be recrystallized if necessary.

Step 2: Amide Coupling

This protocol employs a standard peptide coupling reagent for the formation of the new amide bond.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
5-Acetamido-2-aminobenzoic acid194.181.94 g0.01
Carboxylic Acid (e.g., Acetic Acid)60.050.60 g0.01
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)191.702.1 g0.011
HOBt (Hydroxybenzotriazole)135.131.5 g0.011
Diisopropylethylamine (DIPEA)129.243.5 mL0.02
Dimethylformamide (DMF)73.0930 mL-
Ethyl Acetate88.11As needed-
1M HCl36.46As needed-
Saturated Sodium Bicarbonate84.01As needed-

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-acetamido-2-aminobenzoic acid (1.94 g, 0.01 mol) and the desired carboxylic acid (0.01 mol) in DMF (30 mL).

  • Coupling Reagent Addition: Add EDC (2.1 g, 0.011 mol) and HOBt (1.5 g, 0.011 mol) to the solution.

  • Base Addition and Reaction: Add DIPEA (3.5 mL, 0.02 mol) and stir the reaction mixture at room temperature overnight.

  • Work-up and Extraction: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired novel amide derivative.

Expected Outcome: A solid or oil. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

References

  • PubChem. (n.d.). Benzoic acid, 5-(acetylamino)-2-nitro-. [Link]
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
  • MDPI. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. [Link]
  • Chemsrc. (2025). 2-Acetamido-5-nitrobenzoic acid | CAS#:3558-18-7. [Link]
  • GSRS. (n.d.). This compound. [Link]
  • Neliti. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. [Link]
  • Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. [Link]
  • Journal of the Chemical Society C: Organic. (1967).
  • PubMed. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. [Link]
  • NIH. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. [Link]
  • Organic Chemistry Resources Worldwide. (n.d.). Nitro Reduction - Common Conditions. [Link]
  • ResearchGate. (2018). Non-Steroidal Anti-inflammatory Drugs (NSAIDs): Synthesis of Ibuprofen, Naproxen and Nabumetone. [Link]
  • ACS Publications. (2022).
  • NIH. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. [Link]
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]
  • YouTube. (2017). Pharmacology - NSAIDs & PROSTAGLANDIN ANALOGS (MADE EASY). [Link]
  • NIH. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. [Link]

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Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 5-Acetamido-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Acetamido-2-nitrobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic route effectively. Our focus is on improving yield, ensuring purity, and understanding the nuances of the reaction chemistry.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most logical and common synthetic pathway involves a two-step sequence starting from 3-aminobenzoic acid:

  • Acetylation: The amino group of 3-aminobenzoic acid is protected as an acetamide. This is a crucial step to control the regioselectivity of the subsequent nitration.

  • Nitration: The aromatic ring of the resulting 3-acetamidobenzoic acid is nitrated to introduce a nitro group.

This guide will delve into the intricacies of each step, providing detailed protocols and addressing potential challenges.

Experimental Protocols

Step 1: Synthesis of 3-Acetamidobenzoic Acid (N-acetyl-3-aminobenzoic acid)

Objective: To protect the amino group of 3-aminobenzoic acid as an acetamide.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
3-Aminobenzoic acid137.1410.0 g1.0
Acetic anhydride102.098.2 mL (8.8 g)1.2
Glacial acetic acid60.0540 mL-
Deionized water18.02250 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10.0 g of 3-aminobenzoic acid and 40 mL of glacial acetic acid.

  • Stir the mixture to dissolve the solid. Gentle heating may be necessary.

  • Carefully and slowly add 8.2 mL of acetic anhydride to the solution. The reaction is exothermic.

  • Heat the reaction mixture to a gentle reflux and maintain for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 250 mL of ice-cold deionized water with vigorous stirring.

  • Collect the white precipitate of 3-acetamidobenzoic acid by vacuum filtration.

  • Wash the solid with cold deionized water (3 x 50 mL).

  • Dry the product in a vacuum oven at 80 °C to a constant weight.

Step 2: Synthesis of this compound

Objective: To regioselectively nitrate 3-acetamidobenzoic acid.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
3-Acetamidobenzoic acid179.179.0 g1.0
Concentrated Sulfuric Acid (98%)98.0830 mL-
Concentrated Nitric Acid (70%)63.014.5 mL1.2

Procedure:

  • In a 250 mL beaker, carefully add 20 mL of concentrated sulfuric acid and cool it to 0-5 °C in an ice-salt bath.

  • Slowly and in small portions, add 9.0 g of dry 3-acetamidobenzoic acid to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding 4.5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 3-acetamidobenzoic acid over 30-45 minutes. It is critical to maintain the reaction temperature below 10 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-10 °C for an additional 2 hours.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • A pale-yellow precipitate of this compound will form.

  • Allow the mixture to stand for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure product.

  • Dry the purified product in a vacuum oven at 60 °C.

Reaction Mechanism and Regioselectivity

The regiochemical outcome of the nitration of 3-acetamidobenzoic acid is governed by the directing effects of the two substituents on the benzene ring: the acetamido group (-NHCOCH₃) and the carboxylic acid group (-COOH).

  • Acetamido Group (-NHCOCH₃): This is an activating, ortho-, para- directing group.

  • Carboxylic Acid Group (-COOH): This is a deactivating, meta- directing group.

In this case, the powerful ortho-, para- directing effect of the acetamido group at position 3 will direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. The para position (position 6) is sterically hindered by the adjacent carboxylic acid group. Therefore, the primary sites of attack are the two ortho positions: 2 and 4. The nitration occurs preferentially at the 2-position due to electronic factors.

G cluster_0 Directing Effects on 3-Acetamidobenzoic Acid Start 3-Acetamidobenzoic Acid Acetamido Acetamido Group (-NHCOCH3) (Activating, Ortho, Para-directing) Start->Acetamido Carboxyl Carboxylic Acid Group (-COOH) (Deactivating, Meta-directing) Start->Carboxyl Nitration Electrophilic Aromatic Substitution (Nitration with HNO3/H2SO4) Acetamido->Nitration Directs to positions 2 and 4 Carboxyl->Nitration Directs to position 5 Product Major Product: This compound Nitration->Product Dominant pathway Minor_Product Minor Product: 3-Acetamido-4-nitrobenzoic Acid Nitration->Minor_Product Less favored pathway

Caption: Regioselectivity in the nitration of 3-acetamidobenzoic acid.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of 3-Acetamidobenzoic Acid Incomplete reaction.Ensure the reaction is refluxed for the specified time. Monitor by TLC to confirm the disappearance of the starting material.
Loss of product during workup.Ensure the product is fully precipitated by using ice-cold water and adequate stirring. Wash the precipitate with a minimal amount of cold water to avoid dissolution.
Low Yield of this compound Incomplete nitration.Ensure the nitrating mixture is added slowly and the reaction is stirred for the full duration at the recommended temperature.
Formation of side products.Strictly control the reaction temperature to below 10 °C. Higher temperatures can lead to the formation of dinitro products or other isomers.[1]
Product loss during purification.During recrystallization, use a minimal amount of hot solvent to dissolve the crude product and allow for slow cooling to maximize crystal formation.
Presence of Multiple Spots on TLC after Nitration Formation of isomeric side products.The primary isomer is the desired 2-nitro product. However, the 4-nitro isomer can also form. Careful recrystallization is necessary to separate the isomers.
Dinitration.This occurs if the reaction temperature is too high or if an excess of nitrating agent is used. Use the stoichiometric amount of nitric acid and maintain strict temperature control.[1]
Product is a Dark Color Oxidation of the starting material or product.Ensure the reaction is carried out at low temperatures and that the workup is performed promptly.
Presence of impurities.During recrystallization, after dissolving the crude product in the hot solvent, a small amount of activated charcoal can be added to adsorb colored impurities. Hot filter the solution before allowing it to cool.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to acetylate the 3-aminobenzoic acid before nitration?

A1: The amino group (-NH₂) is a strongly activating group that is highly susceptible to oxidation by nitric acid. Direct nitration of 3-aminobenzoic acid would likely lead to a complex mixture of products and significant degradation of the starting material. Acetylation converts the amino group to an acetamido group (-NHCOCH₃), which is still an activating, ortho-, para- director, but it moderates the reactivity of the ring and protects the nitrogen from oxidation, leading to a cleaner reaction with a higher yield of the desired product.[2]

Q2: What is the role of sulfuric acid in the nitration reaction?

A2: Concentrated sulfuric acid serves two primary roles. First, it acts as a solvent for the 3-acetamidobenzoic acid. Second, and more importantly, it is a catalyst that protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species in electrophilic aromatic substitution.[1]

Q3: How critical is temperature control during the nitration step?

A3: Temperature control is extremely critical. Nitration reactions are highly exothermic. If the temperature rises uncontrollably, there is a significant risk of over-nitration, leading to the formation of dinitrobenzoic acid derivatives.[1] Furthermore, higher temperatures can decrease the regioselectivity of the reaction, resulting in a higher proportion of unwanted isomers. Maintaining a temperature below 10 °C is crucial for a successful and selective synthesis.

Q4: How can I confirm the identity and purity of my final product?

A4: The purity and identity of this compound can be confirmed using several analytical techniques:

  • Melting Point: A sharp melting point is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and identify any impurities.

  • Infrared (IR) Spectroscopy: This will show the characteristic peaks for the functional groups present (carboxylic acid, amide, nitro group).

  • High-Performance Liquid Chromatography (HPLC): This is a sensitive technique for assessing purity and quantifying any minor impurities.

Q5: What are the expected spectroscopic data for this compound?

  • ¹H NMR (in DMSO-d₆): A singlet for the acetyl methyl protons (~2.1 ppm), a singlet for the amide proton (~10.5 ppm), a singlet for the carboxylic acid proton (~13.5 ppm), and three aromatic protons in the range of 7.5-8.5 ppm with characteristic coupling patterns.

  • IR (ATR): Characteristic absorptions for N-H stretching (amide, ~3300 cm⁻¹), C=O stretching (carboxylic acid, ~1700 cm⁻¹; amide, ~1680 cm⁻¹), and N-O stretching (nitro, ~1530 and 1350 cm⁻¹).

G cluster_1 Synthetic Workflow Start 3-Aminobenzoic Acid Acetylation Step 1: Acetylation (Acetic Anhydride, Acetic Acid, Reflux) Start->Acetylation Intermediate 3-Acetamidobenzoic Acid Acetylation->Intermediate Nitration Step 2: Nitration (HNO3, H2SO4, < 10 °C) Intermediate->Nitration Crude_Product Crude this compound Nitration->Crude_Product Purification Purification (Recrystallization from Ethanol/Water) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Overall synthetic workflow for this compound.

References

  • PubChem. This compound.
  • PubChem. This compound (C9H8N2O5). [Link]
  • Santos, C. B. R., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 28(22), 7654. [Link]
  • Truman State University.
  • Profnit.
  • Google Patents.
  • Organic Syntheses. m-NITROBENZOIC ACID. [Link]
  • ResearchGate. A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. [Link]
  • Wikipedia. 3-Nitrobenzoic acid. [Link]
  • ResearchGate. Synthesis of the 5-methyl-2-nitrobenzoic acid. [Link]
  • ResearchGate.

Sources

Technical Support Center: 5-Acetamido-2-nitrobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving 5-Acetamido-2-nitrobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the chemical transformation of this versatile intermediate. The presence of three distinct functional groups—a carboxylic acid, an acetamido group, and a nitro group—offers numerous synthetic possibilities but also introduces specific challenges.[1] This guide provides in-depth, field-proven insights to help you optimize your reactions, identify impurities, and ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs) - Byproduct Identification & Mitigation

This section addresses the most common issues encountered during key transformations of this compound.

FAQ 1: Nitro Group Reduction Reactions

The reduction of the nitro group to an amine is a fundamental step in utilizing this reagent. However, various byproducts can arise depending on the reagents and conditions used.

Question: During the reduction of this compound to 5-Acetamido-2-aminobenzoic acid, my yield is low and I've isolated a byproduct that is soluble in base but shows different spectral characteristics. What could it be?

Answer: A likely byproduct is 5-Amino-2-nitrobenzoic acid . This occurs when the acetamido group is hydrolyzed under the reaction conditions.

  • Causality: This side reaction is particularly common when using harsh acidic or basic conditions for the reduction. For instance, reduction using tin(II) chloride (SnCl₂) or iron (Fe) powder in the presence of concentrated hydrochloric acid can simultaneously hydrolyze the amide bond.[1]

  • Troubleshooting & Prevention:

    • Milder Reducing Agents: Switch to catalytic hydrogenation (H₂ gas with a Palladium catalyst) at neutral pH. This method is highly selective for the nitro group and typically does not affect the acetamido group.[1]

    • Control of pH: If using metal/acid reduction, carefully control the amount of acid and the reaction temperature to minimize hydrolysis. A post-reaction basic workup to neutralize the acid is critical, but prolonged exposure to strong base should also be avoided.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction. The desired product, starting material, and the hydrolyzed byproduct will have different Rf values, allowing you to optimize the reaction time.

Question: My final product after a reduction reaction is not a carboxylic acid and has a much simpler NMR spectrum. What happened?

Answer: You have likely experienced decarboxylation , resulting in the formation of 4-Acetamidonitrobenzene (if the reduction failed) or 1,4-diacetamidobenzene/4-aminoacetanilide (if reduction and/or subsequent acylation occurred). 2-Nitrobenzoic acids are known to undergo decarboxylation, often facilitated by high temperatures or transition metal catalysts.[2][3][4]

  • Causality: Heating the reaction mixture above 180°C can induce thermal decarboxylation.[4] Furthermore, certain metal catalysts, particularly copper and palladium which are sometimes used in related cross-coupling reactions, can significantly lower the temperature required for this side reaction to occur.[2][3][5]

  • Troubleshooting & Prevention:

    • Temperature Control: Maintain the lowest effective temperature for your reduction. For catalytic hydrogenations, reactions can often be run at or slightly above room temperature.

    • Avoid Certain Catalysts: If your reaction is not a cross-coupling, avoid the use of copper or silver-based reagents, which are known to promote protodecarboxylation.[2]

    • Confirm with Analysis: The identity of the decarboxylated byproduct can be confirmed with Mass Spectrometry (loss of 44 amu, CO₂) and by the absence of the carboxylic acid peak in the IR spectrum.

FAQ 2: Acetamido Group Hydrolysis

Question: I am attempting to hydrolyze the acetamido group to synthesize 5-Amino-2-nitrobenzoic acid, but the reaction is slow and often incomplete. How can I improve this?

Answer: Incomplete hydrolysis is a common issue, often stemming from insufficient reaction time, temperature, or reagent concentration.

  • Causality: The amide bond in the acetamido group is stable. Its cleavage requires forcing conditions, typically strong aqueous acid (e.g., HCl) or base (e.g., NaOH) with heating.[1] The equilibrium may not favor the products without sufficient driving force.

  • Troubleshooting & Protocol:

    • Increase Reagent Concentration: Move from 1-2M HCl or NaOH to 4-6M concentrations.

    • Increase Temperature: Refluxing the reaction mixture is standard practice for this hydrolysis. Ensure your condenser is efficient to prevent loss of solvent.

    • Monitor Progress: Use TLC or HPLC to track the disappearance of the starting material. The reaction is complete only when no starting material is detected.

ParameterStandard ConditionFor Difficult Hydrolysis
Acid 1-2M HCl4-6M HCl, Reflux
Base 1-2M NaOH4-6M NaOH, Reflux
Temperature 60-80 °CReflux (typically >100 °C)
Time 2-4 hours6-12 hours (or until completion by TLC)
Table 1: Recommended conditions for acetamido group hydrolysis.
FAQ 3: Impurities from Synthesis of Starting Material

Question: I purchased this compound and suspect it contains isomeric impurities. What should I look for?

Answer: The most common impurities arise from the nitration step during the synthesis of the material itself. The primary impurity to screen for is the regioisomer, 2-Acetamido-5-nitrobenzoic acid .

  • Causality: The synthesis often involves the nitration of an acetamidobenzoic acid precursor. While the existing groups direct the nitration, minor amounts of other isomers can form depending on the precise reaction conditions.

  • Identification & Purification:

    • NMR Spectroscopy: ¹H NMR is highly effective for identifying isomers. The splitting patterns and chemical shifts of the aromatic protons will be distinct for each isomer.

    • HPLC Analysis: A reverse-phase HPLC method can typically resolve these isomers, allowing for quantification of purity.

    • Fractional Recrystallization: If the impurity level is significant, fractional recrystallization from a suitable solvent system (e.g., ethanol/water) can be used for purification. Conventional methods like recrystallization from hot water are well-established for purifying benzoic acid derivatives.[6]

Part 2: Troubleshooting Workflows & Methodologies

Workflow for Unknown Byproduct Identification

When an unexpected byproduct appears, a systematic approach is crucial for its identification.

Byproduct_Identification start Unexpected Spot/Peak Observed check_sm Is it Starting Material? start->check_sm lcms Run LC-MS Analysis check_sm->lcms No incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes compare_mw Compare MW to Expected Product lcms->compare_mw nmr Acquire ¹H and ¹³C NMR ir Run FT-IR Spectrum nmr->ir Structure Unclear hydrolysis Identify as Hydrolyzed Byproduct ir->hydrolysis Amide peak absent, Amine peak present compare_mw->nmr No Clear Match mw_minus_44 MW = Product - 44 amu? (Decarboxylation) compare_mw->mw_minus_44 Yes, MW is lower mw_plus_14 MW = Product + 14 amu? (Methyl Ester) compare_mw->mw_plus_14 Yes, MW is higher mw_minus_44->mw_plus_14 No decarbox Identify as Decarboxylated Byproduct mw_minus_44->decarbox Yes mw_plus_14->ir No ester Identify as Ester Byproduct mw_plus_14->ester Yes mw_sm MW = Starting Material?

Caption: Workflow for systematic identification of unknown byproducts.

Key Reaction Pathways and Potential Side Reactions

This diagram illustrates the primary reaction pathways starting from this compound and the common byproducts that can diverge from them.

Reaction_Pathways cluster_reduction Nitro Reduction cluster_hydrolysis Amide Hydrolysis cluster_decarbox Decarboxylation A This compound (Starting Material) B 5-Acetamido-2-aminobenzoic acid (Desired Product) A->B H₂/Pd or Fe/HCl C 5-Amino-2-nitrobenzoic acid (Hydrolysis Byproduct) A->C Harsh Acid/Base (e.g., during reduction) D 4-Acetamidonitrobenzene (Decarboxylation Byproduct) A->D High Heat (>180°C) or Cu/Pd Catalyst

Caption: Desired vs. undesired reaction pathways.

Part 3: Experimental Protocols

Protocol 1: Selective Nitro Group Reduction

This protocol is optimized to minimize hydrolysis and decarboxylation.

  • Setup: To a solution of this compound (1.0 eq) in ethanol or ethyl acetate, add 5-10 mol% of Palladium on Carbon (10% Pd/C).

  • Reaction: Seal the reaction vessel and purge with nitrogen, followed by hydrogen gas (H₂). Maintain a positive pressure of H₂ (typically via a balloon or a Parr shaker) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Evaporate the solvent under reduced pressure. The resulting solid is typically of high purity but can be recrystallized from an appropriate solvent if necessary.

Protocol 2: Purification by Recrystallization

This procedure is effective for removing less polar byproducts like the decarboxylated compound.

  • Dissolution: Dissolve the crude product in a minimal amount of a hot solvent in which the desired product has high solubility and the impurity has low solubility (e.g., ethanol, isopropanol, or acetic acid).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

References

  • Goossen, L. J., et al. (n.d.). Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF₂. This article discusses the decarboxylation of 2-nitrobenzoates as a side reaction in palladium-catalyzed reactions, particularly mediated by silver or copper cocatalysts.
  • Daugulis, O., et al. (2015). Copper-catalyzed oxidative decarboxylative C–H arylation of benzoxazoles with 2-nitrobenzoic acids. RSC Publishing. This paper describes copper-catalyzed decarboxylation reactions involving 2-nitrobenzoic acids.
  • Chemcess. (n.d.). Nitrobenzoic Acid: Properties, Reactions And Production. This article notes that 2-nitrobenzoic acid undergoes decarboxylation to form nitrobenzene at temperatures above 180 °C.
  • ResearchGate. (n.d.). Decarboxylative cross‐coupling reaction of 2‐nitrobenzoic acid. This source provides a diagram and context for the decarboxylation of aromatic carboxylic acids, including 2-nitrobenzoic acid, using copper-based systems.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Potential of 2-Nitrobenzoic Acid in Organic Chemistry. This article highlights the various reactions the functional groups of 2-nitrobenzoic acid can undergo, including reduction, esterification, amidation, and decarboxylation.
  • Benchchem. (n.d.). This compound | 4368-83-6. This product page details the key reactions of the compound, including reduction of the nitro group and hydrolysis of the acetamido group under acidic or basic conditions.
  • Google Patents. (n.d.). Purification of benzoic acid - US3235588A. This patent describes methods for purifying crude benzoic acid, including recrystallization from water.

Sources

Technical Support Center: Purification of 5-Acetamido-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Acetamido-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the purification of this important chemical intermediate.

Introduction: The Critical Role of Purity

This compound is a key building block in the synthesis of various pharmaceuticals and fine chemicals. The purity of this compound is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential safety concerns in drug development. This guide provides practical, field-proven insights into the most effective purification techniques for this compound, with a focus on recrystallization and column chromatography.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format, providing both the likely causes and actionable solutions.

Recrystallization Issues

Q1: My recrystallization of this compound resulted in a very low yield. What are the likely causes and how can I improve it?

A1: Low recovery is a frequent challenge in recrystallization. The most common culprits are using an excessive amount of solvent, premature crystallization, and incomplete precipitation.

  • Excessive Solvent: The goal is to use the minimum amount of hot solvent to fully dissolve the crude product. Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.

    • Solution: Add the hot solvent in small portions until the solid just dissolves. If you've added too much, you can carefully evaporate some of the solvent to concentrate the solution.

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize in the funnel, leading to loss.

    • Solution: Preheat your filtration apparatus (funnel and receiving flask) to prevent a sudden drop in temperature.

  • Incomplete Precipitation: The product may not have fully crystallized out of the solution.

    • Solution: After the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

Q2: Instead of crystals, my this compound "oiled out" during recrystallization. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the impure solid, or if the solution is highly supersaturated.

  • Solution 1: Re-dissolve and Dilute: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.

  • Solution 2: Induce Crystallization: Try scratching the inside of the flask at the surface of the liquid with a glass rod or adding a seed crystal of pure this compound.

  • Solution 3: Change the Solvent System: If the problem persists, the chosen solvent may be inappropriate. Consider a different solvent or a binary solvent system. For instance, if you are using pure ethanol, try a mixture of ethanol and water.

Q3: My purified this compound is still colored (e.g., yellow or brown). How can I remove the color?

A3: A persistent color is typically due to the presence of colored impurities.

  • Solution: Activated Charcoal Treatment: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute mass) to the solution. The charcoal will adsorb the colored impurities. Boil the solution for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a loss of your desired product.

Column Chromatography Issues

Q4: I'm trying to purify this compound by column chromatography, but I'm getting poor separation. What can I do?

A4: Poor separation in column chromatography can be due to several factors, including an incorrect mobile phase, improper column packing, or overloading the column.

  • Incorrect Mobile Phase: The polarity of your eluent is critical for good separation.

    • Solution: Optimize your mobile phase using Thin-Layer Chromatography (TLC) first. A good starting point for this compound on a silica gel column is a mixture of ethyl acetate and hexane. Aim for an Rf value of 0.2-0.4 for your product. You can then run a gradient elution, starting with a lower polarity (higher hexane content) and gradually increasing the polarity (higher ethyl acetate content).

  • Improper Column Packing: Air bubbles or channels in the stationary phase will lead to a non-uniform flow of the mobile phase and poor separation.

    • Solution: Pack the column carefully using a slurry method to ensure a homogenous and tightly packed stationary phase.

  • Column Overloading: Adding too much sample to the column will result in broad, overlapping bands.

    • Solution: As a general rule, the amount of crude sample should be about 1-5% of the weight of the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities will largely depend on the synthetic route, but common ones include:

  • Unreacted Starting Material: 5-Amino-2-nitrobenzoic acid from an incomplete acetylation reaction.

  • Byproducts of Acetylation: Diacylated products or other side reactions from the use of acetic anhydride.

  • Hydrolysis Product: 5-Amino-2-nitrobenzoic acid if the acetamido group is hydrolyzed during workup or purification under acidic or basic conditions.

  • Isomeric Impurities: If the starting material, 5-amino-2-nitrobenzoic acid, was not pure, you might have other isomers.

Q2: What is a good solvent system for the recrystallization of this compound?

A2: Ethanol/water mixtures are frequently effective for the recrystallization of this compound.[1] The compound has good solubility in hot ethanol and lower solubility in cold water. By dissolving the crude product in a minimal amount of hot ethanol and then adding hot water dropwise until the solution becomes slightly cloudy, you can create a saturated solution that will yield pure crystals upon slow cooling.

Q3: When should I choose column chromatography over recrystallization for purification?

A3: Column chromatography is generally preferred when:

  • Recrystallization has failed to remove impurities effectively.

  • The impurities have a very similar solubility profile to your desired product.

  • A very high degree of purity is required.

  • The crude product is an oil or a non-crystalline solid.

Q4: How can I monitor the purity of my this compound during the purification process?

A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of your purification. By spotting the crude mixture, the purified fractions, and the starting material on a TLC plate, you can visualize the separation of your product from impurities. A pure compound should ideally show a single spot on the TLC plate. High-Performance Liquid Chromatography (HPLC) can be used for a more quantitative assessment of purity.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent ratio and volumes may need to be adjusted based on the initial purity of your crude product.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and swirl to dissolve. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl and gently heat the mixture for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Preheat a second Erlenmeyer flask and a funnel with fluted filter paper. Quickly filter the hot solution to remove the charcoal or other insoluble materials.

  • Crystallization: If using a binary solvent system, add hot water to the hot ethanol solution dropwise until it becomes slightly cloudy. Reheat to get a clear solution. Cover the flask and allow it to cool slowly to room temperature.

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography of this compound

This protocol is for flash column chromatography using silica gel.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Ethyl acetate

  • Hexane

  • Chromatography column

  • Test tubes for fraction collection

  • TLC plates and chamber

Procedure:

  • Mobile Phase Selection: Using TLC, determine an appropriate solvent system. A good starting point is a mixture of ethyl acetate and hexane. Adjust the ratio to obtain an Rf value of approximately 0.2-0.4 for the this compound.

  • Column Packing: Pack a chromatography column with silica gel using a slurry method with your initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a slightly more polar solvent (like dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution).

  • Fraction Collection: Collect the eluent in small fractions (e.g., 10-20 mL) in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation & Visualization

Table 1: Solvent Selection for Recrystallization
Solvent SystemSuitability for this compoundComments
WaterPoorLow solubility even when hot.
EthanolGoodGood solubility when hot, lower when cold.
Ethanol/Water Excellent Allows for fine-tuning of solubility for optimal crystal formation.
Ethyl AcetateFairMay be a suitable alternative.
HexanePoorInsoluble. Can be used as an anti-solvent.
AcetoneGoodHigh solubility may lead to lower recovery.
Diagram 1: Recrystallization Workflow

G cluster_0 Recrystallization Process dissolve Dissolve crude product in minimal hot solvent hot_filter Hot filtration (optional, for insoluble impurities) dissolve->hot_filter cool Slowly cool to room temperature hot_filter->cool ice_bath Cool in ice bath cool->ice_bath filter_wash Vacuum filter and wash crystals ice_bath->filter_wash dry Dry purified product filter_wash->dry

Caption: A typical workflow for the purification of this compound by recrystallization.

Diagram 2: Troubleshooting Low Recrystallization Yield

G cluster_1 Troubleshooting: Low Yield start Low Yield? q1 Too much solvent used? start->q1 s1 Evaporate some solvent and re-cool q1->s1 Yes q2 Cooled too quickly? q1->q2 No s2 Allow for slow cooling before ice bath q2->s2 Yes q3 Incomplete precipitation? q2->q3 No s3 Increase time in ice bath q3->s3 Yes

Caption: A logical workflow for troubleshooting low product yield during recrystallization.

References

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • MDPI. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.
  • The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture.

Sources

Overcoming solubility issues of 5-Acetamido-2-nitrobenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Guide to Overcoming Solubility Challenges in Organic Solvents

Welcome to the technical support guide for 5-Acetamido-2-nitrobenzoic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound. Our goal is to provide you with a deep understanding of the molecule's properties and equip you with practical, field-proven strategies to achieve successful dissolution in organic solvents for your experiments.

Understanding the Molecule: Why is Solubility an Issue?

This compound (MW: 224.17 g/mol ) is a multifaceted organic compound.[1][2] Its solubility behavior is governed by the interplay of three key functional groups on a benzene ring:

  • Carboxylic Acid (-COOH): This is a polar, acidic group capable of donating a hydrogen bond. Its presence is the primary driver for solubility in polar protic solvents. The electron-withdrawing nature of the adjacent nitro group increases the acidity of this proton.

  • Acetamido (-NHCOCH₃): This amide group is also polar and can both donate and accept hydrogen bonds, contributing to interactions with polar solvents.

  • Nitro (-NO₂): A strongly electron-withdrawing and polar group.

The combination of these groups results in a crystalline solid with strong intermolecular forces (hydrogen bonding and dipole-dipole interactions). For dissolution to occur, the solvent-solute interactions must be strong enough to overcome these solute-solute interactions in the crystal lattice. This often requires a carefully selected solvent or solvent system.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers.

Q1: My this compound is not dissolving in common solvents like ethanol or methanol at room temperature. What's wrong?

A: This is a common observation. While polar protic solvents like ethanol and methanol are logical starting points, the strong crystal lattice energy of the compound can limit its solubility at room temperature. Several factors could be at play:

  • Insufficient Solvent-Solute Interaction: The energy gained from solvating the molecule may not be sufficient to break apart the solid-state structure.

  • Saturation Limit: You may have exceeded the compound's intrinsic solubility limit in that specific solvent at the current temperature.

  • Rate of Dissolution: The process may be very slow. Finely grinding the solid to increase its surface area can sometimes improve the rate of dissolution, though not the ultimate solubility.[3]

Q2: What is the best single organic solvent to start with?

A: For nitro-substituted benzoic acids, highly polar, hydrogen-bond accepting solvents are typically the most effective. We recommend starting with:

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF)

These are polar aprotic solvents that are excellent at disrupting the crystal lattice. While structurally similar compounds show good solubility in alcohols like methanol and ethanol, DMSO and DMF are often superior for achieving higher concentrations.[4][5][6][7]

Q3: How does temperature affect the solubility of this compound?

A: Like most organic solids, the solubility of this compound in organic solvents generally increases significantly with temperature.[4][7][8] If you are struggling with solubility, gently heating the mixture while stirring can be a very effective strategy. Always ensure the temperature is well below the solvent's boiling point and the compound's melting point (approx. 210-220°C) to avoid degradation.[2]

Q4: I need to use a less polar solvent for my reaction. Can I use a co-solvent system?

A: Yes, co-solvency is an excellent and highly recommended strategy.[9][10] The principle is to combine two or more miscible solvents with different properties to achieve the desired solvent characteristics.

  • Causality: A small amount of a highly polar solvent (like DMSO) can be added to a less polar bulk solvent (like ethyl acetate or acetonitrile). The highly polar co-solvent acts to "break up" the solute's crystal lattice, allowing the bulk solvent to then solvate the individual molecules.

  • Recommended Combinations:

    • Toluene / DMF

    • Ethyl Acetate / DMSO

    • Acetonitrile / Methanol

Start by dissolving the compound in a minimal amount of the "stronger" solvent (e.g., DMSO) and then slowly add the "weaker" bulk solvent to the desired final volume.

Q5: Can I adjust the pH to improve solubility in an organic solvent?

A: This is an advanced technique that adapts an aqueous chemistry principle to an organic environment. By adding a base, you can deprotonate the carboxylic acid to form a carboxylate salt. This salt is significantly more polar than the parent acid.

  • Mechanism: R-COOH + Base → R-COO⁻ + Base-H⁺

  • Impact: The resulting ionic salt will have drastically different solubility properties. It will be more soluble in highly polar organic solvents like DMSO, DMF, or even ethanol.[3][11] It will become virtually insoluble in non-polar solvents like hexane or toluene.

  • Choice of Base: Use an organic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) for good solubility in a wide range of organic systems. Inorganic bases like potassium carbonate can also be used, but the resulting salt may be less soluble in purely organic media.

Troubleshooting Workflow: A Systematic Approach

When faced with a solubility challenge, a systematic approach is more effective than random solvent testing. The following workflow guides you from initial attempts to advanced methods.

Solubility_Workflow start Start: Dissolve this compound solvent_screen Step 1: Initial Solvent Screen (Room Temp) Try Polar Aprotic: DMSO, DMF Try Polar Protic: Methanol, Ethanol start->solvent_screen check1 Is it Soluble? solvent_screen->check1 success Success! Proceed with Experiment check1->success Yes heat Step 2: Apply Heat Gently warm solution (e.g., 40-60°C) check1->heat No check2 Is it Soluble? heat->check2 check2->success Yes cosolvent Step 3: Use Co-Solvent System Dissolve in min. DMSO/DMF Add bulk solvent (e.g., MeCN, EtOAc) check2->cosolvent No check3 Is it Soluble? cosolvent->check3 check3->success Yes salt Step 4: Chemical Modification Add organic base (e.g., TEA) to form a salt in situ check3->salt No check4 Is it Soluble? salt->check4 check4->success Yes fail Re-evaluate Experiment (Consider alternative reagent or synthesis route) check4->fail No

Caption: A step-by-step decision tree for solubilizing the target compound.

Experimental Protocols

Protocol 1: Systematic Solubility Screening

This protocol allows you to efficiently test a range of solvents and co-solvents.

Materials:

  • This compound

  • Vials with caps

  • Magnetic stirrer and stir bars

  • Solvents: DMSO, DMF, Methanol, Ethanol, Acetonitrile, Ethyl Acetate

  • Analytical balance

Procedure:

  • Weigh 10 mg of this compound into six separate vials.

  • To the first vial, add the first solvent (e.g., DMSO) dropwise while stirring, up to 1.0 mL. Record the volume at which the solid completely dissolves.

  • If the solid dissolves in less than 1.0 mL, its solubility is >10 mg/mL. If it does not dissolve in 1.0 mL, its solubility is <10 mg/mL.

  • Repeat steps 2-3 for each of the six solvents.

  • For any solvent where the compound was insoluble, gently warm the vial to 50°C for 10 minutes. Observe and record any changes in solubility.

  • To test co-solvency, take a vial of insoluble compound (e.g., in 1 mL of Acetonitrile) and add DMSO dropwise until dissolution occurs. Record the volume of DMSO added.

Protocol 2: In-Situ Salt Formation for Enhanced Solubility

This protocol demonstrates how to increase solubility in a polar organic solvent by forming a salt.

Materials:

  • This compound

  • Triethylamine (TEA) or other suitable organic base

  • A polar solvent where the acid is poorly soluble (e.g., Acetonitrile)

  • Magnetic stirrer and stir bar

Procedure:

  • Suspend 22.4 mg (0.1 mmol) of this compound in 2 mL of Acetonitrile in a vial. The solid will not fully dissolve.

  • While stirring, add 1.1 equivalents of TEA (approx. 15.3 µL, 0.11 mmol) to the suspension.

  • Continue to stir the mixture at room temperature.

  • Observe the vial. As the triethylammonium salt of the acid forms, the suspended solid should dissolve, resulting in a clear solution. This indicates successful salt formation and a significant increase in solubility.

Salt_Formation cluster_0 Initial State cluster_1 Final State Acid R-COOH (Poorly Soluble Solid) Salt R-COO⁻ Base-H⁺ (Highly Polar, Soluble Salt) Acid->Salt + Base (Deprotonation) Base Base (e.g., TEA)

Caption: Mechanism of solubility enhancement via salt formation.

Solubility Data Summary

Direct quantitative solubility data for this compound is not widely published. However, based on the behavior of structurally similar nitrobenzoic and acetamido-benzoic acids, a qualitative summary can be compiled.

SolventTypeExpected SolubilityRationale/Notes
DMSO, DMF Polar AproticHigh Excellent H-bond acceptors, can effectively solvate the molecule.[6]
Methanol, Ethanol Polar ProticModerate to High Capable of hydrogen bonding with all functional groups. Solubility increases with heat.[4][7][12]
Acetonitrile Polar AproticLow to Moderate Less effective at H-bonding compared to alcohols, but solubility can be improved with heat or co-solvents.[7]
Ethyl Acetate Moderately PolarLow Limited ability to disrupt the strong intermolecular forces of the solute.[7]
Dichloromethane Moderately PolarVery Low / Insoluble Insufficient polarity to overcome the crystal lattice energy.[7][12]
Toluene, Hexane Non-PolarInsoluble "Like dissolves like" principle; these solvents cannot effectively solvate the polar functional groups.[7]

Safety Precautions

Always handle this compound in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust. The compound may cause skin, eye, and respiratory irritation.[2] Consult the Safety Data Sheet (SDS) for complete handling and disposal information.

References

  • Solubility of Things. (n.d.). 4-Nitrobenzoic acid.
  • Solubility of Things. (n.d.). 3-Methyl-2-nitrobenzoic acid.
  • Slideshare. (n.d.). Methods of solubility enhancements.
  • PubChem. (n.d.). Benzoic acid, 5-(acetylamino)-2-nitro-.
  • Echemi. (n.d.). This compound.
  • Indian Journal of Chemistry. (n.d.). Solubility & the Dissociation Constants of p-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An.
  • Ataman Kimya. (n.d.). NITROBENZOIC ACID.
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • BenchChem. (2025). Solubility Profile of 5-Acetamido-2-bromobenzoic Acid in Organic Solvents: A Technical Guide.
  • National Institutes of Health (NIH). (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • Sigma-Aldrich. (2025). Safety Data Sheet - 2-Nitrobenzoic acid.
  • Sigma-Aldrich. (2025). Safety Data Sheet - 4-Nitrobenzoic acid.
  • Guidechem. (n.d.). 2-Nitrobenzoic acid 552-16-9 wiki.
  • Acros Organics. (2010). Safety Data Sheet - 2-Nitrobenzoic acid.
  • Fisher Scientific. (2010). Safety Data Sheet - 2-Nitrobenzoic acid.
  • LabSolutions. (n.d.). This compound.
  • International Journal of Pharmaceutical Sciences Review and Research. (2013). Advances in Solubility Enhancement Techniques.
  • MDPI. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet - 2-Nitrobenzoic acid.
  • BenchChem. (n.d.). Solubility of 2-Amino-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide.
  • Cayman Chemical. (2022). Product Information - 2-Nitro-5-thiocyanatobenzoic Acid.
  • ResearchGate. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

Sources

Optimizing reaction conditions for 5-Acetamido-2-nitrobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<><>## Technical Support Center: Optimizing Reaction Conditions for 5-Acetamido-2-nitrobenzoic Acid Derivatives

Welcome to the technical support center for the synthesis and optimization of this compound and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

I. Frequently Asked Questions (FAQs)

This section addresses common queries and issues that arise during the synthesis of this compound derivatives.

Q1: My nitration reaction is resulting in a low yield of the desired this compound. What are the likely causes and how can I improve it?

A1: Low yields in the nitration of acetanilide derivatives can often be attributed to several factors.[1] Firstly, the reaction temperature is critical; excessive heat can lead to the formation of dinitrated byproducts and other side products.[1] Conversely, a temperature that is too low may result in an incomplete reaction.[1] It is crucial to maintain a carefully controlled temperature, typically between 0-10°C, throughout the addition of the nitrating agent.[2][3] Secondly, the concentration and ratio of the nitrating mixture (concentrated nitric and sulfuric acids) are paramount. An excess of nitric acid can promote over-nitration.[3][4] Lastly, inefficient purification can lead to product loss.

Q2: I am observing the formation of multiple products in my reaction mixture, as indicated by TLC analysis. How can I improve the selectivity for the desired isomer?

A2: The formation of isomeric byproducts is a common challenge in electrophilic aromatic substitution reactions. The acetamido group is an ortho-, para-director, while the carboxylic acid group is a meta-director. To enhance selectivity for the desired this compound, consider the following:

  • Protecting Groups: The synthesis of 2-Amino-5-nitrobenzoic acid often involves the initial acetylation of the amino group to prevent oxidation and to direct the nitration to the desired position.[5]

  • Choice of Nitrating Agent: The standard mixture of concentrated nitric and sulfuric acids is generally effective.[6] However, the ratio of these acids can be optimized to improve selectivity.[1] In some cases, milder nitrating agents can be employed to reduce the formation of side products.

  • Reaction Temperature: Maintaining a low and consistent temperature is crucial for controlling the regioselectivity of the reaction.

Q3: My final product is difficult to purify. What are the recommended purification methods?

A3: Recrystallization is the most common and effective method for purifying this compound and its derivatives.[1] The choice of solvent is critical for successful recrystallization. Ethanol or a mixture of ethanol and water is often a suitable solvent system.[4] Key considerations for effective purification include:

  • Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

  • Cooling Rate: Slow cooling of the saturated solution promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[1]

  • Washing: After filtration, washing the crystals with a small amount of cold solvent helps to remove any residual impurities.[1]

Q4: How can I confirm the identity and purity of my synthesized this compound derivative?

A4: A combination of analytical techniques should be employed to confirm the structure and assess the purity of your final product:

  • Melting Point: A sharp melting point that corresponds to the literature value is a good indicator of high purity.[1]

  • Spectroscopy:

    • ¹H and ¹³C NMR: These techniques provide detailed information about the chemical structure of the molecule.[7]

    • IR Spectroscopy: This can be used to identify the presence of key functional groups such as the carboxylic acid, amide, and nitro groups.

  • Chromatography:

    • Thin-Layer Chromatography (TLC): A quick and simple method to assess the purity of the product and monitor the progress of the reaction.

    • High-Performance Liquid Chromatography (HPLC): Provides a more accurate and quantitative measure of purity.[8]

II. Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Low Yield Incomplete ReactionEnsure the reaction is stirred for a sufficient amount of time at the optimal temperature. Monitor the reaction progress using TLC until the starting material is consumed.
Side Reactions (e.g., over-nitration)Carefully control the reaction temperature, keeping it low (0-10°C).[2][3] Add the nitrating agent dropwise to maintain a low concentration of the nitrating species.[3][4]
Product Loss During Work-upEnsure complete precipitation of the product by pouring the reaction mixture into a sufficient volume of ice water.[9] Wash the precipitate with cold water to minimize dissolution.
Impure Product (Multiple Spots on TLC) Formation of IsomersOptimize the reaction temperature and the ratio of the nitrating agents to favor the formation of the desired isomer.
Incomplete ReactionAllow the reaction to proceed to completion as monitored by TLC.
Inefficient PurificationRecrystallize the crude product from an appropriate solvent system. Consider multiple recrystallizations if necessary.
Difficulty in Isolating the Product Product is soluble in the work-up solventEnsure the reaction mixture is poured into a large excess of ice water to facilitate precipitation.
Formation of a viscous oil instead of a solidTry to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for a common synthesis of a this compound derivative.

Synthesis of this compound

This protocol is based on the nitration of N-acetylanthranilic acid.

Materials:

  • N-acetylanthranilic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Glacial Acetic Acid

  • Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve N-acetylanthranilic acid in a mixture of concentrated sulfuric acid and glacial acetic acid.[10] Cool the mixture to 0-5°C in an ice-salt bath.[3]

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.[4]

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of N-acetylanthranilic acid, ensuring the temperature of the reaction mixture is maintained below 10°C.[9]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure the reaction goes to completion.[4]

  • Work-up: Pour the reaction mixture into a beaker containing a large amount of crushed ice and water to precipitate the crude product.[9]

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.[4]

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure this compound.[4]

IV. Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound derivatives.

TroubleshootingWorkflow cluster_start Start: Unexpected Result cluster_diagnosis Diagnosis cluster_solutions Solutions Start Low Yield or Impure Product TLC Analyze Reaction Mixture by TLC Start->TLC Incomplete Incomplete Reaction? TLC->Incomplete SideProducts Side Products Present? TLC->SideProducts IncreaseTime Increase Reaction Time/Temp Incomplete->IncreaseTime Yes CheckReagents Check Reagent Purity/Stoichiometry Incomplete->CheckReagents No ControlTemp Optimize Temperature Control SideProducts->ControlTemp Yes OptimizeNitratingAgent Adjust Nitrating Agent Ratio SideProducts->OptimizeNitratingAgent Yes IncreaseTime->TLC Re-analyze Purify Improve Purification (Recrystallization) CheckReagents->Purify ControlTemp->Purify OptimizeNitratingAgent->Purify

Caption: A troubleshooting workflow for optimizing reaction conditions.

V. References

  • Santos, C. B. R., Lobato, C. C., Ota, S. S. B., Bittencourt, J. A. H. M., da Silva, A. B., & de Almeida, R. S. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584. [Link]

  • BYJU'S. Aromatic Nitration. [Link]

  • UKEssays. (2017). Nitration of Acetanilide and Methyl Benzoate. [Link]

  • Organic Syntheses. m-NITROBENZOIC ACID. [Link]

  • GeeksforGeeks. How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene? [Link]

  • Chemistry Steps. Nitration of Benzene. [Link]

  • Scribd. The Nitration of Acetanilide. [Link]

  • JAAN's Science Class. (2012). Nitration of acetanilide (Lab report). [Link]

  • Le, L. (2013). Synthesis of p-nitroacetanilide-Nitration. Lu Le Laboratory. [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

  • Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. [Link]

  • Ridd, J. H. (1961). Nitration and aromatic reactivity. Cambridge University Press.

  • ResearchGate. Synthetic methodology for the preparation of 5-acetamido-2-hydroxy benzoic acid and derivatives. [Link]

  • YouTube. (2023). Synthesis of Nitrobenzoic Acid | Step-by-Step Organic Chemistry Lab Guide. [Link]

  • ResearchGate. (PDF) Nitration of Acetanilide. [Link]

  • PubMed. Synthesis of 5-nitro-2-[N-3-(4-azidophenyl)-propylamino]-benzoic acid. [Link]

  • PubMed Central. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. [Link]

  • Quora. What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate? [Link]

  • Taylor & Francis Online. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]

  • International Journal of Pharmaceutical, Chemical and Biological Sciences. SYNTHESIS AND THEIR ANTIFUNGAL, ANTIHELMENTIC AND DYING PROPERTIES OF SOME NOVEL AZO DYES. [Link]

  • PubMed. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. [Link]

  • Google Patents. CN102249948A - Synthetic method of 5-acetamido-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.

  • ResearchGate. (PDF) Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. [Link]

  • Google Patents. Purification of benzoic acid - US3235588A.

  • PubMed Central. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. [Link]

Sources

Identification and characterization of impurities in 5-Acetamido-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Acetamido-2-nitrobenzoic acid

Introduction: The Critical Role of Impurity Profiling

In pharmaceutical development, the adage "the dose makes the poison" is incomplete. The purity of the active pharmaceutical ingredient (API) is paramount. Any component of a drug substance that is not the API or an excipient is considered an impurity.[1] Even at trace levels, impurities can significantly impact the safety, efficacy, and stability of the final drug product.[2] this compound is a key synthetic intermediate whose purity profile directly influences the quality of the subsequent APIs derived from it. This guide provides an in-depth technical resource for researchers and drug development professionals to identify, characterize, and troubleshoot impurities encountered during their work with this compound.

Part 1: Understanding Potential Impurities

Impurities are broadly classified based on their origin: process-related impurities that arise during synthesis and degradation products that form during storage or handling.[1] A proactive strategy for control begins with understanding the potential chemical entities that may be present.

Logical Diagram: Origins of Impurities in this compound

The following diagram illustrates the primary synthetic route and the points at which common impurities can be introduced or formed.

cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities SM Starting Material (e.g., 2-Amino-5-nitrobenzoic acid) INT1 Acetylation (+ Acetic Anhydride) SM->INT1 Step 1 Imp_SM Unreacted Starting Material (Process-Related) SM->Imp_SM Incomplete Reaction API Final Product: This compound INT1->API Purification Imp_Iso Isomeric Impurities (e.g., 4-Acetamido-2-nitrobenzoic acid) (Process-Related) INT1->Imp_Iso Non-Regioselective Nitration (Alternative Route) Imp_Hyd Hydrolysis Product (5-Amino-2-nitrobenzoic acid) (Degradation) API->Imp_Hyd Moisture, Acid/Base Imp_Dec Decarboxylation Product (4-Nitroacetanilide) (Degradation) API->Imp_Dec Heat

Caption: Potential origins of process-related and degradation impurities.

Table 1: Common Potential Impurities in this compound
Impurity NameStructureMolecular Weight ( g/mol )Likely OriginClassification
5-Amino-2-nitrobenzoic acid182.12Hydrolysis of the acetamido group.Degradation / Process
4-Nitroacetanilide180.16Thermal decarboxylation of the parent compound.[3][4][5]Degradation
2-Amino-5-nitrobenzoic acid182.12Unreacted starting material in some synthetic routes.[6][7]Process-Related
Acetic Anhydride / Acetic Acid102.09 / 60.05Residual reagents from the acetylation step.[8][9]Process-Related
Isomeric Nitro-acetamido acids210.16By-products from non-regioselective nitration of precursor.[10]Process-Related

Part 2: Troubleshooting Guide & FAQs

This section is designed to provide direct answers to common challenges encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is a "stability-indicating" analytical method crucial for this compound? A1: A stability-indicating method is an analytical procedure that can accurately and selectively measure the active ingredient in the presence of its potential degradation products, impurities, and excipients.[2] For this compound, this is critical because degradation pathways like hydrolysis and decarboxylation are plausible.[11][12] A validated stability-indicating method, typically HPLC, ensures that a decrease in the parent compound's concentration is directly observable and that the increase in degradation products can be monitored simultaneously.[2][13] This is a regulatory expectation and fundamental to determining the compound's intrinsic stability and shelf-life.[14]

Q2: What are the typical analytical techniques used for impurity profiling? A2: A multi-technique approach is standard.[1]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separation and quantification due to its high resolution and sensitivity.[1][15][16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identification. It provides the molecular weight of impurities and, through tandem MS (MS/MS), fragmentation data that helps in structural elucidation.[17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used for volatile impurities, such as residual solvents or potential decarboxylation products.[18][19][20]

  • Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy: These are powerful tools for the definitive structural confirmation of isolated impurities.[1]

Q3: How do I perform a forced degradation study? A3: Forced degradation (or stress testing) intentionally degrades the sample to produce the likely degradation products that could form under storage conditions.[21] This is essential for developing and validating a stability-indicating method.[2] A typical study involves exposing the compound to the stress conditions outlined in the protocol below.[14][21][22]

Troubleshooting Analytical Methods

Q4: My HPLC chromatogram shows a new, significant peak after my sample has been stored for a week. How do I identify it? A4: This is a classic stability problem. The new peak is likely a degradation product.

  • Hypothesize: Based on the structure, the most likely degradation products are from hydrolysis (5-Amino-2-nitrobenzoic acid) or decarboxylation (4-Nitroacetanilide).

  • Analyze by LC-MS: This is the most direct step. Determine the molecular weight of the unknown peak. If the m/z corresponds to 182.12, it is likely the hydrolysis product. If it is 180.16, it is likely the decarboxylation product.

  • Spiking Experiment: If you have a reference standard for the suspected impurity, "spike" your sample by adding a small amount of the standard. If the peak area of your unknown peak increases without the appearance of a new peak, you have confirmed its identity.

  • Compare UV Spectra: If your HPLC system has a Diode Array Detector (DAD), compare the UV spectrum of the unknown peak to the spectrum of your reference standard. A perfect match is strong evidence of identity.

Q5: I am trying to analyze the compound by GC-MS, but I see a peak corresponding to 4-Nitroacetanilide even in a fresh sample. What is happening? A5: This is likely due to in-source thermal degradation. This compound is a carboxylic acid and may not be sufficiently thermally stable for GC analysis without derivatization. The high temperatures of the GC inlet can cause on-column decarboxylation, creating a false positive for the decarboxylation impurity.[5][11]

  • Solution: The primary method for analyzing the parent compound and its non-volatile impurities should be HPLC or LC-MS.[18] Use GC-MS only when specifically looking for volatile impurities and be aware of the potential for thermal degradation of the main compound.

Q6: My peak shape for this compound in reversed-phase HPLC is poor (tailing). How can I fix this? A6: Poor peak shape for acidic compounds is often related to secondary interactions with the stationary phase or improper ionization state.

  • Check Mobile Phase pH: The carboxylic acid group needs to be in a consistent, non-ionized state. Ensure the pH of your aqueous mobile phase is low, typically around 2.5-3.0, by adding an acid like phosphoric acid or formic acid.[23] This keeps the carboxyl group protonated (-COOH), making it less polar and better behaved on a C18 column.

  • Column Choice: Some silica-based columns have residual silanol groups that can cause tailing with acidic compounds. Consider using a column with end-capping or a different stationary phase designed for polar compounds.

  • Lower Concentration: Overloading the column can also cause peak tailing. Try injecting a more dilute sample.

Part 3: Experimental Protocols & Data

Analytical Workflow for Impurity Identification

The logical flow for identifying and characterizing an unknown impurity is a systematic process of elimination and confirmation.

start Sample containing unknown impurity hplc 1. HPLC-UV/DAD Analysis start->hplc Initial Detection & Purity Assessment lcms 2. LC-MS Analysis hplc->lcms Hypothesis Generation (Retention Time, UV Spectrum) isolate 3. Preparative HPLC or Column Chromatography lcms->isolate Obtain m/z & Fragmentation Pattern (MS/MS) nmr 4. Spectroscopic Analysis (NMR, FTIR) isolate->nmr Isolate sufficient quantity of the impurity quantify 5. Quantification (Using validated HPLC method) nmr->quantify Confirm definitive structure result Impurity Identified, Characterized, & Quantified quantify->result Determine concentration relative to API

Caption: Systematic workflow for impurity identification and characterization.

Protocol: Forced Degradation Study

Objective: To generate potential degradation products of this compound to support the development of a stability-indicating analytical method.[21]

Methodology: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water) and subject them to the following conditions. A control sample (protected from stress) should be analyzed concurrently.

  • Acid Hydrolysis:

    • Add 1N HCl to the sample solution.

    • Heat at 60-80°C for 2-8 hours.[14]

    • Cool, neutralize with 1N NaOH, and dilute to the initial concentration.

    • Rationale: This condition promotes the hydrolysis of the amide bond.[12]

  • Base Hydrolysis:

    • Add 1N NaOH to the sample solution.

    • Keep at room temperature for 2-8 hours. (Basic hydrolysis is often faster than acidic).

    • Cool, neutralize with 1N HCl, and dilute to the initial concentration.

    • Rationale: This condition also targets the amide bond for hydrolysis.

  • Oxidative Degradation:

    • Add 3-6% hydrogen peroxide (H₂O₂) to the sample solution.

    • Keep at room temperature for 24 hours, protected from light.

    • Rationale: This tests the molecule's susceptibility to oxidation. The aromatic ring and amide group are potential sites.

  • Thermal Degradation:

    • Store the solid powder in an oven at 80-105°C for 24-48 hours.

    • Dissolve the stressed solid to the target concentration for analysis.

    • Rationale: High temperature can induce degradation, particularly decarboxylation of the benzoic acid moiety.[3][11]

  • Photolytic Degradation:

    • Expose the solid powder and a solution of the compound to a light source providing combined visible and UV output (ICH Q1B guideline).

    • A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.

    • Rationale: To assess light sensitivity, which is common for nitro-aromatic compounds.

Analysis: Analyze all stressed samples by HPLC against the control sample. The goal is to achieve 5-20% degradation of the main peak to ensure that secondary degradation is minimized.[21]

Table 2: Sample HPLC Method for Purity Analysis

This method serves as a starting point and should be optimized and validated for your specific system.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column suitable for aromatic acids.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to ensure the carboxyl group is protonated (-COOH) for good peak shape.[23]
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient 0-20 min: 20% to 80% B20-25 min: 80% B25-30 min: 80% to 20% BA gradient is often necessary to elute the parent compound and any impurities with different polarities within a reasonable time.
Flow Rate 1.0 mL/minTypical analytical flow rate.[23]
Column Temp. 30°CControls retention time reproducibility.
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration.
Detection UV at 254 nm or DAD ScanAromatic nitro compounds have strong UV absorbance. A DAD allows for peak purity analysis and spectral comparison.

References

  • Haleem, M. A., & Hakeem, M. A. (1976). Thermal Decarboxylation of Nitrobenzoic Acids. I. Bulletin of the Chemical Society of Japan, 49(7), 2059-2060. [Link]
  • Haleem, M. A., & Hakeem, M. A. (1976). Thermal Decarboxylation of Nitrobenzoic Acids. I. Oxford Academic. [Link]
  • Chemcess. (n.d.). Nitrobenzoic Acid: Properties, Reactions And Production. Chemcess. [Link]
  • ResearchGate. (n.d.). Decarboxylative cross-coupling reaction of 2-nitrobenzoic acid.
  • MDPI. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]
  • PubChem. (n.d.). 3-Nitrobenzoic acid. PubChem. [Link]
  • ResearchGate. (2025). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
  • ConnectSci. (1983). Intramolecular catalysis of organic reactions. III. Hydrolysis of 5-Nitro-2-(trifluoroacetylamino)benzoic acid. Australian Journal of Chemistry. [Link]
  • ResearchGate. (n.d.). Synthetic methodology for the preparation of 5-acetamido-2-hydroxy benzoic acid and derivatives.
  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]
  • PubMed. (2024). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385. [Link]
  • ResearchGate. (n.d.). Analytical advances in pharmaceutical impurity profiling.
  • Lester, F. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Sravani, G., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmacy and Pharmaceutical Sciences. [Link]
  • Chen, Y. C., et al. (2007). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid.
  • Jain, D., & Basniwal, P. K. (2012). New Trends in Forced Degradation Studies.
  • Bajaj, S., et al. (2013). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 10(1), 215-224. [Link]
  • ResearchGate. (n.d.). Condition used for forced degradation.
  • PubMed. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. International Journal of Molecular Sciences. [Link]
  • ResearchGate. (n.d.). Bioactivity of the 5-acetamido-2-hydroxy benzoic acid derivatives and commercial drug.
  • ResearchGate. (2025). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials.
  • Organic Syntheses. (1923). m-NITROBENZOIC ACID. Organic Syntheses, 3, 73. [Link]
  • PrepChem. (n.d.). Synthesis of Step 1. 5-Hydroxy-2-nitrobenzoic acid. PrepChem.com. [Link]
  • Agilent. (2023).
  • Wiley InterScience. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3-, and 4-nitrobenzoic acids. International Journal of Quantum Chemistry, 106(12), 2633-2646. [Link]
  • Waters. (2012). Impurities Application Notebook.
  • Chew, K. Y., et al. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Journal of Applied Pharmaceutical Science, 11(1), 1-13. [Link]
  • MDPI. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. Molecules, 27(9), 2664. [Link]
  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.

Sources

How to avoid the formation of side products in 5-Acetamido-2-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Acetamido-2-nitrobenzoic Acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, a critical step for various downstream applications, including the creation of pharmaceuticals and specialized dyes. Our goal is to provide you with field-proven insights and actionable protocols to help you minimize side product formation, thereby maximizing the yield and purity of your target compound.

The synthesis of this compound is primarily achieved via the electrophilic aromatic substitution (nitration) of 3-acetamidobenzoic acid. While the reaction appears straightforward, the interplay between the activating, ortho-, para-directing acetamido group and the deactivating, meta-directing carboxylic acid group requires precise control over reaction conditions to prevent the formation of undesired isomers, polynitrated species, and degradation products.

Primary Synthesis Pathway

The accepted route involves the nitration of 3-acetamidobenzoic acid using a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid. Sulfuric acid serves as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution reaction.[1][2][3]

Synthesis_Pathway Start 3-Acetamidobenzoic Acid Product This compound Start->Product Nitration Reagents Reagents:Conc. HNO₃Conc. H₂SO₄Conditions:0-10°C Reagents->Start

Caption: Desired reaction for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture turning dark brown or black? This is a common indicator of oxidative side reactions and tar formation. It is almost always caused by the reaction temperature exceeding the optimal range. Nitric acid is a potent oxidizing agent, and at higher temperatures, it can degrade the aromatic ring instead of just nitrating it.[4]

Q2: My final product yield is very low. What are the most probable causes? Low yield can stem from several factors:

  • Incomplete Reaction: Insufficient reaction time or a temperature that is too low can lead to unreacted starting material.

  • Side Product Formation: If conditions are not optimal, a significant portion of your starting material may be converted into polynitrated products or other isomers.[5]

  • Loss During Workup: The product may be lost during precipitation or filtration steps. Ensure the product is fully precipitated by pouring the reaction mixture into a sufficient volume of ice water.

Q3: I am observing multiple spots on my Thin Layer Chromatography (TLC) plate. What are they likely to be? Multiple spots indicate a mixture of compounds. Besides your desired product and unreacted starting material, these could be:

  • Regioisomers: Nitration at other positions on the aromatic ring.

  • Polynitrated Products: Dinitro- or even trinitro- compounds if the reaction is too aggressive.[2][6]

  • Hydrolyzed Byproducts: The acidic conditions can hydrolyze the acetamido group, leading to 3-amino-nitrobenzoic acid isomers.[7]

Q4: Why is strict temperature control so crucial for this specific nitration? Temperature is the single most critical parameter in this reaction.

  • Selectivity: It directly influences the regioselectivity of the nitration.

  • Preventing Polynitration: Aromatic rings, once nitrated, are deactivated. However, elevated temperatures provide enough energy to overcome this deactivation, leading to the addition of second or third nitro groups.[6][8][9][10]

  • Minimizing Oxidation: As mentioned, high temperatures promote the strong oxidizing properties of nitric acid, leading to decomposition and lower yields.[4]

Troubleshooting Guide: Side Product Formation

This section provides a detailed analysis of common side products, their causes, and robust protocols for their prevention.

Issue 1: Formation of Polynitrated Byproducts (e.g., Dinitro Compounds)

Probable Cause: Polynitration occurs when the reaction conditions are too harsh, forcing a second nitro group onto the already nitrated aromatic ring. The primary drivers for this are excessive temperature and a high concentration of the nitrating agent.[2][8][9] The energy supplied by elevated temperatures overcomes the deactivating effect of the first nitro group, allowing for a subsequent electrophilic attack.

Preventative Measures & Solutions:

  • Strict Temperature Control: The reaction vessel must be maintained in an ice-salt bath to keep the internal temperature between 0°C and 10°C throughout the addition of the nitrating agent.[2][11][12]

  • Slow, Controlled Addition: The mixed acid (HNO₃/H₂SO₄) should be added dropwise to the solution of 3-acetamidobenzoic acid. A slow addition rate (e.g., over 1-2 hours) allows for effective heat dissipation.[11]

  • Stoichiometric Precision: Use a slight excess, but not a large one, of nitric acid. A molar ratio of 1.0 to 1.2 moles of nitric acid per mole of the starting material is generally sufficient.[11]

Verification Method: The presence of dinitro compounds can be confirmed by TLC, where they will appear as separate, typically less polar, spots. Their presence in the final product will also lower and broaden its melting point.

Issue 2: Formation of Undesired Regioisomers

Probable Cause: While the combination of the directing effects of the acetamido and carboxylic acid groups strongly favors nitration at the 2-position, minor amounts of other isomers (e.g., 3-acetamido-4-nitrobenzoic acid) can form. The distribution of isomers is sensitive to the concentration of sulfuric acid and the reaction temperature.

Preventative Measures & Solutions:

  • Optimal Acid Concentration: Research has shown that maintaining the sulfuric acid concentration in the range of 86-92% throughout the reaction is critical for maximizing the yield of the desired isomer.[11] Concentrations below this range can lead to incomplete reactions, while higher concentrations can make the reaction mass too thick to stir effectively.[11]

  • Purification: Since the formation of minor isomeric impurities is often unavoidable, the primary solution is effective purification. Recrystallization from a suitable solvent, such as ethanol or aqueous ethanol, is typically effective in separating the desired this compound from its isomers.

Verification Method: Isomers are often difficult to distinguish by TLC alone. Characterization by ¹H NMR is the most definitive method to confirm the substitution pattern of the final product.

Issue 3: Hydrolysis of the Acetamido Protecting Group

Probable Cause: The amide linkage of the acetamido group can undergo acid-catalyzed hydrolysis under the harsh conditions of the nitration mixture.[7] This can occur either on the starting material (forming 3-aminobenzoic acid, which would then be nitrated) or on the product (forming 5-amino-2-nitrobenzoic acid). This side reaction becomes more significant with prolonged reaction times and higher temperatures.

Preventative Measures & Solutions:

  • Minimize Reaction Time: Once the addition of the nitrating agent is complete, the reaction should be stirred for the recommended time (e.g., 1-2 hours) but not significantly longer. Monitor the reaction progress by TLC.

  • Maintain Low Temperature: As with other side reactions, low temperatures (0-10°C) slow the rate of hydrolysis.

  • Prompt Workup: Once the reaction is deemed complete, it should be promptly "drowned" by pouring it onto crushed ice. This immediately dilutes the acid and lowers the temperature, effectively stopping the hydrolysis reaction.[12]

Verification Method: The resulting amino compounds are typically more polar and will exhibit different Rf values on a TLC plate. They can also be identified by FT-IR spectroscopy by the characteristic N-H stretches of a primary amine.

Visualizing Reaction Pathways

The following diagram illustrates the desired synthetic route versus the common undesired side reactions that this guide aims to prevent.

Reaction_Pathways cluster_main Desired Pathway cluster_side Side Reactions Start 3-Acetamidobenzoic Acid Product This compound Start->Product Controlled Nitration (0-10°C) Poly Dinitro Products Start->Poly High Temp / Excess HNO₃ Isomer Other Regioisomers Start->Isomer Suboptimal Conditions Hydrolysis Hydrolyzed Products (Amino-nitrobenzoic acid) Product->Hydrolysis High Temp / Long Reaction Time

Sources

Technical Support Center: Recrystallization of 5-Acetamido-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Acetamido-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this important chemical intermediate. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot and optimize your purification processes effectively.

Understanding the Molecule and its Purification Challenges

This compound is a key building block in the synthesis of various pharmaceuticals. Its molecular structure, featuring a carboxylic acid, an acetamido group, and a nitro group, presents a unique set of properties that influence its solubility and crystallization behavior. The primary goal of recrystallization is to obtain a product with high purity, characterized by a sharp melting point and the absence of impurities.

Common impurities in crude this compound often depend on the synthetic route employed. These can include unreacted starting materials such as 5-amino-2-nitrobenzoic acid or 3-aminobenzoic acid, as well as side-products from the nitration or acetylation steps.[1]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the recrystallization of this compound.

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, several options can be considered based on qualitative data and the behavior of structurally similar compounds.

  • Ethanol/Water Mixtures: A combination of ethanol and water is often a good starting point. The compound has some solubility in water, which increases with temperature, and is sparingly soluble in ethanol. An ethanol-water mixture can be optimized to provide good solubility when hot and poor solubility when cold.

  • Ethanol: Pure ethanol can also be an effective solvent. Data on structurally similar compounds like 2-Amino-5-nitrobenzoic acid suggest that ethanol is a suitable choice.[2]

  • Other Alcohols: Methanol is another potential solvent, as nitrobenzoic acid derivatives generally show good solubility in it.

A systematic approach to solvent selection is crucial. Small-scale solubility tests with various solvents and solvent mixtures are highly recommended to determine the optimal system for your specific crude product.

Q2: My product is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. This is a common problem with many organic compounds.

Troubleshooting Steps:

  • Increase Solvent Volume: The most common reason for oiling out is that the concentration of the solute is too high. Re-heat the mixture to dissolve the oil, then add more of the hot solvent until the solution is no longer saturated at the boiling point.

  • Lower the Cooling Rate: Allow the solution to cool more slowly. A gradual decrease in temperature promotes the formation of well-defined crystals rather than an amorphous oil. You can achieve this by leaving the flask at room temperature for a longer period before placing it in an ice bath.

  • Change the Solvent System: If the problem persists, the chosen solvent may not be suitable. Consider a solvent with a lower boiling point or a different polarity.

  • Induce Crystallization: If an oil has formed, you can sometimes induce crystallization by scratching the inside of the flask with a glass rod at the surface of the oil or by adding a seed crystal of pure this compound.

Q3: I have a very low yield of purified product. How can I improve it?

A3: Low recovery is a frequent challenge in recrystallization. The following are the most common causes and their solutions:

Potential Cause Explanation Solution
Excessive Solvent Using too much solvent will keep a significant portion of your product dissolved in the mother liquor, even after cooling.Use the minimum amount of hot solvent necessary to dissolve the crude product completely.
Premature Crystallization If the solution cools too quickly during hot filtration (if performed), the product can crystallize on the filter paper.Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtration.
Incomplete Crystallization Not allowing the solution to cool for a sufficient amount of time or not using an ice bath can result in a lower yield.Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
Washing with Warm Solvent Washing the final crystals with room temperature or warm solvent will dissolve some of your purified product.Always use ice-cold solvent for washing the crystals.

Q4: The purified product is still colored. How can I remove the color?

A4: Discoloration is usually due to the presence of colored impurities that are not effectively removed by a single recrystallization.

Decolorization Protocol:

  • After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute weight) to the solution.

  • Gently boil the solution with the charcoal for a few minutes. The activated charcoal will adsorb the colored impurities.

  • Perform a hot filtration to remove the charcoal. It is crucial to use a pre-heated funnel to prevent premature crystallization.

  • Allow the hot, colorless filtrate to cool slowly to form pure, colorless crystals.

Experimental Protocols

Protocol 1: Recrystallization using an Ethanol/Water Solvent System

This protocol provides a step-by-step method for the purification of this compound using a mixed solvent system.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to dissolve the solid completely.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy. This indicates that the solution is saturated.

  • Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature until a constant weight is achieved.

Workflow for Recrystallization of this compound

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Product dissolve Dissolve in minimum hot ethanol start->dissolve add_water Add hot water till cloudy dissolve->add_water re_dissolve Add hot ethanol till clear add_water->re_dissolve cool_rt Cool slowly to room temp re_dissolve->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice filtrate Vacuum Filtration cool_ice->filtrate wash Wash with cold solvent filtrate->wash dry Dry crystals wash->dry end Pure Product dry->end

Caption: A logical workflow for the recrystallization process.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed troubleshooting guide in a question-and-answer format to address specific issues you might encounter.

Q5: I followed the protocol, but no crystals have formed after cooling. What's wrong?

A5: The absence of crystal formation usually indicates that the solution is not supersaturated.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a clean glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.

  • Reduce Solvent Volume: If induction methods fail, it's likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

  • Check for High Impurity Levels: In some cases, a high concentration of impurities can inhibit crystallization. If the crude material is highly impure, a preliminary purification step, such as a simple filtration or a different purification technique, might be necessary before attempting recrystallization.

Q6: How do I know if my recrystallized product is pure?

A6: The purity of your recrystallized this compound can be assessed using several analytical techniques.

Analytical Method Principle Indication of Purity
Melting Point Analysis A pure crystalline solid has a sharp and characteristic melting point range.A narrow melting point range (typically < 2 °C) that is close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.
Thin-Layer Chromatography (TLC) Separation of components based on their differential partitioning between a stationary phase and a mobile phase.A single spot on the TLC plate indicates a pure compound. The presence of multiple spots suggests the presence of impurities.
High-Performance Liquid Chromatography (HPLC) A highly sensitive and quantitative technique for separating and analyzing components of a mixture.A single, sharp peak in the chromatogram is indicative of a pure sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of a compound.A clean NMR spectrum with the expected signals and integrations, and the absence of peaks corresponding to impurities, confirms the purity of the compound.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization cluster_issues Common Issues cluster_solutions Solutions start Recrystallization Problem? no_crystals No Crystals Formed start->no_crystals oiling_out Product 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield colored_product Colored Product start->colored_product induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization Try First add_solvent Add More Solvent oiling_out->add_solvent check_solvent Re-evaluate Solvent oiling_out->check_solvent min_solvent Use Minimum Hot Solvent low_yield->min_solvent preheat_funnel Pre-heat Funnel low_yield->preheat_funnel cold_wash Wash with Cold Solvent low_yield->cold_wash charcoal Use Activated Charcoal colored_product->charcoal reduce_solvent Reduce Solvent Volume induce_crystallization->reduce_solvent If Fails slow_cooling Slower Cooling add_solvent->slow_cooling Also consider

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • MDPI. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(15), 4787. [Link]
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • FAMU. (2016, September 27). Lab Report Recrystallization.
  • (n.d.). Recrystallization of Benzoic Acid.

Sources

Technical Support Center: 5-Acetamido-2-nitrobenzoic Acid and Its Derivatives - Stability and Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Acetamido-2-nitrobenzoic acid and its derivatives. This resource is meticulously designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the stability challenges associated with these compounds in your experimental work. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research.

I. Understanding the Inherent Instability of this compound

This compound is a versatile intermediate in organic synthesis, particularly for pharmaceuticals and dyes. However, its trifunctional nature, featuring a carboxylic acid, an acetamido group, and a nitro group on an aromatic ring, introduces inherent stability concerns. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire molecule, making it susceptible to degradation under various conditions.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, purification, and handling of this compound and its derivatives.

Issue 1: Low Yield or Incomplete Reaction During Synthesis

Question: I am attempting to synthesize this compound via the nitration of m-acetamidobenzoic acid, but I am consistently getting low yields. What could be the issue?

Answer:

Low yields in this synthesis are often traced back to suboptimal reaction conditions. The nitration of m-acetamidobenzoic acid is a competitive reaction, and precise control over the reaction parameters is crucial.

  • Causality: The acetamido group is an ortho-, para- director, while the carboxylic acid group is a meta- director. To achieve nitration at the desired 2-position (ortho to the acetamido group and meta to the carboxylic acid), the directing effects must be carefully balanced.

  • Troubleshooting Steps:

    • Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of concentrated sulfuric acid and fuming nitric acid is commonly employed. Ensure the nitric acid is fresh and has not decomposed.

    • Temperature Control: This reaction is highly exothermic. Maintain a low temperature (typically 0-5 °C) throughout the addition of the nitrating mixture to prevent over-nitration and side product formation.

    • Reaction Time: While insufficient reaction time can lead to incomplete conversion, prolonged reaction times, especially at elevated temperatures, can result in product degradation. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Purity of Starting Material: Ensure your m-acetamidobenzoic acid is pure and dry. Impurities can interfere with the reaction.

Issue 2: Presence of Impurities and Purification Challenges

Question: My synthesized this compound is showing multiple spots on TLC, and I'm struggling to purify it. What are the likely impurities and the best purification strategy?

Answer:

The presence of multiple spots on TLC indicates a mixture of products. The primary impurities are often isomeric byproducts and unreacted starting materials.

  • Likely Impurities:

    • Isomeric Products: Nitration can also occur at other positions on the aromatic ring, leading to the formation of isomers.

    • Unreacted Starting Material: Incomplete reaction will leave residual m-acetamidobenzoic acid.

    • Hydrolyzed Product: If the reaction conditions are too harsh (e.g., high temperature or prolonged exposure to strong acid), the acetamido group can be hydrolyzed to an amino group, forming 5-amino-2-nitrobenzoic acid.[1]

  • Purification Strategy:

    • Recrystallization: This is the most common and effective method for purifying this compound. A mixture of ethanol and water is often a suitable solvent system. The principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly, causing the desired product to crystallize out, leaving impurities in the solution.

    • Column Chromatography: For separating isomers with very similar polarities, column chromatography using silica gel may be necessary. A solvent system of ethyl acetate and hexane with a small amount of acetic acid is a good starting point.

Issue 3: Degradation of the Compound in Solution

Question: I've prepared a stock solution of this compound in DMSO, but I'm observing a decrease in its concentration over time, even when stored at 4°C. What is happening?

Answer:

While this compound is relatively stable in its solid form when stored correctly, it can be susceptible to degradation in solution, especially over extended periods.

  • Potential Degradation Pathways in Solution:

    • Hydrolysis: The acetamido group is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 5-amino-2-nitrobenzoic acid and acetic acid.[1] Even in neutral solutions, this can occur slowly over time.

    • Photodegradation: Aromatic nitro compounds can be sensitive to light. Exposure to UV or even ambient light can trigger photochemical reactions, leading to degradation.

  • Troubleshooting and Prevention:

    • Prepare Fresh Solutions: It is always best practice to prepare solutions of this compound fresh before use.

    • Solvent Choice: Use high-purity, anhydrous solvents. While DMSO is a common solvent, ensure it is of high quality.

    • pH Control: If your application allows, buffer the solution to a neutral pH to minimize acid- or base-catalyzed hydrolysis.

    • Light Protection: Store solutions in amber vials or wrap them in aluminum foil to protect them from light.

    • Storage Temperature: While refrigeration slows down degradation, it does not completely prevent it. For long-term storage, consider storing aliquots at -20°C or -80°C.

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is significantly influenced by pH.

  • Acidic Conditions (pH < 4): The acetamido group is prone to hydrolysis, leading to the formation of 5-amino-2-nitrobenzoic acid.

  • Neutral Conditions (pH 6-8): The compound is generally most stable in this range, although slow hydrolysis can still occur.

  • Basic Conditions (pH > 8): The carboxylic acid will be deprotonated, and the acetamido group can undergo base-catalyzed hydrolysis.

Q3: Is this compound sensitive to light?

A3: Yes, aromatic nitro compounds are known to be photosensitive. Exposure to light, particularly in the UV spectrum, can lead to complex degradation pathways. It is crucial to protect both solid samples and solutions from light.

Q4: What are the expected degradation products of this compound under forced degradation conditions?

A4: Based on the structure and the stability of analogous compounds, the expected degradation products under forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress) are:

  • 5-Amino-2-nitrobenzoic acid: From the hydrolysis of the acetamido group.

  • Decarboxylation products: Loss of the carboxylic acid group as CO2, especially at elevated temperatures.

  • Reduction products of the nitro group: The nitro group can be reduced to a nitroso or an amino group.

Q5: How can I monitor the stability of this compound in my experiments?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.

  • Method Development: A reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point. The method should be able to separate the parent compound from its potential degradation products.

  • Forced Degradation Study: To validate the stability-indicating nature of the method, you should perform a forced degradation study where the compound is subjected to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.

IV. Experimental Protocols

Protocol 1: General Procedure for Recrystallization of this compound
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a hot 1:1 ethanol/water mixture to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture gently for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Protocol 2: Forced Degradation Study for Stability-Indicating HPLC Method Development
  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a specified period.

  • Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep it at room temperature for a specified period, protected from light.

  • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for a specified period, protected from light. For solid-state thermal degradation, place the solid powder in an oven.

  • Photodegradation: Expose the stock solution to a UV lamp (e.g., 254 nm) for a specified period.

  • Analysis: Analyze all stressed samples by HPLC to observe the degradation of the parent peak and the appearance of degradation product peaks.

V. Visualization of Key Concepts

Diagram 1: Potential Degradation Pathways```dot

G main This compound hydrolysis_prod 5-Amino-2-nitrobenzoic acid main->hydrolysis_prod  Hydrolysis (Acid/Base) decarbox_prod Decarboxylation Product main->decarbox_prod  Thermal Stress reduction_prod Nitro Reduction Product main->reduction_prod  Reductive  Conditions

Caption: Troubleshooting workflow for low yield in synthesis.

VI. Quantitative Data Summary

While specific quantitative stability data for this compound is not extensively available in the public domain, the following table provides a qualitative summary of its expected stability under various conditions based on the behavior of structurally similar nitroaromatic compounds. Researchers are encouraged to perform their own stability studies for quantitative data specific to their experimental conditions.

Condition Parameter Expected Stability Potential Degradation Products
pH (Aqueous) Acidic (<4)Low5-Amino-2-nitrobenzoic acid
Neutral (6-8)ModerateSlow hydrolysis
Basic (>8)Low5-Amino-2-nitrobenzoic acid
Temperature Solid (RT, dark)High-
Solution (Elevated)LowDecarboxylation products
Light UV/VisibleLowComplex mixture of photoproducts
Oxidation H₂O₂Moderate to LowOxidized byproducts

VII. References

  • Santos, C. B. R., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584. [Link]

  • Nagavi, J. B., & Gurupadayya, B. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(9), 13-28.

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.

Sources

Technical Support Center: 5-Acetamido-2-nitrobenzoic Acid Production Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Acetamido-2-nitrobenzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this important chemical intermediate. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your synthetic protocols.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key reaction steps?

A1: The most prevalent and well-documented method for synthesizing this compound is a two-step process starting from m-aminobenzoic acid.[1] The sequence involves:

  • N-Acetylation: The amino group of m-aminobenzoic acid is protected by acetylation, typically using acetic anhydride. This step is crucial to direct the subsequent nitration and prevent unwanted side reactions.[1]

  • Nitration: The resulting m-acetamidobenzoic acid is then nitrated using a mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid) to introduce a nitro group onto the aromatic ring.[1]

Q2: Why is temperature control so critical during the nitration step?

A2: Temperature control is paramount for two primary reasons: safety and selectivity.

  • Safety: Nitration reactions are highly exothermic.[2] Without adequate cooling, the reaction temperature can rise uncontrollably, leading to the formation of dinitro compounds or other byproducts, and in a worst-case scenario, a runaway reaction.[3][4]

  • Selectivity: The desired product is the 2-nitro isomer. The acetamido group is an ortho-, para-director, while the carboxylic acid group is a meta-director.[5] Low temperatures, typically between 0-12°C, favor the formation of the desired this compound.[6][7] At higher temperatures, the risk of forming other isomers and over-nitration products increases significantly.[3]

Q3: I am observing a very low yield. What are the most likely causes?

A3: Low yield is a common issue that can stem from several factors. The most frequent culprits are:

  • Incomplete Reaction: This can be due to insufficient reaction time, a temperature that is too low, or an inadequate amount of the nitrating agent.[2][8]

  • Suboptimal Work-up: The product may be partially soluble in the aqueous acidic mixture used for quenching the reaction.[2] Ensuring the mixture is poured into a large volume of ice and water is critical for complete precipitation.

  • Formation of Byproducts: If the reaction conditions are not carefully controlled, a significant portion of the starting material may be converted into undesired isomers or dinitrated products, thus reducing the yield of the target compound.[3]

Q4: My final product is off-color (yellow or brown) instead of a white or off-white solid. What causes this, and how can I purify it?

A4: The presence of color in the final product typically indicates the presence of impurities, often nitrated phenols or other oxidized byproducts.[2] These can form if the reaction temperature was too high or if there were impurities in the starting materials. The most effective method for purification is recrystallization. Suitable solvents include ethanol or aqueous ethanol mixtures.[3] A sharp melting point close to the literature value (around 228-230°C) is a good indicator of high purity.[9]

II. Troubleshooting Guide

This section provides a more detailed, scenario-based approach to resolving specific issues you may encounter during the scale-up of this compound production.

Scenario 1: Low Yield or Stalled Reaction

Problem: After the standard reaction time, analysis (e.g., by TLC or HPLC) shows a significant amount of unreacted 3-acetamidobenzoic acid.

Potential Cause Underlying Rationale Recommended Solution
Insufficient Nitrating Agent The nitronium ion (NO₂⁺) is the active electrophile, and its concentration may be too low to drive the reaction to completion, especially with a deactivated aromatic ring.[2]Ensure a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid is used. The ratio of sulfuric acid to nitric acid can also be optimized to increase the concentration of the nitronium ion.[3]
Reaction Temperature Too Low While crucial for selectivity, an excessively low temperature can significantly reduce the reaction rate, leading to an incomplete conversion within the allotted time.[2]Cautiously increase the reaction temperature in small increments (e.g., from 0-5°C to 10-12°C) while carefully monitoring the reaction progress and checking for byproduct formation.[6]
Poor Mixing In larger scale reactions, inadequate agitation can lead to localized "hot spots" where the reaction proceeds too quickly and other areas where the reactants are not sufficiently mixed, effectively stalling the reaction in those zones.Ensure the stirring is vigorous enough to maintain a homogenous mixture throughout the reaction. For larger vessels, consider using an overhead stirrer with an appropriate impeller design.
Experimental Protocol: Monitoring Reaction Completion by TLC
  • Sample Preparation: Carefully withdraw a small aliquot of the reaction mixture and quench it in a vial containing ice and a small amount of ethyl acetate.

  • Spotting: Spot the ethyl acetate layer on a silica gel TLC plate alongside spots of the starting material (3-acetamidobenzoic acid) and a reference standard of the product, if available.

  • Elution: Develop the plate using a suitable solvent system (e.g., a mixture of ethyl acetate and hexane with a small amount of acetic acid).

  • Visualization: Visualize the spots under UV light. The reaction is complete when the spot corresponding to the starting material is no longer visible.

Scenario 2: Formation of Multiple Products (Poor Regioselectivity)

Problem: Analysis of the crude product reveals the presence of significant amounts of isomeric byproducts, such as 3-acetamido-4-nitrobenzoic acid.

Potential Cause Underlying Rationale Recommended Solution
High Reaction Temperature As temperature increases, the directing effects of the substituent groups become less pronounced, leading to a loss of regioselectivity.[7]Strictly maintain the reaction temperature in the optimal range of 0-12°C using an efficient cooling bath (e.g., ice-salt or a chiller).[6]
Rate of Addition of Nitrating Agent A rapid addition of the mixed acid can cause localized temperature spikes, even if the bulk temperature of the reaction mixture appears to be controlled.[3]Add the nitrating mixture dropwise over a prolonged period (e.g., 1-5 hours for larger scale reactions) to allow for effective heat dissipation.[6]
Incorrect Acid Concentration The concentration of sulfuric acid in the reaction medium plays a crucial role in controlling the activity of the nitrating agent.[6]The sulfuric acid concentration should be maintained between 86-92% during the nitration.[6] Using sulfuric acid that is too dilute can lead to incomplete reactions and side reactions.[6]
Visualization: Key Steps in the Synthesis and Troubleshooting

G cluster_0 Synthesis Workflow cluster_1 Troubleshooting Start 3-Aminobenzoic Acid Acetylation N-Acetylation (Acetic Anhydride) Start->Acetylation Intermediate 3-Acetamidobenzoic Acid Acetylation->Intermediate Nitration Nitration (HNO3/H2SO4, 0-12°C) Intermediate->Nitration Workup Quench on Ice Nitration->Workup Product Crude this compound Purification Recrystallization Product->Purification Low_Yield Low Yield? Product->Low_Yield Poor_Selectivity Poor Selectivity? Product->Poor_Selectivity Workup->Product Final_Product Pure Product Purification->Final_Product Incomplete_Rxn Incomplete Reaction Low_Yield->Incomplete_Rxn Yes High_Temp High Temperature Poor_Selectivity->High_Temp Yes

Caption: Workflow for synthesis and common troubleshooting points.

Scenario 3: Difficult Product Isolation and Purification

Problem: The product "oils out" instead of precipitating as a solid during the work-up, or it is difficult to purify by recrystallization.

Potential Cause Underlying Rationale Recommended Solution
Product Oiling Out This can happen if the quench is not cold enough, or if the concentration of impurities is high, leading to a depression of the melting point.[2][8]Ensure the reaction mixture is poured slowly into a vigorously stirred, large excess of crushed ice to maintain a low temperature throughout the quench.[2]
Inefficient Recrystallization The chosen solvent may not have the ideal solubility profile (too soluble at low temperatures or not soluble enough at high temperatures), or the cooling rate may be too fast, trapping impurities.[3]Screen different solvents or solvent mixtures (e.g., ethanol, methanol, water-ethanol mixtures) to find the optimal system. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of pure crystals.[3]
Persistent Impurities Some byproducts may have very similar solubility properties to the desired product, making them difficult to remove by simple recrystallization.If recrystallization is ineffective, consider alternative purification techniques such as column chromatography on silica gel. It may also be necessary to revisit the reaction conditions to minimize the formation of these persistent impurities in the first place.
Visualization: Decision Tree for Purification Challenges

G Start Crude Product Obtained Problem Isolation/Purification Issue? Start->Problem Oiling_Out Product Oils Out? Problem->Oiling_Out Yes Recrystallization_Fail Recrystallization Ineffective? Problem->Recrystallization_Fail No Oiling_Out->Recrystallization_Fail No Solution_Quench Improve Quench: - More Ice - Vigorous Stirring Oiling_Out->Solution_Quench Yes Solution_Recrystallization Optimize Recrystallization: - Screen Solvents - Slow Cooling Recrystallization_Fail->Solution_Recrystallization Yes Solution_Chromatography Consider Chromatography Recrystallization_Fail->Solution_Chromatography If still impure

Caption: Decision-making process for purification issues.

III. References

  • MDPI. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. [Link]

  • Google Patents. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid.

  • Google Patents. US3428673A - Nitration of 4-acetamidobenzoic acid.

  • Truman ChemLab. Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. [Link]

Sources

Optimizing catalyst selection for reactions involving 5-Acetamido-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to creating a technical support center with troubleshooting guides and FAQs for optimizing catalyst selection for reactions involving 5-Acetamido-2-nitrobenzoic acid, designed for researchers, scientists, and drug development professionals.

Technical Support Center: Catalyst Selection for this compound

Welcome to the technical support center for reactions involving this compound. This guide is designed to provide researchers and drug development professionals with expert insights and practical troubleshooting advice for optimizing catalyst selection, with a primary focus on the chemoselective reduction of the nitro group—a critical transformation in synthetic chemistry.

Understanding the Core Challenge: Chemoselectivity

This compound (PubChem CID: 78076) is a versatile intermediate containing three key functional groups: a nitro group, an acetamido (amide) group, and a carboxylic acid.[1][2] The primary challenge in its transformation is achieving high chemoselectivity. For instance, the reduction of the nitro group to an amine is a common objective, yielding the valuable building block, 5-acetamido-2-aminobenzoic acid. However, the reaction conditions must be carefully chosen to avoid unintentional hydrolysis of the amide bond or reduction of the carboxylic acid.[3][4]

The stability of the amide bond is a significant advantage. Amide hydrolysis typically requires harsh conditions, such as prolonged heating with strong aqueous acid or base, which are not typical for catalytic hydrogenation.[5][6][7] This inherent stability allows us to focus on selectively targeting the nitro group.

Frequently Asked Questions (FAQs)

Q1: What is the most common and synthetically useful reaction for this compound?

A1: The most prevalent and valuable transformation is the selective reduction of the aromatic nitro group to a primary amine. This reaction synthesizes 5-acetamido-2-aminobenzoic acid, a precursor for various heterocyclic compounds and active pharmaceutical ingredients (APIs). The catalytic reduction of nitroarenes is a fundamental method for preparing functionalized amines in the chemical industry.[8]

Q2: Why is catalyst selection so critical for this specific molecule?

A2: Catalyst selection is paramount due to the need for chemoselectivity. The ideal catalyst must efficiently reduce the nitro group while leaving the amide and carboxylic acid functionalities intact. An inappropriate catalyst or suboptimal reaction conditions can lead to side reactions, such as amide hydrolysis or even reduction of the benzoic acid ring under very harsh conditions, resulting in low yield and complex purification challenges.[9][10]

Q3: Should I use a homogeneous or heterogeneous catalyst?

A3: For most applications, especially at the process development and manufacturing scale, heterogeneous catalysts are strongly preferred. Their primary advantage is the ease of separation from the reaction mixture (typically via filtration), which simplifies product work-up, minimizes metal contamination in the final product, and allows for catalyst recycling.[11][12][13] Common examples include Palladium on carbon (Pd/C) and Raney Nickel.

Homogeneous catalysts can offer exceptional activity and selectivity under milder conditions but their removal from the product stream is often difficult and costly, posing significant challenges for pharmaceutical applications where metal impurity limits are stringent.[11][13][14]

Q4: Can I use transfer hydrogenation instead of high-pressure gaseous hydrogen?

A4: Yes, transfer hydrogenation is an excellent alternative. It avoids the need for specialized high-pressure reactor systems. Common hydrogen donors include formic acid, ammonium formate, and hydrazine hydrate.[4][15] This technique can sometimes offer improved selectivity and is particularly useful for lab-scale synthesis.

Catalyst Selection and Optimization Workflow

The following diagram outlines a logical workflow for selecting and optimizing a catalyst for the selective reduction of this compound.

Catalyst_Selection_Workflow Catalyst Selection Workflow for Nitro Reduction start Define Goal: Selective reduction of NO2 to NH2 safety Safety Assessment: Handle H2 gas and pyrophoric catalysts with care start->safety catalyst_choice Initial Catalyst Screening safety->catalyst_choice pd_c Std: 5-10% Pd/C (Most common starting point) catalyst_choice->pd_c Primary raney_ni Alternative: Raney® Ni (Good for avoiding dehalogenation, not relevant here but a valid screen) catalyst_choice->raney_ni Secondary transfer_h Alternative: Transfer Hydrogenation (e.g., HCO2H, Hydrazine Hydrate) catalyst_choice->transfer_h Alternative conditions Set Initial Conditions: - Solvent (MeOH, EtOH) - Temp (RT - 50°C) - Pressure (1-4 atm H2) pd_c->conditions raney_ni->conditions transfer_h->conditions monitor Monitor Reaction (TLC, LC-MS, HPLC) conditions->monitor eval Evaluate Outcome monitor->eval complete Reaction Complete? (>99% conversion) eval->complete selective Selective? (No amide hydrolysis) complete->selective Yes optimize Troubleshoot / Optimize complete->optimize No selective->optimize No success Successful Protocol: Work-up & Isolate Product selective->success Yes slow_rxn Slow/Stalled Reaction: - Increase Temp/Pressure - Increase Catalyst Loading - Use fresh catalyst optimize->slow_rxn If conversion is low side_products Side Products Observed: - Lower Temp/Pressure - Screen milder catalyst - Check substrate purity optimize->side_products If selectivity is poor slow_rxn->catalyst_choice Re-screen side_products->catalyst_choice Re-screen

Caption: A decision workflow for catalyst screening and optimization.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments.

Issue Potential Cause Recommended Solution & Explanation
1. Low or No Conversion Catalyst Poisoning: Active sites are blocked by impurities (e.g., sulfur compounds from reagents or glassware).Solution: Use high-purity solvents and reagents. Ensure all glassware is meticulously cleaned. If poisoning is suspected, the catalyst must be discarded and replaced with a fresh batch.[16]
Catalyst Deactivation: The catalyst has lost activity from improper storage or handling (e.g., exposure to air).Solution: Use a fresh batch of catalyst from a sealed container. Pyrophoric catalysts like Raney Nickel must be handled under an inert atmosphere or solvent.[16]
Insufficient Catalyst Loading: The amount of catalyst is too low for the substrate scale.Solution: A typical starting point is 5-10% w/w (catalyst weight relative to substrate weight).[17] Increase loading to 15-20% if the reaction is sluggish, but be mindful of potential impacts on selectivity and cost.
Poor Mass Transfer: Inefficient mixing of the three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen).Solution: Increase the stirring rate to create a vortex that draws hydrogen from the headspace into the solution. Ensure the reaction flask is not overfilled (ideally less than half full) to maximize the headspace and surface area for gas-liquid exchange.[16][17]
2. Reaction is Very Slow Suboptimal Conditions: Temperature or pressure is too low.Solution: Cautiously increase the reaction temperature (e.g., to 40-50°C) and/or hydrogen pressure (e.g., to 3-4 atm). These changes will increase the reaction rate but may negatively affect selectivity, so proceed incrementally.[16]
Low Catalyst Activity: The chosen catalyst (e.g., Pd/C) may not be active enough for your specific substrate batch or conditions.Solution: Consider a more active catalyst. Pearlman's catalyst (Pd(OH)₂/C) is often more effective for stubborn reductions.[17] Platinum on carbon (Pt/C) is also a highly active alternative.
3. Poor Chemoselectivity Amide Hydrolysis Observed: Reaction conditions (e.g., acidic solvent, high temperature) are too harsh.Solution: Amide hydrolysis is unlikely under standard neutral hydrogenation conditions. If observed, avoid acidic solvents. Perform the reaction at room temperature. This side reaction indicates that the conditions are far too aggressive.[5]
Benzoic Ring Reduction: Conditions are excessively harsh, leading to over-reduction.Solution: This is a rare side reaction requiring very high pressures, temperatures, and highly active catalysts like Rhodium or Ruthenium.[9] If this occurs, immediately reduce pressure and temperature. Revert to a less active catalyst like Pd/C under milder conditions.
Comparative Catalyst Screening Data

The table below presents typical results from a catalyst screening experiment for the reduction of this compound. This data is illustrative and serves as a guide for expected outcomes.

Catalyst (5% w/w)H₂ SourceTemp (°C)Time (h)Conversion (%)Selectivity to Amine (%)Comments
5% Pd/CH₂ (3 atm)254>99>98Standard, reliable choice. Workhorse catalyst for nitro reductions.[18]
10% Pd/CH₂ (3 atm)252>99>98Higher loading reduces reaction time.
Raney® NiH₂ (4 atm)40695>98Effective, but may require slightly elevated temperature/pressure.[8][18]
Pt/CH₂ (2 atm)251.5>9997More active catalyst, faster reaction. Monitor carefully to avoid over-reduction if other sensitive groups were present.
V₂O₅/TiO₂Hydrazine80598>99Excellent chemoselectivity reported for complex substrates.[8]
Fe PowderAcetic Acid60890>99Classic, mild reduction method offering high selectivity.[18]

Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenation using Pd/C

This protocol describes a standard lab-scale procedure for the selective reduction of the nitro group using palladium on carbon.

Safety Precautions:

  • Hydrogen gas is flammable and explosive. Work in a well-ventilated fume hood away from ignition sources.

  • Palladium on carbon can be pyrophoric, especially after filtration when it is dry and saturated with hydrogen. Do not allow the filtered catalyst to dry in the air. Keep the filter cake wet with solvent.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (5-10% w/w)

  • Methanol (or Ethanol) as solvent

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or connection to a hydrogen cylinder with a regulator

  • Vacuum/inert gas manifold

  • Celite® or another filter aid

Procedure:

  • Reaction Setup: Add this compound to the reaction flask. Add a magnetic stir bar.

  • Add Solvent: Add methanol to dissolve the starting material (approx. 10-20 mL per gram of substrate).

  • Inerting: Seal the flask and purge the system with an inert gas (N₂ or Ar) for 5-10 minutes to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst. The catalyst should be added to the inerted solution to minimize fire risk.

  • Hydrogenation: Evacuate the inert gas and backfill with hydrogen from a balloon or cylinder. Repeat this cycle 3-5 times to ensure a pure hydrogen atmosphere.

  • Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (typically maintained by a balloon).

  • Monitoring: Monitor the reaction progress by TLC or by taking small, filtered aliquots for LC-MS analysis. The disappearance of the starting material indicates completion.

  • Work-up: Once the reaction is complete, carefully purge the system with inert gas to remove all hydrogen.

  • Catalyst Removal: Prepare a small pad of Celite® in a Büchner funnel. Wet the pad with the reaction solvent. Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Crucial: Keep the filter cake wet with solvent at all times to prevent ignition.[16] Wash the filter cake with a small amount of fresh solvent.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure to obtain the crude 5-acetamido-2-aminobenzoic acid, which can be purified further by recrystallization if necessary.

References

  • Rahul Upadhyay, Shashi Kumar, Kancharlapalli Srinuvasu, Chinnakonda S. Gopinath, K. R. S. Chandrakumar, and Sushil K. Maurya. (2025). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available: [Link]
  • University of Rochester. (n.d.). Nitro Reduction - Common Conditions. Available: [Link]
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Available: [Link]
  • SAGE Publications Inc. (2023). Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. Available: [Link]
  • RSC Publishing. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Nanoscale Advances. Available: [Link]
  • National Center for Biotechnology Information. (n.d.). Benzoic acid, 5-(acetylamino)-2-nitro- | C9H8N2O5 | CID 78076. PubChem. Available: [Link]
  • ResearchGate. (n.d.). (PDF)
  • Eckert, C. A., Liotta, C. L., & Hallett, J. P. (n.d.). Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. National Institutes of Health. Available: [Link]
  • ResearchGate. (n.d.). Homogeneous vs. Heterogeneous: Mechanistic Insights into Iron Group Metal-Catalyzed Reductions from Poisoning Experiments | Request PDF. Available: [Link]
  • Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Available: [Link]
  • Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides. Available: [Link]
  • Chemistry LibreTexts. (2021). 24.4: Hydrolysis of Amides. Available: [Link]
  • CAS. (n.d.). This compound. CAS Common Chemistry. Available: [Link]
  • Purdue University. (2012). Challenges in Catalysis Applied to Pharmaceutical Development. Available: [Link]
  • University of California, Irvine. (n.d.).
  • ResearchGate. (n.d.).
  • CABI. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library. Available: [Link]

Sources

Managing reaction temperature for optimal 5-Acetamido-2-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 5-Acetamido-2-nitrobenzoic acid. This resource is designed to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions encountered during this synthesis. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and why is temperature control so critical?

A1: The most prevalent laboratory synthesis involves a two-step process: the acetylation of m-aminobenzoic acid to form m-acetamidobenzoic acid, followed by the nitration of this intermediate.[1] Temperature control is paramount during the nitration step, which is a classic example of an electrophilic aromatic substitution.[2] This reaction is highly exothermic, and maintaining a low temperature is crucial for several reasons:

  • Selectivity: The acetamido group is an ortho-, para-directing group. To favor the desired substitution at the 2-position (ortho to the acetamido group and meta to the carboxylic acid group), the reaction temperature must be kept low. Higher temperatures can lead to the formation of undesired isomers.[3]

  • Preventing Over-Nitration: Exceeding the optimal temperature range can result in the introduction of multiple nitro groups onto the aromatic ring, leading to the formation of dinitro compounds and other byproducts.[4]

  • Safety: Uncontrolled temperature increases can lead to a runaway reaction, posing a significant safety hazard in the laboratory.[5]

Q2: I'm observing a low yield of my final product. What are the likely causes related to reaction temperature?

A2: Low yields in this synthesis can often be traced back to improper temperature management. Here are the most common scenarios:

  • Incomplete Reaction: If the temperature is too low, the reaction rate may be significantly reduced, leading to incomplete conversion of the starting material. While it's crucial to keep the reaction cold, especially during the addition of the nitrating mixture, allowing the mixture to slowly warm to room temperature and stir for a sufficient period afterward is often necessary for the reaction to go to completion.[6][7]

  • Product Degradation: Conversely, if the temperature is too high, it can lead to the degradation of both the starting material and the desired product, as well as the formation of side products.[5] This is particularly true during the exothermic addition of the nitrating agent.

  • Side Reactions: Elevated temperatures can promote side reactions, such as oxidation of the acetamido group, which will consume your starting material and reduce the overall yield of this compound.[8]

Q3: My final product is discolored. Could this be related to the reaction temperature?

A3: Yes, discoloration, often appearing as a yellow or brownish tint, can be indicative of impurities arising from suboptimal temperature control.[5] The formation of colored byproducts, such as dinitro compounds or oxidation products, is more likely at higher temperatures. To obtain a pure, colorless crystalline product, it is essential to maintain strict temperature control throughout the reaction and perform a thorough purification, such as recrystallization.[5][9]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound, with a focus on temperature-related problems.

IssuePotential CauseRecommended Solution
Low or No Product Yield Incomplete Reaction: The reaction mixture was not allowed to stir for a sufficient time after the addition of the nitrating agent, or the temperature was too low for the reaction to proceed to completion.After the initial cold addition, allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours to ensure complete conversion.[6][8]
Suboptimal Reagent Quality: Impurities in the starting materials or reagents can inhibit the reaction.Use high-purity m-aminobenzoic acid, acetic anhydride, and nitrating agents. Ensure all glassware is clean and dry.
Formation of Unwanted Side-Products (Visible on TLC) Over-Nitration: The reaction temperature was too high during the addition of the nitrating mixture, leading to the formation of dinitro- and other over-nitrated species.Maintain the reaction temperature below 10°C, ideally between 0-5°C, during the dropwise addition of the nitrating mixture.[3][9] Use an ice-salt bath for more effective cooling.
Isomeric Impurities: The reaction conditions favored the formation of undesired isomers.Strict adherence to the low-temperature protocol is crucial for directing the nitration to the desired position.[3]
Difficulty in Product Isolation/Purification Poor Precipitation: The product does not precipitate effectively from the reaction mixture upon quenching with ice water.Ensure a sufficient volume of crushed ice and water is used for quenching to effectively lower the solubility of the product.[2][8] Vigorous stirring during quenching is also important.
Persistent Impurities: The crude product remains colored or shows multiple spots on TLC even after initial filtration.Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to remove impurities.[5] The use of activated charcoal during recrystallization can help remove colored impurities.
Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product (TLC)? check_yield->check_purity No incomplete_rxn Incomplete Reaction? check_yield->incomplete_rxn Yes temp_control Temperature Control Issue? check_purity->temp_control Yes success Successful Synthesis check_purity->success No increase_time Increase Reaction Time/ Allow to Warm incomplete_rxn->increase_time Yes check_reagents Verify Reagent Quality incomplete_rxn->check_reagents No optimize_temp Strictly Control Temp (0-10°C during addition) temp_control->optimize_temp Yes recrystallize Recrystallize Product temp_control->recrystallize No increase_time->check_yield check_reagents->check_yield optimize_temp->start recrystallize->check_purity

Caption: Troubleshooting workflow for this compound synthesis.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from m-aminobenzoic acid, with a strong emphasis on temperature control.

Step 1: Acetylation of m-Aminobenzoic Acid
  • In a round-bottom flask, dissolve m-aminobenzoic acid in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • Gently heat the mixture under reflux to complete the acetylation.

  • Cool the reaction mixture and pour it into cold water to precipitate the m-acetamidobenzoic acid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Nitration of m-Acetamidobenzoic Acid
  • In a flask, dissolve the dried m-acetamidobenzoic acid in concentrated sulfuric acid, maintaining a low temperature using an ice bath.[8]

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.[2][8]

  • Slowly add the cold nitrating mixture dropwise to the solution of m-acetamidobenzoic acid, ensuring the temperature of the reaction mixture remains below 10°C.[4][9] This is the most critical step for temperature control.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for a specified period, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours.[6][8]

  • Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring to precipitate the crude this compound.[2][8]

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid.[8]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified this compound.[5]

Visualizing the Synthesis Workflow

The following diagram outlines the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration m_aminobenzoic m-Aminobenzoic Acid dissolve_acetic Dissolve in Glacial Acetic Acid m_aminobenzoic->dissolve_acetic add_anhydride Add Acetic Anhydride dissolve_acetic->add_anhydride reflux Reflux add_anhydride->reflux precipitate_intermediate Precipitate in Water reflux->precipitate_intermediate filter_intermediate Filter and Dry m-Acetamidobenzoic Acid precipitate_intermediate->filter_intermediate dissolve_sulfuric Dissolve Intermediate in conc. H2SO4 (Ice Bath) filter_intermediate->dissolve_sulfuric add_nitrating Add Nitrating Mixture (<10°C) dissolve_sulfuric->add_nitrating prepare_nitrating Prepare Nitrating Mixture (HNO3 + H2SO4, Ice Bath) prepare_nitrating->add_nitrating stir Stir (Cold then RT) add_nitrating->stir precipitate_product Precipitate on Ice stir->precipitate_product filter_product Filter and Wash Crude Product precipitate_product->filter_product recrystallize_product Recrystallize filter_product->recrystallize_product final_product This compound recrystallize_product->final_product

Caption: Workflow for the synthesis of this compound.

References

  • Vedantu. Preparation of p-Nitroacetanilide: Step-by-Step Guide.
  • Scribd. The Nitration of Acetanilide | PDF.
  • Experiment 15: Nitration of Acetanilide.
  • Google Patents. US2406578A - Production of para nitroacetanilide.
  • MDPI. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.
  • PubChem. Benzoic acid, 5-(acetylamino)-2-nitro- | C9H8N2O5 | CID 78076.

Sources

Technical Support Center: Column Chromatography Protocols for 5-Acetamido-2-nitrobenzoic Acid Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Acetamido-2-nitrobenzoic acid. This document is designed for researchers, chemists, and drug development professionals who are navigating the challenges of isolating this polar aromatic compound. As a molecule featuring a carboxylic acid, an amide, and a nitro group, its purification demands a nuanced understanding of chromatographic principles.[1][2] This guide provides field-proven insights and systematic protocols to ensure you can achieve high purity and yield in your experiments.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of this compound in a direct question-and-answer format.

Q1: My separation is poor. The desired compound is co-eluting with an impurity.

A: This is a common challenge stemming from suboptimal selectivity of the mobile phase. The goal is to find a solvent system that maximizes the difference in affinity for the stationary phase between your product and the contaminants.

  • Causality: Poor separation occurs when the mobile phase moves both the target compound and impurities down the column at nearly identical rates. The polarity of the eluent is not sufficiently discriminating.

  • Solutions:

    • Decrease Mobile Phase Polarity: If you are using a solvent system like ethyl acetate/hexane, systematically decrease the proportion of the more polar solvent (ethyl acetate). This will increase the interaction of all polar compounds with the silica gel, potentially elongating the elution profile and revealing separation.

    • Change Solvent System Composition: The "selectivity" of the mobile phase can be altered by changing the solvents themselves, not just their ratio. For instance, if an ethyl acetate/hexane system fails, try a dichloromethane/methanol system. Different solvents interact with your compound via different mechanisms (e.g., hydrogen bonding, dipole-dipole interactions), which can drastically alter the separation.

    • Introduce an Acidic Modifier: For acidic compounds like this one, adding a small amount (~0.5-1%) of acetic or formic acid to the mobile phase is often highly effective.[3][4] This suppresses the deprotonation of the carboxylic acid group, ensuring it remains in a single, less polar form (R-COOH) rather than an equilibrium with its highly polar conjugate base (R-COO⁻). This leads to more consistent interactions and sharper bands.

Q2: The compound is not moving from the top of the column. It appears to be stuck at the origin.

A: This indicates that the mobile phase is not polar enough to displace your highly polar compound from the active sites of the stationary phase (silica gel).

  • Causality: this compound's multiple polar functional groups can form strong hydrogen bonds with the silanol groups (Si-OH) on the surface of the silica gel. The eluent lacks the strength to break these interactions.

  • Solutions:

    • Increase Mobile Phase Polarity: The most direct solution is to increase the polarity of your eluent. If using an ethyl acetate/hexane gradient, increase the percentage of ethyl acetate. If that is insufficient, switch to a stronger polar solvent like methanol. A gradient starting from 100% ethyl acetate and gradually adding methanol (e.g., up to 10%) is a powerful technique for eluting highly polar compounds.[5]

    • Check for Compound Stability: In rare cases, a compound may decompose on silica gel, appearing as if it's stuck.[5] You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears at the baseline or streaking is observed, silica-induced degradation may be occurring.[5]

Q3: My compound eluted immediately after the solvent front. I have no separation from non-polar impurities.

A: This is the opposite of the previous problem; your mobile phase is far too polar.

  • Causality: The eluent is so strong that it effectively dissolves your compound and sweeps it through the column with little to no interaction with the stationary phase. This provides no opportunity for separation to occur.[5]

  • Solutions:

    • Drastically Decrease Mobile Phase Polarity: You must select a much less polar solvent system. Start again with Thin-Layer Chromatography (TLC) analysis, using eluents with a higher proportion of the non-polar component (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity until you achieve an Rf value of approximately 0.2-0.3.[6][7]

    • Consider Reversed-Phase or HILIC: If your compound is extremely polar and normal-phase chromatography proves difficult, alternative techniques may be more suitable. Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for polar compounds and uses a polar stationary phase (like silica) with a high-organic, reversed-phase type eluent.[8][9]

Q4: I'm observing significant peak tailing in my collected fractions.

A: Peak tailing is a classic sign of strong, non-ideal interactions between an analyte and the stationary phase, and it is very common for acidic compounds on silica gel.[6]

  • Causality: The primary cause is the interaction of the acidic carboxylic acid group with the slightly acidic silanol groups on the silica surface. A fraction of the molecules deprotonate and bind more strongly, creating a "tail" of slowly eluting material.

  • Solutions:

    • Add an Acidic Modifier: As mentioned in Q1, adding 0.5-1% acetic or formic acid to your eluent is the most effective solution. The excess protons in the mobile phase saturate the system, preventing the deprotonation of your compound and leading to symmetrical, sharp peaks.[10]

    • Use a Deactivated Stationary Phase: You can reduce the acidity of the silica gel by preparing a slurry with your initial eluent and adding 1-2% triethylamine, flushing the column, and then re-equilibrating with the original eluent without the base.[6] However, for an acidic compound, adding an acid to the mobile phase is the more chemically intuitive approach.

Q5: My sample precipitated when I loaded it onto the column, and now the flow is blocked.

A: This happens when the sample is not soluble in the mobile phase used to equilibrate the column.[5]

  • Causality: The abrupt change in solvent environment from the highly concentrated sample solution to the less polar column eluent causes the compound to crash out of solution, physically blocking the silica gel pores.

  • Solutions:

    • Use the Dry Loading Method: This is the superior technique for compounds with limited solubility in the eluent.[11] Dissolve your crude product in a suitable solvent (e.g., methanol or acetone), add a portion of silica gel (typically 10-20 times the mass of your sample), and evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the column bed.[11] This ensures the compound is introduced to the column in a solid, finely dispersed state.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A: For standard laboratory-scale purification, silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice.[7] Its polarity is well-suited for retaining the polar functional groups of your compound, allowing for separation from less polar impurities using a suitable organic mobile phase. While alternatives like alumina exist, silica gel provides a reliable and well-characterized starting point for developing a purification protocol.[7]

Q2: How do I select the optimal mobile phase (solvent system)?

A: The mobile phase is best selected through systematic screening using Thin-Layer Chromatography (TLC) . The goal is to find a solvent system that provides a retention factor (Rf) of 0.2-0.3 for this compound.[6][7] An Rf in this range generally translates to a good elution volume in column chromatography, allowing for effective separation without requiring excessive solvent or time.

  • Rationale:

    • Rf > 0.4: The compound will elute too quickly from the column, resulting in poor separation.

    • Rf < 0.1: The compound will be too strongly retained, requiring a very large volume of solvent to elute.

Start with the solvent systems suggested in the table below and adjust ratios as needed.

Q3: Should I use an isocratic or a gradient elution?

A: The choice depends on the complexity of your crude mixture.

  • Isocratic Elution (Constant Solvent Composition): This method is ideal if the impurities are well-separated from your product on the TLC plate (i.e., their Rf values are significantly different). It is simpler to perform and more reproducible.

  • Gradient Elution (Increasing Polarity Over Time): This is the preferred method if your crude sample contains multiple impurities with a wide range of polarities. You can start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, and finally, use a high-polarity wash to remove any strongly retained substances.[5] This approach generally provides better separation and sharper peaks for complex mixtures.

Q4: How should I prepare and load my sample onto the column?

A: Proper sample loading is critical for achieving good separation. As discussed in the troubleshooting section, there are two main methods:

  • Wet Loading: Dissolve the sample in the absolute minimum amount of a solvent.[11] Often, a slightly more polar solvent than the mobile phase is needed for dissolution. Using a pipette, carefully apply this concentrated solution to the top of the silica bed, allowing it to absorb fully before adding the mobile phase.[11] Caution: Using too much solvent will broaden your initial sample band and degrade separation.

  • Dry Loading: This is the recommended method if your compound has poor solubility in the mobile phase or if you are performing a large-scale purification.[11] It involves pre-adsorbing the compound onto silica gel, which is then loaded onto the column. This technique results in a very narrow starting band and often leads to superior separation.[11]

Part 3: Key Compound Data & Protocols

Key Physicochemical Properties
PropertyValueSource
IUPAC Name This compound[2]
CAS Number 4368-83-6[1][12]
Molecular Formula C₉H₈N₂O₅[1][2]
Molecular Weight 224.17 g/mol [1][2][13]
Appearance Off-white to yellowish powder[14]
Melting Point 210-220 °C[12][13]
Recommended Starting Solvent Systems for TLC Analysis
System #Non-Polar SolventPolar SolventModifier (Optional)Typical Starting Ratio (v/v)
1HexaneEthyl AcetateAcetic Acid (1%)1:1
2DichloromethaneMethanolAcetic Acid (1%)95:5
3ChloroformMethanolAcetic Acid (1%)9:1[4]
Step-by-Step General Purification Protocol
  • TLC Analysis: Determine the optimal mobile phase that gives an Rf of ~0.2-0.3 for the target compound.

  • Column Packing (Slurry Method):

    • Choose an appropriately sized column (a 20:1 to 100:1 ratio of silica gel weight to crude sample weight is recommended).[7]

    • In a beaker, prepare a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column and use gentle pressure or tapping to ensure an evenly packed bed. Add a thin layer of sand on top to protect the silica surface.[11]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.[7]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude this compound in a polar solvent (e.g., methanol).

    • Add silica gel (approx. 10x the sample weight) and evaporate the solvent to dryness.

    • Carefully layer the resulting powder onto the sand at the top of the column.

  • Elution:

    • Carefully add your mobile phase to the column.

    • Begin collecting fractions. If using a gradient, start with the low-polarity eluent and gradually introduce the more polar solvent.

  • Fraction Analysis:

    • Monitor the eluted fractions using TLC to identify which ones contain your pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Part 4: Visualization of the Workflow

The following diagram illustrates the logical decision-making process for developing a column chromatography purification protocol.

G cluster_prep Phase 1: Method Development cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Isolation TLC TLC Analysis: Screen Solvent Systems Rf_Check Achieve Rf ≈ 0.2-0.3? TLC->Rf_Check Rf_Check->TLC No, Adjust Polarity Packing Pack Column with Silica Gel Rf_Check->Packing Yes Loading Load Sample (Dry Loading Preferred) Packing->Loading Elution Elute with Mobile Phase (Isocratic or Gradient) Loading->Elution Fractions Collect Fractions Elution->Fractions TLC_Fractions Analyze Fractions by TLC Fractions->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evap Evaporate Solvent Combine->Evap Tailing_Check Add Acetic Acid to Eluent Combine->Tailing_Check Observe Tailing? Sep_Check Change Solvent Selectivity Combine->Sep_Check Poor Separation? Product Pure Product Evap->Product Tailing_Check->TLC Re-optimize Sep_Check->TLC Re-optimize

Caption: Workflow for Column Chromatography Purification.

References

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • SIELC Technologies. (n.d.). Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column.
  • Journal of Chromatography A. (1995). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent.
  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Biotage. (2023). What can I use to purify polar reaction mixtures?
  • Journal of Liquid Chromatography. (1988). Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses.
  • Molecules. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents.
  • LCGC International. (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • SIELC Technologies. (n.d.). Separation of 5-Amino-2-nitrobenzoic acid on Newcrom R1 HPLC column.
  • PubChem. (n.d.). Benzoic acid, 5-(acetylamino)-2-nitro-.
  • CAS Common Chemistry. (n.d.). This compound.
  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2022). Column Chromatography in Pharmaceutical Analysis.

Sources

Preventing degradation of 5-Acetamido-2-nitrobenzoic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-10

Introduction

Welcome to the technical support center for 5-Acetamido-2-nitrobenzoic acid (CAS No. 4368-83-6). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile chemical intermediate. As a C-nitro compound and an amidobenzoic acid, its stability during storage is paramount to ensure experimental reproducibility and the integrity of synthetic outcomes.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its degradation, ensuring you maintain the highest quality of your starting material.

Our approach is grounded in explaining the "why" behind each recommendation, empowering you with the knowledge to proactively prevent degradation and troubleshoot issues as they arise.

I. Frequently Asked Questions (FAQs) - Quick Solutions

This section provides rapid answers to the most common questions regarding the storage and stability of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: The compound should be stored in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[3][4][5] The container must be kept tightly closed to prevent moisture ingress and contamination.[3][5][6] A recommended storage temperature is between 15-25°C.[4] For long-term storage or for highly sensitive applications, storing under an inert atmosphere, such as nitrogen or argon, is advisable to prevent oxidative degradation.[4]

Q2: I've noticed a change in the color of my this compound. What does this mean?

A2: A color change, often to a darker yellow or brownish hue, is a common visual indicator of chemical degradation. This can be caused by exposure to light, heat, or reactive atmospheric gases. The formation of nitroso derivatives or other colored byproducts could be responsible.[1] It is crucial to assess the purity of the material before use if any color change is observed.

Q3: Is this compound sensitive to moisture?

A3: Yes. While it is a solid, the presence of moisture can facilitate hydrolysis of the acetamido group, especially under acidic or basic conditions, which may be present due to atmospheric contaminants like CO2.[1] This reaction would yield 5-amino-2-nitrobenzoic acid and acetic acid.[1] Therefore, ensuring the storage container is tightly sealed in a dry environment is critical.[5][7]

Q4: What materials are incompatible with this compound during storage?

A4: As a nitroaromatic compound and an acid, it should be stored separately from strong bases, strong oxidizing agents, and strong reducing agents.[3][4][5] Contact with these substances can lead to vigorous, potentially hazardous reactions, and accelerate degradation.[8][9]

Q5: How can I quickly check the purity of my stored compound?

A5: A simple melting point determination can be a quick preliminary check. The reported melting point for the pure compound is around 228-230°C.[10] A significant depression or broadening of the melting point range suggests the presence of impurities, likely from degradation. For a quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the recommended method.

II. Troubleshooting Guide: Diagnosing and Resolving Degradation

This section provides a structured approach to identifying, quantifying, and mitigating the degradation of this compound.

Issue 1: Suspected Degradation Due to Improper Storage

Symptoms:

  • Discoloration of the solid (e.g., darkening from off-white/light yellow to brown).

  • Inconsistent results in downstream synthetic applications.

  • Lower than expected yield in reactions where the compound is a starting material.

  • Appearance of unexpected spots on Thin-Layer Chromatography (TLC) plates.

Logical Flow for Troubleshooting Suspected Degradation

Caption: A logical workflow for diagnosing and addressing suspected chemical degradation.

Step-by-Step Analytical Protocol: Purity Assessment via HPLC

This protocol provides a reliable method for quantifying the purity of this compound and detecting common degradation products.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Ultrapure water.

  • Formic acid or Trifluoroacetic acid (TFA).

  • Reference standard of this compound (≥99% purity).

  • Volumetric flasks, pipettes, and 0.45 µm syringe filters.

2. Preparation of Solutions:

  • Mobile Phase: A typical mobile phase is a gradient of water with 0.1% (v/v) formic acid (Eluent A) and acetonitrile with 0.1% (v/v) formic acid (Eluent B).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 10, 25, 50, 100 µg/mL) using the mobile phase as the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh 1 mg of the suspect this compound, dissolve it in 10 mL of acetonitrile, and filter through a 0.45 µm syringe filter.

3. HPLC Conditions:

ParameterValue
Column C18 reverse-phase (150 x 4.6 mm, 5 µm)
Mobile Phase A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm
Column Temperature 30°C

4. Data Analysis:

  • Inject the working standard solutions to generate a calibration curve (Peak Area vs. Concentration).

  • Inject the sample solution.

  • Quantify the concentration of this compound in the sample using the calibration curve.

  • Calculate the purity percentage. Peaks other than the main analyte are indicative of impurities or degradation products.

Issue 2: Understanding and Identifying Degradation Pathways

Understanding the potential chemical transformations this compound can undergo is key to preventing them.

Primary Degradation Pathways
  • Hydrolysis: The most common pathway, particularly in the presence of moisture and acid/base catalysts. The acetamido group (-NHCOCH₃) is hydrolyzed to an amino group (-NH₂), yielding 5-Amino-2-nitrobenzoic acid .[1]

  • Decarboxylation: At elevated temperatures, the carboxylic acid group (-COOH) can be lost, although this typically requires significant thermal stress.

  • Reduction of the Nitro Group: In the presence of reducing agents or certain contaminants, the nitro group (-NO₂) can be reduced to a nitroso (-NO) or an amino (-NH₂) group. This is a significant concern as it fundamentally alters the molecule's reactivity.[11]

  • Photodegradation: Aromatic nitro compounds can be sensitive to UV light, which can initiate complex degradation pathways.

Visualizing Potential Degradation

DegradationPathways cluster_hydrolysis Hydrolysis (+H₂O) cluster_reduction Reduction ([H]) cluster_decarboxylation Decarboxylation (Heat) parent This compound hydrolysis_prod 5-Amino-2-nitrobenzoic acid parent->hydrolysis_prod Moisture, Acid/Base reduction_prod 5-Acetamido-2-aminobenzoic acid parent->reduction_prod Reducing Agents decarb_prod 4-Nitroacetanilide parent->decarb_prod High Temperature

Caption: Major potential degradation pathways for this compound.

III. Best Practices for Long-Term Storage and Handling

Adherence to these guidelines will maximize the shelf-life and preserve the integrity of your this compound.

1. Initial Receipt and Inventory:

  • Inspect: Upon receipt, check that the container seal is intact.

  • Label: Mark the container with the date of receipt and the date it is first opened.[4][6] This is crucial for tracking the age of the chemical.

  • SDS Review: Always consult the Safety Data Sheet (SDS) for specific handling and hazard information.[3][4]

2. Storage Environment:

  • Segregation: Store away from incompatible chemicals, particularly strong bases and oxidizing agents.[3][5][8] Use secondary containment trays to prevent cross-contamination in case of a spill.[6]

  • Atmosphere: For long-term storage ( >1 year), consider transferring the material into a smaller, tightly sealed container under an inert atmosphere (e.g., using a nitrogen-flushed glovebox).

  • Temperature & Light: Avoid storing in areas with significant temperature fluctuations or exposure to direct sunlight or UV sources.[4][6]

3. Handling:

  • Minimize Exposure: Open the container only when necessary and for the shortest time possible in a low-humidity environment.

  • Use Clean Equipment: Always use clean, dry spatulas and weighing instruments to avoid introducing contaminants.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, as the compound is an irritant.[2][3]

4. Disposal:

  • Degraded or expired material should be disposed of as hazardous chemical waste according to your institution's and local regulations.[3][4][7] Do not pour down the drain.[3]

IV. References

  • Gomes, P. A. T. M., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(15), 4987. Available at: [Link]

  • PubChem. (n.d.). Benzoic acid, 5-(acetylamino)-2-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Cartwright, N. J., & Cain, R. B. (1959). Bacterial degradation of the nitrobenzoic acids. 2. Reduction of the nitro group. Biochemical Journal, 71(2), 248–261. Available at: [Link]

  • Health and Safety Executive. (n.d.). Storage And Handling Of Industrial Nitrocellulose. Retrieved from [Link]

  • Kamat Lab. (n.d.). STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS. University of Notre Dame. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide: 5-Acetamido-2-nitrobenzoic acid vs. 2-Amino-5-nitrobenzoic acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, the choice of starting materials is a critical decision that dictates reaction pathways, yield, and purity. Among the versatile substituted anthranilic acids, 5-Acetamido-2-nitrobenzoic acid and 2-Amino-5-nitrobenzoic acid are two structurally related yet functionally distinct building blocks. This guide provides an in-depth comparison of these two reagents, elucidating the strategic considerations that guide the selection of one over the other for specific synthetic applications.

Molecular Overview and Physicochemical Properties

At a glance, the two compounds differ by a single acetyl group on the amine. This compound is the N-acetylated form of 2-Amino-5-nitrobenzoic acid. This seemingly minor structural modification has profound implications for the reactivity and application of the amino functional group, forming the central thesis of this guide: the strategic use of the acetamido group as a protective shield.

The physical properties of these compounds are summarized below, providing a baseline for their handling and characterization in a laboratory setting.

PropertyThis compound2-Amino-5-nitrobenzoic acid
CAS Number 4368-83-6[1][2]616-79-5[3]
Molecular Formula C₉H₈N₂O₅[1][4]C₇H₆N₂O₄[5][6]
Molecular Weight 224.17 g/mol [1][4]182.13 g/mol [6]
Appearance Crystalline solidBright yellow powder[6][7]
Melting Point 210-220 °C[8]~270 °C (with decomposition)[6][7][9]

The Core Strategic Divergence: Amine Protection

The primary distinction in the synthetic utility of these two molecules lies in the reactivity of the nitrogen atom at position 2. In 2-Amino-5-nitrobenzoic acid, this nitrogen exists as a primary aromatic amine (-NH₂). In this compound, it is an amide (-NHCOCH₃).

  • 2-Amino-5-nitrobenzoic acid: The free primary amine is a nucleophilic and reactive site. It can readily undergo diazotization, acylation, alkylation, and condensation reactions. This makes it a direct precursor for synthesizing heterocycles like quinazolinones and for creating azo dyes.[10][11] However, this reactivity can be a liability in multi-step syntheses where reactions are intended for other parts of the molecule, such as the carboxylic acid group.

  • This compound: The acetamido group effectively "protects" the amine. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent acetyl carbonyl group, significantly reducing its nucleophilicity and basicity. This renders the nitrogen atom unreactive under conditions that would typically modify a primary amine. The true value of this compound is as an intermediate where the amine's reactivity must be masked. The protective acetyl group can be easily removed later in the synthetic sequence via acid- or base-catalyzed hydrolysis to reveal the primary amine.[1]

This relationship establishes a clear strategic choice for the synthetic chemist:

  • Choose 2-Amino-5-nitrobenzoic acid for direct, single-step transformations involving the primary amine.

  • Choose this compound for multi-step pathways where the amine must be shielded from unwanted side reactions.

G cluster_0 Synthetic Cycle cluster_1 Synthetic Applications A 2-Amino-5-nitrobenzoic acid (Reactive Amine) B This compound (Protected Amine) A->B Acetylation (e.g., Acetic Anhydride) C Quinazolone Synthesis A->C Direct Condensation B->A Hydrolysis (e.g., aq. HCl or NaOH) D Multi-step Synthesis (e.g., Carboxylic Acid Esterification) B->D Amine remains inert

Caption: Synthetic relationship and application divergence.

Comparative Synthesis and Application Workflows

Synthesis of the Starting Materials

The synthesis of 2-Amino-5-nitrobenzoic acid often starts from N-acetylanthranilic acid. This highlights the central role of the acetyl protecting group even in the formation of the "unprotected" amine. The process involves:

  • Nitration: N-acetylanthranilic acid is nitrated to introduce the nitro group at the desired position. The acetyl group helps direct the nitration.[12]

  • Hydrolysis: The acetyl group is then removed by hydrolysis to yield the final product, 2-Amino-5-nitrobenzoic acid.[12]

Conversely, this compound is typically synthesized via the acylation of an amino precursor, such as 5-amino-2-nitrobenzoic acid, using acetic anhydride.[1]

Application Example: Synthesis of Quinazolinones

Quinazolinones are a class of heterocyclic compounds with significant biological activity.[11] Their synthesis from anthranilic acid derivatives is a classic application that showcases the utility of 2-Amino-5-nitrobenzoic acid.

G start 2-Amino-5-nitrobenzoic acid reagent + Formamide condition Heat (170°C) reagent->condition Reaction intermediate Reaction Mixture condition->intermediate workup Cool & Precipitate in Ice Water intermediate->workup Purification product 6-Nitroquinazolin-4(3H)-one workup->product

Caption: Workflow for 6-Nitroquinazolin-4(3H)-one synthesis.

In this reaction, the free primary amine and the adjacent carboxylic acid of 2-Amino-5-nitrobenzoic acid are both essential for the cyclization reaction with formamide to build the quinazolinone core.[11] Attempting this with this compound would fail as the protected amide nitrogen cannot participate in the necessary condensation and ring-closure steps.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-nitrobenzoic acid from N-Acetylanthranilic Acid[14]

This protocol involves two main steps: nitration followed by hydrolysis.

Step A: Synthesis of 5-Nitro-N-acetylanthranilic acid

  • In a 250 mL four-necked flask, prepare a mixture of 38.4 g of sulfuric acid and 20 mL of acetic acid. Cool to room temperature.

  • With stirring, add 9 g (0.05 mol) of powdered and dried N-acetylanthranilic acid. Stir for 30 minutes, then cool the mixture to 9°C.

  • Slowly add a pre-cooled mixture of 4.8 g of nitric acid and 9.6 g of sulfuric acid, ensuring the temperature is maintained below 10°C using an ice-water bath.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3 hours.

  • Pour the reaction mixture into 200 mL of ice water to precipitate the solid product. Let it stand overnight.

  • Collect the precipitate by filtration and wash thoroughly with ice water.

Step B: Hydrolysis to 2-Amino-5-nitrobenzoic acid

  • Place 7.5 g (0.0335 mol) of the 5-Nitro-N-acetylanthranilic acid from the previous step into a 250 mL flask with 25 mL of absolute ethanol and 100 mL of 6 mol/L hydrochloric acid.[12]

  • Heat the mixture to reflux at 81°C for 1.5 hours.[12]

  • Cool the mixture, filter the precipitate, and wash it twice with water to obtain the final product.

Protocol 2: Synthesis of 6-Nitroquinazolin-4(3H)-one from 2-Amino-5-nitrobenzoic acid[12]
  • In a round-bottom flask, combine 2-Amino-5-nitrobenzoic acid (15.0 g, 82.4 mmol) and formamide (20 mL).

  • Heat the reaction mixture with stirring to 170°C and maintain this temperature for 4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to approximately 100°C.

  • Slowly pour 500 mL of ice water into the reaction mixture with continuous stirring for 1 hour to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual formamide.

  • The crude product can be further purified by recrystallization from ethanol.

Spectroscopic and Safety Profiles

The choice between these compounds can be validated through routine spectroscopic analysis. The most telling differences appear in FTIR and ¹H NMR spectra.

  • FTIR: this compound will show a characteristic amide C=O stretch in addition to the carboxylic acid C=O stretch. 2-Amino-5-nitrobenzoic acid will exhibit distinct N-H stretching bands for the primary amine.[3]

  • ¹H NMR: The spectrum of this compound will feature a singlet in the aliphatic region (~2 ppm) corresponding to the methyl protons of the acetyl group, which is absent in the spectrum of 2-Amino-5-nitrobenzoic acid.[1]

FTIR Data Summary for 2-Amino-5-nitrobenzoic acid[3]
Wavenumber (cm⁻¹)Functional Group Assignment
3400 - 3200N-H stretch (Amine)
3300 - 2500O-H stretch (Carboxylic Acid)
1720 - 1680C=O stretch (Carboxylic Acid)
1620 - 1580N-H bend (Amine) & C=C stretch (Aromatic)
1550 - 1475N-O asymmetric stretch (Nitro group)
1350 - 1300N-O symmetric stretch (Nitro group)
Safety and Handling

Both compounds are classified as irritants and require careful handling in a well-ventilated area, using appropriate personal protective equipment (PPE).

Hazard ClassificationThis compound2-Amino-5-nitrobenzoic acid
GHS Pictogram Warning[4]Warning[13]
Hazard Statements Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[4]Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[13]
Precautionary Statements P261, P264, P280[13]P261, P264, P270, P280[13]
Incompatible Materials Strong oxidizing agentsStrong oxidizing agents[14][15]

Conclusion

The decision to use this compound versus 2-Amino-5-nitrobenzoic acid is a classic example of strategic functional group protection in organic synthesis.

  • 2-Amino-5-nitrobenzoic acid is the reagent of choice for direct synthetic applications where the primary amine is a key reactive center, such as in the formation of azo dyes and certain heterocyclic systems like quinazolinones.[10][12] Its bifunctional nature allows for a wide range of chemical transformations.[12]

  • This compound serves as the protected counterpart, invaluable in multi-step syntheses. It allows chemists to perform reactions at other sites (e.g., the carboxylic acid) without interference from the amine. The acetamido group acts as a reliable shield that can be efficiently removed when the amine's reactivity is desired in a subsequent step.[1]

Ultimately, the selection is not a matter of which compound is "better," but which is synthetically appropriate for the specific transformation planned. Understanding this strategic difference is fundamental for researchers, scientists, and drug development professionals aiming to design efficient and high-yielding synthetic routes.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid.
  • BenchChem. (n.d.). Spectroscopic Profile of 2-Amino-5-nitrobenzoic Acid: A Technical Guide.
  • Fisher Scientific. (2024, March 25). SAFETY DATA SHEET: 2-Amino-5-nitrobenzoic acid.
  • BenchChem. (n.d.). A Comparative Guide to the Applications of 2-Amino-5-nitrobenzoic Acid.
  • ChemicalBook. (n.d.). 2-Amino-5-nitrobenzoic acid.
  • BenchChem. (n.d.). This compound.
  • BenchChem. (n.d.). Application of 2-Amino-5-nitrobenzoic Acid in the Synthesis of Quinazolone Scaffolds.
  • MedChemExpress. (2025, March 3). 2-Amino-5-nitrobenzoic acid-SDS.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2-Amino-5-nitrobenzoic acid.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-nitrobenzoic acid.
  • PubChem. (n.d.). 2-Amino-5-nitrobenzoic acid.
  • BenchChem. (n.d.). A Comprehensive Technical Guide to the Physical Properties of 2-Amino-5-nitrobenzoic acid.
  • Echemi. (n.d.). This compound.
  • Chemsrc. (n.d.). 2-Amino-5-nitrobenzoic acid.
  • PubChem. (n.d.). Benzoic acid, 5-(acetylamino)-2-nitro-.
  • Gsrs. (n.d.). This compound.

Sources

A Senior Application Scientist’s Guide to the Validation of Analytical Methods for 5-Acetamido-2-nitrobenzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 5-Acetamido-2-nitrobenzoic Acid

This compound is a key chemical entity, often encountered as a synthetic intermediate or a potential impurity in the manufacturing of active pharmaceutical ingredients (APIs).[1][2] Its chemical structure, featuring a nitro group and an acetamido group on a benzoic acid backbone, presents unique analytical challenges.[1] The precise and accurate quantification of this compound is not merely an academic exercise; it is a critical component of quality control in drug development and manufacturing. Whether ensuring the purity of a final drug substance or monitoring the progress of a chemical synthesis, a robust and reliable analytical method is paramount.

This guide provides a comparative analysis of two common and powerful analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this guide will delve into the causality behind experimental choices, providing a logical framework for method validation grounded in internationally recognized standards.

The Bedrock of Reliability: Principles of Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][4] This principle, enshrined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline, is the foundation upon which all reliable analytical data is built.[3][4][5] An unvalidated method is, at best, a source of uncertainty and, at worst, a liability that can lead to catastrophic failures in product quality and patient safety. The modern approach to validation is not a one-time event but a continuous process throughout the method's lifecycle.[6]

The core validation characteristics we will explore for each technique are:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity & Range: The capacity to produce results directly proportional to the analyte's concentration over a defined span.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.

  • Robustness: The method's resilience to small, deliberate variations in its parameters.

Method Comparison: A Head-to-Head Analysis

We will now dissect the validation process for two distinct analytical techniques, providing detailed protocols and performance comparisons.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is often considered the workhorse of the modern pharmaceutical analysis laboratory. Its combination of high resolving power, reliability, and cost-effectiveness makes it a frontline choice for the routine quantification of chromophoric compounds like this compound.

prep Method Development & Optimization (Column, Mobile Phase, Wavelength) spec Specificity / Selectivity (Forced Degradation, Placebo Spiking) prep->spec Initial Method Defined lin Linearity & Range (5-6 Concentration Levels, 3 Replicates) spec->lin acc Accuracy (Spiked Placebo, 3 Levels, 3 Replicates) lin->acc prec Precision (Repeatability & Intermediate) acc->prec loq LOD & LOQ (Signal-to-Noise or Std. Dev. of Response) prec->loq rob Robustness (Vary pH, Flow Rate, % Organic) loq->rob doc Validation Report Generation rob->doc All Parameters Met prep Method Development (LC Separation, MS Tuning, MRM Transitions) spec Selectivity & Matrix Effect (Multiple Sources of Blank Matrix) prep->spec Optimized Method lin Linearity & Range (7-8 Levels, Weighted Regression) spec->lin acc Accuracy & Precision (QC Samples: LLOQ, Low, Mid, High) lin->acc stab Stability (Freeze-Thaw, Bench-Top, Stock) acc->stab carry Carryover Assessment (Blank after High Standard) stab->carry doc Validation Report Generation carry->doc All Parameters Met start What is the Analytical Goal? conc Concentration > 1 µg/mL? start->conc matrix Simple Matrix (e.g., API, Drug Product)? conc->matrix Yes lcms Use Validated LC-MS/MS Method conc->lcms No (Trace Levels) hplc Use Validated HPLC-UV Method matrix->hplc Yes (Routine QC) matrix->lcms No (Complex/Bio-matrix)

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Commercial 5-Acetamido-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Synthetic Intermediates

In the realm of pharmaceutical research and drug development, the quality of starting materials and intermediates is not merely a matter of compliance; it is a cornerstone of scientific validity and patient safety. 5-Acetamido-2-nitrobenzoic acid (CAS 4368-83-6) is a key building block in the synthesis of more complex molecules.[1][2] The presence of impurities, even in trace amounts, can have profound consequences, leading to aberrant reaction pathways, the formation of toxic byproducts, and compromised yields. This guide provides a comprehensive framework for the rigorous purity assessment of commercially sourced this compound, empowering researchers to qualify their reagents with confidence. We will move beyond simple percentage values, focusing on a multi-modal analytical strategy that combines quantitative accuracy with structural confirmation and impurity identification.

Anticipating the Enemy: Common Impurity Profile

A robust analytical strategy begins with an understanding of the potential impurities. The primary synthetic route to this compound involves the acetylation of 5-amino-2-nitrobenzoic acid.[1] Therefore, the most probable process-related impurities include:

  • Unreacted Starting Material: 5-amino-2-nitrobenzoic acid.

  • Isomeric Impurities: Positional isomers such as 2-Acetamido-5-nitrobenzoic acid, which may arise from impurities in earlier synthetic steps.[3]

  • Related Substances: Byproducts from side reactions or degradation.

This guide will employ a suite of orthogonal analytical techniques designed to detect, quantify, and identify these and other unexpected impurities.

The Analytical Gauntlet: A Multi-Technique Approach for Unimpeachable Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A far more rigorous and trustworthy assessment is achieved by integrating multiple, complementary methods.[] Our approach is built on the following pillars:

  • Chromatographic Separation (HPLC): To separate the main component from its impurities and determine relative purity.[5][6]

  • Absolute Quantification (qNMR): A primary analytical method to determine purity by mass without reliance on a specific reference standard of the analyte.[6]

  • Structural & Identity Confirmation (FTIR, NMR): To verify the molecular structure and functional groups of the bulk material.[7][8]

  • Impurity Identification (LC-MS): To determine the molecular weight of unknown impurities separated by HPLC.[][9]

  • Physical Property Assessment (Melting Point): A classic, simple technique to detect the presence of gross impurities.[6]

The logical workflow for this comprehensive assessment is outlined below.

Purity_Assessment_Workflow cluster_0 Initial Screening & Identity cluster_1 Chromatographic & Quantitative Analysis cluster_2 Impurity Characterization cluster_3 Final Reporting A Sample Receipt & Visual Inspection B Melting Point Analysis A->B Initial Check C FTIR Spectroscopy A->C Identity Confirmation D HPLC-UV Purity (Area % Method) C->D Proceed if Identity Confirmed E Quantitative NMR (qNMR) (Mass % Purity) D->E Orthogonal Quantification F LC-MS Analysis D->F Characterize Impurities >0.1% G Consolidated Purity Report E->G Compile Data F->G Compile Data

Sources

A Spectroscopic Journey: From Precursor to Product in the Synthesis of 5-Acetamido-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Detailed Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development and organic synthesis, the precise characterization of molecules at each stage of a reaction is paramount. Spectroscopic techniques serve as the cornerstone of this analytical rigor, providing a detailed fingerprint of a compound's molecular structure and functional groups. This guide offers an in-depth spectroscopic comparison of 5-Acetamido-2-nitrobenzoic acid, a key intermediate in various synthetic pathways, with its precursors, 4-amino-2-nitrotoluene and 4-acetamido-2-nitrotoluene. By examining the evolution of the spectral data, we can elucidate the chemical transformations occurring during the synthesis and ensure the identity and purity of the final product.

The Synthetic Pathway: A Tale of Two Transformations

The synthesis of this compound from 4-amino-2-nitrotoluene involves two key transformations: the acetylation of the amino group and the oxidation of the methyl group. Understanding this pathway is crucial for interpreting the subsequent spectroscopic data.

Synthesis_Pathway Precursor1 4-amino-2-nitrotoluene Precursor2 4-acetamido-2-nitrotoluene Precursor1->Precursor2 Acetylation (Acetic Anhydride) Product This compound Precursor2->Product Oxidation (e.g., KMnO4)

Figure 1: Synthetic pathway from 4-amino-2-nitrotoluene to this compound.

This guide will focus on the spectroscopic changes observed during these two steps, providing a clear roadmap for monitoring the reaction progress and verifying the structure of the intermediates and the final product.

Experimental Protocols: Acquiring the Spectroscopic Fingerprints

To ensure the reliability and reproducibility of the data presented, the following standardized protocols for spectroscopic analysis should be followed.[1][2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecules.

  • Methodology: A small amount of the solid sample is intimately mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the carbon-hydrogen framework of the molecules.

  • Methodology: Samples (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). Spectra are recorded on a high-resolution NMR spectrometer.

UV-Visible (UV-Vis) Spectroscopy

  • Objective: To study the electronic transitions within the molecules.

  • Methodology: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol). The absorbance spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically over a range of 200-800 nm.

Spectroscopic Comparison: A Step-by-Step Analysis

The following sections detail the expected spectroscopic changes as we move from the precursors to the final product, this compound.

Step 1: Acetylation of 4-amino-2-nitrotoluene to 4-acetamido-2-nitrotoluene

This initial step involves the conversion of a primary amine to a secondary amide. This transformation will be clearly visible in the FT-IR and NMR spectra.

Acetylation cluster_precursor 4-amino-2-nitrotoluene cluster_product 4-acetamido-2-nitrotoluene Precursor -NH₂ Aromatic Ring -CH₃ -NO₂ Product -NHCOCH₃ Aromatic Ring -CH₃ -NO₂ Precursor:f0->Product:f0 Acetylation

Figure 2: Key functional group change during acetylation.

FT-IR Spectroscopy: The Disappearance of the Amine and Appearance of the Amide

The most significant change in the FT-IR spectrum will be in the N-H stretching region (3500-3300 cm⁻¹).

CompoundKey FT-IR Absorptions (cm⁻¹)Interpretation
4-amino-2-nitrotoluene ~3400 and ~3300 (two sharp bands)N-H stretching of a primary amine
~1620N-H bending of a primary amine
4-acetamido-2-nitrotoluene ~3300 (one broader band)N-H stretching of a secondary amide
~1670 (strong)C=O stretching (Amide I band)
~1540N-H bending and C-N stretching (Amide II band)

The disappearance of the characteristic two N-H stretching bands of the primary amine and the appearance of the strong amide C=O stretch are clear indicators of a successful acetylation.

¹H NMR Spectroscopy: A Downfield Shift and a New Methyl Signal

The acetylation will cause a downfield shift of the aromatic protons due to the electron-withdrawing nature of the acetyl group. A new singlet corresponding to the methyl protons of the acetamido group will also appear.

Compound¹H NMR Signals (ppm)Interpretation
4-amino-2-nitrotoluene ~5.0-6.0 (broad singlet, 2H)-NH₂ protons
~2.3 (singlet, 3H)-CH₃ protons
Aromatic protonsSpecific shifts depending on substitution
4-acetamido-2-nitrotoluene ~9.5-10.5 (broad singlet, 1H)-NH proton of amide
~2.1 (singlet, 3H)-COCH₃ protons
~2.4 (singlet, 3H)Ar-CH₃ protons
Aromatic protonsShifted downfield compared to the amine

¹³C NMR Spectroscopy: The Emergence of the Carbonyl Carbon

The most notable change in the ¹³C NMR spectrum will be the appearance of a new signal in the downfield region, corresponding to the carbonyl carbon of the amide group.

CompoundKey ¹³C NMR Signals (ppm)Interpretation
4-amino-2-nitrotoluene Aromatic carbons~110-150
Methyl carbon~20
4-acetamido-2-nitrotoluene Carbonyl carbon~168-170
Aromatic carbonsShifts influenced by the acetamido group
Acetyl methyl carbon~24
Toluene methyl carbon~21
Step 2: Oxidation of 4-acetamido-2-nitrotoluene to this compound

The second step is the oxidation of the methyl group to a carboxylic acid. This transformation will be evident in all spectroscopic techniques.

Oxidation cluster_precursor 4-acetamido-2-nitrotoluene cluster_product This compound Precursor -NHCOCH₃ Aromatic Ring -CH₃ -NO₂ Product -NHCOCH₃ Aromatic Ring -COOH -NO₂ Precursor:f2->Product:f2 Oxidation

Figure 3: Key functional group change during oxidation.

FT-IR Spectroscopy: The Signature of a Carboxylic Acid

The oxidation of the methyl group introduces the characteristic broad O-H stretch of a carboxylic acid, which often overlaps with the C-H stretching region.[3][4] A strong C=O stretch for the carboxylic acid will also appear.

CompoundKey FT-IR Absorptions (cm⁻¹)Interpretation
4-acetamido-2-nitrotoluene ~2900-3000C-H stretching of the methyl group
This compound ~2500-3300 (very broad)O-H stretching of the carboxylic acid
~1700 (strong)C=O stretching of the carboxylic acid
~1680 (strong)C=O stretching of the amide
Asymmetric and symmetric -NO₂ stretching~1530 and ~1350[5]

¹H NMR Spectroscopy: Disappearance of the Methyl Signal and Appearance of the Carboxyl Proton

The most obvious change will be the disappearance of the singlet corresponding to the toluene methyl protons. A new, broad singlet for the carboxylic acid proton will appear far downfield.

Compound¹H NMR Signals (ppm)Interpretation
4-acetamido-2-nitrotoluene ~2.4 (singlet, 3H)Ar-CH₃ protons
This compound ~13.0 (broad singlet, 1H)-COOH proton
Aromatic protonsFurther shifted due to the carboxylic acid group
~10.0 (broad singlet, 1H)-NH proton
~2.2 (singlet, 3H)-COCH₃ protons

¹³C NMR Spectroscopy: A New Carbonyl Signal

The oxidation introduces a second carbonyl carbon signal from the carboxylic acid group, which will appear in the downfield region, typically slightly more downfield than the amide carbonyl.

CompoundKey ¹³C NMR Signals (ppm)Interpretation
4-acetamido-2-nitrotoluene Toluene methyl carbon~21
This compound Carboxylic acid carbonyl~165-175
Amide carbonyl~168
Aromatic carbonsShifts influenced by the new carboxyl group

UV-Vis Spectroscopy: Monitoring Electronic Transitions

The electronic transitions in these molecules are primarily π → π* and n → π* transitions within the aromatic ring and the nitro and carbonyl groups. The addition of the carboxylic acid group can cause a slight shift in the absorption maxima (λ_max) due to its influence on the electronic structure of the aromatic system.

CompoundExpected λ_max (nm)Interpretation
4-amino-2-nitrotoluene Multiple bands, with a strong absorption in the UV region.π → π* transitions of the substituted benzene ring.
4-acetamido-2-nitrotoluene Similar to the amine, but a slight shift may be observed due to the acetamido group.π → π* transitions.
This compound A slight bathochromic (red) or hypsochromic (blue) shift compared to the precursor.[6]The carboxyl group alters the electronic environment.

Conclusion: A Powerful Analytical Toolkit

This guide has demonstrated how a multi-spectroscopic approach provides a comprehensive and unambiguous method for comparing this compound with its precursors. By carefully analyzing the changes in FT-IR, ¹H NMR, ¹³C NMR, and UV-Vis spectra, researchers can confidently track the progress of the synthesis, confirm the identity of the products at each stage, and ensure the final product's purity. This analytical rigor is indispensable in the fields of drug discovery and fine chemical synthesis, where molecular precision is paramount.

References

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A Senior Application Scientist's Guide to Strategic Reagent Selection: Alternatives to 5-Acetamido-2-nitrobenzoic Acid in Bioactive Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic campaign. 5-Acetamido-2-nitrobenzoic acid is a versatile and widely utilized building block, prized for its trifunctional nature that allows for the strategic construction of complex molecular architectures, particularly bioactive heterocyclic scaffolds. However, reliance on a single intermediate can introduce logistical or chemical constraints. This guide provides an in-depth, objective comparison of alternative reagents to this compound for the synthesis of a key class of pharmacologically relevant heterocycles: substituted benzoxazinones. By examining the causality behind experimental choices and presenting supporting data, this document aims to empower researchers with the knowledge to make informed decisions in reagent selection.

The Central Role of Substituted Aminobenzoic Acids in Benzoxazinone Synthesis

Benzoxazinones are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and enzyme inhibitory properties.[1][2] A common and effective strategy for their synthesis involves the cyclization of N-acylated 2-aminobenzoic acids (anthranilic acids). The specific substituents on the anthranilic acid ring play a crucial role in the biological activity of the final benzoxazinone product and can also influence the efficiency of the cyclization reaction itself.

This compound serves as a masked precursor to a 2,5-diaminobenzoic acid derivative. The synthesis of a key intermediate, 5-amino-2-acetamidobenzoic acid, can be achieved through the selective reduction of the nitro group. This intermediate can then be acylated and cyclized to form a variety of substituted benzoxazinones.

This guide will focus on the synthesis of a representative benzoxazinone, 2-phenyl-4H-benzo[d][3][4]oxazin-4-one, to provide a direct comparison of different synthetic strategies starting from various substituted benzoic acids.

Visualizing the Synthetic Landscape: Pathways to Benzoxazinones

Benzoxazinone_Synthesis_Pathways cluster_SM Starting Materials cluster_Int Key Intermediates 5A2N This compound 2A5N 2-Amino-5-nitrobenzoic Acid N_Acyl_5_Nitro N-Benzoyl-2-amino-5-nitrobenzoic Acid 2A5N->N_Acyl_5_Nitro Acylation AA Anthranilic Acid N_Acyl_AA N-Benzoyl-2-aminobenzoic Acid AA->N_Acyl_AA Acylation 5A2A 5-Acetamido-2-aminobenzoic Acid 5A2A->N_Acyl_AA Acylation & Hydrolysis (conceptual) Benzoxazinone Benzoxazinone N_Acyl_AA->Benzoxazinone Cyclization N_Acyl_5_Nitro->N_Acyl_AA Nitro Reduction

Figure 1: Conceptual synthetic pathways to 2-phenyl-4H-benzo[d][3][4]oxazin-4-one from different starting materials.

Comparative Analysis of Starting Materials

The choice of starting material dictates the synthetic route and can significantly impact the overall efficiency and cost-effectiveness of the process. Here, we compare three plausible starting materials for the synthesis of substituted benzoxazinones.

Starting MaterialKey AdvantagesKey Disadvantages
This compound Versatile trifunctional handle. Allows for late-stage diversification.Multi-step synthesis to the key aminobenzoic acid intermediate.
2-Amino-5-nitrobenzoic Acid Closer to the target structure. Commercially available.[5]The electron-withdrawing nitro group can decrease cyclization efficiency.[3]
Anthranilic Acid Inexpensive and readily available.[6] Direct acylation and cyclization.Limited scope for substitution on the aromatic ring without prior synthesis.

Experimental Protocols and Performance Data

To provide a robust comparison, we will outline the experimental protocols for the synthesis of 2-phenyl-4H-benzo[d][3][4]oxazin-4-one from each of the three starting materials.

Route 1: From this compound

This route involves a two-step process to first generate the key intermediate, 2,5-diaminobenzoic acid, which would then be selectively acylated and cyclized.

Step 1: Reduction of this compound

The reduction of the nitro group in the presence of an acetamido group can be achieved using various reducing agents. Catalytic hydrogenation is often a clean and efficient method.

Nitro_Reduction_Workflow Start Dissolve this compound in suitable solvent (e.g., Ethanol) Catalyst Add Catalyst (e.g., Pd/C) Start->Catalyst Hydrogenation Hydrogenate under H2 atmosphere (e.g., balloon or Parr shaker) Catalyst->Hydrogenation Monitor Monitor reaction by TLC Hydrogenation->Monitor Monitor->Hydrogenation Incomplete Filter Filter through Celite to remove catalyst Monitor->Filter Complete Concentrate Concentrate the filtrate Filter->Concentrate Product 5-Acetamido-2-aminobenzoic Acid Concentrate->Product

Figure 2: General workflow for the reduction of the nitro group in this compound.

Experimental Protocol: Reduction of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain 5-Acetamido-2-aminobenzoic acid.

Step 2: Synthesis of 2-phenyl-4H-benzo[d][3][4]oxazin-4-one

The subsequent steps would involve hydrolysis of the acetamido group, selective N-acylation of the desired amino group, and finally cyclization. A more direct approach to the target benzoxazinone would start from a simpler aminobenzoic acid.

Route 2: From 2-Amino-5-nitrobenzoic Acid

This route involves the acylation of the amino group followed by reduction of the nitro group and subsequent cyclization.

Experimental Protocol: Synthesis of 2-phenyl-4H-benzo[d][3][4]oxazin-4-one from 2-Amino-5-nitrobenzoic Acid (Conceptual)

  • N-Acylation: React 2-Amino-5-nitrobenzoic acid with benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form N-benzoyl-2-amino-5-nitrobenzoic acid.[7]

  • Nitro Reduction: Reduce the nitro group of the resulting intermediate using a suitable reducing agent (e.g., SnCl₂/HCl or catalytic hydrogenation) to yield N-benzoyl-2,5-diaminobenzoic acid.

  • Cyclization: This intermediate would likely lead to a mixture of products upon attempted cyclization due to the presence of two amino groups. A more regioselective approach is necessary.

The presence of the strongly electron-withdrawing nitro group on the anthranilic acid precursor has been reported to result in lower yields during the synthesis of benzoxazinones.[3] This is a critical consideration for process efficiency.

Route 3: From Anthranilic Acid (A More Direct Comparison)

The synthesis of 2-phenyl-4H-benzo[d][3][4]oxazin-4-one from anthranilic acid is a well-established and direct method.

Experimental Protocol: Synthesis of 2-phenyl-4H-benzo[d][3][4]oxazin-4-one from Anthranilic Acid [8]

  • Acylation: Dissolve anthranilic acid (1.0 eq) in a suitable solvent such as chloroform or pyridine.

  • Reagent Addition: Slowly add benzoyl chloride (1.1 eq) to the solution, often in the presence of a base like triethylamine to neutralize the HCl byproduct.

  • Cyclization: The initially formed N-benzoyl anthranilic acid can be cyclized to the benzoxazinone using a dehydrating agent. A one-pot procedure often involves heating the reaction mixture after the initial acylation. Some methods utilize reagents like cyanuric chloride as a cyclizing agent.[8]

  • Work-up and Isolation: After the reaction is complete, the mixture is typically washed with water and an aqueous base (e.g., sodium bicarbonate solution) to remove unreacted acid and HCl. The organic layer is then dried and concentrated. The product can be purified by recrystallization.

Synthetic RouteNumber of Steps (to Benzoxazinone)Typical Reported YieldsKey Considerations
From this compoundMultiple steps requiredNot directly reported for this targetInvolves protection/deprotection and selective transformations.
From 2-Amino-5-nitrobenzoic AcidMultiple steps with regioselectivity challengesLower yields reported with nitro-substituted anthranilic acids.[3]Electron-withdrawing groups can hinder cyclization.
From Anthranilic Acid1-2 steps45% (using cyanuric chloride for cyclization)[8]Direct and efficient for the unsubstituted benzoxazinone.

Conclusion and Expert Recommendations

While this compound is an invaluable reagent for constructing highly functionalized molecules, for the synthesis of simpler, unsubstituted or specifically substituted benzoxazinones, alternative starting materials often provide a more direct and efficient route.

  • For the synthesis of the parent 2-phenyl-4H-benzo[d][3][4]oxazin-4-one, anthranilic acid is the most logical and cost-effective starting material. The synthesis is straightforward and avoids multiple protection and deprotection steps.

  • 2-Amino-5-nitrobenzoic acid could be considered if the final product requires a substituent at the 6-position of the benzoxazinone ring (corresponding to the 5-position of the starting acid). However, researchers must be aware of the potential for lower yields in the cyclization step due to the electron-withdrawing nature of the nitro group.[3]

  • This compound is the reagent of choice when the synthetic strategy requires the introduction of two different nitrogen-containing functionalities at the 5- and 2-positions of the benzoic acid core. Its utility shines in the synthesis of more complex, differentially substituted diaminobenzoic acid derivatives, which are precursors to a wider range of heterocyclic systems beyond simple benzoxazinones.

Ultimately, the optimal choice of reagent is dictated by the specific structure of the target molecule and the overall synthetic strategy. By understanding the chemical principles behind each route and considering the available experimental data, researchers can make strategic decisions that lead to more efficient and successful synthetic outcomes.

References

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (URL: [Link])
  • Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (URL: [Link])
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. (URL: [Link])
  • Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (URL: [Link])
  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. (URL: [Link])
  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. (URL: [Link])
  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (URL: [Link])
  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (URL: [Link])
  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (URL: [Link])
  • From Amino Acids to Heteroaromatics—Thiopeptide Antibiotics, Nature's Heterocyclic Peptides. (URL: [Link])
  • Preparation method of 3,5-diaminobenzoic acid. (URL: )
  • Synthesis of Arom
  • 2,5-Diaminobenzoic Acid | C7H8N2O2 | CID 69126. (URL: [Link])
  • Pharmacological Profile of Benzoxazines: A Short Review. (URL: [Link])

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A Comparative Guide to the Synthesis of 5-Acetamido-2-nitrobenzoic Acid: Benchmarking Efficiency and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient production of key intermediates is a cornerstone of successful and timely project execution. 5-Acetamido-2-nitrobenzoic acid is a valuable building block, and the choice of its synthetic route can have significant implications for yield, purity, cost, and safety. This guide provides an in-depth, objective comparison of the primary methods for synthesizing this compound, supported by experimental data and protocols to inform your laboratory and scale-up decisions.

Overview of Synthetic Pathways

The synthesis of this compound is primarily achieved through two distinct and well-documented routes, each with its own strategic advantages and disadvantages.[1] The choice between them often hinges on the availability of starting materials, desired purity, and scalability.

  • Route 1: Direct Acetylation. This is a single-step approach starting from 5-amino-2-nitrobenzoic acid. The amino group is directly acetylated, typically using acetic anhydride in an acidic environment.[1] This method is straightforward and benefits from a readily available precursor.

  • Route 2: Nitration of an Acetylated Precursor. This two-step pathway begins with m-aminobenzoic acid.[1] The amino group is first protected by acetylation, and the resulting m-acetamidobenzoic acid is then nitrated to yield the final product. This route is a classic example of using a protecting group to direct the regioselectivity of an electrophilic aromatic substitution.

cluster_0 Route 1: Direct Acetylation cluster_1 Route 2: Nitration of Precursor A 5-Amino-2-nitrobenzoic acid B This compound A->B Acetic Anhydride, H₂SO₄ (cat.) C m-Aminobenzoic acid D m-Acetamidobenzoic acid C->D Acetic Anhydride E This compound D->E Fuming HNO₃, H₂SO₄ G cluster_prep Nitrating Mixture Preparation cluster_main Main Reaction Workflow (Route 2, Step 2) prep1 Combine Fuming HNO₃ and conc. H₂SO₄ prep2 Cool mixture prep1->prep2 add Add nitrating mixture dropwise (<10°C) prep2->add start Dissolve m-acetamidobenzoic acid in conc. H₂SO₄ (<20°C) cool1 Cool solution to 0-5°C start->cool1 cool1->add stir Stir at 0-10°C for 1-2 hours add->stir quench Pour onto crushed ice stir->quench filter Collect product by vacuum filtration quench->filter wash Wash with cold water filter->wash recrystallize Recrystallize from ethanol/water wash->recrystallize end Pure this compound recrystallize->end

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Head-to-head comparison of different synthetic routes to 5-Acetamido-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison of Synthetic Routes to 5-Acetamido-2-nitrobenzoic Acid

An In-Depth Technical Guide for Chemical Synthesis Professionals

This compound is a key chemical intermediate, valued for its utility in the synthesis of pharmaceuticals and specialized dyes. The strategic placement of its functional groups—acetamido, nitro, and carboxylic acid—offers a versatile scaffold for constructing more complex molecules. The selection of an optimal synthetic route is critical for achieving desired outcomes in terms of yield, purity, cost-effectiveness, and scalability. This guide provides a detailed comparison of the primary synthetic pathways to this important compound, supported by experimental data and procedural insights.

Core Synthetic Strategies: An Overview

The synthesis of this compound is primarily approached through two distinct and strategic chemical transformations. Each route begins with a different commercially available precursor, leveraging fundamental organic reactions to build the target molecule.

  • Route 1: Electrophilic Nitration. This classic approach starts with an acetylated aminobenzoic acid. The core transformation is an electrophilic aromatic substitution, where a nitro group is installed onto the benzene ring. The directing effects of the existing substituents are paramount to the success of this route.

  • Route 2: Nucleophilic Acylation. This alternative pathway begins with an aminonitrobenzoic acid precursor. The synthesis is achieved by acetylating the free amino group, a straightforward and often high-yielding transformation.

This guide will now delve into the specifics of each route, providing a detailed analysis of the reaction mechanisms, experimental protocols, and a critical evaluation of their respective advantages and disadvantages.

Route 1: Nitration of 3-Acetamidobenzoic Acid

This pathway commences with the acetylation of 3-aminobenzoic acid, followed by a regioselective nitration. The initial acetylation step is crucial as it serves a dual purpose: it protects the amino group from oxidation under the harsh nitrating conditions and modulates its directing effect.

Mechanistic Insight:

The acetamido group (–NHCOCH₃) is a strongly activating, ortho-, para-director. The carboxylic acid group (–COOH) is a deactivating, meta-director. In 3-acetamidobenzoic acid, the positions ortho to the powerful acetamido group are positions 2 and 4. The position para is occupied by the carboxyl group. The positions meta to the carboxyl group are positions 2 and 6. Both groups, therefore, direct the incoming electrophile (the nitronium ion, NO₂⁺) to position 2. This synergistic directing effect leads to the desired regioselectivity, favoring the formation of this compound. The nitronium ion is generated in situ from a mixture of concentrated nitric and sulfuric acids.

Route_1_Nitration cluster_start Step 1: Acetylation cluster_reagents1 cluster_intermediate Step 2: Nitration cluster_reagents2 cluster_product Final Product 3_aminobenzoic_acid 3-Aminobenzoic Acid reagents1 Acetic Anhydride Glacial Acetic Acid Reflux 3_acetamidobenzoic_acid 3-Acetamidobenzoic Acid reagents1->3_acetamidobenzoic_acid Protection reagents2 Conc. H₂SO₄ Conc. HNO₃ < 10°C product 5-Acetamido-2-nitrobenzoic Acid reagents2->product Nitration

Caption: Synthetic pathway via nitration of 3-acetamidobenzoic acid.

Detailed Experimental Protocol:

  • Step 1: Acetylation of 3-Aminobenzoic Acid

    • In a round-bottom flask equipped with a reflux condenser, suspend 3-aminobenzoic acid in glacial acetic acid.

    • Add acetic anhydride to the mixture.

    • Heat the reaction mixture to reflux for 1-2 hours.

    • Cool the mixture and pour it into cold water to precipitate the product, 3-acetamidobenzoic acid.

    • Collect the solid by vacuum filtration, wash with water, and dry.

  • Step 2: Nitration of 3-Acetamidobenzoic Acid

    • In a flask cooled in an ice-salt bath, slowly add the dried 3-acetamidobenzoic acid to an excess of cold, concentrated sulfuric acid, ensuring the temperature is maintained below 10°C.

    • Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

    • Add the cold nitrating mixture dropwise to the solution of 3-acetamidobenzoic acid, maintaining the reaction temperature below 10°C.

    • After the addition is complete, allow the reaction to stir for an additional 1-2 hours while maintaining the low temperature.

    • Carefully pour the reaction mixture over crushed ice to precipitate the crude this compound.

    • Collect the product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. Further purification can be achieved by recrystallization.

Evaluation:

  • Advantages:

    • Good Regiocontrol: The directing effects of the substituents work in concert to favor the formation of the desired isomer.

    • Readily Available Starting Materials: Both 3-aminobenzoic acid and the required reagents are common and relatively inexpensive.

  • Disadvantages:

    • Harsh Reaction Conditions: The use of concentrated and fuming acids requires careful handling, specialized equipment, and strict temperature control to minimize side reactions like over-nitration.

    • Multi-step Process: The initial protection step adds to the overall reaction time and may reduce the overall yield.

    • Safety Concerns: The nitration reaction is highly exothermic and requires meticulous control to prevent runaway reactions.

Route 2: Acetylation of 5-Amino-2-nitrobenzoic Acid

This route represents a more direct approach, where the final step is the formation of the amide bond. The commercially available 5-amino-2-nitrobenzoic acid is acetylated, typically using acetic anhydride.

Mechanistic Insight:

This reaction is a classic example of nucleophilic acyl substitution. The nitrogen atom of the amino group on 5-amino-2-nitrobenzoic acid acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and loss of acetate as a leaving group results in the formation of the stable amide bond, yielding the final product. The reaction is often catalyzed by a small amount of acid.

Route_2_Acetylation cluster_start Starting Material cluster_reagents cluster_product Final Product start_material 5-Amino-2-nitrobenzoic Acid reagents Acetic Anhydride Acid Catalyst Reflux product 5-Acetamido-2-nitrobenzoic Acid reagents->product Acetylation

Caption: Synthetic pathway via acetylation of 5-amino-2-nitrobenzoic acid.

Detailed Experimental Protocol:

  • Suspend 5-amino-2-nitrobenzoic acid in a suitable solvent, such as glacial acetic acid, in a round-bottom flask.

  • Add an excess of acetic anhydride to the suspension. A catalytic amount of concentrated sulfuric acid can be added to accelerate the reaction.

  • Heat the mixture to reflux with stirring for 1-3 hours, monitoring the reaction's completion by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water to precipitate the product.

  • Stir the slurry for a period to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash it extensively with cold water to remove acetic acid and any unreacted anhydride, and then dry.

Evaluation:

  • Advantages:

    • High Yield & Purity: Acetylation reactions are typically high-yielding and produce clean products, often requiring minimal purification.

    • Milder Conditions: This route avoids the use of the harsh nitrating acid mixtures required in Route 1, making it safer and more suitable for standard laboratory equipment.

    • Direct & Efficient: As a single-step synthesis from a late-stage intermediate, it is a very efficient transformation.

  • Disadvantages:

    • Cost of Starting Material: The primary drawback is the availability and cost of the starting material, 5-amino-2-nitrobenzoic acid, which can be more expensive than the precursors for Route 1.

Comparative Analysis

To facilitate a direct comparison, the key performance indicators for each synthetic route are summarized below. The values represent typical outcomes and may vary based on specific experimental conditions and scale.

ParameterRoute 1: Nitration of 3-Acetamidobenzoic AcidRoute 2: Acetylation of 5-Amino-2-nitrobenzoic Acid
Starting Material 3-Aminobenzoic Acid5-Amino-2-nitrobenzoic Acid
Number of Steps 2 (Acetylation, Nitration)1 (Acetylation)
Key Reagents Acetic Anhydride, Conc. H₂SO₄, Conc. HNO₃Acetic Anhydride, Acid Catalyst
Reaction Conditions Low Temperature (<10°C), RefluxReflux
Typical Overall Yield Moderate to GoodHigh to Excellent
Purity of Crude Product Fair to Good (risk of isomers)Good to Excellent
Scalability Challenging (exothermic nitration)Straightforward
Safety Concerns High (corrosive, exothermic, toxic fumes)Moderate (corrosive reagents)
Cost-Effectiveness High (cheaper starting materials)Moderate (more expensive precursor)

Conclusion and Recommendations

The choice between these two synthetic routes to this compound is a classic example of a trade-off between starting material cost and procedural complexity and safety.

Route 1 (Nitration) is the more economical choice for large-scale production where the cost of raw materials is a primary driver. However, it demands robust process control to manage the highly exothermic and hazardous nitration step safely. The potential for isomeric impurities also necessitates stringent quality control of the final product.

Route 2 (Acetylation) is the superior option for laboratory-scale synthesis, research and development, and applications where high purity is paramount and procedural simplicity is valued. While the starting material is more costly, the reaction is significantly safer, cleaner, and more reliable, often providing a higher-purity product with less demanding purification.

For researchers and drug development professionals, the reliability and safety of Route 2 make it the recommended pathway for obtaining high-quality this compound for further synthetic elaboration.

References

A Senior Application Scientist's Guide to the Cross-Validation of HPLC and NMR for the Characterization of 5-Acetamido-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the unambiguous characterization of active pharmaceutical ingredients (APIs) and key intermediates is paramount. No single analytical technique can provide a complete picture of a compound's identity, purity, and quantity. Therefore, the strategic integration of orthogonal methods is not just good practice; it is a scientific necessity. This guide provides an in-depth, experience-driven comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive characterization of 5-Acetamido-2-nitrobenzoic acid, a key building block in various synthetic pathways.

This document is structured to go beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishes a framework for self-validating systems, and is grounded in authoritative references to ensure scientific integrity.

The Principle of Orthogonal Analysis: Why HPLC and NMR?

Orthogonal methods are analytical techniques that measure the same analyte based on different chemical or physical principles. The cross-validation of such methods provides a high degree of confidence in the analytical results.

  • HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a reversed-phase HPLC (RP-HPLC) method will primarily separate based on polarity. Its primary outputs are retention time (qualitative) and peak area (quantitative), which are excellent for assessing purity and quantifying the main component against impurities.

  • NMR spectroscopy , on the other hand, provides detailed structural information by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C) within a molecule. It gives a unique fingerprint of the molecule's structure, confirming its identity and providing insights into its structural integrity. Quantitative NMR (qNMR) can also be used for highly accurate concentration determination without the need for a compound-specific reference standard.

The synergy is clear: HPLC excels at separating and quantifying impurities, while NMR provides unequivocal structural confirmation. Using them in tandem creates a powerful, self-validating system for characterization.

G cluster_0 Characterization Workflow cluster_1 Data Outputs cluster_2 Cross-Validation Analyte This compound HPLC HPLC Analysis Analyte->HPLC Separation by Polarity NMR NMR Analysis Analyte->NMR Structural Elucidation Purity Purity (%) HPLC->Purity Quantity Quantity (mg/mL) HPLC->Quantity Structure Impurity Profile HPLC->Structure Identity Structural Confirmation NMR->Identity CrossValidation Cross-Validation Purity->CrossValidation Quantity->CrossValidation Identity->CrossValidation Structure->CrossValidation Result Confident Characterization CrossValidation->Result

Caption: Logical workflow for the cross-validation of HPLC and NMR data.

Experimental Design: Protocols for Robust Analysis

The following protocols are designed for robustness and reproducibility. The choices within each step are critical for generating high-quality, cross-validatable data.

HPLC Method for Purity and Quantification

The goal is to develop a stability-indicating HPLC method capable of separating the main peak from potential impurities and degradation products. A reversed-phase method is chosen due to the moderate polarity of this compound.

Experimental Protocol: HPLC Analysis

  • Instrumentation:

    • HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II, Waters Alliance).

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid is added to suppress the ionization of the carboxylic acid group, leading to better peak shape.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases prior to use to prevent baseline noise and pump issues.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm. This wavelength is chosen based on the UV absorbance profile of the nitro-aromatic system.

    • Injection Volume: 10 µL.

    • Gradient Elution: A gradient is used to ensure elution of any potential late-eluting, more nonpolar impurities.

      • 0-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-17.1 min: 90% to 10% B

      • 17.1-20 min: 10% B (re-equilibration)

  • Sample Preparation:

    • Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the column from particulate matter.

NMR Method for Structural Confirmation and Quantification (qNMR)

¹H NMR is ideal for rapid structural confirmation. For quantification, a certified internal standard is required.

Experimental Protocol: NMR Analysis

  • Instrumentation:

    • NMR Spectrometer (e.g., Bruker 400 MHz or higher). A higher field strength provides better signal dispersion, which is crucial for resolving complex spectra.

  • Sample Preparation for ¹H NMR:

    • Accurately weigh ~5-10 mg of this compound into an NMR tube.

    • Add ~0.7 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is chosen for its ability to dissolve the acidic compound and to avoid exchange of the amide and carboxylic acid protons.

  • Sample Preparation for qNMR:

    • Accurately weigh ~20 mg of the sample and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial. The internal standard must have protons that resonate in a clear region of the spectrum.

    • Dissolve the mixture in a known volume of DMSO-d₆.

  • NMR Acquisition Parameters:

    • Experiment: ¹H NMR (1D proton).

    • Solvent: DMSO-d₆.

    • Temperature: 298 K.

    • Relaxation Delay (d1): 30 s. For qNMR, a long relaxation delay is critical to ensure complete relaxation of all protons, leading to accurate integration. This is a key parameter for trustworthiness in quantification.

    • Number of Scans: 8 (for qualitative), 32-64 (for qNMR, to improve signal-to-noise).

Data Analysis and Head-to-Head Comparison

The true power of cross-validation lies in the direct comparison of the data sets.

Expected Results

HPLC Data:

  • A major peak corresponding to this compound at a specific retention time.

  • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

NMR Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ), multiplicities (s = singlet, d = doublet), and coupling constants (J) provide a unique structural fingerprint.

    • A singlet for the acetamido methyl protons (~δ 2.1 ppm).

    • Three aromatic protons in the range of δ 7.5-8.5 ppm, with characteristic coupling patterns.

    • A broad singlet for the amide proton (~δ 10.5 ppm).

    • A very broad singlet for the carboxylic acid proton (>δ 13 ppm).

  • qNMR: The concentration is calculated by comparing the integral of a known analyte proton signal to the integral of a known proton signal from the internal standard.

Data Comparison Table
ParameterHPLC AnalysisNMR AnalysisCross-Validation Checkpoint
Identity Retention Time MatchingMatches predicted ¹H and ¹³C spectraDo the techniques confirm the same molecule?
Purity 99.5% (Area Percent)>99% (No significant impurities detected)Are the purity assessments in agreement?
Quantity 1.02 mg/mL (vs. Standard)1.05 mg/mL (qNMR vs. Internal Std)Do the quantitative results align within an acceptable margin of error (e.g., ±5%)?
Impurities Detects a 0.2% impurity at RRT 1.2No impurities detected above the limit of detection (~0.1%)Does NMR confirm the low level of impurities seen in HPLC?

Discussion: Synthesizing the Results for Confident Characterization

The cross-validation of HPLC and NMR data provides a multi-faceted confirmation of the quality of this compound. In our example, the HPLC method established a purity of 99.5%, with a minor impurity detected. The NMR spectrum confirmed the identity of the main component and, importantly, showed no detectable impurities, suggesting the impurity level is indeed low.

The quantification results from both techniques were in excellent agreement (1.02 mg/mL from HPLC vs. 1.05 mg/mL from qNMR). This concordance is a strong indicator of the accuracy of both methods and the integrity of the reference standard used for HPLC. Any significant discrepancy would trigger an investigation into potential issues such as co-eluting impurities in HPLC or the presence of NMR-invisible impurities (e.g., inorganic salts).

This process of cross-validation is a cornerstone of quality assurance in regulated environments and is often expected by regulatory bodies like the FDA and EMA.

G node_hplc HPLC Data + Purity: 99.5% + Quantity: 1.02 mg/mL + Impurity detected node_decision Agreement? node_hplc->node_decision node_nmr NMR Data + Identity Confirmed + Quantity: 1.05 mg/mL + No major impurities node_nmr->node_decision node_pass High Confidence in Material Quality node_decision->node_pass Yes node_fail Investigate Discrepancy (e.g., co-elution, standards) node_decision->node_fail No

Caption: Decision workflow for comparing HPLC and NMR quantitative results.

Conclusion

The characterization of this compound, or any pharmaceutical compound, should not rely on a single analytical output. The orthogonal nature of HPLC and NMR—one based on separation science and the other on nuclear spectroscopy—provides a robust, self-validating system. HPLC delivers exceptional quantitative purity information, while NMR offers unequivocal structural confirmation and highly accurate quantification via qNMR. By designing robust experimental protocols and systematically comparing the results, researchers can achieve a high degree of confidence in the identity, purity, and quantity of their material, satisfying the stringent requirements of the drug development industry.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.

A Comparative Guide to Benzoic Acid Derivatives as Enzyme Inhibitors: Insights from Acetamido- and Nitro-Substituted Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth evaluation of benzoic acid derivatives, with a particular focus on the influence of acetamido and nitro functional groups, in the context of enzyme inhibition. While direct, extensive research on 5-acetamido-2-nitrobenzoic acid derivatives as a distinct class of enzyme inhibitors is emerging, we can synthesize a robust comparative analysis by examining structurally related compounds. This approach allows us to understand the therapeutic potential and mechanistic principles that govern their activity.[1][2]

The benzoic acid scaffold is a cornerstone in medicinal chemistry, with its biological activity being heavily modulated by the types and positions of substituents on the aromatic ring.[2] These modifications influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its interaction with enzyme active sites.[2] This guide will delve into specific examples, compare their performance with established inhibitors, and provide detailed experimental protocols for researchers in drug discovery.

The Influence of Acetamido and Nitro Groups on Enzyme Inhibition

The acetamido (-NHCOCH₃) and nitro (-NO₂) groups are key functional moieties that can significantly alter the inhibitory potential of a parent benzoic acid molecule.

  • Acetamido Group: This group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with amino acid residues in an enzyme's active site. Its presence can also influence the molecule's conformation and solubility. Several acetamido-containing compounds, such as certain azasugars and indole derivatives, have been identified as potent enzyme inhibitors.[3][4]

  • Nitro Group: As a strong electron-withdrawing group, the nitro moiety can significantly impact the electronic nature of the aromatic ring, which can be crucial for binding affinity.[2] Nitrobenzoic acid derivatives have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory effects, often linked to enzyme inhibition.[1] For example, 4-nitrobenzoic acid is a known competitive inhibitor of Coq2, a key enzyme in the biosynthesis of Coenzyme Q.[1]

Comparative Analysis of Benzoic Acid Derivatives as Enzyme Inhibitors

To illustrate the performance of these derivatives, we will consider their activity against cyclooxygenase-2 (COX-2), a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs).[5][6]

A recent study explored derivatives of 5-acetamido-2-hydroxy benzoic acid, which shares structural similarities with our core topic, for their COX-2 inhibitory potential.[5][6] The study aimed to enhance selectivity for COX-2 by modifying the acetamido group.[5][6]

Compound/DrugTarget EnzymeIn-Silico Binding Affinity (kcal/mol) with COX-2 (PDB ID: 5F1A)Key Structural Features
5-acetamido-2-hydroxy benzoic acid derivative (PS3) COX-2-8.9Benzyl group modification on the acetamide moiety[5]
Acetaminophen COX-2-6.4p-aminophenol derivative
Celecoxib COX-2-10.1Sulfonamide-containing pyrazole

This table presents a comparative view of a modified 5-acetamido-2-hydroxy benzoic acid derivative against a common analgesic and a selective COX-2 inhibitor. The in-silico data suggests that modifications to the acetamido group can significantly influence binding affinity.[5]

In-vivo studies from the same research demonstrated that the PS3 derivative exhibited a significant reduction in painful activity, suggesting its potential as an effective anti-inflammatory agent.[5][6]

Broader Context: Other Relevant Enzyme Targets

Derivatives of benzoic acid have shown inhibitory activity against a variety of other enzymes, highlighting the versatility of this scaffold.[7]

  • Catechol-O-methyltransferase (COMT): 4-Hydroxy-3-methoxy-5-nitrobenzoic acid is a precursor to the potent COMT inhibitor Opicapone, used in the treatment of Parkinson's disease.[7] This suggests that nitro-substituted benzoic acids are a promising starting point for designing COMT inhibitors.[7]

  • α-Glucosidase and Acetylcholinesterase (AChE): Phenolic compounds, including hydroxybenzoic acids, have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.[7] Additionally, some hydroxybenzoic acid derivatives have demonstrated potential as AChE inhibitors, a key strategy in Alzheimer's disease treatment.[7]

  • Urease: Benzamide-acetamide pharmacophores containing a sulfonamide group have been explored as urease inhibitors.[8]

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. Below are standard methodologies for evaluating enzyme inhibition.

This protocol provides a framework for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Objective: To quantify the concentration of a test compound required to inhibit the activity of a target enzyme by 50%.[2]

Materials:

  • Target enzyme

  • Enzyme-specific substrate (often fluorogenic or chromogenic)

  • Assay buffer

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare serial dilutions of test compound A1 Add enzyme and test compound to wells P1->A1 P2 Prepare enzyme and substrate solutions P2->A1 A2 Pre-incubate to allow inhibitor-enzyme binding A1->A2 A3 Initiate reaction by adding substrate A2->A3 D1 Measure signal (absorbance or fluorescence) over time A3->D1 D2 Plot % inhibition vs. compound concentration D1->D2 D3 Calculate IC50 value D2->D3 AChE_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Measurement & Analysis P1 Prepare solutions of AChE, ATCI, DTNB, and test compound A1 Add buffer, DTNB, test compound, and AChE to wells P1->A1 A2 Incubate at 25°C for 15 min A1->A2 A3 Add ATCI to initiate reaction A2->A3 D1 Measure absorbance at 412 nm A3->D1 D2 Calculate % inhibition and IC50 D1->D2

Caption: Workflow for the AChE inhibition assay.

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound, AChE, ATCI, and DTNB in phosphate buffer. [9]2. Assay Setup: To each well of a 96-well plate, add phosphate buffer, DTNB solution, the test compound at various concentrations, and the AChE solution. [9]3. Incubation: Incubate the plate for 15 minutes at 25°C. [9]4. Reaction Initiation: Start the reaction by adding the ATCI solution. [9]5. Measurement: Measure the absorbance at 412 nm at regular intervals. The increase in absorbance corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion. [9]6. Data Analysis: Determine the rate of reaction for each concentration and calculate the percentage of inhibition to find the IC₅₀ value. [9]

Conclusion and Future Directions

The evidence synthesized in this guide indicates that benzoic acid derivatives featuring acetamido and nitro substitutions are a promising area for the development of novel enzyme inhibitors. The functional groups play a critical role in defining the binding affinity and selectivity of these compounds for their target enzymes. While in-silico data and studies on structurally similar compounds provide a strong foundation, further research involving the direct synthesis and biological evaluation of this compound derivatives is warranted. [5][6][10]Such studies will be instrumental in elucidating their specific enzyme targets, mechanisms of action, and therapeutic potential.

References

  • A Technical Guide to the Biological Activities of Substituted Nitrobenzoic Acids. Benchchem.
  • Application Notes and Protocols for 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid as a Potential Enzyme Inhibitor. Benchchem.
  • (PDF) REVIEW ANALYSIS ON SYNTHESIS, ENZYME INHIBITION AND HEMOLYTIC STUDY OF NOVEL ACETAMIDE DERIVATIVES. ResearchGate.
  • This compound | 4368-83-6 | Benchchem. Benchchem.
  • Inhibition of N-Acetylglucosaminyltransfer Enzymes: Chemical-Enzymatic Synthesis of New Five-Membered Acetamido Azasugars. ElectronicsAndBooks.
  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem.
  • Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. PMC - PubMed Central.
  • Search for Non-Protein Protease Inhibitors Constituted with an Indole and Acetylene Core. ElectronicsAndBooks.
  • Application Notes and Protocols: Benzoic Acid Derivatives as Multi-Target Enzyme Inhibitors. Benchchem.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed.

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A Comparative Guide to the Physicochemical Properties of Acetamido-nitrobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis and Practical Guide to the Acetamido-nitrobenzoic Acid Isomer Series

This guide provides a comprehensive comparison of the structural and physicochemical properties of various acetamido-nitrobenzoic acid isomers. As crucial intermediates in the synthesis of pharmaceuticals and other high-value chemical entities, a thorough understanding of their distinct characteristics is paramount for experimental design, process optimization, and quality control.[1] This document synthesizes available experimental data, explains the causality behind experimental choices, and provides validated protocols for in-house characterization.

Introduction to Acetamido-nitrobenzoic Acid Isomers

Acetamido-nitrobenzoic acids are a class of substituted aromatic carboxylic acids. Their molecular architecture, featuring a benzoic acid core with an amide, a nitro group, and a carboxylic acid, gives rise to a rich and complex chemical profile.[2] The relative positions of these three functional groups define each unique isomer, profoundly influencing properties such as melting point, acidity (pKa), solubility, and spectroscopic signatures.

The interplay between the electron-donating, ortho-, para-directing acetamido group (-NHCOCH₃) and the electron-withdrawing, meta-directing nitro (-NO₂) and carboxyl (-COOH) groups governs the isomers' electronic and steric environments. This guide will explore these differences, providing a framework for selecting the appropriate isomer for specific synthetic targets and for anticipating its behavior in various chemical environments.

Synthetic Strategies: A Tale of Directing Groups

The synthesis of a specific acetamido-nitrobenzoic acid isomer is a deliberate exercise in controlling electrophilic aromatic substitution. The choice of starting material and the sequence of reactions are critical to achieving the desired substitution pattern. A common and logical pathway is the nitration of an appropriate acetamidobenzoic acid precursor.

The rationale for this approach is rooted in the directing effects of the substituents. The acetamido group is a powerful activating ortho-, para-director, while the carboxylic acid is a deactivating meta-director. By starting with a specific acetamidobenzoic acid, the nitration can be guided to the available positions. For instance, the synthesis of 4-acetamido-3-nitrobenzoic acid is readily achieved by the controlled nitration of 4-acetamidobenzoic acid.[1][3][4][5] The strong ortho-directing effect of the acetamido group guides the incoming nitro group to the 3-position, which is conveniently meta to the carboxyl group.

Workflow for a Typical Synthesis (4-Acetamido-3-nitrobenzoic Acid)

cluster_prep Preparation cluster_nitration Nitration Step cluster_isolation Product Isolation start Dissolve 4-Acetamidobenzoic Acid in Concentrated H₂SO₄ cool Cool Reaction Mixture in Ice Bath (0-12°C) start->cool Ensures stability add_acid Add Mixed Acid (HNO₃/H₂SO₄) Dropwise with Stirring cool->add_acid Maintain low temp. stir Stir for ~1 hour at Low Temperature add_acid->stir Controlled reaction precipitate Pour Mixture onto Ice Water stir->precipitate Initiate precipitation filtrate Filter the Precipitate precipitate->filtrate wash Wash with Cold Distilled Water filtrate->wash dry Dry the Product wash->dry end end dry->end Final Product: Pale Yellow Solid

Caption: Synthetic workflow for 4-acetamido-3-nitrobenzoic acid.

Comparative Physicochemical Properties

The distinct substitution patterns of the isomers lead to significant differences in their physical properties. These variations are primarily driven by intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, as well as molecular symmetry which influences crystal lattice packing.

Isomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Acetamido-4-nitrobenzoic acid 951-97-3[6]C₉H₈N₂O₅224.17[6]Data Not Available
2-Acetamido-5-nitrobenzoic acid 3558-18-7[7]C₉H₈N₂O₅224.17[7]215[7]
3-Acetamido-4-nitrobenzoic acid 54002-27-6[8]C₉H₈N₂O₅224.17Data Not Available
3-Acetamido-5-nitrobenzoic acid 5464-58-4[9]C₉H₈N₂O₅224.17[9]Data Not Available
4-Acetamido-2-nitrobenzoic acid 21573-29-5[10]C₉H₈N₂O₅224.17[10]Data Not Available
4-Acetamido-3-nitrobenzoic acid 1539-06-6[11]C₉H₈N₂O₅224.17[12]220-224[11][13]
5-Acetamido-2-nitrobenzoic acid 4368-83-6[14]C₉H₈N₂O₅224.17[14]210-220[14]

Expert Insights:

  • Melting Point: The melting point is a reflection of the energy required to overcome the crystal lattice forces. Isomers that can form extensive intermolecular hydrogen bonding networks (between the carboxyl H, amide H, amide C=O, and nitro O's) and pack efficiently into a stable crystal lattice will exhibit higher melting points. For instance, 4-acetamido-3-nitrobenzoic acid has a relatively high and sharp melting point range, suggesting an efficient crystal packing.[11][13]

  • Acidity (pKa): The acidity of the carboxylic acid group is significantly influenced by the position of the strongly electron-withdrawing nitro group. When the nitro group is ortho or para to the carboxylic acid, it can exert a strong-I (inductive) and -M (mesomeric) effect, stabilizing the carboxylate anion and thus increasing acidity (lowering the pKa). This is evident in the parent nitrobenzoic acids, where 2-nitrobenzoic acid (pKa ~2.16) and 4-nitrobenzoic acid (pKa ~3.41) are considerably more acidic than benzoic acid (pKa ~4.2) and 3-nitrobenzoic acid (pKa ~3.47). A similar trend is expected for the acetamido-nitrobenzoic acid series.

  • Solubility: Solubility is governed by the "like dissolves like" principle. The presence of polar functional groups capable of hydrogen bonding suggests solubility in polar solvents. However, the rigid aromatic core and the potential for strong intermolecular forces in the solid state can lead to poor solubility, even in polar solvents. For many isomers, solubility in water is limited, but they are expected to dissolve in aqueous basic solutions (e.g., NaOH, NaHCO₃) via deprotonation of the carboxylic acid, and in strong aqueous acid (e.g., HCl) via protonation of the amino group (after hydrolysis) or amide group.[15]

Spectroscopic Characterization

Confirming the identity and purity of a specific isomer requires a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: Key diagnostic peaks include:

    • O-H stretch (carboxylic acid): A very broad band around 2500-3300 cm⁻¹.

    • N-H stretch (amide): A sharp peak around 3300-3500 cm⁻¹.

    • C=O stretch (carboxylic acid & amide): Strong, sharp peaks in the 1650-1750 cm⁻¹ region.

    • N-O stretch (nitro group): Two strong bands, typically around 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).

    • Aromatic C-H Bending: Out-of-plane bending bands in the 650-900 cm⁻¹ region can be diagnostic of the substitution pattern.

  • ¹H NMR Spectroscopy: The chemical shifts and splitting patterns of the aromatic protons are highly informative for structure elucidation.

    • Aromatic Protons (δ 7.5-9.0 ppm): The exact shifts and coupling constants (J) depend on the substitution pattern. Protons ortho to the electron-withdrawing nitro group will be the most downfield (highest ppm).

    • Amide Proton (N-H, δ ~8-10 ppm): Often a broad singlet, its chemical shift can be solvent-dependent.

    • Carboxylic Acid Proton (COOH, δ >10 ppm): Typically a very broad singlet, sometimes not observed.

    • Methyl Protons (-CH₃, δ ~2.0-2.3 ppm): A sharp singlet integrating to 3 protons.

Standardized Experimental Protocols

To ensure data comparability and reliability, standardized protocols for determining key physicochemical properties are essential.

Protocol 1: Melting Point Determination (Capillary Method)

This protocol provides a definitive melting point range, which is a critical indicator of purity.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Measurement:

    • Heat the apparatus rapidly to about 20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has melted into a clear liquid.

  • Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (1-2°C).

Workflow for Melting Point Determination

prep Prepare Dry, Powdered Sample load Load Capillary Tube (2-3mm) prep->load place Place in Melting Point Apparatus load->place heat_fast Rapid Heat to T_expected - 20°C place->heat_fast heat_slow Slow Heat (1-2°C/min) heat_fast->heat_slow record_t1 Record T₁ (First Liquid Drop) heat_slow->record_t1 record_t2 Record T₂ (Fully Melted) record_t1->record_t2 report Report Range: T₁ - T₂ record_t2->report

Caption: Standard workflow for capillary melting point determination.

Protocol 2: Qualitative Solubility Assessment

This provides crucial information about the polarity and functional groups of an isomer.

  • Setup: Place approximately 10-20 mg of the isomer into separate, labeled test tubes.

  • Solvent Addition: Add ~1 mL of the test solvent to each tube. Solvents should include:

    • Water (H₂O)

    • 5% Sodium Hydroxide (NaOH)

    • 5% Sodium Bicarbonate (NaHCO₃)

    • 5% Hydrochloric Acid (HCl)

    • Ethanol (EtOH)

    • Dichloromethane (CH₂Cl₂)

  • Observation: Agitate each tube for 1-2 minutes at room temperature. Observe and record whether the compound is "soluble," "partially soluble," or "insoluble."

  • Interpretation:

    • Solubility in 5% NaOH and 5% NaHCO₃ indicates the presence of an acidic group (the carboxylic acid).

    • Solubility in 5% HCl indicates a basic group (the amide, though hydrolysis might be required for full dissolution).

    • Solubility in organic solvents like ethanol or dichloromethane provides information on the overall polarity of the molecule.

Conclusion

The acetamido-nitrobenzoic acid isomers, while sharing the same molecular formula, are distinct chemical entities with unique physicochemical properties. The strategic placement of the acetamido, nitro, and carboxyl groups dictates their melting points, acidity, solubility profiles, and spectroscopic fingerprints. For the medicinal chemist or process scientist, a deep understanding of these differences is not merely academic; it is a practical necessity for the rational design of synthetic routes, the development of purification strategies, and the anticipation of a molecule's behavior in complex biological or chemical systems. This guide provides the foundational data and experimental framework to navigate the subtleties of this important class of chemical intermediates.

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  • PubChem. (n.d.). 3-Acetoxy-4-(Acetylamino)-5-Nitrobenzoic Acid. National Center for Biotechnology Information.
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  • Ross, J. M. (1969). Nitration of 4-acetamidobenzoic acid. U.S.
  • Wikipedia. (n.d.). 3-Nitrobenzoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Properties and Applications of 2-Amino-5-nitrobenzoic Acid.
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  • Truman State University. (n.d.).
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  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid.
  • SIELC Technologies. (2018). 3-Acetamido-5-nitrobenzoic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzoic acid. Retrieved December 5, 2025, from [https://www.carlroth.com/medias/SDB-4171-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTQyNDh8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oYjEvaDUzLzkwNzkzMTg3MjQ2Mzgu cGRmfGUzZDY5MzQ0MzY0YjU1MjQ4YjY5YjI3ZjY2NTE2M2IyZWYzYjYwYjE5N2NiZjQzZDEwZGY1M2Q0YmE0YjM1YzA]([Link] cGRmfGUzZDY5MzQ0MzY0YjU1MjQ4YjY5YjI3ZjY2NTE2M2IyZWYzYjYwYjE5N2NiZjQzZDEwZGY1M2Q0YmE0YjM1YzA)
  • Human Metabolome Database. (2021). Showing metabocard for 5-Mercapto-2-nitro-benzoic acid (HMDB0245253).
  • Wikipedia. (n.d.). 4-Nitrobenzoic acid.
  • Ataman Kimya. (n.d.). NITROBENZOIC ACID.

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A Comparative Guide to Assessing the Lot-to-Lot Variability of 5-Acetamido-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical development, the consistency of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of process robustness and regulatory success. An intermediate that exhibits significant lot-to-lot variability can introduce unforeseen challenges in downstream processing, leading to deviations in the final Active Pharmaceutical Ingredient (API) and compromising the entire development timeline. As regulatory bodies and Chemistry, Manufacturing, and Controls (CMC) teams increasingly focus on process maturity, the ability to rigorously assess and control the consistency of key intermediates is paramount.[1]

This guide provides a comprehensive framework for assessing the lot-to-lot variability of 5-Acetamido-2-nitrobenzoic acid (CAS: 4368-83-6), a vital building block in the synthesis of various pharmaceutical compounds.[2] We will move beyond simple pass/fail testing and delve into a multi-faceted analytical strategy designed to build a deep understanding of the material's purity, impurity profile, and overall consistency. By employing orthogonal analytical techniques, we can create a self-validating system that ensures each lot will perform predictably in subsequent synthetic steps.

Understanding the Analyte and Its Potential Impurities

This compound is an amidobenzoic acid and a C-nitro compound.[3] Its quality is defined not only by the concentration of the main component but also by the profile of any accompanying impurities. These impurities often arise from the synthetic process itself and can include unreacted starting materials, byproducts, intermediates, and degradation products.[4][5]

A common synthetic route involves the acetylation of 5-amino-2-nitrobenzoic acid.[6] Consequently, a primary process-related impurity to monitor is the residual starting material, 5-amino-2-nitrobenzoic acid . Another potential synthetic pathway, the nitration of 3-acetamidobenzoic acid, could lead to the formation of various isomeric impurities due to the directing effects of the substituent groups.[7] A robust analytical strategy must be capable of separating and quantifying the primary component from these and other unknown impurities.

The Analytical Framework: An Orthogonal Approach

To gain a holistic and trustworthy assessment of lot-to-lot variability, we will employ a combination of powerful analytical techniques. This orthogonal approach, where methods based on different chemical principles are used, provides a high degree of confidence in the results.

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment and impurity profiling, providing high-resolution separation.[8]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method for determining absolute purity without the need for a specific reference standard of the analyte.[3][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The definitive tool for the structural identification of unknown impurities.[4][6]

Method 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Principle & Rationale

Reversed-phase HPLC (RP-HPLC) is the premier technique for analyzing the purity of organic molecules like this compound. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[9] By acidifying the mobile phase, we ensure the carboxylic acid group remains protonated, leading to better retention and sharp, symmetrical peaks.[8] This method offers high sensitivity, making it ideal for detecting and quantifying trace-level impurities that could impact downstream reactions.[7]

Experimental Workflow: HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System Execution cluster_data Data Analysis prep_std 1. Accurately weigh Reference Standard prep_sample 2. Accurately weigh samples from Lot A, B, C prep_std->prep_sample dissolve 3. Dissolve in Diluent (e.g., 50:50 ACN:H2O) prep_sample->dissolve filter 4. Filter through 0.45 µm syringe filter dissolve->filter equilibrate 5. Equilibrate C18 column with mobile phase filter->equilibrate Transfer to Vials inject 6. Inject samples sequentially equilibrate->inject separate 7. Separate components based on polarity inject->separate detect 8. Detect compounds via UV detector (230 nm) separate->detect integrate 9. Integrate peak areas in chromatogram detect->integrate calculate 10. Calculate % Area Purity and Impurity levels integrate->calculate compare 11. Compare profiles of Lots A, B, C calculate->compare

Caption: Workflow for HPLC Purity and Impurity Profiling.

Detailed Experimental Protocol: HPLC-UV

1. Apparatus and Reagents

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid (ACS grade)

  • This compound Reference Standard

  • Analytical balance, volumetric flasks, pipettes, 0.45 µm syringe filters

2. Preparation of Solutions

  • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution (approx. 100 µg/mL): Accurately weigh ~10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent.

  • Sample Solutions (approx. 100 µg/mL): For each lot (A, B, and C), accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent.

3. Chromatographic Conditions

Parameter Value
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 50% Mobile Phase A : 50% Mobile Phase B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection UV at 230 nm

| Run Time | 20 minutes |

4. System Suitability & Analysis

  • Filter all solutions through a 0.45 µm filter before placing them in the autosampler.

  • Make five replicate injections of the Standard Solution. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.

  • Inject each Sample Solution in duplicate.

  • Integrate all peaks and calculate the purity as a percentage of the total area (% Area). Identify impurities by their relative retention time (RRT) with respect to the main peak.

Comparative Data Analysis: HPLC Results
AnalyteLot ALot BLot CAcceptance Criteria
Assay (% Area) 99.65%99.71%98.95%≥ 98.5%
Impurity 1 (RRT 0.85) 0.11%0.08%0.45%≤ 0.15%
Impurity 2 (RRT 1.20) 0.05%0.06%0.07%≤ 0.15%
Unknown Impurity (RRT 1.55) Not DetectedNot Detected0.28%≤ 0.10%
Total Impurities 0.16%0.14%0.80%≤ 1.0%

Interpretation: While Lots A and B show high purity and a consistent, low-level impurity profile, Lot C meets the overall assay specification but exhibits significant variability. It has a higher level of Impurity 1 and contains a new unknown impurity exceeding the acceptance criteria, flagging it for further investigation.

Method 2: Quantitative NMR (qNMR) for Absolute Purity Assessment

Principle & Rationale

Quantitative NMR (qNMR) is a primary ratio method of measurement, meaning the signal intensity is directly proportional to the number of nuclei generating that signal.[10] By adding a certified internal standard of known purity and weight to a known weight of the sample, we can calculate the absolute purity of the analyte without requiring a compound-specific reference standard.[7][11] This makes qNMR an excellent orthogonal technique to confirm the purity values obtained by HPLC and provides a more "absolute" measure, as it is less susceptible to differences in detector response between the analyte and its impurities.

Experimental Workflow: qNMR Analysis

cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation weigh_sample 1. Accurately weigh sample (Lot A, B, or C) weigh_std 2. Accurately weigh Certified Internal Standard (e.g., Maleic Acid) weigh_sample->weigh_std dissolve 3. Combine and dissolve in deuterated solvent (DMSO-d6) weigh_std->dissolve transfer 4. Transfer solution to NMR tube dissolve->transfer setup 5. Insert tube into NMR spectrometer (≥400 MHz) transfer->setup acquire 6. Acquire 1H NMR spectrum with long relaxation delay (d1 > 30s) setup->acquire process 7. Process spectrum (phase, baseline correction) acquire->process integrate 8. Integrate unique signals for analyte and standard process->integrate calculate 9. Calculate absolute purity using the qNMR equation integrate->calculate A HPLC analysis of Lot C reveals unknown impurity at RRT 1.55 B Sample is analyzed by LC-MS using similar chromatographic conditions A->B Action C Mass detector provides a molecular weight for the unknown peak B->C Result D Correlate MW with potential byproducts or starting materials C->D Analysis E Hypothesize impurity structure (e.g., di-nitrated or isomeric species) D->E Conclusion F Modify synthesis/purification process to control the impurity E->F Corrective Action G Confirm impurity reduction in new batches via HPLC F->G Verification

Sources

A Senior Application Scientist's Guide to Validating In-Silico Models for Predicting the Properties of 5-Acetamido-2-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nexus of Computational Chemistry and Drug Development

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is fraught with challenges, high attrition rates, and significant costs.[1][2] A critical bottleneck is the early assessment of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. 5-Acetamido-2-nitrobenzoic acid and its derivatives represent a class of compounds with potential therapeutic applications, as suggested by studies on related structures with analgesic properties.[3][4] However, the presence of a nitroaromatic moiety necessitates a careful evaluation of potential toxicity, such as mutagenicity.[5][6]

This is where in-silico toxicology and ADMET prediction models become indispensable tools.[7][8] By leveraging computational algorithms, from Quantitative Structure-Activity Relationships (QSAR) to advanced machine learning, these models offer a rapid and cost-effective means to prioritize candidates, flag potential liabilities, and guide synthetic efforts before a single gram of compound is synthesized.[9][10][11]

However, the predictive power of an in-silico model is not absolute. Its accuracy is intrinsically tied to the algorithms it employs and the chemical space represented in its training data. Therefore, a rigorous validation process is not just recommended; it is a cornerstone of scientific integrity and a regulatory expectation.[7][12][13] This guide provides a comprehensive framework for researchers to objectively compare and validate leading in-silico models for predicting the properties of this compound derivatives, ensuring that computational screening is both efficient and reliable.

Part 1: Selecting the In-Silico Arsenal

The choice of predictive models is the first critical step. For this guide, we have selected three freely accessible, yet powerful, web-based platforms that represent different underlying methodologies. This choice is predicated on providing researchers with a practical toolkit that does not require extensive computational infrastructure or software licensing.

  • pkCSM: This platform uses graph-based signatures to encode the topology of small molecules, which are then used to predict a range of pharmacokinetic properties. Its strength lies in its transparent, descriptor-based approach that has been widely validated.

  • SwissADME: A highly popular and user-friendly tool that provides predictions for pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. It is particularly valued for its "Boiled-Egg" model for predicting BBB penetration and intestinal absorption visually.

The causality behind selecting this trio is to compare a classical descriptor-based method (pkCSM), a cutting-edge deep learning approach (ADMET-AI), and a widely used, comprehensive tool focused on drug-likeness (SwissADME). This allows for a multi-faceted evaluation of predictive performance.

Part 2: Experimental Workflow and In-Silico Prediction Protocol

A self-validating system requires a clear, reproducible protocol. The following workflow outlines the steps from molecule preparation to data analysis.

Experimental Workflow: From Structure to Prediction

In_Silico_Prediction_Workflow cluster_prep Step 1: Molecule Preparation cluster_predict Step 2: In-Silico Prediction cluster_analyze Step 3: Data Analysis Mol_Selection Select Parent Compound & Derivatives SMILES_Gen Generate SMILES Strings Mol_Selection->SMILES_Gen Canonicalization pkCSM Submit to pkCSM SMILES_Gen->pkCSM ADMET_AI Submit to ADMET-AI SMILES_Gen->ADMET_AI SwissADME Submit to SwissADME SMILES_Gen->SwissADME Collect_Data Collate Predicted Data pkCSM->Collect_Data ADMET_AI->Collect_Data SwissADME->Collect_Data Compare_Data Compare with Experimental Data Collect_Data->Compare_Data Validate Calculate Validation Metrics Compare_Data->Validate

Caption: Workflow for generating and analyzing in-silico property predictions.

Step-by-Step Methodology
  • Molecule Preparation & SMILES Generation:

    • Objective: To create a standardized, machine-readable representation of the molecules.

    • Protocol:

      • Select the parent compound, this compound, and a set of at least 3-5 structural derivatives.

      • Using a chemical drawing software (e.g., ChemDraw, MarvinSketch), draw each structure.

      • Convert each structure into its canonical SMILES (Simplified Molecular Input Line Entry System) string. This ensures a consistent representation across all platforms.

      • Example SMILES for the parent compound: CC(=O)NC1=CC(=C(C=C1)[O-])C(=O)O[16]

  • Running Predictions on Selected Platforms:

    • Objective: To obtain the predicted physicochemical and ADMET properties from each selected model.

    • Protocol for pkCSM:

      • Navigate to the pkCSM web server.

      • Paste the list of SMILES strings (one per line) into the input text box.

      • Submit the job and wait for the results page to load.

      • Export the results, typically available as a text or CSV file.

    • Protocol for ADMET-AI:

      • Enter the SMILES strings in the designated input area.

      • Initiate the prediction.

      • Once computed, review the predictions in the interactive table and download the data.

    • Protocol for SwissADME:

      • Go to the SwissADME website.

      • Paste the list of SMILES into the input box.

      • Run the prediction.

      • The results will be displayed for each molecule. Export the full dataset, usually as a CSV file.

Part 3: The Validation Framework: Ground Truth vs. Prediction

The credibility of any model hinges on its performance against known experimental data. This is the core of the validation process.

Gathering the Validation Set (Experimental Data)

This is often the most challenging step. The "ground truth" data must be sourced from reliable, published literature or internal experiments. For this compound, some physicochemical properties are available in chemical databases.[16][17][18] For ADMET properties, data may be sparse. In such cases, researchers should look for data on structurally analogous compounds, particularly other nitroaromatics, to establish a baseline for expected properties like mutagenicity.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyExperimental ValueSource
Molecular Weight224.17 g/mol [16]
Melting Point210-220 °C[17]
XLogP31.8[17]
PSA (Polar Surface Area)112.22 Ų[18]
Logical Framework for Model Validation

The validation process is a logical sequence of comparison and statistical evaluation to determine a model's fitness for purpose.

Validation_Logic_Flow cluster_input Inputs cluster_eval Evaluation Steps cluster_output Outcome Predictions In-Silico Predictions (e.g., LogP, BBB Status) Stats Calculate Statistical Metrics (RMSE, R², Accuracy, etc.) Predictions->Stats Experimental Experimental Data (Ground Truth) Experimental->Stats Performance Evaluate Model Performance (Goodness-of-fit, Robustness) Stats->Performance Domain Assess Applicability Domain (Is the molecule similar to training data?) Domain->Performance Recommendation Make Informed Decision (Trust, Use with Caution, Discard) Performance->Recommendation

Caption: Logical flow for the validation of in-silico predictive models.

Key Validation Metrics

To objectively compare the models, we must use appropriate statistical measures of goodness-of-fit, robustness, and predictivity, as recommended by organizations like the OECD.[6]

  • For Continuous Data (e.g., LogP, Solubility, LD50):

    • Coefficient of Determination (R²): Measures how well the predictions replicate the observed outcomes. A value closer to 1.0 indicates a better fit.

    • Root Mean Square Error (RMSE): Indicates the absolute error between predicted and experimental values, in the units of the property. Lower is better.

  • For Categorical Data (e.g., BBB Penetration: Yes/No; AMES Toxicity: Mutagen/Non-mutagen):

    • Accuracy: The proportion of total predictions that were correct.

    • Sensitivity (True Positive Rate): The ability of the model to correctly identify positive results (e.g., correctly identifying a mutagen).

    • Specificity (True Negative Rate): The ability of the model to correctly identify negative results (e.g., correctly identifying a non-mutagen).

Part 4: Comparative Analysis: An Illustrative Case Study

Let's assume we have run predictions for this compound and two hypothetical derivatives (Derivative A, Derivative B) and have sourced the corresponding experimental data.

Table 2: Illustrative Comparison of Predicted vs. Experimental LogP Values

CompoundExperimental LogPpkCSM Predicted LogPADMET-AI Predicted LogPSwissADME Predicted LogP
Parent Compound1.801.951.882.10
Derivative A2.352.502.312.65
Derivative B1.501.351.621.20
RMSE -0.15 0.09 0.31
-0.98 0.99 0.94

Table 3: Illustrative Comparison of Predicted AMES Mutagenicity

CompoundExperimental ResultpkCSM PredictionADMET-AI PredictionSwissADME Prediction
Parent CompoundMutagenMutagenMutagenNo Alert
Derivative AMutagenMutagenMutagenNo Alert
Derivative BNon-mutagenNon-mutagenNon-mutagenNo Alert
Accuracy -100% 100% 33%
Sensitivity -100% 100% 0%
Specificity -100% 100% 100%
Interpretation of Results
  • Expertise-Driven Analysis: In this illustrative example, for LogP prediction, ADMET-AI shows the lowest RMSE and highest R², suggesting it is the most accurate model for this specific property and chemical set. pkCSM also performs exceptionally well. SwissADME, while still useful, shows a higher deviation. The causality could be that the machine learning approach of ADMET-AI captures subtle electronic effects within this chemical series more effectively than the other models.[19]

  • Trustworthiness in Toxicity Prediction: For AMES mutagenicity, both pkCSM and ADMET-AI correctly predicted the outcome for all three compounds. This is a critical endpoint for nitroaromatic compounds.[5] SwissADME failed to flag the known mutagens, demonstrating a critical limitation (a false negative), which could be due to a lack of specific structural alerts for this subclass of nitroaromatics in its rule-based system. This highlights the importance of not relying on a single model, especially for toxicity prediction. A model's failure to predict a known liability severely undermines its trustworthiness for that endpoint.

Conclusion and Recommendations

The validation of in-silico models is a crucial exercise for any research program in drug discovery. It transforms predictive tools from "black boxes" into qualified, reliable components of the decision-making process.

  • No Single Model is Perfect: Each model exhibits strengths and weaknesses across different properties. A consensus approach, where a compound is screened with 2-3 different models, is highly recommended to increase confidence in the predictions.

  • Endpoint-Specific Validation is Key: A model that excels at predicting physicochemical properties may not be the most reliable for toxicity. It is essential to validate models specifically for the endpoints that are most critical to the project goals (e.g., mutagenicity for nitroaromatics).

  • Understand the Applicability Domain: The predictions are most reliable when the query molecules are similar to the compounds in the model's training set.[6] Researchers should be cautious when extrapolating to novel chemical space.

  • Integrate, Don't Replace: In-silico predictions should be used to guide and prioritize, not replace, experimental testing. The goal is to fail faster and cheaper on the computer, allowing laboratory resources to be focused on the most promising candidates.[10]

By adopting the systematic validation approach outlined in this guide, scientists and drug development professionals can harness the full potential of computational chemistry, accelerating the discovery of safer and more effective medicines.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Acetamido-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, meticulous adherence to safety protocols extends beyond the bench; it is a foundational principle of responsible science. The proper management and disposal of chemical waste, such as 5-Acetamido-2-nitrobenzoic acid (CAS No. 4368-83-6), is not merely a regulatory hurdle but a critical function of ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory compliance.

Part 1: Hazard Assessment and Immediate Safety Precautions

Understanding the inherent risks of a compound is the first step in managing it safely. This compound, like many nitroaromatic compounds, presents specific hazards that must be respected. The primary hazards include irritation to the skin, eyes, and respiratory system[1]. While its toxicological properties have not been fully investigated, the presence of the nitro group necessitates a cautious approach due to the general reactivity and potential thermal instability of this chemical class[2][3].

Essential Personal Protective Equipment (PPE)

Before handling or preparing for disposal, ensure the following PPE is worn to create a barrier against exposure[4][5][6]:

  • Eye Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles[4].

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. Inspect gloves for any signs of degradation or perforation before use and dispose of them immediately if contamination is suspected[5][7].

  • Protective Clothing: A laboratory coat or apron is essential to protect against skin contact. Ensure clothing covers all exposed skin, including long pants and closed-toe shoes[5].

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator[8]. All handling of the solid compound should occur in a well-ventilated area, preferably within a certified laboratory chemical hood[4][9].

Hazard Identification Summary

The following table summarizes the known hazard classifications for this compound for quick reference.

Hazard ClassificationGHS Hazard StatementSource
Skin IrritationH315: Causes skin irritation[1]
Eye IrritationH319: Causes serious eye irritation[1]
Respiratory IrritationH335: May cause respiratory irritation[1]

Part 2: Step-by-Step Waste Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. It should never be disposed of down the sink or in regular trash[2][10]. Adherence to national and local environmental regulations is mandatory[11].

Step 1: Waste Segregation and Containment

The causality behind waste segregation is the prevention of dangerous chemical reactions. Mixing incompatible waste streams can lead to gas generation, fires, or explosions.

  • Do Not Mix: Keep this compound waste separate from other chemical waste streams, especially strong oxidizing agents, reducing agents, and strong bases, with which it is incompatible[8][10][12].

  • Use Original Containers: Whenever possible, collect the waste in its original container. This ensures the container is made of a compatible material and is already correctly labeled[11].

  • Select Appropriate Containers: If the original container is not available or is compromised, use a new, leak-proof container that is chemically compatible. The container must have a tight-fitting, screw-on cap to prevent leaks and spills[13].

Step 2: Accurate Waste Labeling

Proper labeling is a self-validating system that ensures safety and compliance throughout the waste's lifecycle, from your lab to the final disposal facility.

  • Identify Contents: Clearly label the waste container with the full chemical name: "this compound".

  • Indicate Hazards: The label must also clearly indicate the associated hazards (e.g., "Irritant").

  • Complete Waste Tag: Fill out your institution's hazardous waste tag completely and legibly. This typically includes the chemical name, quantity, and date of accumulation.

Step 3: Secure On-Site Storage

Designated storage areas prevent accidental exposure and ensure the waste is managed correctly pending collection.

  • Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area[13].

  • Ventilation: The storage area must be cool, dry, and well-ventilated[8].

  • Secondary Containment: Place the waste container within a larger, chemically resistant secondary container (such as a spill tray) to contain any potential leaks[10].

  • Access Control: The storage area should be secure to prevent unauthorized access[10].

Step 4: Final Disposal Arrangement

The final disposal must be handled by trained professionals equipped to manage hazardous materials.

  • Engage Professionals: Arrange for waste collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[10][11][14].

  • Provide Documentation: Supply the waste contractor with the Safety Data Sheet (SDS) for this compound. This document provides them with the critical information needed for safe transport and ultimate disposal.

Part 3: Disposal Workflow Visualization

The following diagram outlines the logical decision-making process for the proper disposal of this compound, from generation to final pickup.

G cluster_0 cluster_1 Containment & Labeling cluster_2 Secure Storage cluster_3 Final Disposal start Waste Generated: This compound q1 Is original container intact and suitable? start->q1 proc1 Use original container. q1->proc1 Yes proc2 Transfer to a new, compatible, leak-proof container. q1->proc2 No proc3 Affix a complete and accurate hazardous waste label. proc1->proc3 proc2->proc3 storage Store in a designated, secure, and well-ventilated area with secondary containment. proc3->storage contact Contact EHS or a licensed hazardous waste contractor for pickup. storage->contact sds Provide Safety Data Sheet (SDS) to the disposal company. contact->sds end Disposal Complete sds->end

Caption: Disposal workflow for this compound.

References

  • SAFETY DATA SHEET for 2-Nitrobenzoic acid. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET for 2-Nitrobenzoic acid. (2021). Fisher Scientific.
  • Safety Data Sheet for 5,5'-Dithio-bis-(2-nitrobenzoic acid). (2024). Carl ROTH.
  • SAFETY DATA SHEET for 2-Nitrobenzoic acid. (2021). Fisher Scientific.
  • This compound Properties. Echemi.
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  • Proper Disposal of 5-Acetamido-2-bromobenzoic Acid: A Step-by-Step Guide. Benchchem.
  • nitro razredčilo Safety D
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  • Nitrobenzene - Incident management. (2024). GOV.UK.
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A Researcher's Guide to the Safe Handling of 5-Acetamido-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this progress comes the profound responsibility of ensuring the safety of all laboratory personnel. This guide provides an in-depth, procedural framework for the safe handling of 5-Acetamido-2-nitrobenzoic acid, moving beyond a simple checklist to instill a culture of safety through understanding. The protocols outlined herein are designed to be self-validating, grounded in established safety principles to protect you and your research.

Hazard Analysis: Understanding the Risks

This compound is a solid chemical compound that, while essential for various synthetic applications, presents a triad of primary hazards that must be meticulously managed.[1] Understanding the "why" behind these classifications is fundamental to appreciating the importance of the recommended safety protocols.

  • Skin Irritation (Category 2): Direct contact with the skin can lead to irritation.[1]

  • Serious Eye Irritation (Category 2A): The eyes are particularly vulnerable. Exposure to this compound can cause serious irritation.[1]

  • Respiratory Irritation (Category 3): Inhalation of dust particles may lead to respiratory irritation.[1]

These hazards are intrinsic to the chemical's molecular structure and reactivity. Therefore, a multi-layered defense, anchored by robust personal protective equipment (PPE), is not merely a recommendation but a necessity.

Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of PPE are the most critical barriers between the researcher and potential chemical exposure. The following table summarizes the essential PPE for handling this compound, with detailed explanations to follow.

Protection Type Specific Recommendation Standard/Specification Rationale
Eye and Face Protection Chemical safety goggles or a face shield.OSHA 29 CFR 1910.133 or European Standard EN166.[2][3][4][5]To prevent airborne particles or splashes from causing serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Inspect for integrity before each use.To prevent skin contact and subsequent irritation.
Body Protection Standard laboratory coat.N/ATo protect skin and personal clothing from contamination.
Respiratory Protection NIOSH/MSHA-approved N95 dust mask or work within a certified chemical fume hood.[2]Required when dust generation is likely.To prevent inhalation of airborne particles that can cause respiratory irritation.
A Deeper Dive into PPE Selection:
  • Eye Protection: Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes, offering superior protection against fine dust particles. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.

  • Gloves: Nitrile gloves offer a good balance of chemical resistance and dexterity for routine handling. Always inspect gloves for tears or punctures before use. After handling is complete, remove gloves using the proper technique to avoid contaminating your skin.

  • Respiratory Protection: The primary engineering control should be a certified chemical fume hood, especially when weighing or transferring the solid, as these actions are most likely to generate dust. If a fume hood is not available, a properly fitted N95 dust mask is the minimum requirement.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is paramount to minimizing risk. The following procedural steps provide a clear and logical sequence for handling this compound.

Preparation and Engineering Controls
  • Ventilation: All handling of this compound should be performed in a well-ventilated area. For any task with the potential to generate dust, a chemical fume hood is mandatory.[2][3]

  • Emergency Equipment: Ensure that a fully functional eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2][4][5]

  • PPE Inspection: Before commencing any work, meticulously inspect all PPE for signs of damage or degradation. Compromised equipment must not be used.[2]

Handling Procedure

The following diagram, generated using Graphviz, illustrates the logical flow of the handling process, emphasizing the critical control points for safety.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_vent Ensure Proper Ventilation (Fume Hood) prep_ppe Inspect and Don Appropriate PPE prep_vent->prep_ppe prep_emergency Locate Eyewash/ Safety Shower prep_ppe->prep_emergency handle_weigh Carefully Weigh/Transfer (Minimize Dust) prep_emergency->handle_weigh Proceed to Handling handle_use Perform Experimental Procedure handle_weigh->handle_use post_clean Clean Work Area handle_use->post_clean Procedure Complete post_doff Doff PPE Correctly post_clean->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash G start Waste Generated contain Collect in a suitable, closed, and labeled container start->contain storage Store in a designated, secure, and well-ventilated area contain->storage disposal_co Contact licensed hazardous waste disposal company storage->disposal_co sds Provide Safety Data Sheet (SDS) to the disposal company disposal_co->sds transport Arrange for collection and transport sds->transport end Proper Disposal Complete transport->end

Caption: Disposal workflow for this compound.

By adhering to these comprehensive guidelines, researchers, scientists, and drug development professionals can confidently handle this compound, ensuring both personal safety and the integrity of their invaluable work.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 2-Amino-5-nitrobenzoic acid.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Nitrobenzoic acid, 98% (gc).
  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET - 2-Nitrobenzoic acid.
  • Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET - 2-Nitrobenzoic acid.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - this compound.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 4-Nitrobenzoic acid.
  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET - 2-Nitrobenzoic acid.
  • Benchchem. (2026, January). Proper Disposal of 5-Acetamido-2-bromobenzoic Acid: A Step-by-Step Guide.
  • Benchchem. (n.d.). Proper Disposal of 2-Amino-5-nitrobenzoic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal of 5-Methyl-2-nitrobenzoic Acid: A Step-by-Step Guide.

Sources

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